molecular formula C9H12S B1614682 Phenyl propyl sulfide CAS No. 874-79-3

Phenyl propyl sulfide

Cat. No.: B1614682
CAS No.: 874-79-3
M. Wt: 152.26 g/mol
InChI Key: NWYDLOBJQIJDGH-UHFFFAOYSA-N
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Description

Phenyl propyl sulfide is a useful research compound. Its molecular formula is C9H12S and its molecular weight is 152.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115079. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-2-8-10-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYDLOBJQIJDGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60236328
Record name Benzene, (propylthio)- (9CI)
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Molecular Weight

152.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

874-79-3
Record name (Propylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874-79-3
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Record name Phenyl propyl sulfide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl propyl sulfide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115079
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, (propylthio)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENYL PROPYL SULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D272CA2KWS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Phenyl Propyl Sulfide: Chemical Properties, Structure, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl propyl sulfide, an aryl sulfide compound, possesses a unique combination of properties stemming from its sulfur-bridged phenyl and propyl groups. This guide provides a comprehensive overview of its chemical and structural characteristics, synthesis methodologies, and reactivity. We delve into its spectroscopic signature, explore its applications as a versatile precursor in organic synthesis, and discuss critical safety and handling protocols. This document is intended to serve as a valuable resource for professionals in research and drug development, offering insights into the compound's utility and behavior in various chemical transformations.

Introduction

This compound, also known as (propylthio)benzene, belongs to the thioether family of organosulfur compounds. Its structure, featuring a sulfur atom linking an aromatic phenyl ring and an aliphatic propyl chain, imparts a distinct reactivity profile. The lone pairs of electrons on the sulfur atom allow for nucleophilic interactions, while the phenyl group influences the molecule's electronic properties.[1] This balance between aromatic and aliphatic character, coupled with the reactivity of the thioether linkage, makes this compound a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.

Molecular Structure and Physical Properties

The fundamental architecture of this compound dictates its physical and chemical behavior. Understanding its structural attributes is key to predicting its reactivity and handling requirements.

Molecular Structure

The structure of this compound is characterized by a benzene ring bonded to a sulfur atom, which is in turn attached to a propyl group.

Molecular Formula: C₉H₁₂S[2][3][4]

IUPAC Name: (Propylsulfanyl)benzene[2]

SMILES: CCCSC1=CC=CC=C1[1][4]

InChI: InChI=1S/C9H12S/c1-2-8-10-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3[1][2]

Diagram of this compound's Molecular Structure

A 2D representation of the this compound molecule.

Physicochemical Properties

The physical properties of this compound are a direct consequence of its molecular structure. These properties are crucial for its handling, purification, and use in various applications.

PropertyValueReference
Molecular Weight 152.26 g/mol [1][2][3][4]
Boiling Point 210–215 °C[1]
Melting Point -45 °C[3][4]
Density 0.9952 - 1.001 g/mL[3][4]
Refractive Index 1.555 - 1.5551[3][4]
logP (Octanol-Water) 3.2 ± 0.1[1]

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound, with the choice of method often depending on the desired scale, purity, and available starting materials.

Nickel-Catalyzed Cross-Coupling

A modern and efficient method for the synthesis of aryl sulfides is the nickel-catalyzed cross-coupling of aryl halides with aliphatic thiols.[1] This approach offers mild reaction conditions and high yields.

Reaction Scheme:

Ar-X + HS-C₃H₇ → Ar-S-C₃H₇ + HX (where X = Cl, Br; Ar = aryl group)[1]

Experimental Protocol: Nickel-Catalyzed Synthesis

  • Reaction Setup: To a dry, inert-atmosphere glovebox, add NiCl₂(dppf) (5 mol%), BINAP (ligand), the aryl halide (1.0 equiv), and anhydrous DMF.

  • Addition of Thiol: Add 1-propanethiol (1.2 equiv) to the reaction mixture.

  • Reaction Conditions: Seal the reaction vessel and heat to 80°C with stirring.

  • Monitoring: Monitor the reaction progress by GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This method has been shown to achieve an 89% isolated yield for this compound, a significant improvement over traditional methods.[1]

Diagram of the Catalytic Cycle

CatalyticCycle cluster_legend Catalytic Cycle for Ni-Catalyzed Sulfide Synthesis Ni(0) Ni(0) Oxidative Addition Oxidative Addition Ni(0)->Oxidative Addition Ar-X Ni(II) Complex Ni(II) Complex Oxidative Addition->Ni(II) Complex Transmetalation Transmetalation Ni(II) Complex->Transmetalation R-S⁻ Ni(II)-Sulfide Complex Ni(II)-Sulfide Complex Transmetalation->Ni(II)-Sulfide Complex Reductive Elimination Reductive Elimination Ni(II)-Sulfide Complex->Reductive Elimination Reductive Elimination->Ni(0) Ar-S-R Ar-X: Aryl Halide Ar-X: Aryl Halide R-S⁻: Thiolate R-S⁻: Thiolate Ar-S-R: this compound Ar-S-R: this compound

A simplified representation of the nickel-catalyzed cross-coupling cycle.

Chemical Reactivity and Key Reactions

The reactivity of this compound is centered around the sulfur atom and the adjacent phenyl and propyl groups.

Oxidation

The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide and sulfone. This transformation is a cornerstone of its synthetic utility.

Oxidation to Phenyl Propyl Sulfoxide:

Controlled oxidation, for instance with hydrogen peroxide, yields phenyl propyl sulfoxide, a chiral molecule with applications in pharmaceuticals.[1]

C₆H₅-S-C₃H₇ + H₂O₂ → C₆H₅-SO-C₃H₇ + H₂O

Experimental Protocol: Oxidation to Sulfoxide

  • Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent such as methanol or acetic acid.

  • Oxidant Addition: Cool the solution in an ice bath and add a controlled amount of 30% hydrogen peroxide (1.0-1.1 equiv) dropwise.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extraction: Extract the product with a suitable organic solvent like dichloromethane.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the sulfoxide.

Further oxidation under more vigorous conditions will produce the corresponding sulfone.

Reduction of Phenyl Propyl Sulfoxide

The reverse reaction, the reduction of the sulfoxide back to the sulfide, can also be achieved. For instance, 3-phenylpropyl phenyl sulfoxide has been shown to be a challenging substrate for reduction using NaSH and HCl in an aqueous medium due to its hydrophobicity.[5]

Reactions Involving the Aromatic Ring

The phenyl group can undergo electrophilic aromatic substitution reactions, although the thioether group is a moderately activating, ortho-, para-directing group.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through various spectroscopic techniques.

Spectroscopic DataKey Features
¹H NMR Signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the propyl chain.
¹³C NMR Resonances for the six unique carbons of the phenyl ring and the three carbons of the propyl group.[2]
Mass Spectrometry (GC-MS) A molecular ion peak at m/z = 152, corresponding to the molecular weight of the compound.[2]
Infrared (IR) Spectroscopy Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-S stretching.

Applications in Research and Drug Development

This compound and its derivatives serve as important building blocks in organic synthesis and have potential applications in drug discovery.

  • Precursor for Biologically Active Molecules: The ability to functionalize both the aromatic ring and the alkyl chain, along with the oxidation of the sulfur atom, allows for the synthesis of a diverse range of molecules with potential biological activity.

  • Chiral Sulfoxides: The oxidation of this compound to its corresponding sulfoxide creates a chiral center at the sulfur atom. Chiral sulfoxides are valuable auxiliaries and intermediates in asymmetric synthesis.[6]

Safety and Handling

This compound requires careful handling due to its potential hazards.

  • General Handling: Work in a well-ventilated area and wear suitable protective clothing, including gloves and eye protection, to avoid contact with skin and eyes.[7] Use non-sparking tools to prevent ignition from electrostatic discharge.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7]

  • First Aid:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[7]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[7]

    • Eye Contact: Rinse with pure water for at least 15 minutes.[7]

    • Ingestion: Rinse the mouth with water and do not induce vomiting. Seek immediate medical attention.[7]

  • Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[7] Firefighters should wear self-contained breathing apparatus.[7]

  • Spill Response: In case of a spill, remove all sources of ignition and evacuate personnel to a safe area.[7] Collect the spilled material and place it in a suitable, closed container for disposal.[7]

Conclusion

This compound is a versatile and valuable compound in the field of organic chemistry. Its unique structural features and reactivity make it an important intermediate for the synthesis of a wide array of more complex molecules. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

  • Vulcanchem. This compound - 874-79-3.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - PHENYL N-PROPYL SULPHIDE. (2025-09-27).
  • National Institutes of Health. This compound | C9H12S | CID 13407 - PubChem.
  • ChemicalBook. PHENYL N-PROPYL SULPHIDE | 874-79-3.
  • Stenutz. This compound.
  • Taylor & Francis Online. Oxidations of aromatic sulfides promoted by the phthalimide N-oxyl radical (PINO). (2023-01-31).
  • Taylor & Francis Online. NaSH-HCl mediated reduction of sulfoxides into sulfides under organic solvent-free reaction conditions. (2020-11-11).

Sources

Phenyl propyl sulfide CAS number 874-79-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Phenyl Propyl Sulfide (CAS 874-79-3) for Advanced Synthesis and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS 874-79-3), a member of the aryl sulfide family, is a versatile chemical intermediate with growing significance in synthetic organic chemistry and medicinal chemistry. Characterized by a sulfur atom bridging a phenyl group and a propyl chain, its unique electronic and structural properties make it a valuable building block for more complex molecular architectures.[1] This guide provides a comprehensive technical overview of this compound, delving into its core physicochemical properties, contrasting classical and modern catalytic synthesis methodologies, exploring its applications as a synthetic precursor, and outlining critical safety and handling protocols. The content is structured to deliver not only procedural steps but also the underlying scientific rationale, empowering researchers to leverage this compound's full potential in their work.

Introduction to this compound

Aryl thioethers are a privileged structural motif in a vast array of functional molecules, from high-performance polymers to life-saving pharmaceuticals.[2][3] Their importance stems from the unique properties conferred by the sulfur atom, which can engage in various chemical transformations and modulate the electronic and steric profile of a molecule. This compound, with the chemical formula C₉H₁₂S, serves as a quintessential example of a simple alkyl-aryl sulfide.[1][4][5][6] Its structure offers a balance of hydrophobicity from the phenyl and propyl groups and nucleophilicity at the sulfur center, making it an ideal substrate for studying and optimizing synthetic reactions.[1] This guide aims to be a definitive resource for professionals, providing the in-depth knowledge required for the effective synthesis, handling, and strategic application of this compound in advanced research and development settings.

Physicochemical Properties and Structural Analysis

The utility of this compound in experimental design is rooted in its distinct physical and chemical characteristics. The thioether linkage is the molecule's reactive center, with the sulfur atom's lone pairs of electrons enabling nucleophilic interactions and its capacity for oxidation to sulfoxides and sulfones offering a pathway to modulate polarity and biological activity.[1][7]

Key Physicochemical Data

A summary of the essential properties of this compound is presented below for quick reference.

PropertyValueReference(s)
CAS Number 874-79-3[1][4][5]
Molecular Formula C₉H₁₂S[1][4][5][6]
Molecular Weight 152.26 g/mol [1][4][5][6]
Boiling Point 210–220 °C[1][4][5]
Melting Point -45 °C[4][5][6]
Density 0.995–1.001 g/mL[4][6]
Refractive Index (n_D) ~1.555[4][5]
Synonyms (Propylthio)benzene, Propyl phenyl sulfide[5][8]
Spectroscopic Profile for Structural Verification

For unambiguous identification, a combination of spectroscopic techniques is essential. Based on the structure of this compound, the following spectral characteristics are expected:

  • ¹H NMR: The proton NMR spectrum should feature distinct signals corresponding to the aromatic and aliphatic protons. The phenyl group protons are expected to appear in the downfield region (δ ≈ 7.0-7.5 ppm). The propyl chain should exhibit three signals: a triplet for the terminal methyl group (CH₃), a multiplet (sextet) for the central methylene group (CH₂), and a triplet for the methylene group adjacent to the sulfur atom (-S-CH₂-), typically appearing further downfield in the aliphatic region due to the deshielding effect of the sulfur atom.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons and three distinct signals for the three unique carbon atoms of the propyl chain.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (around 2850-2960 cm⁻¹), and aromatic C=C bond vibrations (in the 1450-1600 cm⁻¹ region). The C-S stretching vibration is typically weak and appears in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at an m/z value of approximately 152, corresponding to the molecular weight of the compound.[9] Common fragmentation patterns would include the loss of propyl or thiophenyl fragments.

Synthesis Methodologies: From Classical to Catalytic Frontiers

The construction of the C-S bond in this compound can be achieved through several routes. The choice of method often depends on the desired scale, yield, and tolerance for specific reaction conditions.

Classical Approach: Alkylation of Thiophenol

The most traditional and straightforward synthesis involves the nucleophilic substitution reaction between thiophenol and a suitable propyl halide. This method relies on the deprotonation of thiophenol with a base to form the highly nucleophilic thiophenolate anion, which then displaces the halide from the propylating agent in an Sₙ2 reaction.

Classical_Synthesis_Workflow thiophenol Thiophenol thiophenolate Thiophenolate Anion thiophenol:e->thiophenolate:w Deprotonation base Base (e.g., NaOH) base->thiophenolate product This compound thiophenolate:e->product:w Sₙ2 Attack propyl_halide Propyl Halide (e.g., n-Propyl Bromide) propyl_halide->product

Classical synthesis via thiophenolate alkylation.

Experimental Protocol 3.1.1: Synthesis of this compound via Thiophenol Alkylation

This protocol is adapted from a general procedure for the alkylation of aryl thiols.[10]

  • Reaction Setup: To a solution of sodium hydroxide (1.1 equivalents) in ethanol (10 mL per 10 mmol of thiophenol), add thiophenol (1.0 equivalent) at room temperature.

  • Thiophenolate Formation: Stir the mixture for 5-10 minutes to ensure complete formation of the sodium thiophenolate salt.

  • Alkylation: Add n-propyl bromide (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 5-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding water (10 volumes). Extract the aqueous solution with ethyl acetate (3 x 10 volumes).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using hexane as the eluent to afford pure this compound.[10]

Modern Approach: Nickel-Catalyzed Cross-Coupling

Recent advances in catalysis have provided more efficient and versatile methods for C-S bond formation. A notable breakthrough is the nickel-catalyzed aryl exchange reaction, which couples aryl halides with aliphatic thiols under mild conditions, achieving high yields.[1] This approach offers significant advantages over traditional methods, including broader substrate scope and improved functional group tolerance.

The catalytic cycle is believed to proceed through three key stages:

  • Oxidative Addition: The active Ni(0) catalyst inserts into the carbon-halogen bond of an aryl halide.

  • Transmetalation: The thiolate transfers from a coordinating species to the nickel center.

  • Reductive Elimination: The C-S bond is formed, releasing the this compound product and regenerating the Ni(0) catalyst.[1]

Nickel_Catalytic_Cycle Ni0 Ni(0)L₂ OxAdd Ar-Ni(II)(X)L₂ Ni0->OxAdd + Ar-X (Oxidative Addition) Transmetal Ar-Ni(II)(SR)L₂ OxAdd->Transmetal + R-SH / Base (Transmetalation) Transmetal->Ni0 (Reductive Elimination) Product Ar-S-R Transmetal->Product Product Release

Simplified Nickel-catalyzed cross-coupling cycle.

Systematic optimization of this catalytic system has demonstrated the critical role of each component in maximizing yield.

ParameterOptimal ValueImpact on Yield (%)Reference
Catalyst Loading 5 mol% NiCl₂(dppf)+38%[1]
Ligand BINAP+27%[1]
Temperature 80 °C+15%[1]
Solvent DMF+22%[1]

The use of the BINAP ligand was found to be particularly effective, as it enhances the oxidative addition step while suppressing undesirable side reactions like β-hydride elimination, leading to an isolated yield of 89% for this compound.[1]

Applications in Research and Development

This compound is more than a simple chemical; it is a strategic starting point for creating molecular diversity.

Role as a Synthetic Intermediate

The true value of this compound in research lies in its capacity for further functionalization. The thioether linkage is readily oxidized to produce the corresponding sulfoxide and sulfone.[7] This transformation is critical in medicinal chemistry as it dramatically alters the compound's properties:

  • Polarity and Solubility: Oxidation increases polarity, which can be used to fine-tune the solubility and pharmacokinetic profile of a drug candidate.

  • Hydrogen Bonding: The sulfoxide and sulfone moieties are strong hydrogen bond acceptors, a feature that can be exploited to enhance binding affinity to biological targets.

  • Stereochemistry: Oxidation of the prochiral sulfide to a sulfoxide creates a chiral center, allowing for the synthesis of stereospecific molecules.

Relevance in Medicinal Chemistry and Drug Discovery

Sulfur-containing compounds are integral to the pharmaceutical landscape.[11] Thioether scaffolds are present in a wide range of approved drugs, valued for their metabolic stability and ability to form key interactions with protein targets.[3] While this compound itself is not an active pharmaceutical ingredient, it serves as an excellent scaffold for several reasons:

  • Fragment-Based Drug Design (FBDD): Its simple structure is ideal for use in FBDD screening to identify initial hit compounds.

  • Library Synthesis: The phenyl ring and propyl chain can be easily modified, and the sulfur atom provides a reliable handle for further reactions, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

  • Bioisosteric Replacement: The thioether linkage can act as a bioisostere for other functional groups, such as an ether or a methylene group, to optimize a lead compound's properties.

Safety, Handling, and Disposal

As with any chemical reagent, proper handling of this compound is paramount to ensure laboratory safety and environmental protection.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Hazard ClassGHS CategoryHazard StatementReference
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Irritation Category 2H315: Causes skin irritation
Aquatic Hazard (Chronic) Category 1H410: Very toxic to aquatic life with long lasting effects

The compound is also noted to have a strong, unpleasant odor (stench).

Safe Handling and Personal Protective Equipment (PPE)
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8]

  • Inert Atmosphere: For synthesis and long-term storage, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent gradual oxidation of the sulfide.[1]

  • Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant neoprene gloves, safety glasses or goggles, and a lab coat.[1][8]

  • Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools and take measures to prevent electrostatic discharge.[8]

First Aid and Disposal
  • In case of contact: If skin contact occurs, wash immediately with soap and plenty of water.[8] For eye contact, rinse cautiously with water for at least 15 minutes.[8]

  • If swallowed: Rinse mouth and call a poison control center or doctor immediately. Do not induce vomiting.[8]

  • Spills: Absorb spills with an inert material and collect for disposal. Prevent entry into drains and waterways.[8]

  • Disposal: Dispose of waste materials and containers at an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment.

Conclusion

This compound (CAS 874-79-3) is a foundational building block in organic synthesis. While its classical synthesis is straightforward, modern catalytic methods have significantly improved the efficiency and accessibility of this and related aryl sulfides. Its true potential is realized in its role as a versatile intermediate, where the tunable properties of the thioether linkage can be exploited to build molecular complexity and modulate function, particularly in the context of drug design and discovery. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for any scientist looking to incorporate this valuable compound into their research programs.

References

  • ChemBK. (n.d.). Fenyl-propylsulfid. Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Thioanisole. Retrieved from [Link]

  • PubChem. (n.d.). This compound | C9H12S | CID 13407. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). The synthesis of poly(phenylene sulfide sulfone) in ionic liquids at atmospheric pressure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). methyl phenyl sulfoxide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). phenyl vinyl sulfide. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]

  • University Course Content. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • PubMed. (2022). The importance of sulfur-containing motifs in drug design and discovery. Retrieved from [Link]

  • Bentham Science. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]

Sources

Phenyl propyl sulfide molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Phenyl Propyl Sulfide (C₉H₁₂S)

Abstract

This compound, an aryl thioether with the chemical formula C₉H₁₂S, serves as a pivotal molecule in synthetic organic chemistry and as a structural motif in materials science.[1][2][3][4] This guide provides an in-depth examination of its core chemical and physical properties, advanced synthesis protocols with mechanistic considerations, spectroscopic characterization, and critical safety protocols. Designed for researchers and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective application in a laboratory setting.

Core Molecular and Physicochemical Profile

This compound, also known as (propylthio)benzene, possesses a molecular weight of 152.26 g/mol .[1][2][3][4][5] Its structure, featuring a sulfur atom bridging a phenyl group and a propyl chain, imparts a unique balance of hydrophobicity and polarizability, making it a valuable substrate in catalytic transformations.[2] The key physicochemical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₁₂S[1][2][3][4][5]
Molecular Weight 152.26 g/mol [1][2][3][4][5]
CAS Number 874-79-3[1][3][4][5]
Appearance LiquidN/A
Density 0.99 - 1.001 g/cm³[3][4][5]
Melting Point -45°C[3][4][5]
Boiling Point 219.5 - 222.6°C at 760 mmHg[3][5]
Flash Point 87.2°C[3]
Refractive Index ~1.555[3][4][5]
LogP (Octanol-Water) 3.19[3]

Synthesis and Mechanistic Insights: A Modern Approach

While traditional methods for synthesizing aryl sulfides, such as Ullmann-type couplings, are effective, they often require harsh conditions. A significant advancement is the use of Nickel-catalyzed cross-coupling reactions, which proceed under milder conditions with improved yields.[2]

Expertise in Practice: Why a Nickel-Catalyzed System?

The choice of a Nickel catalyst, specifically a complex like NiCl₂(dppf), is deliberate. Nickel is more earth-abundant and cost-effective than palladium, a common alternative. More importantly, its catalytic cycle is highly efficient for C-S bond formation. The selection of a bidentate phosphine ligand, such as BINAP, is critical; it enhances the stability and reactivity of the nickel center, promoting the rate-determining reductive elimination step while suppressing unwanted side reactions like β-hydride elimination.[2] This strategic combination allows for high selectivity and yields, reaching up to 89% for this compound.[2]

Experimental Protocol: Nickel-Catalyzed Synthesis of this compound

This protocol describes a robust method for the synthesis of this compound from thiophenol and a propyl halide.

Materials:

  • Thiophenol

  • 1-Bromopropane

  • Nickel(II) chloride-dppf complex (NiCl₂(dppf))

  • BINAP ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Inert Atmosphere Preparation: Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction to prevent oxidation of the thiol and catalyst.

  • Reagent Addition: To the flask, add NiCl₂(dppf) (5 mol%) and BINAP (7.5 mol%).

  • Solvent and Base: Add anhydrous DMF as the solvent, followed by sodium tert-butoxide (1.5 equivalents).

  • Nucleophile Addition: Add thiophenol (1.0 equivalent) to the mixture via syringe.

  • Electrophile Addition: Add 1-bromopropane (1.2 equivalents) dropwise to the stirring mixture.

  • Reaction: Heat the reaction mixture to 80°C and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield pure this compound.

Synthesis_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification reagents Add NiCl₂(dppf), BINAP, NaOtBu, and Thiophenol to DMF add_halide Add 1-Bromopropane reagents->add_halide inert Establish Inert Atmosphere (N₂) inert->reagents heat Heat to 80°C (12-18h) add_halide->heat quench Quench with NH₄Cl heat->quench extract Extract with Et₂O quench->extract purify Column Chromatography extract->purify product Pure this compound purify->product

Fig 1. Nickel-catalyzed synthesis workflow.

Spectroscopic Characterization: A Self-Validating System

Confirmation of the product's identity and purity is non-negotiable. A multi-faceted spectroscopic approach ensures a self-validating system, where data from orthogonal techniques collectively confirm the structure.

  • ¹H NMR (Proton NMR): The spectrum should show characteristic signals for the aromatic protons on the phenyl ring (typically in the 7.2-7.5 ppm range) and three distinct sets of signals for the propyl chain: a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the sulfur atom.

  • ¹³C NMR (Carbon NMR): The spectrum will display signals for the inequivalent carbons of the phenyl ring and three distinct signals for the carbons of the propyl chain.[1]

  • Mass Spectrometry (MS): Electron ionization MS (EI-MS) will show a molecular ion (M⁺) peak corresponding to the molecular weight of 152.26 g/mol .[1] The fragmentation pattern provides further structural confirmation.

  • Infrared (IR) Spectroscopy: The spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic components, as well as C=C stretching bands for the phenyl ring.

Characterization_Workflow cluster_analysis Spectroscopic Analysis start Purified Product from Synthesis nmr ¹H and ¹³C NMR start->nmr ms Mass Spectrometry start->ms ir IR Spectroscopy start->ir data_analysis Data Interpretation (Compare to literature/expected values) nmr->data_analysis ms->data_analysis ir->data_analysis confirmation Structure Confirmed data_analysis->confirmation

Fig 2. Logical workflow for structural validation.

Applications in Research and Development

The utility of this compound extends beyond its identity as a discrete chemical entity.

  • Building Block in Organic Synthesis: As a functionalized thioether, it is a precursor for synthesizing more complex molecules. The sulfur atom can be selectively oxidized to the corresponding sulfoxide and sulfone, which are important functional groups in medicinal chemistry and materials science.

  • Model for Polymer Chemistry: It serves as a small-molecule analog for understanding the properties and reactivity of poly(phenylene sulfide) (PPS), a high-performance thermoplastic known for its exceptional thermal stability and chemical resistance.[6] Research into the behavior of this compound can provide insights into the degradation and functionalization of PPS-based materials.[6]

  • Ligand Development: Thioethers are known to coordinate with transition metals. This compound and its derivatives can be explored in the development of novel ligands for catalysis.

Safety, Handling, and Disposal

Proper handling of this compound is essential for laboratory safety. The toxicological properties have not been fully investigated, and caution is advised.[7]

Handling:

  • Always work in a well-ventilated chemical fume hood.[8]

  • Wear appropriate Personal Protective Equipment (PPE), including neoprene gloves, safety goggles, and a lab coat.[2][8]

  • To prevent oxidation of the sulfur atom, handle and store the compound under an inert atmosphere, such as nitrogen or argon.[2]

  • Avoid contact with skin and eyes.[8] In case of contact, rinse immediately and thoroughly with water.[7][8]

GHS Hazard Information
Pictogram(s)
ngcontent-ng-c1205671314="" class="ng-star-inserted">
Signal Word Warning
Hazard Statement(s) Harmful if swallowed.[7] May cause skin and eye irritation.

Disposal:

  • All waste containing this compound should be treated as hazardous chemical waste.

  • A recommended laboratory-scale neutralization method involves treating waste streams with a 3% hydrogen peroxide (H₂O₂) solution to oxidize the sulfide before disposal through an approved waste management facility.[2]

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13407, this compound." PubChem, [Link].

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  • NIST/TRC. "this compound." Web Thermo Tables (WTT), [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4131667, Phenyl propargyl sulfide." PubChem, [Link].

  • SpectraBase. "Phenyl 2-propynyl sulfide - Optional[1H NMR] - Spectrum." SpectraBase, [Link].

  • Royal Society of Chemistry. "The synthesis of poly(phenylene sulfide sulfone) in ionic liquids at atmospheric pressure." RSC Publishing, [Link].

  • NIST. "Sulfide, phenyl 3-phenylpropyl." NIST WebBook, [Link].

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An In-depth Technical Guide to the Physical Properties of Phenyl Propyl Sulfide, with a Focus on its Boiling Point

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physical properties of phenyl propyl sulfide, with a particular emphasis on its boiling point. As a versatile thioether, understanding its physicochemical characteristics is paramount for its application in synthetic chemistry and drug development. This document moves beyond a simple recitation of data, offering insights into the underlying principles governing these properties and the practical methodologies for their accurate determination.

Introduction to this compound: A Molecule of Interest

This compound, also known as (propylthio)benzene, is an organosulfur compound belonging to the thioether family.[1][2] Its structure, featuring a sulfur atom bridging a phenyl group and a propyl chain, imparts a unique combination of properties that make it a valuable intermediate in organic synthesis.[1] Thioethers are crucial building blocks in the synthesis of various bioactive molecules, including antibacterial and antifungal agents.[3] The sulfur atom in this compound can be readily oxidized to sulfoxides and sulfones, further expanding its synthetic utility.[4]

Molecular Structure:

Caption: Molecular structure of this compound.

Core Physical Properties of this compound

A thorough understanding of a compound's physical properties is the foundation of its practical application. The following table summarizes the key physical data for this compound, compiled from various authoritative sources.

PropertyValueSource(s)
Molecular Formula C₉H₁₂S[5][6]
Molecular Weight 152.26 g/mol [1][6]
Boiling Point 210-215 °C[1]
222.6 °C at 760 mmHg[7]
219.55 °C[8][9]
Melting Point -45 °C[5][7][8]
Density 0.99 g/cm³[7]
1.001 g/mL[5]
0.9952 g/cm³[9]
Refractive Index 1.5551[7][8]
1.555[5]
Vapor Pressure 0.15 mmHg at 25 °C[7]
Flash Point 87.2 °C[7]

In-Depth Analysis of the Boiling Point

The boiling point is a critical parameter that dictates the conditions required for purification by distillation and influences the choice of reaction solvents and temperatures. The reported boiling point of this compound shows some variation, which is common for organic compounds and can be attributed to differences in experimental conditions and purity of the sample.

Theoretical Considerations: Intermolecular Forces at Play

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[10] For this compound, the key intermolecular forces influencing its boiling point are:

  • Van der Waals Forces (London Dispersion Forces): These are the primary intermolecular forces for nonpolar molecules and the nonpolar parts of polar molecules. The relatively large size and surface area of the phenyl and propyl groups in this compound contribute to significant London dispersion forces.

  • Dipole-Dipole Interactions: The C-S-C bond in thioethers has a slight dipole moment due to the difference in electronegativity between carbon and sulfur. These dipole-dipole interactions, while weaker than hydrogen bonds, contribute to a higher boiling point compared to nonpolar alkanes of similar molecular weight.

It is important to note that unlike alcohols, thiols and thioethers do not exhibit significant hydrogen bonding.[4] This is because the S-H bond is much less polar than the O-H bond, and the sulfur atom is less electronegative than oxygen.

The Effect of Pressure on Boiling Point

The boiling point of any liquid is highly dependent on the external pressure. As the pressure decreases, the boiling point also decreases. This relationship is fundamentally important for vacuum distillation, a technique often employed to purify high-boiling point compounds that might decompose at their atmospheric boiling point. The National Institute of Standards and Technology (NIST) provides critically evaluated data that shows the boiling temperature of this compound as a function of pressure, ranging from 220 K to 717 K over a pressure range of 2.44e-006 kPa to 3325.15 kPa.[11]

Experimental Determination of Boiling Point: A Self-Validating Protocol

Accurate determination of the boiling point is essential for compound characterization and purity assessment.[12][13] The following describes a robust, self-validating protocol for determining the boiling point of a liquid organic compound like this compound.

Principle of the Micro-Boiling Point Method

This method relies on observing the temperature at which a liquid's vapor pressure equals the atmospheric pressure. A small amount of the liquid is heated in a fusion tube along with an inverted capillary tube. As the liquid heats up, the air trapped in the capillary tube expands and escapes. When the boiling point is reached, a rapid and continuous stream of bubbles emerges from the capillary tube.[10] The temperature at which this occurs is the boiling point.

Detailed Experimental Protocol
  • Preparation:

    • Take a clean, dry fusion tube and add a small amount (a few drops) of this compound.

    • Prepare a capillary tube by sealing one end in a flame.

    • Place the sealed capillary tube, open end down, into the fusion tube containing the liquid.[14]

  • Apparatus Setup:

    • Attach the fusion tube to a thermometer using a rubber band or a wire. The bottom of the fusion tube should be level with the thermometer bulb.

    • Suspend the thermometer and fusion tube assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or an aluminum block).[10][14] The heating medium should be stirred to ensure uniform temperature distribution.[15]

  • Heating and Observation:

    • Heat the apparatus slowly and uniformly.[10]

    • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Continue heating until a rapid and continuous stream of bubbles is observed. Note this temperature.

  • Cooling and Confirmation:

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. At the moment the liquid just begins to enter the capillary tube, record the temperature. This temperature is the boiling point of the liquid. The principle here is that at the boiling point, the vapor pressure inside the capillary equals the atmospheric pressure. As the liquid cools slightly below its boiling point, the vapor pressure drops, and the external pressure forces the liquid into the capillary.

  • Validation and Repetition:

    • For a self-validating system, repeat the heating and cooling cycle at least two more times. The recorded boiling points should be consistent within a narrow range (e.g., ±0.5 °C). A wide range may indicate an impure sample.

G cluster_0 Preparation cluster_1 Apparatus Setup cluster_2 Measurement cluster_3 Validation A Add this compound to Fusion Tube B Seal one end of a Capillary Tube A->B C Place inverted Capillary Tube into Fusion Tube B->C D Attach Fusion Tube to Thermometer C->D E Suspend assembly in Heating Bath D->E F Heat Slowly and Observe Bubbles E->F G Record Temperature of Rapid, Continuous Bubbling F->G H Cool Slowly G->H I Record Temperature when Liquid enters Capillary H->I J Repeat Heating and Cooling Cycle (2x) I->J K Confirm Consistent Boiling Point Readings J->K L Final Boiling Point

Sources

An In-depth Technical Guide to the Physicochemical Characterization of Phenyl Propyl Sulfide: Melting Point and Density

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the precise and accurate determination of two critical physicochemical properties of phenyl propyl sulfide (CAS No. 874-79-3): its melting point and density. This compound, a member of the aryl sulfide family, serves as a valuable building block in synthetic chemistry, where its physical characteristics dictate reaction parameters, purification strategies, and final product quality.[1] This document moves beyond a simple recitation of values, offering detailed, field-proven protocols for Differential Scanning Calorimetry (DSC) and Oscillating U-Tube Density Metrology. The methodologies are presented with an emphasis on the underlying scientific principles, system validation, and data integrity, ensuring that researchers, chemists, and drug development professionals can generate reliable and reproducible data essential for advanced applications.

Introduction to this compound: A Profile

This compound, also known as (propylthio)benzene, is an organosulfur compound with a distinct molecular architecture comprising a phenyl group bonded to a propyl chain via a sulfur atom.[1][2] This structure imparts a unique balance of hydrophobicity and polarizability, making it a versatile intermediate in organic synthesis.[1]

The accurate characterization of its fundamental physical properties is not a trivial academic exercise. In the context of drug discovery and development, precise physicochemical data—such as melting point and density—are paramount.[3][4][5][6] These parameters govern a molecule's behavior from synthesis and formulation to its pharmacokinetic profile, directly impacting bioavailability, absorption, and stability.[6][7] An erroneous value can lead to failed batches, irreproducible results, and significant delays in development timelines. This guide, therefore, establishes an authoritative basis for the measurement of these core properties.

Table 1: Chemical Identity and Known Properties of this compound

IdentifierValueSource(s)
Chemical Name This compound / (Propylthio)benzene[2]
CAS Number 874-79-3[2]
Molecular Formula C₉H₁₂S[2]
Molecular Weight 152.26 g/mol [1][2]
Melting Point -45 °C[3][8][9]
Density ~0.995 g/cm³ @ 20-25 °C[3][8][9]
Boiling Point 210 - 223 °C[3][4][9]

Authoritative Protocol for Melting Point Determination by Differential Scanning Calorimetry (DSC)

Given the sub-zero melting point of this compound (-45 °C), traditional capillary melting point apparatus is unsuitable. Differential Scanning Calorimetry (DSC) is the gold-standard technique for this application. It offers unparalleled precision by measuring the heat flow into or out of a sample relative to a reference as a function of temperature.[10][11][12] The melting of a crystalline solid is an endothermic event, which is detected by the DSC as a distinct peak.

Causality of Method Selection

The choice of DSC is deliberate. Its high sensitivity allows for the use of very small sample sizes (1-15 mg), minimizing waste of valuable material.[10][13][14] Furthermore, its ability to operate over a wide temperature range, including cryogenic temperatures, is essential for this compound.[10][11] The technique provides not only the peak melting temperature but also the onset temperature of melting and the enthalpy of fusion (ΔHfus), offering a complete thermodynamic profile of the transition.[13] This protocol is grounded in the principles outlined in standard methods like ASTM E794.[10][11]

Experimental Protocol
  • System Calibration:

    • Prior to analysis, perform a two-point temperature and enthalpy calibration. Use certified reference materials with well-known melting points that bracket the expected melting point of the sample. For a -45 °C transition, indium (m.p. 156.6 °C) for the high end and a low-temperature standard like n-heptane (m.p. -90.6 °C) or water (m.p. 0.0 °C) are appropriate.

    • This step is a critical self-validation measure; if the instrument cannot accurately reproduce the melting points of these standards, any sample data is untrustworthy.

  • Sample Preparation:

    • Using a precision balance, weigh 3-5 mg of this compound into a clean, dry aluminum DSC pan.[14]

    • Hermetically seal the pan to prevent the volatilization of the sample during the experiment.

    • Prepare an identical, empty, sealed aluminum pan to serve as the reference. This ensures that the heat flow difference measured is solely due to the sample.[13][14]

  • Instrument Setup & Execution:

    • Place the sample and reference pans into their respective positions in the DSC cell.

    • Purge the cell with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min) to create a reproducible atmosphere and prevent oxidative degradation.[14]

    • Equilibrate the cell at a temperature well below the expected melting point, for instance, -80 °C.

    • Ramp the temperature at a controlled, linear rate (a standard rate is 10 °C/min) through the melting transition to a temperature well above it, for example, 0 °C.[13][14]

Data Interpretation & Validation
  • The resulting thermogram will plot heat flow versus temperature. The melting transition will appear as an endothermic peak.

  • The Onset Temperature , determined by the intersection of the baseline with the tangent of the peak's leading edge, is often reported as the melting point for pure substances.

  • The Peak Temperature is the point of maximum heat flow.

  • The integral of the peak area corresponds to the enthalpy of fusion.

  • Trustworthiness Check: A sharp, single endothermic peak is indicative of a relatively pure substance. The presence of broad peaks or multiple transitions may suggest impurities or polymorphic behavior, warranting further investigation.

Workflow Diagram

DSC_Workflow cluster_prep Preparation & Calibration cluster_run Instrumental Analysis cluster_analysis Data Analysis Calibrate 1. Calibrate Instrument (Indium, Heptane/Water) SamplePrep 2. Prepare Sample & Reference Pans (3-5 mg, Hermetically Sealed) Load 3. Load Pans into DSC Cell Calibrate->Load Purge 4. Purge with Inert Gas (N2) Load->Purge Equilibrate 5. Equilibrate at -80 °C Purge->Equilibrate Ramp 6. Heat at 10 °C/min to 0 °C Equilibrate->Ramp Thermogram 7. Generate Heat Flow vs. Temp Plot Ramp->Thermogram Analysis 8. Determine Onset & Peak Temp Validate Peak Shape Thermogram->Analysis

Caption: High-level workflow for DSC melting point determination.

High-Fidelity Density Measurement using an Oscillating U-Tube Density Meter

For a liquid like this compound, the most accurate and reproducible method for density determination is the use of a digital, oscillating U-tube density meter. This technique surpasses older methods like pycnometry in speed, precision, and the requirement for smaller sample volumes (~1 mL). The protocol is based on the principles outlined in ASTM D4052.[8][9][15][16]

Principle of Operation

The core of the instrument is a U-shaped borosilicate glass tube that is electromagnetically excited to oscillate at its natural frequency.[9][15] This frequency is dependent on the total mass of the tube. When the tube is filled with a sample, its total mass increases, causing a decrease in the oscillation frequency. By precisely measuring the change in the period of oscillation and calibrating the instrument with fluids of known density (air and water), the density of the unknown sample can be calculated with high precision (often to ±0.0001 g/cm³ or better).[15]

Experimental Protocol
  • System Calibration & Validation:

    • Ensure the instrument's U-tube is clean and dry. Perform a cleaning cycle with appropriate solvents (e.g., ethanol followed by acetone) and dry with a stream of air.

    • Perform a two-point calibration check. The instrument will prompt for an "Air" measurement and a "Water" measurement. Use freshly degassed, high-purity deionized water.

    • The instrument must be able to reproduce the density of water at the measurement temperature (e.g., 0.99820 g/cm³ at 20°C) within its specified tolerance. This daily check is a non-negotiable step for data trustworthiness.

  • Sample Preparation and Temperature Control:

    • Allow the this compound sample to equilibrate to the desired measurement temperature (e.g., 20.0 °C). The instrument has built-in Peltier elements for precise temperature control, which is critical as density is highly temperature-dependent.

    • Ensure the sample is homogenous and free of any air bubbles. Bubbles in the U-tube will cause erroneously low density readings.[8]

  • Measurement Execution:

    • Introduce the sample into the U-tube via a syringe, ensuring a slow and steady injection to avoid bubble formation.[9] Fill the tube completely.

    • Allow the reading to stabilize. The instrument will continuously measure the oscillation period until it remains constant, indicating thermal and mechanical equilibrium.

    • Record the density value displayed by the instrument.

    • Perform the measurement in triplicate to ensure repeatability. The standard deviation of the measurements should be within the instrument's specified limits.

In-Process Quality Control
  • Visual Inspection: Most modern density meters have a window to visually inspect the U-tube. Always confirm the absence of bubbles before and after the measurement.

  • Stability Monitoring: The instrument's software should display the stability of both temperature and the density reading. Do not record a value until both have reached a stable plateau.

Workflow Diagram

Density_Workflow cluster_prep Preparation & Calibration cluster_run Sample Measurement cluster_analysis Validation Clean 1. Clean & Dry U-Tube Calibrate 2. Perform Air & Water Check Clean->Calibrate Equilibrate 3. Equilibrate Sample to Temp Calibrate->Equilibrate Inject 4. Inject Sample (Bubble-Free) Equilibrate->Inject Stabilize 5. Wait for Reading Stabilization Inject->Stabilize Record 6. Record Density (n=3) Stabilize->Record Validate 7. Check Repeatability (Std. Dev.) Visually Inspect for Bubbles Record->Validate

Caption: Workflow for high-precision density measurement.

Conclusion

The melting point and density of this compound are foundational parameters that influence its application across scientific disciplines. This guide has detailed robust, self-validating methodologies based on established standards for their determination. By employing Differential Scanning Calorimetry for its sub-zero melting point and an oscillating U-tube meter for its density, researchers can ensure the highest degree of accuracy and integrity in their data. Adherence to these protocols—with their embedded checks for calibration and system suitability—is essential for generating the reliable physicochemical data that underpins successful research, development, and quality control.

References

  • LookChem. PHENYL N-PROPYL SULPHIDE|874-79-3. [Link]

  • eralytics. ASTM D4052. [Link]

  • Lefteris, G. et al. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

  • X-Chem. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). [Link]

  • PachemTECH. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter (ASTM D 4052). [Link]

  • LookChem. What are the physicochemical properties of drug?. (2023). [Link]

  • Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. [Link]

  • Stenutz. This compound. [Link]

  • Ayalytical Instruments. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products. [Link]

  • MaTestLab. ASTM E794 Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. (2024). [Link]

  • ASM International. Differential Scanning Calorimetry. [Link]

  • Intertek. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. [Link]

  • Infinita Lab. ASTM D3418, ASTM E1356, ISO 11357 Differential Scanning Calorimetry. [Link]

  • PolymerTesting.in. Determination of Melting Point Using Differential Scanning Calorimetry (DSC): A Comparative Study Based on ASTM D 3417 and ISO 11357. [Link]

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Phenyl Propyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of phenyl propyl sulfide. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through detailed spectral interpretation, supported by established theoretical principles and practical experimental protocols.

Introduction: The Role of NMR in the Structural Analysis of this compound

This compound, with the chemical structure C₆H₅SCH₂CH₂CH₃, is a thioether that serves as a valuable building block in organic synthesis and material science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of such molecules. By probing the magnetic properties of ¹H and ¹³C nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will interpret the characteristic signals in the ¹H and ¹³C NMR spectra of this compound, offering a foundational understanding for its identification and characterization.

Molecular Structure and NMR-Active Nuclei

To comprehend the NMR spectra, it is essential to first examine the molecular structure of this compound and identify the unique proton and carbon environments.

Caption: Molecular structure of this compound with labeling of chemically distinct carbon and hydrogen atoms.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the propyl chain. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the sulfur atom and the anisotropic effects of the benzene ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-ortho~ 7.35 - 7.25m-2H
H-meta~ 7.30 - 7.20m-2H
H-para~ 7.18 - 7.08m-1H
-SCH₂- (H-1')~ 2.88t~ 7.42H
-CH₂- (H-2')~ 1.65sextet~ 7.42H
-CH₃ (H-3')~ 1.01t~ 7.43H

Note: These are predicted values based on analogous compounds and spectral databases. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

In-Depth Analysis of the ¹H NMR Spectrum:
  • Aromatic Region (δ 7.0 - 7.4 ppm): The protons on the phenyl ring typically appear as a complex multiplet due to overlapping signals and second-order coupling effects. The ortho protons (adjacent to the sulfur atom) are generally the most deshielded due to the inductive effect of the sulfur. The meta and para protons appear at slightly higher fields.

  • Aliphatic Region (δ 1.0 - 3.0 ppm):

    • -SCH₂- Protons (H-1'): The methylene group directly attached to the sulfur atom is significantly deshielded to around 2.88 ppm. This is a direct consequence of the electronegativity of the sulfur atom, which withdraws electron density from the adjacent protons. The signal appears as a triplet because of coupling with the two neighboring protons on the C-2' carbon.

    • -CH₂- Protons (H-2'): The central methylene group of the propyl chain appears as a sextet (or a multiplet that can be approximated as a sextet) around 1.65 ppm. This splitting pattern arises from coupling to both the two protons on C-1' and the three protons on C-3'.

    • -CH₃ Protons (H-3'): The terminal methyl group protons are the most shielded in the aliphatic chain, resonating at approximately 1.01 ppm. This signal is a clean triplet due to coupling with the two adjacent protons on the C-2' carbon.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm)
C-ipso~ 136.5
C-ortho~ 129.5
C-meta~ 128.8
C-para~ 125.5
-SCH₂- (C-1')~ 35.0
-CH₂- (C-2')~ 22.8
-CH₃ (C-3')~ 13.5

Note: These are predicted values. The ipso-carbon (the one directly attached to sulfur) is often of lower intensity due to the absence of a directly attached proton and longer relaxation times.

In-Depth Analysis of the ¹³C NMR Spectrum:
  • Aromatic Region (δ 125 - 137 ppm):

    • C-ipso: The carbon atom of the phenyl ring directly bonded to the sulfur atom (C-ipso) is typically found around 136.5 ppm. Its chemical shift is significantly influenced by the substituent effect of the propylthio group.

    • C-ortho, C-meta, C-para: The other aromatic carbons appear in a relatively narrow range. The para-carbon is generally the most shielded, while the ortho and meta carbons have similar chemical shifts. The exact assignment can be confirmed with 2D NMR techniques like HSQC and HMBC.

  • Aliphatic Region (δ 13 - 35 ppm):

    • -SCH₂- (C-1'): The carbon atom directly attached to the sulfur is deshielded to approximately 35.0 ppm.

    • -CH₂- (C-2'): The central carbon of the propyl chain resonates around 22.8 ppm.

    • -CH₃ (C-3'): The terminal methyl carbon is the most shielded aliphatic carbon, appearing at about 13.5 ppm.

Experimental Protocol for NMR Analysis

The following provides a standardized procedure for the preparation and acquisition of NMR spectra for a liquid sample like this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that will completely dissolve the this compound. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Sample Concentration: For a standard 5 mm NMR tube, a concentration of 5-25 mg of this compound in 0.6-0.7 mL of deuterated solvent is generally sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[1]

  • Procedure: a. Weigh the desired amount of this compound directly into a clean, dry vial. b. Add the appropriate volume of deuterated solvent to the vial and gently swirl to dissolve the sample completely. c. Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry NMR tube to remove any particulate matter.[2] d. Cap the NMR tube securely.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Phenyl Propyl Sulfide dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap NMR Tube filter->cap insert Insert Sample into Spectrometer cap->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum shim->acquire

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Phenyl Propyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Molecular Signature of Phenyl Propyl Sulfide

This compound, a member of the aryl sulfide family, is a compound of interest in various chemical and pharmaceutical domains. Its structural characterization is paramount for quality control, metabolite identification, and mechanistic studies. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides a comprehensive overview of the principles and practical applications of mass spectrometry for the analysis of this compound, delving into the nuances of ionization, fragmentation, and spectral interpretation.

The Foundation: Understanding the Physicochemical Properties of this compound

A thorough analysis begins with a fundamental understanding of the analyte. This compound (C9H12S) possesses a molecular weight of 152.26 g/mol .[1][2] Its structure, featuring a phenyl ring linked to a propyl chain via a sulfur atom, dictates its behavior within a mass spectrometer. The presence of the sulfur atom and the aromatic ring significantly influences its ionization and subsequent fragmentation pathways.

The Analytical Workhorse: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and semi-volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice.[3][4][5] This technique couples the superior separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.

A Step-by-Step GC-MS Protocol for this compound Analysis

The following protocol outlines a robust methodology for the GC-MS analysis of this compound:

  • Sample Preparation:

    • Dissolve a known quantity of this compound in a suitable volatile solvent, such as dichloromethane or hexane.[5] The choice of solvent is critical to ensure sample solubility and compatibility with the GC system.

    • Prepare a series of calibration standards of varying concentrations to enable quantitative analysis.

    • If analyzing complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte and remove interfering substances.[5]

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph:

      • Injector: Operate in splitless or split mode, with an injection volume of 1 µL. An injector temperature of 250°C is typically employed to ensure rapid volatilization of the sample.[5]

      • Carrier Gas: High-purity helium is the most common carrier gas, maintained at a constant flow rate (e.g., 1 mL/min).[5]

      • Column: A non-polar capillary column, such as a TG-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is well-suited for separating this compound from other components.[5]

      • Oven Temperature Program: A programmed temperature gradient is essential for optimal separation. A typical program might be: initial temperature of 50°C held for 3 minutes, ramped at 3°C/min to 150°C, held for 3 minutes, and then ramped at 25°C/min to a final temperature of 250°C, held for 5 minutes.[5]

    • Mass Spectrometer:

      • Ionization Source: Electron Ionization (EI) is the standard ionization technique for GC-MS analysis of such compounds. A typical electron energy of 70 eV is used.

      • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

      • Scan Range: Acquire mass spectra over a range of m/z 50 to 300 to encompass the molecular ion and all significant fragment ions.

Visualizing the Workflow: From Sample to Spectrum

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample This compound Sample Solvent Volatile Solvent (e.g., Dichloromethane) Sample->Solvent Standard Calibration Standards Solvent->Standard Extraction Extraction (if needed) Standard->Extraction Injector Injector (250°C) Extraction->Injector 1 µL Injection Column Capillary Column (e.g., TG-5MS) Injector->Column Oven Oven (Temperature Program) Column->Oven IonSource Electron Ionization (70 eV) Oven->IonSource Separated Analytes Analyzer Mass Analyzer (Quadrupole) IonSource->Analyzer Detector Detector Analyzer->Detector Chromatogram Chromatogram Detector->Chromatogram MassSpectrum Mass Spectrum Chromatogram->MassSpectrum Interpretation Interpretation & Quantification MassSpectrum->Interpretation

Caption: A schematic overview of the GC-MS analytical workflow for this compound.

Deciphering the Code: Interpretation of the this compound Mass Spectrum

The electron ionization (EI) mass spectrum of this compound provides a unique fingerprint, revealing critical structural information through its fragmentation pattern.

The Molecular Ion Peak (M+)

The molecular ion peak, representing the intact molecule that has lost one electron, is expected to be observed at a mass-to-charge ratio (m/z) of 152.[1][2] The presence of a stable aromatic ring generally leads to a discernible molecular ion peak in aryl compounds.[6]

Key Fragmentation Pathways and Characteristic Ions

The fragmentation of the this compound molecular ion is governed by the relative bond strengths and the stability of the resulting fragments. The process of fragmentation involves the breaking of covalent bonds, leading to the formation of a charged fragment (observed by the detector) and a neutral radical (unobserved).[7]

Table 1: Expected Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment IonNeutral LossFragmentation Pathway
123[C6H5S-CH2]+C2H5•Benzylic cleavage with loss of an ethyl radical.
110[C6H5S]+C3H7•Cleavage of the sulfur-propyl bond.
109[C6H5S-H]+C3H6McLafferty-type rearrangement with loss of propene.
91[C7H7]+C2H5S•Rearrangement followed by loss of the ethylthio radical.
77[C6H5]+C3H7S•Cleavage of the phenyl-sulfur bond.

The most prominent fragmentation pathways for alkyl aryl sulfides involve cleavage of the bond beta to the sulfur atom (benzylic cleavage) and cleavage of the bond between the sulfur and the alkyl chain.

Visualizing Fragmentation: A Mechanistic Perspective

Fragmentation_Pathway cluster_path1 Benzylic Cleavage cluster_path2 S-Propyl Cleavage cluster_path3 McLafferty Rearrangement M [C6H5-S-CH2CH2CH3]+• m/z = 152 F123 [C6H5-S-CH2]+ m/z = 123 M->F123 Loss of Ethyl Radical F110 [C6H5S]+ m/z = 110 M->F110 Loss of Propyl Radical F109 [C6H5SH]+• m/z = 109 M->F109 Hydrogen Rearrangement NL_Et - C2H5• NL_Pr - C3H7• NL_Propene - C3H6

Caption: Major fragmentation pathways of the this compound molecular ion under electron ionization.

Beyond the Basics: Advanced Mass Spectrometric Techniques

While GC-MS with EI is a robust method, other mass spectrometric techniques can provide complementary information.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is invaluable for confirming the identity of unknown compounds and for differentiating between isobaric species (molecules with the same nominal mass but different elemental compositions).

  • Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific precursor ion (e.g., the molecular ion of this compound) is selected and then fragmented. This technique can provide more detailed structural information and is particularly useful for analyzing complex mixtures and for targeted quantification.

Conclusion: A Powerful Tool for Molecular Characterization

Mass spectrometry, particularly when coupled with gas chromatography, offers a powerful and versatile platform for the comprehensive analysis of this compound. A thorough understanding of the underlying principles of ionization and fragmentation, combined with a systematic approach to experimental design and data interpretation, enables researchers to confidently identify and quantify this important organosulfur compound. The insights gained from mass spectrometric analysis are crucial for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection | LCGC International - Chromatography Online. (2023, May 2). Retrieved from [Link]

  • Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS - MDPI. (n.d.). Retrieved from [Link]

  • GC–MS chromatograms of organosulfur compounds of the garlic A. sativum.... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • GC–MS chromatograms of organosulfur compounds of the garlic A. sativum.... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • This compound | C9H12S | CID 13407 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Sulfide, isopropyl phenyl - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Determination of Organosulfides from Onion Oil - PMC - NIH. (2020, July 6). Retrieved from [Link]

  • Benzene, (propylthio)- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Cyclopropyl phenyl sulphide - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Sulfide, phenyl 3-phenylpropyl, - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis - Beilstein Journals. (2018, September 27). Retrieved from [Link]

  • Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC - NIH. (n.d.). Retrieved from [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Retrieved from [Link]

  • Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis - PMC - NIH. (2018, September 27). Retrieved from [Link]

  • Interpretation of mass spectra. (n.d.). Retrieved from [Link]

  • Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment | Environmental Science & Technology - ACS Publications. (2024, March 21). Retrieved from [Link]

  • Synthesis of aryl sulfides and diaryl sulfides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • phenyl vinyl sulfide - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Electron ionization mass spectra of alkylated sulfabenzamides - PubMed. (2011, March 30). Retrieved from [Link]

  • methyl propyl sulfide - MassBank. (2008, October 21). Retrieved from [Link]

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Infrared spectroscopy of Phenyl propyl sulfide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of Phenyl Propyl Sulfide

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound (C₆H₅SCH₂CH₂CH₃). It is intended for researchers, scientists, and drug development professionals who utilize vibrational spectroscopy for molecular characterization, quality control, and structural elucidation. We will delve into the theoretical underpinnings of the vibrational modes, present a robust experimental protocol, and offer a detailed interpretation of the spectral data, grounding our analysis in established spectroscopic principles.

Introduction: The Molecular Identity of this compound

This compound, also known as (propylthio)benzene, is an organosulfur compound belonging to the thioether (or sulfide) class. Its structure, featuring a phenyl ring and a propyl chain linked by a sulfur atom, gives rise to a unique infrared spectrum that serves as a molecular fingerprint.

IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its bonds stretch, bend, and rotate at specific frequencies corresponding to the energy of the radiation absorbed.[1] An IR spectrum plots the intensity of this absorption against the frequency (typically in wavenumbers, cm⁻¹), revealing the functional groups present in the molecule. For a molecule like this compound, IR spectroscopy allows for the unambiguous identification of its aromatic and aliphatic moieties, as well as the characteristic thioether linkage.

Molecular Structure of this compound

To understand its IR spectrum, we must first visualize its structure, which is composed of three key components: the phenyl group, the propyl group, and the C-S-C linkage.

Caption: Molecular structure of this compound.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The quality of an IR spectrum is paramount for accurate interpretation. This compound is a liquid at room temperature, making sample preparation straightforward. The following protocol outlines a self-validating system for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum.

Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is properly purged with dry air or nitrogen to minimize atmospheric interference from water vapor (broad absorptions ~3400 cm⁻¹) and carbon dioxide (sharp absorptions ~2350 cm⁻¹).

    • Perform a background scan. This is critical as it records the spectrum of the ambient environment and the sample holder (salt plates), allowing the instrument's software to subtract these signals from the final sample spectrum.

  • Sample Preparation (Neat Liquid):

    • Place one drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. The ideal film thickness should produce a spectrum where the most intense absorption bands have a transmittance of 10-20% (or ~0.7-1.0 absorbance units). Avoid air bubbles.

    • Mount the salt plates in the spectrometer's sample holder.

  • Data Acquisition:

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹. This covers the mid-infrared region, which contains the fundamental vibrations of most organic molecules.

    • Resolution: 4 cm⁻¹. This is sufficient for resolving the characteristic bands in a liquid-phase spectrum. Higher resolution is typically unnecessary and may decrease the signal-to-noise ratio.

    • Number of Scans: Co-add 16 to 32 scans. This improves the signal-to-noise ratio by averaging out random noise.

  • Data Processing:

    • The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

    • Apply a baseline correction if necessary to ensure all peaks originate from a flat baseline.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Purge Purge Spectrometer (Dry Air/N2) Background Acquire Background Spectrum Purge->Background Sample Prepare Neat Sample (Salt Plates) Background->Sample Acquire Acquire Sample Spectrum (16-32 Scans, 4 cm⁻¹ Res.) Sample->Acquire Process Ratio Sample vs. Background Acquire->Process Correct Baseline Correction Process->Correct Interpret Interpret Spectrum (Peak Assignment) Correct->Interpret

Caption: Workflow for FTIR analysis of liquid this compound.

Spectral Interpretation: Decoding the Vibrational Signature

The IR spectrum of this compound can be divided into two main areas: the Functional Group Region (4000-1500 cm⁻¹) and the Fingerprint Region (1500-400 cm⁻¹).[2][3]

Functional Group Region (4000-1500 cm⁻¹)

This region is characterized by stretching vibrations of key functional groups.

  • Aromatic C-H Stretching (sp² C-H): this compound will exhibit multiple, relatively sharp bands at wavenumbers just above 3000 cm⁻¹ . Typically, these appear in the 3100-3000 cm⁻¹ range.[4][5] The presence of absorption in this specific window is a strong indicator of an aromatic or vinylic C-H bond.

  • Aliphatic C-H Stretching (sp³ C-H): The propyl group gives rise to strong, sharp absorptions just below 3000 cm⁻¹ . These bands, usually found between 3000-2850 cm⁻¹, are due to the symmetric and asymmetric stretching of the C-H bonds in the CH₂ and CH₃ groups.[5][6]

  • Aromatic C=C In-Ring Stretching: The stretching of the carbon-carbon double bonds within the benzene ring produces a characteristic pattern of two or more medium-to-sharp bands in the 1600-1450 cm⁻¹ region.[4][5] Key absorptions are expected around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[4]

The Fingerprint Region (1500-400 cm⁻¹)

This region contains a complex series of absorptions arising from bending vibrations (scissoring, rocking, wagging, twisting) and stretching vibrations of single bonds (like C-C and C-S).[7][8] While individual peak assignment can be challenging, the overall pattern is unique to the molecule, making it a powerful tool for identification by comparison with a reference spectrum.[2][9]

  • Aliphatic C-H Bending: The propyl chain's CH₂ and CH₃ groups produce characteristic bending vibrations. A "scissoring" vibration for the CH₂ groups typically appears around 1470-1450 cm⁻¹.[10]

  • Aromatic C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 900-675 cm⁻¹ range are highly diagnostic of the substitution pattern on the benzene ring.[4][5] For a monosubstituted benzene ring, as in this compound, a strong band is expected around 770-730 cm⁻¹ and another strong band around 710-690 cm⁻¹.

  • C-S Stretching: The C-S stretching vibration is notoriously difficult to assign with certainty. It is often weak and appears over a broad range, heavily influenced by the surrounding molecular structure.[11][12] Literature reports place the C-S stretching frequency for thioethers in the range of 800-600 cm⁻¹.[13] Due to its weakness and position within the congested fingerprint region, it is often coupled with other vibrations and may not be identifiable as a distinct, isolated peak.

Summary of Expected Vibrational Modes

The following table summarizes the key diagnostic absorption bands for this compound.

Wavenumber Range (cm⁻¹)Vibration TypeAssociated Functional GroupExpected Intensity
3100 - 3000C-H StretchPhenyl (sp² C-H)Medium to Weak
3000 - 2850C-H Stretch (Asymmetric/Symmetric)Propyl (sp³ C-H)Strong
1600 - 1585C=C In-Ring StretchPhenylMedium
1500 - 1400C=C In-Ring StretchPhenylMedium
1470 - 1450C-H Bend (Scissoring)Propyl (-CH₂-)Medium
900 - 675C-H Out-of-Plane BendPhenyl (Monosubstituted)Strong
800 - 600C-S StretchThioetherWeak to Medium

Conclusion: A Validated Approach

The infrared spectrum of this compound provides a wealth of structural information. By following a validated experimental protocol, one can obtain a high-fidelity spectrum where distinct regions corresponding to aromatic C-H, aliphatic C-H, and aromatic C=C stretching vibrations are clearly resolved. The complex fingerprint region, though challenging to interpret fully, contains the highly diagnostic C-H out-of-plane bending modes that confirm the monosubstituted phenyl ring and the elusive C-S stretch. This guide provides the foundational knowledge for researchers to confidently use FTIR spectroscopy to characterize this compound and related thioether compounds, ensuring both scientific rigor and trustworthy results.

References

  • Fingerprint region Definition - Organic Chemistry II Key Term - Fiveable. (n.d.). Fiveable.
  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Calgary. Retrieved from [Link]

  • What Is Fingerprint Region In IR Spectroscopy? - Chemistry For Everyone. (2025, January 14). YouTube. Retrieved from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Interpreting Infrared Spectra | MCC Organic Chemistry. (n.d.). Lumen Learning. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • Chapter-18 Infrared spectroscopy (FINGERPRINT REGION). (n.d.). WikiEducator. Retrieved from [Link]

  • The Fingerprint Region. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • IR Absorption Table. (n.d.). Michigan State University. Retrieved from [Link]

  • 1.7: Infrared Spectra of Some Common Functional Groups. (2021, December 27). Chemistry LibreTexts. Retrieved from [Link]

  • The features of IR spectrum. (n.d.). Retrieved from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]

  • Characterristic Stretching Frequencies. (n.d.). Scribd. Retrieved from [Link]

  • The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. (2025, August 6). ScienceDirect. Retrieved from [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). The C=S stretching frequency and the “−N−C=S bands” in the infrared. Spectrochimica Acta, 18(4), 541-547. Semantic Scholar. Retrieved from [Link]

  • Rao, C. N. R., Venkataraghavan, R., & Kasturi, T. R. (1964). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Canadian Journal of Chemistry, 42(1), 36-44. Canadian Science Publishing. Retrieved from [Link]

Sources

Phenyl Propyl Sulfide: A Comprehensive Technical Guide to Safety and Hazard Management

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl propyl sulfide, also known by its IUPAC name (propylthio)benzene, is a sulfur-containing organic compound with the chemical formula C9H12S.[1] It is utilized in various research and synthetic chemistry applications.[2] As with any chemical reagent, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth analysis of the safety data for this compound, outlining its hazards and offering detailed protocols for its safe handling, storage, and emergency management.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this chemical are detailed below.

GHS Classification
  • Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin irritation (Category 2), H315: Causes skin irritation.

  • Short-term (acute) aquatic hazard (Category 1), H400: Very toxic to aquatic life.

  • Long-term (chronic) aquatic hazard (Category 1), H410: Very toxic to aquatic life with long lasting effects.

Given the structural similarities, it is prudent to handle this compound with the assumption of similar or related hazards. A notable characteristic of many sulfides, including cyclopropyl phenyl sulfide, is a strong, unpleasant odor or stench.[2]

Summary of Potential Hazards
Hazard TypeDescriptionGHS Statement (based on related compounds)
Acute Oral Toxicity Harmful if ingested.H302: Harmful if swallowed.
Skin Irritation Causes irritation upon contact with skin.H315: Causes skin irritation.
Eye Irritation May cause serious eye irritation.H319: Causes serious eye irritation.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.H410: Very toxic to aquatic life with long lasting effects.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is crucial when working with this compound to minimize exposure and prevent accidents.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure involves a combination of engineering controls and appropriate PPE.

2.1.1. Engineering Controls:
  • Ventilation: Always handle this compound in a well-ventilated area.[3] A chemical fume hood is essential to minimize the inhalation of vapors.

  • Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible and in good working order.[4]

2.1.2. Personal Protective Equipment (PPE):
  • Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.[5]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves.[5] Always inspect gloves for any signs of degradation or puncture before use.[3]

    • Protective Clothing: A lab coat or chemical-resistant apron should be worn.[6] For tasks with a higher risk of splashing, consider additional protective clothing.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges should be used.

Safe Handling Practices
  • Avoid contact with skin and eyes.[3]

  • Do not breathe vapors or mists.[3]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Use non-sparking tools and take precautionary measures against static discharge, especially for flammable related compounds.

  • Keep containers tightly closed when not in use.[3]

Storage Conditions

Proper storage is essential to maintain the chemical's stability and prevent hazardous situations.

  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep containers tightly closed.[3]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[7]

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation persists, seek medical attention.[3][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8]
Ingestion Do NOT induce vomiting.[8] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Accidental Release Measures
  • Small Spills:

    • Ensure adequate ventilation and wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[9]

    • Collect the absorbed material into a suitable, labeled container for disposal.[3]

  • Large Spills:

    • Evacuate the area immediately.

    • Contact emergency services and the appropriate environmental health and safety office.

    • Prevent the spill from entering drains or waterways.[3] Dike the area if necessary.[8]

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

  • Specific Hazards: During a fire, irritating and highly toxic gases, such as sulfur oxides, may be generated.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Toxicological and Ecological Information

Toxicological Data

While comprehensive toxicological data for this compound is limited, information on related compounds suggests potential health effects. For instance, chronic exposure to phenyl sulfide in animal studies has shown effects on the liver and bladder.[9] The toxicological properties have not been fully investigated, and it should be handled with care.

Ecological Information

This compound is expected to be very toxic to aquatic life with long-lasting effects. It is imperative to prevent its release into the environment. All waste materials should be disposed of in accordance with local, state, and federal regulations. Do not discharge into sewer systems or waterways.[3]

Disposal Considerations

Chemical waste must be disposed of properly to prevent environmental contamination and ensure compliance with regulations.

  • Dispose of contents and container to an approved waste disposal plant.

  • The material may be sent to a licensed chemical destruction facility.[3]

  • Do not contaminate water, food, or feed by storage or disposal.[3]

Visualizing Hazard Management

The following diagram illustrates the hierarchy of controls for managing exposure to this compound, from most to least effective.

Hazard_Controls cluster_0 Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, etc.) Administrative->PPE Least Effective

Caption: Hierarchy of Hazard Controls for this compound.

Conclusion

This compound is a valuable chemical reagent that requires careful handling due to its potential hazards. By understanding its toxicological and ecological properties, implementing robust engineering controls and PPE, and being prepared for emergencies, researchers and scientists can work with this compound safely and effectively. Adherence to the guidelines outlined in this technical guide will help to ensure a safe laboratory environment for all personnel.

References

  • Emergency Response Plan - Active AgriScience. (n.d.). Retrieved from [Link]

  • This compound | C9H12S | CID 13407 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET - Oxford Lab Fine Chem LLP. (n.d.). Retrieved from [Link]

  • Cyclopropyl phenyl sulfide - Hazardous Agents - Haz-Map. (n.d.). Retrieved from [Link]

  • Hydrogen sulphide: incident management - GOV.UK. (2023). Retrieved from [Link]

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An In-Depth Technical Guide to the Toxicological Data of Phenyl Propyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl propyl sulfide, a member of the aryl sulfide family, possesses a chemical structure that suggests potential biological activity and, consequently, toxicological relevance. This technical guide provides a comprehensive overview of the currently available toxicological data for this compound and its structurally related analogs. A thorough analysis of existing literature and safety data reveals significant data gaps for this compound across major toxicological endpoints. This guide is structured to present the available information on acute and local tissue toxicity, genotoxicity, carcinogenicity, reproductive and developmental toxicity, and metabolism, primarily through data from surrogate molecules such as diphenyl sulfide, thioanisole (methyl phenyl sulfide), and ethyl phenyl sulfide. The explicit identification of these data gaps is intended to guide future research efforts and to provide a cautious, scientifically grounded perspective for professionals handling this compound.

Introduction to this compound: Structure and Physicochemical Properties

This compound, also known as (propylthio)benzene, is an organic sulfur compound with the chemical formula C₉H₁₂S. Its structure consists of a phenyl group attached to a propyl group through a sulfur atom (a thioether linkage).

Chemical Structure:

Key Physicochemical Properties:

PropertyValueSource
Molecular Weight 152.26 g/mol
Boiling Point 219.5 °C at 760 mmHg
LogP (Octanol-Water Partition Coefficient) 3.4

The lipophilic nature of this compound, as indicated by its LogP value, suggests a potential for bioaccumulation and interaction with cellular membranes, warranting a thorough toxicological evaluation.

Acute Toxicity

No specific acute toxicity data (LD50 or LC50) for this compound is available in the public domain. To provide a preliminary assessment, data from structurally related aryl sulfides are presented below. It is crucial to note that these values are for different chemical entities and should be interpreted with caution.

Table 1: Acute Toxicity Data for Structurally Related Aryl Sulfides

CompoundRouteSpeciesLD50Source
Diphenyl sulfideOralRat> 300 - < 2,000 mg/kg
Diphenyl sulfideDermalRat5,000 mg/kg
Diphenyl sulfideOralRat490 µL/kg
Diphenyl sulfideDermalRabbit11300 µL/kg
Thioanisole (Methyl phenyl sulfide)OralRat891 mg/kg

Based on the available data for its analogs, this compound is likely to be harmful if swallowed. The dermal toxicity appears to be lower.

Local Tissue Effects: Skin and Eye Irritation

Direct studies on the skin and eye irritation potential of this compound are not available. However, information from related compounds suggests it may be an irritant.

  • Skin Irritation: Diphenyl sulfide is classified as "Irritating to skin" (Category 2) in rabbit studies[1]. Ethyl phenyl sulfide is also labeled as causing skin irritation[2].

  • Eye Irritation: Data for diphenyl sulfide is conflicting, with one source indicating "No eye irritation" and another classifying it as causing "serious eye irritation" (Category 2)[1]. Ethyl phenyl sulfide is also classified as causing serious eye irritation[2].

Given the consistent classification of its analogs as skin and eye irritants, it is prudent to handle this compound with appropriate personal protective equipment to avoid direct contact.

Repeated Dose Toxicity

A significant data gap exists for the repeated dose toxicity of this compound. A single study on a related compound, phenyl sulfide, reported that feeding "large doses" to rats for 13 weeks resulted in changes in liver and bladder weight[3]. This finding suggests that these organs could be potential targets for toxicity following prolonged exposure, but without dose-response data, a quantitative risk assessment is not possible.

Genotoxicity

There is no available data on the genotoxic potential of this compound from standard assays such as the Ames test (bacterial reverse mutation assay), in vitro or in vivo chromosome aberration tests, or the in vivo micronucleus test.

Methodology for Genotoxicity Assessment:

A standard battery of genotoxicity tests is required to assess the potential of a chemical to cause genetic damage. This typically includes:

  • Ames Test (OECD 471): This bacterial reverse mutation assay is used to detect point mutations.

  • In Vitro Mammalian Cell Micronucleus Test (OECD 487): This test identifies both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) effects.

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This assay assesses genotoxicity in a whole animal system, typically in the bone marrow.

The absence of such data for this compound represents a critical knowledge gap in its toxicological profile.

Carcinogenicity

No carcinogenicity bioassays have been conducted for this compound. For the related compound, diphenyl sulfide, safety data sheets indicate that it is not classified as a carcinogen by major regulatory bodies such as IARC, NTP, or OSHA[1]. However, this does not preclude the possibility of carcinogenicity for this compound, and long-term studies would be necessary for a definitive assessment.

Reproductive and Developmental Toxicity

There is a complete lack of data on the reproductive and developmental toxicity of this compound. Standardized studies, following OECD guidelines such as the Two-Generation Reproduction Toxicity study (OECD 416) and Prenatal Developmental Toxicity studies (OECD 414), would be required to evaluate its potential effects on fertility, pregnancy, and offspring development.

Metabolism and Toxicokinetics

The metabolic fate of this compound has not been specifically studied. However, based on the general metabolism of aryl sulfides, it is anticipated to undergo metabolism primarily in the liver by the cytochrome P450 (CYP) enzyme system.

Proposed Metabolic Pathway of this compound:

Metabolism PPS This compound Sulfoxidation Sulfoxidation (CYP450) PPS->Sulfoxidation Aromatic_Hydroxylation Aromatic Hydroxylation (CYP450) PPS->Aromatic_Hydroxylation PP_Sulfoxide Phenyl Propyl Sulfoxide Sulfoxidation->PP_Sulfoxide Sulfone_Formation Further Oxidation (CYP450) PP_Sulfoxide->Sulfone_Formation Conjugation Phase II Conjugation (e.g., Glucuronidation, Sulfation) PP_Sulfoxide->Conjugation PP_Sulfone Phenyl Propyl Sulfone Sulfone_Formation->PP_Sulfone PP_Sulfone->Conjugation Hydroxylated_Metabolites Hydroxylated Metabolites Aromatic_Hydroxylation->Hydroxylated_Metabolites Hydroxylated_Metabolites->Conjugation Excretion Excretion (Urine, Feces) Conjugation->Excretion

Caption: Proposed metabolic pathway of this compound.

The primary metabolic reactions are expected to be:

  • Sulfoxidation: Oxidation of the sulfur atom to form phenyl propyl sulfoxide and subsequently phenyl propyl sulfone. These more polar metabolites are generally more readily excreted.

  • Aromatic Hydroxylation: Hydroxylation of the phenyl ring at various positions.

  • Phase II Conjugation: The resulting hydroxylated metabolites and sulfoxides can undergo conjugation with endogenous molecules like glucuronic acid or sulfate to further increase their water solubility and facilitate excretion.

The specific CYP isozymes involved in the metabolism of this compound are unknown.

Conclusion and Future Directions

Key Data Gaps:

  • Acute toxicity (LD50/LC50)

  • Repeated dose toxicity (subchronic and chronic)

  • Genotoxicity (Ames, chromosome aberration, micronucleus)

  • Carcinogenicity

  • Reproductive and developmental toxicity

  • Metabolism and toxicokinetics

For researchers, scientists, and drug development professionals, this necessitates a highly cautious approach when handling this compound. The potential for acute toxicity, skin and eye irritation, and unknown long-term effects should be assumed based on the data from related compounds.

Experimental Workflow for a Comprehensive Toxicological Profile:

Toxicology_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo_acute In Vivo - Acute cluster_in_vivo_chronic In Vivo - Chronic & Specialized Ames Ames Test (OECD 471) Chrom_Aber Chromosomal Aberration (OECD 473) Metabolism In Vitro Metabolism (Liver Microsomes) Acute_Oral Acute Oral Toxicity (OECD 423) Subchronic 90-Day Oral Study (OECD 408) Acute_Oral->Subchronic Acute_Dermal Acute Dermal Toxicity (OECD 402) Skin_Irrit Skin Irritation (OECD 404) Eye_Irrit Eye Irritation (OECD 405) Repro_Tox Reproductive/Developmental Toxicity Screening (OECD 421/422) Subchronic->Repro_Tox Carcinogenicity Carcinogenicity Study (OECD 451) Subchronic->Carcinogenicity Start This compound Start->Ames Start->Chrom_Aber Start->Metabolism Start->Acute_Oral Start->Acute_Dermal Start->Skin_Irrit Start->Eye_Irrit

Caption: Recommended experimental workflow for toxicological evaluation.

It is strongly recommended that a comprehensive toxicological evaluation of this compound be undertaken to fill the existing data gaps. This would involve a tiered approach, starting with in vitro genotoxicity and metabolism studies, followed by in vivo acute and repeated dose toxicity studies. The results of these studies would then inform the necessity for more extensive investigations into carcinogenicity and reproductive toxicity.

References

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  • Material Safety Data Sheet Phenyl sulfide, 99%. ScienceLab.com. [Link]

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Introduction to Phenyl Propyl Sulfide: A Molecule of Versatility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Phenyl Propyl Sulfide in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of this compound (C₉H₁₂S), a compound of interest in synthetic chemistry and drug development. Recognizing the scarcity of publicly available quantitative solubility data, this document emphasizes the foundational chemical principles that govern its solubility and presents a robust experimental framework for its empirical determination. This approach is designed to empower researchers, scientists, and formulation experts to make informed decisions regarding solvent selection, reaction optimization, and product purification.

This compound, also known as (propylthio)benzene, is an aryl sulfide featuring a sulfur atom bridging a phenyl group and a propyl chain.[1] Its structure imparts a unique balance of hydrophobicity and polarizability, making it a valuable intermediate in various chemical transformations.[1] With a molecular weight of 152.26 g/mol and a boiling point in the range of 210–219.55°C, it exists as a liquid at standard conditions.[1][2][3] Understanding its behavior in different solvent environments is paramount for its effective application, from serving as a reactant in a homogeneous reaction mixture to its isolation and purification post-synthesis.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a guiding tenet, suggesting that substances with similar intermolecular force profiles will be miscible.

Molecular Structure and Intermolecular Forces

The molecular architecture of this compound is key to its solubility profile. It comprises:

  • A nonpolar phenyl ring and propyl chain: These hydrocarbon portions are substantial and dominate the molecule's character, predisposing it to engage in London dispersion forces . These are transient, induced-dipole interactions that are significant for larger, more polarizable molecules.

  • A polarizable sulfur atom: The sulfur atom, with its lone pairs of electrons, introduces a degree of polarity to the molecule. This is reflected in its modest dipole moment of 1.45 Debye.[1] This permanent dipole allows for dipole-dipole interactions with polar solvent molecules.[4]

Crucially, this compound lacks a hydrogen atom bonded to a highly electronegative atom (like oxygen, nitrogen, or fluorine). Therefore, it cannot act as a hydrogen bond donor. It can, however, act as a weak hydrogen bond acceptor via the lone electron pairs on the sulfur atom when interacting with protic solvents.

Predicting Solubility Across Solvent Classes

Based on the analysis of its intermolecular forces, we can predict the solubility behavior of this compound in common organic solvent classes:

  • Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Dominated by London dispersion forces, these solvents are expected to readily dissolve this compound. The large nonpolar surface area of the solute will interact favorably with these solvents, leading to high solubility. Diphenyl sulfide, a related compound, is known to be soluble in benzene and diethyl ether.[5]

  • Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess permanent dipoles but do not donate hydrogen bonds. The dipole-dipole interactions between these solvents and the polarizable sulfur center of this compound should facilitate solubility. Solvents like DMF have been noted as effective media for reactions involving aryl sulfides.[1]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by their ability to donate hydrogen bonds. The energy required to disrupt the strong hydrogen-bonding network of these solvents to accommodate the largely nonpolar this compound molecule is significant. Consequently, solubility is expected to be low, particularly in water. Small polar organic compounds are generally water-soluble, but the substantial hydrocarbon character of this compound diminishes this likelihood.[6]

Predicted Solubility Profile of this compound

The following table summarizes the predicted qualitative solubility of this compound in a range of representative organic solvents, based on the theoretical principles outlined above. This serves as a practical starting point for solvent screening.

Solvent ClassRepresentative SolventPrimary Intermolecular ForcesPredicted SolubilityRationale
Nonpolar TolueneLondon DispersionHigh Favorable dispersion force interactions between the aromatic rings.
HexaneLondon DispersionHigh Favorable dispersion force interactions between aliphatic chains.
Diethyl EtherLondon Dispersion, Weak DipoleHigh Ether's nonpolar character and ability to interact with the propyl chain and phenyl ring lead to good compatibility.
Polar Aprotic AcetoneDipole-Dipole, London DispersionModerate to High The ketone's dipole can interact with the sulfide's dipole, and its organic character is compatible with the nonpolar groups.
Dichloromethane (DCM)Dipole-Dipole, London DispersionHigh Effective at dissolving moderately polar compounds with significant nonpolar features.
Dimethylformamide (DMF)Dipole-Dipole, London DispersionModerate to High A strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[1]
Polar Protic EthanolHydrogen Bonding, Dipole, DispersionLow to Moderate The ethyl chain provides some nonpolar character, potentially allowing for limited miscibility.
MethanolHydrogen Bonding, Dipole, DispersionLow Strong hydrogen bonding network and high polarity make it a poor solvent for the largely nonpolar solute.
WaterHydrogen BondingInsoluble The high energy cost to break the water's hydrogen bond network to solvate a hydrophobic molecule prevents dissolution.[6]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, an empirical approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a compound in a given solvent.[7] This protocol is designed to be self-validating by ensuring that a true equilibrium state is achieved.

Materials and Equipment
  • This compound (≥98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Scintillation vials or screw-capped test tubes

  • Thermostatically controlled orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Methodology

Step 1: Preparation of a Saturated Solution

  • Add an excess amount of this compound to a vial. An amount that is visibly in excess of what will dissolve is required to ensure saturation.

  • Pipette a precise volume (e.g., 2.0 mL) of the chosen solvent into the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

  • Agitate the mixture vigorously for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being optimal to ensure equilibrium is fully established.[7]

Step 2: Phase Separation

  • After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.[6]

  • To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 5000 rpm) for 15 minutes.

  • Carefully withdraw a known volume of the supernatant using a pipette, ensuring not to disturb the solid pellet.

  • For an additional purification step, pass the withdrawn supernatant through a 0.22 µm syringe filter into a clean vial. This removes any suspended microparticles.

Step 3: Quantification of Solute Concentration

  • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

  • Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

  • Analyze the standard solutions and the diluted sample solution using a suitable analytical method. High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is highly recommended due to its specificity and sensitivity.[8]

  • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

  • Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the original concentration in the saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the quantitative solubility determination process.

G cluster_prep 1. Preparation of Saturated Solution cluster_sep 2. Phase Separation cluster_quant 3. Quantification A Add excess this compound and known volume of solvent to vial B Seal vial and place in thermostatic shaker (e.g., 24-48h at 25°C) A->B Equilibration C Allow excess solid to settle B->C D Centrifuge to pellet undissolved solid C->D E Withdraw supernatant and filter (0.22 µm) D->E G Dilute filtered supernatant E->G F Prepare calibration standards H Analyze standards and sample (e.g., HPLC-UV) F->H G->H I Calculate solubility from calibration curve H->I J J I->J Final Solubility Data (mg/mL or mol/L)

Caption: Experimental workflow for determining the quantitative solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a thorough understanding of its molecular structure and the principles of intermolecular forces allows for reliable prediction of its behavior in various organic solvents. It is anticipated to be highly soluble in nonpolar and polar aprotic solvents and poorly soluble in highly polar protic solvents like water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and accurate method for determination. This combination of theoretical prediction and empirical validation provides a comprehensive framework for scientists and researchers working with this versatile compound.

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  • Vulcanchem. This compound - 874-79-3.
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  • Unknown. Solubility test for Organic Compounds. (2024-09-24).
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  • Quora. How to determine the solubility of organic compounds. (2017-06-24).
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Phenyl propyl sulfide discovery and history

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Phenyl Propyl Sulfide

Abstract

This technical guide provides a comprehensive overview of this compound (C₉H₁₂S), a representative aryl alkyl thioether. We delve into the historical context of its discovery, tracing the origins from the foundational era of organosulfur chemistry in the 19th century to the development of sophisticated, modern synthetic protocols. This document explores the evolution of synthetic methodologies, from classical nucleophilic substitution reactions to advanced transition-metal-catalyzed cross-couplings. By examining the causality behind experimental choices and the mechanistic underpinnings of these transformations, this guide offers researchers, scientists, and drug development professionals a thorough understanding of the scientific journey and practical synthesis of this important chemical entity.

Introduction: The Archetypal Aryl Alkyl Thioether

This compound, also known as (propylthio)benzene, belongs to the aryl sulfide family of organosulfur compounds.[1][2] Its structure, featuring a sulfur atom bridging a phenyl group and a propyl chain, makes it a valuable model compound in synthetic chemistry and a building block for more complex molecules.[1][3] The sulfur atom, with its lone pairs of electrons, imparts unique nucleophilic and electronic properties, while the aromatic ring allows for a range of substitution reactions.[1] Understanding the history of this compound is not merely an academic exercise; it is a journey through the evolution of synthetic organic chemistry itself, from the early classifications of chemical "types" to the modern era of high-yield catalytic reactions.

Physicochemical & Spectroscopic Profile

A compound's identity and purity are established through its physical and spectral data. This compound is a colorless liquid with a characteristic odor, a trait common to many organosulfur compounds.[4][5] Its core properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₂SPubChem[3]
Molecular Weight 152.26 g/mol PubChem[3]
Boiling Point 210–215 °CVulcanchem[1]
Density 1.001 g/mLStenutz[6]
CAS Number 874-79-3PubChem[3]
IUPAC Name propylsulfanylbenzenePubChem[3]

Spectroscopic analysis is critical for structural confirmation. Gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques used to characterize this compound.[1][3]

The Dawn of Thioether Synthesis: 19th Century Foundations

While a singular "discovery" of this compound is not prominently documented, its synthesis became conceptually and practically achievable through the foundational work on organosulfur chemistry in the mid-19th century.[7][8] Early chemists recognized the analogy between sulfur and oxygen, leading to the classification of organic sulfides (thioethers) as sulfur analogs of ethers.[8][9]

The first simple thioethers, dimethyl sulfide and diethyl sulfide, were prepared in 1840 by Henri Victor Regnault.[8] His method involved a nucleophilic displacement reaction between the corresponding chloroalkanes and potassium sulfide. This early work laid the groundwork for a more general and powerful method that would dominate ether and thioether synthesis for over a century.

The Williamson-Type Synthesis: A Unifying Principle

In 1850, Alexander Williamson developed his eponymous ether synthesis, a reaction forming an ether from an organohalide and an alkoxide.[10] This reaction was pivotal because it helped prove the structure of ethers and provided a versatile synthetic tool.[10] The chemical community quickly recognized that this principle could be extended to sulfur nucleophiles.

The sulfur analogue of the Williamson ether synthesis involves the reaction of a thiolate anion with an alkyl halide.[4][11] This Sₙ2 reaction remains a fundamental and reliable method for constructing carbon-sulfur bonds.[11]

Experimental Protocol: Classical Synthesis of this compound via Nucleophilic Substitution

This protocol is a representative procedure based on the principles of the Williamson-type thioether synthesis.

Objective: To synthesize this compound from thiophenol and 1-bromopropane.

Materials:

  • Thiophenol (C₆H₅SH)

  • 1-Bromopropane (CH₃CH₂CH₂Br)

  • Sodium Hydroxide (NaOH) or Sodium Hydride (NaH)

  • Ethanol (or a suitable polar aprotic solvent like DMF)

  • Diethyl ether (for extraction)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Thiolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophenol in ethanol.

  • Add a stoichiometric equivalent of a strong base (e.g., NaOH) to the solution to deprotonate the thiol, forming the sodium thiophenolate salt. The greater acidity of thiols compared to alcohols makes this deprotonation highly favorable.[4]

  • Nucleophilic Displacement: To the resulting thiophenolate solution, add 1-bromopropane dropwise. The reaction is typically exothermic.

  • Reaction Completion: Heat the mixture to reflux for 1-2 hours to ensure the Sₙ2 reaction goes to completion.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

The logic of this two-step, one-pot process is self-validating: the formation of the highly nucleophilic thiolate is the activating step, followed by the irreversible Sₙ2 displacement of the bromide leaving group.[11]

Williamson_Thioether_Synthesis cluster_step1 Step 1: Thiolate Formation cluster_step2 Step 2: Nucleophilic Substitution Thiophenol Thiophenol (Ph-SH) Thiolate Thiophenolate Anion (Ph-S⁻) Thiophenol:e->Thiolate:w Deprotonation Base Strong Base (e.g., NaOH) Base:s->Thiolate:n AlkylHalide 1-Bromopropane (Pr-Br) Product This compound (Ph-S-Pr) AlkylHalide:s->Product:n Thiolate:e->Product:w SN2 Attack Byproduct NaBr

Caption: Mechanism of the Williamson-type synthesis for this compound.

The Modern Era: A Paradigm Shift with Catalysis

While robust, classical methods often require stoichiometric base and can have limitations regarding functional group tolerance. The late 20th and early 21st centuries saw a paradigm shift in C-S bond formation with the advent of transition-metal catalysis.

A recent breakthrough is the nickel-catalyzed aryl exchange reaction, which allows for the cross-coupling of aryl halides and aliphatic thiols under mild conditions.[1] This approach offers significantly improved yields and broader substrate scope compared to traditional methods.

The catalytic cycle, elucidated through experimental work and Density Functional Theory (DFT) calculations, typically involves three key stages:[1]

  • Oxidative Addition: The low-valent nickel catalyst (Ni(0)) inserts into the carbon-halogen bond of an aryl halide.

  • Transmetalation: The thiolate exchanges with the halide on the nickel center.

  • Reductive Elimination: The final C-S bond is formed, releasing the this compound product and regenerating the active Ni(0) catalyst.

The choice of ligand is critical for success. Bidentate phosphine ligands like BINAP have been shown to enhance the catalyst's activity and suppress side reactions, leading to isolated yields as high as 89% for this compound—a marked improvement over older coupling methods.[1]

Nickel_Catalysis_Cycle Ni0 Ni(0)L₂ OxAdd Oxidative Addition Intermediate (Ar-Ni(II)-X)L₂ Ni0->OxAdd + Ar-X Transmetal Transmetalation Intermediate (Ar-Ni(II)-SPr)L₂ OxAdd->Transmetal + ⁻S-Pr - X⁻ Transmetal->Ni0 Reductive Elimination Product This compound (Ar-S-Pr) Transmetal->Product releases ArX Aryl Halide (Ar-X) Thiolate Thiolate (⁻S-Pr)

Caption: Simplified catalytic cycle for Ni-catalyzed C-S cross-coupling.

Conclusion

The story of this compound mirrors the broader narrative of organic synthesis. Its conceptual origins lie in the 19th-century recognition of organosulfur compounds and the development of foundational reactions like the Williamson ether synthesis. For decades, this nucleophilic substitution pathway was the primary means of its preparation. The modern era, however, has introduced powerful catalytic systems that offer milder conditions, higher yields, and greater functional group tolerance. This evolution from stoichiometric reactions to catalytic cycles represents a significant leap in efficiency and elegance, providing today's scientists with a robust and versatile toolkit for the synthesis of this compound and its many derivatives.

References

  • This compound - 874-79-3 - Vulcanchem. Vulcanchem.
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An In-depth Technical Guide to the IUPAC Nomenclature of Phenyl Propyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the principles and application of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the organosulfur compound, Phenyl Propyl Sulfide. Designed for researchers, scientists, and professionals in drug development, this document elucidates the systematic naming conventions, ensuring clarity, and precision in scientific communication.

Foundational Principles of Sulfide Nomenclature

Sulfides, also known as thioethers, are the sulfur analogs of ethers, characterized by a sulfur atom bonded to two organic substituents (R-S-R').[1][2][3] The IUPAC provides two primary methods for naming these compounds: functional class nomenclature and substitutive nomenclature.[1][4]

  • Functional Class Nomenclature: This common naming method treats the organic groups attached to the sulfur atom as separate words, followed by "sulfide".[5][6] For asymmetrical sulfides, the alkyl or aryl groups are listed in alphabetical order.[2][6] While straightforward for simple molecules, this method can become ambiguous for more complex structures.

  • Substitutive Nomenclature: This is the preferred IUPAC method for systematic and unambiguous naming, especially for complex molecules.[6][7] In this approach, the larger or more complex organic group is considered the parent alkane or arene. The other organic group, along with the sulfur atom, is named as a substituent group, termed "alkylthio-" or "arylthio-".[1][2][4]

For this compound, the decision between these naming conventions is guided by the complexity of the molecule and the principle of identifying a primary parent structure.

Systematic IUPAC Nomenclature Protocol for this compound

The systematic naming of this compound follows a logical, step-by-step process that ensures adherence to IUPAC standards.

Experimental Protocol: Determination of the IUPAC Name

Objective: To systematically derive the IUPAC name for the compound with the structure C₆H₅-S-CH₂CH₂CH₃.

Methodology:

  • Identify the Functional Group: The presence of a C-S-C linkage identifies the compound as a sulfide.[3][8]

  • Identify the Substituent Groups: The sulfur atom is bonded to a phenyl group (-C₆H₅) and a propyl group (-CH₂CH₂CH₃).

  • Determine the Parent Hydride: According to IUPAC rules, when a sulfur atom is bonded to a ring system and an acyclic carbon chain, the ring system is generally considered the parent hydride.[9] In this case, benzene is the parent hydride.

  • Name the Substituent: The propyl group attached to the sulfur atom is named as a "propylthio-" substituent. The term "thio" indicates the presence of the sulfur atom.[1][4] Some sources may also use "propylsulfanyl-".[10]

  • Assemble the Final IUPAC Name: The substituent name is prefixed to the parent hydride name. Therefore, the systematic IUPAC name is (Propylthio)benzene .[10]

Self-Validation: This systematic approach is self-validating as it consistently identifies the principal functional group and the parent hydride, leading to an unambiguous name. The common name, this compound, is also recognized but is not the preferred systematic IUPAC name.[11][12]

Visualization of the Nomenclature Process

To further clarify the logical flow of the IUPAC naming protocol, the following diagram illustrates the decision-making process.

IUPAC_Nomenclature_Sulfide A Identify Functional Group (C-S-C) B Identify Substituents (Phenyl and Propyl) A->B Sulfide identified C Determine Parent Hydride (Benzene) B->C Substituents identified D Name the Substituent (Propylthio-) C->D Parent chosen E Assemble IUPAC Name ((Propylthio)benzene) D->E Substituent named

Sources

The Unseen Connectors: A Technical Guide to the Research Applications of Aryl Alkyl Sulfides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile C–S Bond in Modern Research

In the vast landscape of organic chemistry, the aryl alkyl sulfide moiety (Ar–S–R) stands out as a deceptively simple yet profoundly impactful functional group. Characterized by a sulfur atom bridging an aromatic ring and an alkyl chain, this structural motif is a cornerstone in a multitude of scientific disciplines. Its prevalence is a testament to its unique electronic properties, metabolic stability, and synthetic accessibility. From the intricate dance of drug-receptor interactions to the ordered architecture of advanced materials, the influence of the aryl alkyl sulfide is both pervasive and critical. More than 25% of all approved pharmaceuticals contain sulfur, underscoring the importance of this class of compounds in medicinal chemistry.[1]

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis and diverse applications of aryl alkyl sulfides. Moving beyond a mere catalog of facts, we will delve into the causality behind experimental choices, offering field-proven insights into why certain synthetic strategies are employed and how the aryl alkyl sulfide functional group imparts specific, desirable properties to molecules and materials. Our journey will span the realms of synthetic organic chemistry, medicinal chemistry, materials science, and analytical chemistry, equipping you with the knowledge to harness the full potential of these versatile compounds in your own research endeavors.

I. Synthetic Methodologies: Forging the Aryl-Sulfide Bond

The construction of the C(sp²)–S bond is the linchpin in the synthesis of aryl alkyl sulfides. Over the years, a diverse arsenal of synthetic methods has been developed, ranging from classical nucleophilic aromatic substitution to sophisticated transition-metal-catalyzed cross-coupling reactions. The choice of method is often dictated by factors such as substrate scope, functional group tolerance, and scalability.

A. Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of aryl sulfides, offering mild and efficient routes with broad functional group compatibility.[2]

The Buchwald-Hartwig amination has been successfully adapted for C–S bond formation, representing a robust and widely used method. This reaction typically involves the coupling of an aryl halide or triflate with a thiol in the presence of a palladium catalyst and a bulky, electron-rich phosphine ligand.

Key Mechanistic Insights: The catalytic cycle is believed to proceed through oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the thiol, deprotonation to form a palladium-thiolate complex, and finally, reductive elimination to yield the aryl alkyl sulfide and regenerate the Pd(0) catalyst. The choice of ligand is critical to prevent catalyst deactivation by the sulfur nucleophile.[3]

Experimental Protocol: Palladium-Catalyzed Synthesis of an Aryl Alkyl Sulfide

Objective: To synthesize 4-(methylthio)acetophenone from 4-bromoacetophenone and methanethiol.

Materials:

  • 4-Bromoacetophenone

  • Sodium thiomethoxide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask under a nitrogen atmosphere, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.2 equivalents).

  • Add anhydrous toluene to the flask, followed by 4-bromoacetophenone (1.0 equivalent).

  • Add sodium thiomethoxide (1.1 equivalents) to the reaction mixture.

  • Seal the flask and heat the reaction mixture at 100 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aryl alkyl sulfide.

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for the synthesis of aryl alkyl sulfides. Nickel catalysts can couple a wide range of aryl electrophiles, including the more challenging and less expensive aryl chlorides, with various thiols.

Causality in Catalyst Selection: The use of nickel is particularly advantageous for large-scale syntheses where catalyst cost is a significant factor. Furthermore, nickel catalysts can sometimes offer complementary reactivity to palladium, enabling the coupling of substrates that are challenging for palladium-based systems. Mechanochemical methods using nickel catalysis have also been developed, offering solvent-free and efficient reaction conditions.[4]

Experimental Protocol: Nickel-Catalyzed Synthesis of an Aryl Alkyl Sulfide

Objective: To synthesize phenyl octyl sulfide from iodobenzene and octane-1-thiol.

Materials:

  • Iodobenzene

  • Octane-1-thiol

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • 2,2'-Bipyridine (bpy)

  • Zinc powder

  • Potassium acetate (KOAc)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a glovebox, add NiCl₂·6H₂O (10 mol%), bpy (10 mol%), and zinc powder (2 equivalents) to an oven-dried vial.

  • Add anhydrous THF, followed by iodobenzene (1.0 equivalent) and octane-1-thiol (1.2 equivalents).

  • Add KOAc (1.1 equivalents) to the mixture.

  • Seal the vial and stir the reaction mixture at room temperature for 4-16 hours.

  • Monitor the reaction by GC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the product.

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are a classical and still highly relevant method for aryl sulfide synthesis. These reactions are particularly useful for large-scale industrial processes due to the low cost of copper catalysts.

Self-Validating System: The robustness of copper-catalyzed systems is often demonstrated by their tolerance to a wide range of functional groups and their applicability in aqueous or protic solvents, which simplifies purification and reduces environmental impact.[5]

B. Decarbonylative and Decarboxylative C–S Coupling

Recent innovations in synthetic methodology have led to the development of decarbonylative and decarboxylative strategies for C–S bond formation. These methods utilize carboxylic acids or their derivatives as aryl sources, offering novel and powerful disconnections in retrosynthetic analysis.[1][2][6]

Expertise in Action: Decarbonylative coupling, for instance, allows for the use of readily available and often structurally complex carboxylic acids, enabling the late-stage functionalization of bioactive molecules.[7] This approach avoids the need to pre-functionalize a molecule with a halide or triflate, streamlining the synthetic route.

II. Applications in Medicinal Chemistry and Drug Development

The aryl alkyl sulfide motif is a privileged scaffold in medicinal chemistry, appearing in a vast array of therapeutic agents. Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, receptor binding affinity, and membrane permeability.

A. Anticancer Agents

Several clinically used and investigational anticancer drugs feature the aryl alkyl sulfide core. These compounds often act by inhibiting key signaling pathways that are dysregulated in cancer.

Organosulfur compounds derived from garlic, such as diallyl sulfide (DAS) and diallyl trisulfide (DATS), have demonstrated significant anticancer properties.[8] These compounds induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Mechanism of Action: DATS has been shown to suppress doxorubicin-induced cardiomyocyte apoptosis by inhibiting the MAPK/NF-κB signaling pathway through the attenuation of reactive oxygen species (ROS) generation.[9] DAS induces growth inhibition and apoptosis in anaplastic thyroid cancer cells via the mitochondrial signaling pathway.[10] This involves the downregulation of the anti-apoptotic protein Bcl-2, upregulation of the pro-apoptotic protein Bax, release of cytochrome c from the mitochondria, and subsequent activation of caspases-9 and -3.[10]

G cluster_0 Mitochondrial Apoptosis Pathway DAS Diallyl Sulfide (DAS) Bcl2 Bcl-2 (Anti-apoptotic) DAS->Bcl2 Inhibits Bax Bax (Pro-apoptotic) DAS->Bax Promotes Mito Mitochondrion Bcl2->Mito Inhibits release Bax->Mito Promotes release CytC Cytochrome c (released) Mito->CytC Casp9 Caspase-9 (activated) CytC->Casp9 Casp3 Caspase-3 (activated) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial signaling pathway induced by Diallyl Sulfide.

B. Enzyme Inhibitors

The sulfur atom of an aryl alkyl sulfide can engage in crucial interactions within an enzyme's active site, such as hydrogen bonding or van der Waals interactions. Furthermore, the sulfide can be oxidized in situ to a sulfoxide or sulfone, which can act as a hydrogen bond acceptor.

Structure-Activity Relationship (SAR) Insights: In the development of reversible monoacylglycerol lipase (MAGL) inhibitors, SAR studies revealed that the oxidation state of the sulfur atom is critical for activity. While the aryl sulfoxide showed potent inhibition, the corresponding sulfide (sulfur) and sulfone derivatives were inactive, highlighting the specific electronic and steric requirements for binding.[4]

Compound ModificationRelative ActivityRationale
Aryl Sulfoxide (Parent)+++Optimal electronics and geometry for binding
Aryl Sulfide - Loss of hydrogen bond accepting capability
Aryl Sulfone-Steric hindrance and altered electronics

III. Applications in Materials Science

The incorporation of aryl alkyl sulfide linkages into polymers and other materials can impart a range of desirable properties, including thermal stability, high refractive index, and metal-binding capabilities.

A. High-Performance Polymers

Poly(aryl thioether)s are a class of high-performance thermoplastics known for their excellent thermal and chemical resistance. The sulfur linkages provide a degree of flexibility to the polymer backbone while maintaining a high glass transition temperature.

Synthesis and Properties: Poly(aryl thioether)s can be synthesized via palladium-catalyzed polycondensation of dibromoarenes with a hydrogen sulfide surrogate.[10] These materials exhibit good thermal stability, with initial degradation temperatures often exceeding 450 °C. The presence of the sulfur atom also contributes to a high refractive index, making these polymers suitable for optical applications.[11]

PolymerGlass Transition Temp. (°C)5% Weight-Loss Temp. (°C)Refractive Index (at 633 nm)
Poly(phenylene sulfide)~90~475~1.65
Triazine-containing Poly(aryl thioether)1163671.749
Pyrimidine-containing Poly(arylene sulfide sulfone)193-202370-372>1.6
B. Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, aryl alkyl sulfides are being explored as components of materials for OLEDs. The sulfur atom can be used to tune the electronic properties of a molecule, such as its HOMO and LUMO energy levels, which is crucial for efficient charge injection and transport in an OLED device.

Authoritative Grounding: The sulfone group, readily accessible from the corresponding sulfide via oxidation, is an excellent electron-withdrawing group and can be incorporated into host materials for phosphorescent OLEDs to achieve high triplet energies and balanced charge transport.

C. Corrosion Inhibitors

Aryl alkyl sulfides have shown promise as corrosion inhibitors for various metals, particularly steel. They function by adsorbing onto the metal surface, forming a protective barrier that prevents contact with corrosive agents.

Mechanism of Inhibition: The sulfur atom, with its lone pair of electrons, can coordinate to the metal surface. The aromatic ring can also interact with the surface via π-electrons. This adsorption process blocks the active sites for corrosion and can inhibit both the anodic and cathodic reactions.[6] Computational studies using Density Functional Theory (DFT) have been employed to understand the adsorption mechanism and predict the inhibition efficiency of different aryl sulfide derivatives.[6]

IV. Applications in Analytical and Chemical Biology

The unique reactivity of the sulfur atom in aryl alkyl sulfides has been exploited in the design of chemical tools for analytical and biological applications.

A. Fluorescent Probes for Biological Imaging

Fluorescent probes containing an aryl alkyl sulfide moiety have been developed for the detection of biologically relevant species, such as hydrogen sulfide (H₂S). H₂S is now recognized as an important gasotransmitter involved in various physiological processes.

Design and Mechanism: One common strategy involves masking a fluorophore with a functional group that can be selectively cleaved by H₂S. For example, a probe can be designed where a fluorophore is quenched by an azide group. In the presence of H₂S, the azide is reduced to an amine, leading to a "turn-on" fluorescent response.[1] The aryl sulfide component of the probe can be modified to tune its solubility, cell permeability, and targeting properties.

G cluster_1 Fluorescent Probe Activation by H₂S Probe_Off Non-fluorescent Probe (Fluorophore-N₃) H2S Hydrogen Sulfide (H₂S) Probe_Off->H2S Reaction Probe_On Fluorescent Product (Fluorophore-NH₂) H2S->Probe_On Reduction of Azide Fluorescence Fluorescence Emission Probe_On->Fluorescence

Caption: General mechanism of an azide-based fluorescent probe for H₂S detection.

Conclusion: The Future is Bright for Aryl Alkyl Sulfides

This guide has illuminated the multifaceted nature of aryl alkyl sulfides, from their elegant synthesis to their impactful applications across diverse scientific fields. The ongoing development of novel synthetic methods continues to expand the accessibility and structural diversity of these compounds. In medicinal chemistry, the aryl alkyl sulfide motif will undoubtedly remain a mainstay in the design of next-generation therapeutics. In materials science, the precise tuning of electronic and physical properties afforded by the C–S bond will drive the creation of innovative materials for a range of applications. As our understanding of the intricate roles of sulfur in biological systems deepens, the demand for sophisticated aryl alkyl sulfide-based probes and chemical biology tools will only continue to grow. The unseen connectors, the aryl alkyl sulfides, are poised to play an even more prominent role in the scientific discoveries of tomorrow.

References

  • Forging C–S Bonds Through Decarbonylation: New Perspectives for the Synthesis of Privileged Aryl Sulfides. National Institutes of Health. [Link]

  • Diaryl Sulfide Derivatives as Potential Iron Corrosion Inhibitors: A Computational Study. Preprints.org. [Link]

  • Transition Metal Catalyzed Synthesis of Aryl Sulfides. National Center for Biotechnology Information. [Link]

  • Decarbonylative Sulfide Synthesis from Carboxylic Acids and Thioesters via Cross-Over C–S Activation and Acyl Capture. chemrxiv.org. [Link]

  • Organic inhibitors of steel corrosion (analytical review of publications). Teryusheva. [Link]

  • Diallyl sulfide induces growth inhibition and apoptosis of anaplastic thyroid cancer cells by mitochondrial signaling pathway. PubMed. [Link]

  • Palladium‐Catalyzed Polycondensation for the Synthesis of Poly(Aryl)Sulfides. ResearchGate. [Link]

  • Synthesis of aryl sulfides by decarboxylative C-S cross-couplings. ScholarBank@NUS. [Link]

  • Synthesis of aryl sulfides and diaryl sulfides. Organic Chemistry Portal. [Link]

  • Diallyl sulfide promotes cell-cycle arrest through the p53 expression and triggers induction of apoptosis via caspase- and mitochondria-dependent signaling pathways in human cervical cancer Ca Ski cells. PubMed. [Link]

  • Diallyl Sulfide Attenuation of Carcinogenesis in Mammary Epithelial Cells through the Inhibition of ROS Formation, and DNA Strand Breaks. MDPI. [Link]

  • Signal pathways influenced by organo-sulphur garlic compounds in normal and tumour mammalian cells. ResearchGate. [Link]

  • Molecular mechanisms of garlic-derived allyl sulfides in the inhibition of skin cancer progression. National Center for Biotechnology Information. [Link]

  • Diallyl trisulfide suppresses doxorubicin-induced cardiomyocyte apoptosis by inhibiting MAPK/NF-κB signaling through attenuation of ROS generation. PubMed. [Link]

  • The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights. Frontiers. [Link]

  • Transition Metal Catalyzed Synthesis of Aryl Sulfides. National Center for Biotechnology Information. [Link]

  • Prospective Epigenetic Actions of Organo-Sulfur Compounds against Cancer: Perspectives and Molecular Mechanisms. MDPI. [Link]

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  • Synthesis of aryl sulfides by decarboxylative C-S cross-couplings. Universitas Nasional. [Link]

  • Properties of a few aromatic poly(thioether ketones) as sulfur-containing high-performance polymers. ResearchGate. [Link]

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  • Nickel-Catalyzed C–S Cross-Coupling Enhanced by Mechanochemistry. ACS Publications. [Link]

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  • Structure-activity relationship studies of arylsulfoxides as reversible monoacylglycerol lipase inhibitors. ChemRxiv. [Link]

  • Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. National Institutes of Health. [Link]

  • Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs). Royal Society of Chemistry. [Link]

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  • Nickel Catalyzed C–S Cross Coupling of Sterically Hindered Aryl Triflates with Alkyl Thiols. ChemRxiv. [Link]

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Methodological & Application

Application Notes and Protocols: Synthesis of Phenyl Propyl Sulfide from Thiophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of phenyl propyl sulfide, an important intermediate in pharmaceutical and materials science. We delve into the mechanistic underpinnings of the synthesis, present a detailed, validated laboratory protocol, and discuss critical experimental variables and safety considerations. This guide is designed to equip researchers with the necessary knowledge to confidently and reproducibly synthesize this compound.

Introduction: The Significance of this compound

This compound, and aryl sulfides in general, are significant structural motifs in a variety of biologically active molecules and functional materials.[1][2] The sulfur atom, with its unique electronic properties and ability to engage in various bonding interactions, imparts specific physicochemical characteristics to these compounds.[2] These characteristics, such as lipophilicity and metabolic stability, are often crucial for the efficacy of drug candidates.[2] Therefore, robust and well-understood synthetic routes to compounds like this compound are of paramount importance in drug discovery and development.

The synthesis of this compound from thiophenol is a classic example of a nucleophilic substitution reaction, offering a reliable and scalable method for the formation of a carbon-sulfur bond.[3][4] Understanding the nuances of this reaction is key to achieving high yields and purity.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from thiophenol and a propyl halide proceeds via a mechanism analogous to the well-known Williamson ether synthesis.[4][5][6][7][8] This reaction is a bimolecular nucleophilic substitution (SN2) reaction.[3][4][6]

Step 1: Deprotonation of Thiophenol

Thiophenol is significantly more acidic than its alcohol analog, phenol, with a pKa of approximately 6.6 in water.[9][10][11] This increased acidity is due to the larger size and greater polarizability of the sulfur atom compared to oxygen, which allows for better stabilization of the resulting negative charge.[4] A moderately strong base, such as sodium hydroxide (NaOH), is sufficient to deprotonate the thiol group, forming the highly nucleophilic sodium thiophenolate salt.[9][10]

Step 2: Nucleophilic Attack

The resulting thiophenolate anion is an excellent nucleophile.[4][9] It readily attacks the electrophilic carbon atom of the propyl halide (e.g., 1-bromopropane or 1-iodopropane) in a concerted SN2 fashion.[3][4][6] This backside attack leads to the displacement of the halide leaving group and the formation of the C-S bond, yielding this compound.

For the SN2 mechanism to be efficient, a primary alkyl halide is preferred to minimize competing elimination reactions (E2), which can become significant with secondary or tertiary halides.[6][7][8]

Reaction Scheme:

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Thiophenol C₆H₅SH Thiophenolate C₆H₅S⁻Na⁺ Thiophenol->Thiophenolate + NaOH Base NaOH Water H₂O Thiophenolate->Water PropylHalide CH₃CH₂CH₂-X PhenylPropylSulfide C₆H₅SCH₂CH₂CH₃ HalideIon NaX PhenylPropylSulfide->HalideIon Thiophenolate_2 C₆H₅S⁻Na⁺ Thiophenolate_2->PhenylPropylSulfide + CH₃CH₂CH₂-X Experimental_Workflow A 1. Reagent Preparation Dissolve NaOH in Ethanol B 2. Thiophenolate Formation Add Thiophenol to NaOH solution A->B C 3. Alkylation Add 1-Bromopropane dropwise B->C D 4. Reaction Reflux the mixture C->D E 5. Work-up Cool, filter, and concentrate D->E F 6. Extraction Partition between water and ether E->F G 7. Washing & Drying Wash with brine, dry organic layer F->G H 8. Purification Remove solvent, purify by distillation G->H I 9. Characterization NMR, MS, IR H->I

References

Application Notes: Robust Synthesis of Phenyl Propyl Sulfide via Williamson Thioether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

Phenyl propyl sulfide, also known as (propylthio)benzene, is a valuable organosulfur compound utilized as an intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1] The formation of the thioether linkage is a cornerstone of modern organic synthesis. The Williamson ether synthesis, a reliable and versatile method developed in the 19th century, provides an excellent strategic approach for constructing not only ethers but also their sulfur analogs, thioethers.[2][3]

This application note provides a comprehensive, field-proven protocol for the preparation of this compound. It leverages the fundamental principles of the Williamson synthesis, reacting a deprotonated thiol (thiophenol) with a primary alkyl halide.[4][5] The causality behind each experimental choice is explained to ensure both high yield and purity, empowering researchers to confidently and safely execute this transformation.

Reaction Mechanism: An SN2 Pathway

The synthesis of this compound from thiophenol and a propyl halide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, analogous to the traditional Williamson ether synthesis.[2][4][6] The reaction proceeds in two fundamental steps:

  • Deprotonation of Thiophenol: Thiophenol is significantly more acidic (pKa ≈ 6.6) than its alcohol analog, phenol (pKa ≈ 9.9).[1] This allows for facile and quantitative deprotonation by a moderately strong base, such as sodium ethoxide, to form the sodium thiophenolate salt. This salt exists in solution as the highly nucleophilic thiophenolate anion (PhS⁻).[1]

  • Nucleophilic Substitution: The thiophenolate anion, a potent sulfur nucleophile, attacks the electrophilic carbon atom of the propyl halide (e.g., 1-bromopropane). The reaction follows a concerted SN2 mechanism, where the carbon-sulfur bond forms simultaneously as the carbon-halide bond breaks.[2][6] This "backside attack" results in the formation of this compound and a sodium halide salt as a byproduct.

Williamson_Thioether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Thiophenol Thiophenol (Ph-SH) Thiophenolate Thiophenolate Anion (Ph-S⁻) Thiophenol->Thiophenolate + Base Base Base (e.g., NaOEt) ConjAcid Conjugate Acid (EtOH) Thiophenolate_2 Thiophenolate (Ph-S⁻) Thiophenolate->Thiophenolate_2 Product This compound (Ph-S-CH₂CH₂CH₃) Thiophenolate_2->Product + Propyl Halide PropylHalide Propyl Halide (CH₃CH₂CH₂-X) Halide Halide Ion (X⁻)

Caption: Mechanism of Williamson Thioether Synthesis.

Detailed Experimental Protocol

This protocol details a robust, lab-scale synthesis of this compound. All operations involving thiophenol must be conducted within a certified chemical fume hood due to its high toxicity and overpowering stench.[7][8]

Materials and Equipment
  • Chemicals: Thiophenol (≥99%), 1-Bromopropane (≥99%), Sodium Ethoxide (≥95%), Anhydrous Ethanol (200 proof), Diethyl Ether (anhydrous), Saturated Sodium Chloride solution (Brine), Anhydrous Magnesium Sulfate.

  • Equipment: 250 mL three-neck round-bottom flask, reflux condenser, 125 mL addition funnel, magnetic stirrer and stir bar, heating mantle, nitrogen or argon gas inlet, bubbler, separatory funnel, rotary evaporator, distillation apparatus.

Reagent Data
ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles (mmol)Equivalents
Thiophenol110.181.0775.51 g (5.1 mL)50.01.0
Sodium Ethoxide68.05-3.74 g55.01.1
1-Bromopropane123.001.3547.38 g (5.45 mL)60.01.2
Anhydrous Ethanol46.070.789100 mL--
Step-by-Step Synthesis Workflow
Caption: Experimental workflow for this compound synthesis.
  • Preparation of Sodium Thiophenolate (Step B):

    • Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a rubber septum. The third neck can be stoppered.

    • Flush the entire apparatus with dry nitrogen or argon gas for 10-15 minutes to create an inert atmosphere.

    • To the flask, add anhydrous ethanol (100 mL) followed by the careful addition of sodium ethoxide (3.74 g). Stir the mixture until the solid is completely dissolved.

    • Using a syringe, slowly add thiophenol (5.1 mL) to the stirred ethoxide solution over 5 minutes. A slight exotherm may be observed. The formation of sodium thiophenolate results in a clear to pale yellow solution.

  • Alkylation (Step C & D):

    • Transfer 1-bromopropane (5.45 mL) to the addition funnel.

    • Add the 1-bromopropane dropwise to the stirred thiophenolate solution over 20-30 minutes at room temperature.

    • After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 78-80°C) using a heating mantle. Maintain the reflux for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 95:5) mobile phase, checking for the disappearance of the thiophenol spot.

  • Work-up and Extraction (Step E & F):

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a separatory funnel containing 200 mL of deionized water.

    • Extract the aqueous mixture with diethyl ether (3 x 75 mL).

    • Combine the organic extracts and wash them sequentially with 1 M NaOH (50 mL) to remove any unreacted thiophenol, water (50 mL), and finally, saturated brine (50 mL).

  • Drying and Purification (Step G & H):

    • Dry the combined organic layer over anhydrous magnesium sulfate, swirl, and filter to remove the drying agent.

    • Remove the diethyl ether solvent using a rotary evaporator.[9]

    • The resulting crude oil should be purified by vacuum distillation to yield pure this compound as a colorless liquid.

Optimization and Scientific Insights

  • Choice of Base and Solvent: While sodium ethoxide in ethanol is effective, using a polar aprotic solvent like DMF or DMSO can significantly accelerate the SN2 reaction rate.[4][10] If using these solvents, sodium hydroxide or potassium hydroxide can be used as the base. The choice of an alcoholic solvent matching the alkoxide base (e.g., NaOEt in EtOH) is a classic and convenient method.[6]

  • Alkylating Agent: The use of a primary alkyl halide like 1-bromopropane is critical.[2] Secondary halides will result in a significant amount of the competing E2 elimination byproduct (propene), while tertiary halides will almost exclusively yield the elimination product.[6] The reactivity of the halide leaving group follows the trend I > Br > Cl.[6] 1-Bromopropane offers a good balance of reactivity and cost.

  • Preventing Side Reactions:

    • Elimination: The primary competing pathway is the E2 elimination of the alkyl halide.[3] Keeping the reaction temperature as low as feasible while ensuring a reasonable reaction rate helps to minimize this. Using a primary halide is the most important factor.[2]

    • Oxidation: Thiophenolate is susceptible to oxidation by atmospheric oxygen, which leads to the formation of diphenyl disulfide as a byproduct.[1] Maintaining a positive pressure of an inert gas (N₂ or Ar) throughout the reaction is crucial for preventing this and maximizing the yield of the desired thioether.

Safety Precautions

A thorough understanding and strict adherence to safety protocols are paramount when performing this synthesis.

  • Thiophenol: This substance is acutely toxic and fatal if swallowed, inhaled, or in contact with skin.[7][11][12] It causes severe skin and eye irritation and has a persistent, foul stench.[7][12]

    • Handling: Must only be handled in a high-efficiency chemical fume hood.[7]

    • PPE: Wear nitrile gloves (double-gloving is recommended), chemical splash goggles, a face shield, and a flame-resistant lab coat.[7][12]

    • Spills: Have a designated spill kit ready. Small spills can be absorbed with an inert material and treated with a bleach solution to oxidize the thiol before disposal.

  • Sodium Ethoxide: A corrosive solid that reacts violently with water to produce flammable ethanol and corrosive sodium hydroxide.[13] It must be handled in a dry environment, and contact with skin and eyes must be avoided.

  • 1-Bromopropane: A flammable liquid and a suspected mutagen.[4] Avoid inhalation of vapors and skin contact.

  • General: The reaction should be conducted away from ignition sources.[12] All chemical waste must be disposed of according to institutional and local regulations.

Expected Results

ParameterValue
Reaction Time 2-3 hours at reflux
Temperature ~80°C (Ethanol reflux)
Typical Yield 80-95%
Appearance Colorless Liquid
Boiling Point 215-216 °C (at 760 mmHg)
CAS Number [874-79-3][14]

References

  • Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. (2025, December 18). Wordpress. [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. [Link]

  • Thiophenol in Organic Synthesis: Facilitating Thioether and Disulfide Formation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • How to synthesize Phenyl propyl ether using Williamson's ether synthesis. (n.d.). Homework.Study.com. [Link]

  • Williamson Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

  • Thiophenol - SAFETY DATA SHEET. (2024, April 22). Thermo Fisher Scientific. [Link]

  • Thiophenol Synthesis. (2013, April 23). Scribd. [Link]

  • Williamson Ether Synthesis Mechanism #organicchemistry. (2025, April 16). YouTube. [Link]

  • Williamson ether synthesis. (n.d.). Khan Academy. [Link]

  • 15.03 Ether, Sulfide Synthesis. (n.d.). OrganicChemGuide. [Link]

  • US4267375A - Preparation of thioethers. (n.d.).
  • Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. (n.d.). MDPI. [Link]

  • Synthetic strategies to access thioethers from alcohols. (n.d.). ResearchGate. [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (n.d.). ACS Publications. [Link]

  • 9.5. Williamson ether synthesis. (n.d.). Lumen Learning. [Link]

  • Phenyl vinyl sulfide. (n.d.). Organic Syntheses Procedure. [Link]

  • Fluoromethyl phenyl sulfone. (n.d.). Organic Syntheses Procedure. [Link]

  • n-PROPYL SULFIDE. (n.d.). Organic Syntheses Procedure. [Link]

  • This compound. (n.d.). Stenutz. [Link]

  • The synthesis of poly(phenylene sulfide sulfone) in ionic liquids at atmospheric pressure. (2017, August 14). The Royal Society of Chemistry. [Link]

  • This compound. (n.d.). PubChem - NIH. [Link]

  • Facile Synthesis of Epoxide-co-Propylene Sulphide Polymers with Compositional and Architectural Control. (2022, March 14). The Royal Society of Chemistry. [Link]

  • Facile synthesis of telechelic poly(phenylene sulfide)s by means of electron-deficient aromatic sulfonium electrophiles. (2023, November 3). Semantic Scholar. [https://www.semanticscholar.org/paper/Facile-synthesis-of-telechelic-poly(phenylene-by-Aoki-Otsuka/a1387d7b001a1c890184c8a16827c1918a3832d2]([Link]

Sources

Application Notes and Protocols for the Synthesis of Phenyl Propyl Sulfide via Copper-Catalyzed C-S Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the construction of carbon-sulfur (C-S) bonds is a foundational transformation in organic synthesis, yielding structures prevalent in pharmaceuticals, agrochemicals, and materials science. Among the methodologies available, copper-catalyzed cross-coupling reactions have emerged as a robust and economically viable alternative to palladium-based systems.[1][2] This guide provides an in-depth technical overview and a detailed protocol for the synthesis of phenyl propyl sulfide, a representative alkyl aryl sulfide, through a copper-catalyzed C-S cross-coupling reaction. The narrative emphasizes the rationale behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of Copper-Catalyzed C-S Bond Formation

The formation of a C-S bond, particularly between an aromatic ring and an alkyl or aryl moiety, is a critical step in the synthesis of numerous biologically active molecules.[1] The Ullmann condensation, first reported in the early 20th century, laid the groundwork for copper-mediated cross-coupling reactions.[3][4] However, these early iterations often required harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper.[3][4]

Modern advancements, particularly the development of sophisticated ligand systems, have transformed copper-catalyzed C-S cross-coupling into a milder, more efficient, and highly versatile methodology.[5][6] These reactions are now characterized by their tolerance of a wide array of functional groups, operational simplicity, and the use of a relatively inexpensive and abundant metal catalyst.[1][2] This protocol will focus on a ligand-assisted copper(I)-catalyzed reaction between an aryl halide and an alkyl thiol to produce this compound.

The Catalytic Cycle: A Mechanistic Overview

The precise mechanism of copper-catalyzed C-S cross-coupling can vary depending on the specific catalyst, ligand, and reaction conditions. However, a generally accepted catalytic cycle involving a Cu(I)/Cu(III) pathway is often proposed.[7] It is widely believed that Cu(I) compounds are the active catalytic species, regardless of the initial copper source (Cu(0), Cu(I), or Cu(II)).[7]

The proposed catalytic cycle can be broken down into three key steps:

  • Oxidative Addition: The active Cu(I) catalyst reacts with the aryl halide (e.g., iodobenzene) in an oxidative addition step to form a high-valent Cu(III) intermediate. The presence of a ligand facilitates this step by stabilizing the copper center.

  • Metathesis/Thiolation: The Cu(III) intermediate then reacts with the deprotonated thiol (thiolate), which is generated in situ by the base. This step involves the displacement of the halide from the copper center by the thiolate.

  • Reductive Elimination: The resulting Cu(III) species undergoes reductive elimination to form the desired C-S bond of the product (this compound) and regenerate the active Cu(I) catalyst, which can then re-enter the catalytic cycle.

It is important to note that alternative mechanisms, such as those involving a Cu(I)/Cu(II) single-electron transfer, have also been suggested.[7] The use of radical scavengers has indicated that for some systems, the reaction proceeds through a non-radical pathway.[8][9]

Copper-Catalyzed C-S Cross-Coupling Cycle Cu(I)L Cu(I)L Cu(III)(Ar)(X)L Cu(III) Intermediate Cu(I)L->Cu(III)(Ar)(X)L Ar-X Ar-X Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition Cu(III)(Ar)(SR)L Cu(III) Thiolate Intermediate Cu(III)(Ar)(X)L->Cu(III)(Ar)(SR)L RS⁻ RS- Thiolate (RS⁻) Metathesis Metathesis Cu(III)(Ar)(SR)L->Cu(I)L Ar-SR Reductive_Elimination Reductive Elimination Ar-SR Aryl Sulfide (Ar-SR)

Sources

Experimental Protocol for the Synthesis of Phenyl Propyl Sulfide: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of Phenyl propyl sulfide, an important thioether in organic synthesis and materials science. We will explore two primary, robust synthetic methodologies: the classic Williamson-type SN2 alkylation and the modern Thiol-Ene radical addition. This document is designed for researchers and professionals, offering in-depth explanations of reaction mechanisms, step-by-step procedures, safety protocols, and data presentation to ensure reproducibility and understanding.

Introduction: The Significance of this compound

Thioethers, or organic sulfides, are a critical class of compounds characterized by a C-S-C linkage. They are prevalent in pharmaceuticals, agrochemicals, and high-performance materials.[1] this compound (C9H12S) serves as a fundamental model compound and a valuable building block in organic synthesis.[2][3] Its synthesis illustrates core principles of C-S bond formation, a common transformation in drug discovery and development.[4] This guide moves beyond a simple recitation of steps to explain the causality behind the chosen experimental conditions, empowering researchers to adapt and troubleshoot these protocols effectively.

Synthetic Strategies for this compound

The formation of the carbon-sulfur bond is central to thioether synthesis.[4] The most common strategies involve the reaction of a sulfur-based nucleophile with a carbon-based electrophile.[5] We will detail two highly effective methods for preparing this compound.

Methodology 1: Williamson-Type SN2 Synthesis

This is the foundational and most widely employed method for synthesizing asymmetrical thioethers.[6] The reaction parallels the Williamson ether synthesis and proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7][8] A thiolate anion, generated by deprotonating a thiol with a base, acts as a potent nucleophile that attacks a primary alkyl halide, displacing the halide leaving group.[5][6]

Causality and Experimental Choices:

  • Nucleophile: Thiophenol is used as the sulfur source. It is acidic enough (pKa ~6.6) to be readily deprotonated by common bases like sodium hydroxide or sodium hydride to form the highly nucleophilic thiophenolate anion.[6]

  • Electrophile: A primary alkyl halide such as 1-bromopropane or 1-iodopropane is ideal. Primary halides are highly susceptible to SN2 attack with minimal competing elimination reactions, which can be a problem with secondary or tertiary halides.[7]

  • Base: Sodium hydroxide (NaOH) is an inexpensive and effective base for this transformation. The reaction can be performed in a biphasic system with a phase-transfer catalyst or in a polar aprotic solvent where the thiolate salt is soluble.

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (CH₃CN) is preferred as it solvates the cation (e.g., Na⁺) while leaving the thiolate anion highly reactive.[9] This accelerates the SN2 reaction rate.

Detailed Experimental Protocol (Williamson-Type Synthesis)

1. Reagent Preparation:

  • Equip a 100 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer.
  • Place the flask under a gentle stream of nitrogen to ensure an inert atmosphere, which prevents the oxidation of thiophenol to diphenyl disulfide.[10]

2. Reaction Setup:

  • To the flask, add thiophenol (5.51 g, 50 mmol, 1.0 equiv.).
  • Add 40 mL of anhydrous Dimethylformamide (DMF).
  • Carefully add powdered sodium hydroxide (2.20 g, 55 mmol, 1.1 equiv.) portion-wise to the stirred solution. An exotherm may be observed. Stir for 30 minutes at room temperature to ensure complete formation of the sodium thiophenolate salt.

3. Alkylation:

  • Slowly add 1-bromopropane (6.76 g, 55 mmol, 1.1 equiv.) to the reaction mixture via a dropping funnel over 15 minutes.
  • Heat the reaction mixture to 60-70°C and maintain this temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting thiophenol is consumed.

4. Work-up and Isolation:

  • Cool the reaction mixture to room temperature.
  • Pour the mixture into 150 mL of deionized water and transfer to a separatory funnel.
  • Extract the aqueous layer with diethyl ether (3 x 50 mL).
  • Combine the organic extracts and wash with 1 M NaOH solution (2 x 50 mL) to remove any unreacted thiophenol, followed by a brine wash (1 x 50 mL).
  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

5. Purification:

  • The crude product can be purified by vacuum distillation (Boiling Point: ~210–215°C at atmospheric pressure) to yield pure this compound as a clear liquid.[11]

Quantitative Data Summary

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
Thiophenol110.18501.05.51 g (5.0 mL)
Sodium Hydroxide40.00551.12.20 g
1-Bromopropane123.00551.16.76 g (5.1 mL)
DMF---40 mL
Expected Yield152.26--~85-95%

Reaction Mechanism and Workflow

Williamson_Thioether_Synthesis Thiophenol Thiophenol (Ph-SH) Thiophenolate Thiophenolate Anion (Ph-S⁻Na⁺) Thiophenol->Thiophenolate Deprotonation Base Base (NaOH) Base->Thiophenolate TransitionState SN2 Transition State [Ph-S---Pr---Br]⁻ Thiophenolate->TransitionState Nucleophilic Attack PropylBromide 1-Bromopropane (Pr-Br) PropylBromide->TransitionState Product This compound (Ph-S-Pr) TransitionState->Product C-S Bond Formation Byproduct Sodium Bromide (NaBr) TransitionState->Byproduct Leaving Group Departure

Caption: S_N2 mechanism for Williamson-type synthesis of this compound.

Methodology 2: Thiol-Ene Radical Addition

The Thiol-Ene reaction is a powerful and highly efficient method for C-S bond formation that falls under the umbrella of "click chemistry".[12] It involves the addition of a thiol across an alkene, typically initiated by UV light or a radical initiator. The reaction proceeds via a free-radical chain mechanism and results in the anti-Markovnikov addition of the thiol.[12][13]

Causality and Experimental Choices:

  • Mechanism: A thiyl radical (PhS•) is generated from thiophenol. This radical adds to the less substituted carbon of the alkene (propene), creating a more stable secondary carbon-centered radical. This radical then abstracts a hydrogen atom from another molecule of thiophenol, propagating the chain and forming the anti-Markovnikov product.[13]

  • Initiation: While UV light is common, a chemical initiator like Azobisisobutyronitrile (AIBN) can be used for thermal initiation, which is often more convenient for standard laboratory setups.

  • Regioselectivity: The anti-Markovnikov selectivity is a key advantage, ensuring the formation of the n-propyl sulfide rather than the iso-propyl sulfide isomer.[12]

  • Green Chemistry: This method is often considered a green chemistry approach as it is highly atom-economical and can sometimes be run under solvent-free conditions or in environmentally benign solvents.[14][15]

Detailed Experimental Protocol (Thiol-Ene Reaction)

1. Reagent Preparation:

  • Caution: This reaction should be performed in a well-ventilated fume hood, potentially within a sealed, pressure-rated vessel, as propene is a gas.
  • Equip a pressure-resistant glass vessel with a magnetic stirrer and a septum.

2. Reaction Setup:

  • To the vessel, add thiophenol (5.51 g, 50 mmol, 1.0 equiv.) and a radical initiator such as AIBN (0.41 g, 2.5 mmol, 0.05 equiv.).
  • Seal the vessel and purge with nitrogen.
  • Cool the vessel in a dry ice/acetone bath (-78°C).
  • Condense propene gas (2.5 g, ~60 mmol, 1.2 equiv.) into the vessel.

3. Radical Reaction:

  • Allow the vessel to warm to room temperature and then gently heat to 70-80°C behind a blast shield.
  • Stir the reaction mixture for 6-8 hours. The reaction is typically driven to completion.

4. Work-up and Isolation:

  • Cool the vessel to room temperature. Carefully vent any excess propene in the fume hood.
  • Dilute the reaction mixture with 50 mL of diethyl ether.
  • Wash the solution with 1 M NaOH solution (2 x 30 mL) to remove any unreacted thiophenol and AIBN decomposition byproducts, followed by a brine wash (1 x 30 mL).
  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

5. Purification:

  • The crude product is typically of high purity. If necessary, it can be further purified by flash column chromatography on silica gel (eluting with hexanes) or vacuum distillation.

Quantitative Data Summary

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
Thiophenol110.18501.05.51 g
Propene42.08~60~1.2~2.5 g
AIBN164.212.50.050.41 g
Expected Yield152.26-->95%

Reaction Mechanism and Workflow

Thiol_Ene_Reaction cluster_initiation Initiation cluster_propagation Propagation Cycle AIBN AIBN Initiator_Radical Initiator Radical (R•) AIBN->Initiator_Radical Heat (Δ) Thiyl_Radical Thiyl Radical (Ph-S•) Initiator_Radical->Thiyl_Radical Thiophenol Thiophenol (Ph-SH) Thiophenol->Thiyl_Radical H Abstraction Thiyl_Radical_2 Thiyl Radical (Ph-S•) Propene Propene Carbon_Radical Carbon-centered Radical Propene->Carbon_Radical Product This compound (Ph-S-Pr) Carbon_Radical->Product H Abstraction Thiophenol_2 Thiophenol (Ph-SH) Thiophenol_2->Product Thiophenol_2->Thiyl_Radical_2 Regenerates Thiyl_Radical_2->Carbon_Radical Addition to Alkene

Caption: Radical chain mechanism for the Thiol-Ene synthesis of this compound.

General Safety Precautions

Handling the reagents for these syntheses requires strict adherence to safety protocols.

  • Thiophenol: This compound is toxic, flammable, and has an extremely unpleasant and pervasive stench.[16][17][18]

    • Handling: Always handle in a well-ventilated chemical fume hood.[17]

    • PPE: Wear neoprene or nitrile gloves, safety goggles, and a lab coat.[11]

    • Waste: Quench any waste containing thiophenol with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide before disposal to neutralize the odor and toxicity.[4]

  • Alkyl Halides (e.g., 1-Bromopropane): These are flammable liquids and potential carcinogens. Avoid inhalation and skin contact.

  • Bases (e.g., NaOH): Corrosive and can cause severe burns. Handle with care.

  • Inert Atmosphere: When working with thiols, using an inert atmosphere (Nitrogen or Argon) is good practice to prevent oxidative side reactions that form disulfides.[11]

Product Characterization

After synthesis and purification, the identity and purity of the this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure by showing the characteristic peaks for the phenyl and propyl groups and their connectivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC will determine the purity of the sample, while MS will confirm the molecular weight (152.26 g/mol ).

  • Infrared (IR) Spectroscopy: Will show characteristic C-H stretches of the aromatic and aliphatic groups, and C-S bond vibrations.

Conclusion

This guide has detailed two robust and reliable methods for the synthesis of this compound. The Williamson-type synthesis represents a classic, substrate-controlled approach, while the Thiol-Ene reaction offers a highly efficient, modern alternative rooted in radical chemistry. By understanding the underlying mechanisms and the rationale for experimental choices, researchers can confidently execute these protocols and adapt them for the synthesis of other valuable thioether compounds.

References

  • Fleischer, I., Geiger, V. J., Oechsner, R. M., & Gehrtz, P. H. (2022). Recent Metal-Catalyzed Methods for Thioether Synthesis. Synthesis, 54(23), 5139-5167. [Link][1][19][20][21]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. [Link][22]

  • ACS Green Chemistry Institute. (n.d.). Thioether Formation. Reagent Guides. [Link][4][5]

  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. [Link][6]

  • Wikipedia. (n.d.). Thiol-ene reaction. [Link][12]

  • Kryger, M. (2008, December 11). APPLICATIONS OF THIOL – ENE COUPLING. University of Illinois Urbana-Champaign. [Link][13]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link][8]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link][7]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link][23]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link][9]

  • PubChem. (n.d.). This compound. National Institutes of Health. [Link][2]

  • Stenutz. (n.d.). This compound. [Link][3]

  • ResearchGate. (2024, May 15). Expedient Syntheses of Alkyl and Aryl Thioethers using Xanthates as Thiol-Free Reagents. [Link][10]

  • ResearchGate. (n.d.). Direct Synthesis of Allylic Thioethers Under Greener Conditions: A Solvent- and Catalyst-Free Approach. [Link][15]

  • IntechOpen. (2021). Green chemistry for the synthesis of sulfur-containing compounds with medicinal properties. [Link][14]

  • Thermo Fisher Scientific. (2024, April 22). Thiophenol - SAFETY DATA SHEET. [Link][16]

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Application Notes & Protocols: Purification of Phenyl Propyl Sulfide by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Chromatographic Purification of Aryl Sulfides

Phenyl propyl sulfide, a member of the aryl sulfide family, is a valuable intermediate in organic synthesis and drug development. Its synthesis, often achieved through methods like nickel-catalyzed cross-coupling reactions, can yield a crude product contaminated with unreacted starting materials, catalysts, and side-products.[1][2] For subsequent applications where high purity is paramount, such as in the development of pharmaceutical agents, an efficient and reliable purification method is essential.

Column chromatography is a cornerstone technique for the purification of organic compounds, leveraging the differential partitioning of components between a stationary phase and a mobile phase to achieve separation.[3] For a moderately non-polar compound like this compound, normal-phase chromatography using silica gel as the stationary phase is a highly effective approach. This application note provides a detailed, field-proven protocol for the purification of this compound, emphasizing the underlying principles that govern each step to ensure reproducibility and high purity.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is critical for designing an effective purification strategy. These properties dictate the choice of stationary and mobile phases and influence the compound's behavior during chromatography.

PropertyValueSource
Molecular Formula C₉H₁₂S[4]
Molecular Weight 152.26 g/mol [1][4]
Boiling Point 210–215 °C[1]
Appearance Colorless liquid[5]
Polarity Moderately non-polar[1]
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes)[6]

The moderate polarity of this compound, arising from the polarizable sulfur atom and the aromatic ring, makes it an ideal candidate for purification via silica gel chromatography.[1]

Pre-Purification: Thin-Layer Chromatography (TLC) Analysis

Before proceeding to column chromatography, it is imperative to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase composition that provides a retention factor (Rƒ) of approximately 0.2-0.4 for this compound.[3] This Rƒ value ensures that the compound does not elute too quickly (minimizing separation from non-polar impurities) or too slowly (leading to band broadening and excessive solvent usage).

Protocol for TLC Analysis:

  • Prepare the TLC plate: Use a silica gel-coated TLC plate. Gently draw a pencil line about 1 cm from the bottom.

  • Spot the sample: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the pencil line.

  • Develop the plate: Place the TLC plate in a developing chamber containing a shallow pool of the chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate). Ensure the solvent level is below the pencil line. Cover the chamber to allow the solvent to ascend the plate via capillary action.

  • Visualize the spots: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the separated spots using a UV lamp (254 nm) and/or by staining with an appropriate reagent like potassium permanganate.[3]

  • Calculate the Rƒ value: The Rƒ is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Adjust the polarity of the mobile phase (by varying the ratio of hexanes to ethyl acetate) until the desired Rƒ for this compound is achieved.

Detailed Protocol: Purification by Flash Column Chromatography

This protocol outlines the purification of this compound using flash column chromatography, a technique that employs positive pressure to accelerate the elution process, leading to a faster and more efficient separation.[3]

Materials and Equipment
  • Crude this compound

  • Silica gel (for flash chromatography, 40-63 µm particle size)

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Sand (acid-washed)

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp

  • Rotary evaporator

Workflow for this compound Purification

Caption: Workflow for the purification of this compound by column chromatography.

Step-by-Step Methodology
  • Column Preparation:

    • Secure a glass chromatography column vertically to a stand.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase. Add a thin layer of sand over the plug.[7]

    • Prepare a slurry of silica gel in the chosen mobile phase (determined by TLC).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

    • Add a layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.[3]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase.[6] Carefully add this solution to the top of the column using a pipette.

    • Dry Loading (Recommended for samples with poor solubility): Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.[6] Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

    • Begin collecting fractions in separate test tubes or flasks. The volume of each fraction will depend on the size of the column.

    • Maintain a constant head of solvent above the silica gel to prevent the column from running dry, which can lead to cracking of the stationary phase and poor separation.

  • Fraction Analysis and Product Isolation:

    • Monitor the elution of the compounds by spotting each fraction on a TLC plate and developing it in the mobile phase.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure this compound (as determined by a single spot at the correct Rƒ).

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.[7]

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Poor Separation Inappropriate mobile phase; Column not packed properly.Optimize the mobile phase using TLC. Ensure the column is packed evenly without channels.[3]
Streaking on TLC Plate Compound is too polar for the solvent system; Compound is acidic/basic.Use a more polar solvent system. Add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.[3]
Compound Decomposed on Column Compound is unstable on silica gel.Test the stability of your compound on a small amount of silica gel before running the column.[8] Consider using a different stationary phase like alumina or a deactivated silica gel.[8]
No Compound Eluting The mobile phase is not polar enough; The compound has decomposed.Gradually increase the polarity of the mobile phase.[8] Check the stability of the compound on silica.

Safety Precautions

  • Handle this compound and all organic solvents in a well-ventilated fume hood.[9]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[10]

  • Avoid inhalation of vapors and contact with skin and eyes.[9]

  • Dispose of all chemical waste according to institutional guidelines.[10]

Conclusion

This application note provides a comprehensive and robust protocol for the purification of this compound using column chromatography. By understanding the underlying principles of the technique and adhering to the detailed methodology, researchers can consistently obtain high-purity material essential for their downstream applications in research and development. The key to successful purification lies in the careful preliminary analysis by TLC to determine the optimal mobile phase, followed by meticulous execution of the column chromatography procedure.

References

  • Ion Chromatographic Analysis of Sulfur Species (S2−, SO32−, and S2O32−) in Natural Geothermal Water Samples. (n.d.). Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012, August 7). Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Chemical Properties of Sulfide, isopropyl phenyl (CAS 3019-20-3) - Cheméo. (n.d.). Retrieved from [Link]

  • Elemental Sulfur analyzed with HPLC - AppNote. (2023, April 25). Retrieved from [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chromatography. (n.d.). Retrieved from [Link]

  • This compound | C9H12S | CID 13407 - PubChem. (n.d.). Retrieved from [Link]

  • Supporting Information Table of Contents - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Separation of alkyl aryl sulfoxides using 1 as the chiral stationary... - ResearchGate. (n.d.). Retrieved from [Link]

  • Qualitative and Quantitative Evaluation of Sulfur-Containing Compound Types in Heavy Crude Oil and Its Fractions | Energy & Fuels - ACS Publications. (2021, April 29). Retrieved from [Link]

  • Determination of Elemental Sulfur in Bottom Sediments Using High-Performance Liquid Chromatography - ResearchGate. (n.d.). Retrieved from [Link]

  • The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Retrieved from [Link]

  • Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path. (2013, September 5). Retrieved from [Link]

  • This compound - Stenutz. (n.d.). Retrieved from [Link]

  • phenyl vinyl sulfide - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • This compound -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (n.d.). Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Retrieved from [Link]

  • Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. (n.d.). Retrieved from [Link]

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Application Note: High-Purity Phenyl Propyl Sulfide via Vacuum Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive protocol for the purification of phenyl propyl sulfide using vacuum distillation. This compound is a high-boiling point liquid (210-215 °C at atmospheric pressure) susceptible to thermal degradation, making standard distillation challenging[1]. Vacuum distillation is the method of choice as it significantly lowers the boiling point, enabling purification at temperatures that preserve the compound's integrity. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven insights into the procedure, from pre-distillation workup to final product handling, with an emphasis on safety and troubleshooting.

Introduction & Theoretical Rationale

This compound, also known as (propylthio)benzene, is an aryl sulfide compound. High purity is often a critical requirement for its subsequent use in research and development, particularly in pharmaceutical and materials science applications where impurities can lead to undesirable side reactions or alter product specifications.

The primary challenge in purifying this compound is its high boiling point. Heating organic sulfur compounds to temperatures exceeding 200 °C can induce thermal decomposition, leading to the formation of colored and odorous byproducts. The C-S bond, while generally stable, can be susceptible to cleavage or rearrangement at elevated temperatures. Furthermore, trace impurities can catalyze degradation pathways.

The Principle of Vacuum Distillation:

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the surrounding environment. By reducing the system pressure using a vacuum pump, the temperature required to achieve this equilibrium is lowered. This relationship is governed by the Clausius-Clapeyron equation, which demonstrates that a lower external pressure corresponds to a lower boiling point. This technique is indispensable for purifying thermally sensitive or high-boiling compounds like this compound.

Potential Impurities:

Crude this compound may contain several types of impurities depending on its synthetic route:

  • Unreacted Starting Materials: Such as thiophenol or a propyl halide.

  • Oxidation Products: Phenyl propyl sulfoxide and phenyl propyl sulfone can form upon exposure to air, especially at elevated temperatures[2][3]. These are significantly less volatile and will remain in the distillation flask.

  • Side-Reaction Products: Byproducts from the synthesis, which may have boiling points close to the main product.

Fractional vacuum distillation allows for the effective separation of these components based on their differing volatilities under reduced pressure.

Physicochemical & Safety Data

Prior to beginning any experimental work, it is crucial to be familiar with the properties and hazards of the material.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₂S[1][4]
Molecular Weight 152.26 g/mol [1][4][5]
Boiling Point (atm) 210–215 °C[1]
Melting Point -45 °C[1][5]
Density ~0.995-1.001 g/mL[5][6]
Refractive Index ~1.555[5][6]

Safety & Handling Precautions:

This compound and related compounds require careful handling.

  • Hazard Profile: The compound is harmful if swallowed and causes skin irritation. Many organic sulfides possess a strong, unpleasant odor, often described as a stench[7].

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors[4][8].

  • Fire Safety: Keep away from ignition sources. Use dry chemical, CO₂, or alcohol-resistant foam extinguishers in case of fire[4].

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge into the environment[4].

Detailed Experimental Protocol

This protocol outlines the purification of this compound by vacuum distillation, including an optional pre-treatment step to remove acidic impurities and water.

Pre-Distillation Workup (Optional)

This step is recommended if the crude material is suspected to contain acidic impurities (e.g., unreacted thiophenol) or water.

  • Acid Removal: Transfer the crude this compound to a separatory funnel. Add an equal volume of 1 M sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Phase Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Neutral Wash: Wash the organic layer with an equal volume of deionized water, followed by a wash with saturated sodium chloride (brine) solution to aid in the removal of dissolved water.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), until the drying agent no longer clumps together. Swirl the flask and let it stand for at least 30 minutes.

  • Filtration: Decant or filter the dried liquid to remove the drying agent. The this compound is now ready for distillation.

Distillation Apparatus Setup

Proper setup is critical for a safe and efficient distillation. Use high-quality glassware and check for any cracks or defects.

Workflow Diagram:

Distillation_Workflow cluster_prep Preparation cluster_distill Vacuum Distillation cluster_post Post-Purification start Crude this compound workup Aqueous Wash & Dry start->workup setup Assemble Apparatus workup->setup evacuate Evacuate System setup->evacuate heat Gentle Heating evacuate->heat collect Collect Main Fraction heat->collect cooldown Cool System collect->cooldown release_vac Release Vacuum cooldown->release_vac analysis Purity Analysis (GC, NMR) release_vac->analysis storage Store Under Inert Gas analysis->storage end_product Purified Product storage->end_product

Caption: Workflow for the purification of this compound.

Apparatus:

  • A two- or three-necked round-bottom flask (distilling flask).

  • A magnetic stir bar or boiling chips to ensure smooth boiling.

  • A short-path distillation head equipped with a Vigreux column to provide modest fractionation.

  • A thermometer with its bulb placed just below the side-arm leading to the condenser.

  • A condenser (Liebig or Allihn).

  • A vacuum-adapter (cow-type) with multiple receiving flasks to allow for the separation of fractions without interrupting the vacuum.

  • A cold trap cooled with dry ice/acetone or liquid nitrogen to protect the vacuum pump.

  • A vacuum pump (diaphragm or rotary vane) capable of reaching the desired pressure.

  • A pressure gauge (manometer or digital gauge) to monitor the system pressure.

  • A heating mantle or oil bath for uniform heating.

Distillation Procedure
  • Charge the Flask: Add the dried, crude this compound to the distilling flask (do not fill more than two-thirds full). Add a magnetic stir bar.

  • Assemble: Assemble the glassware as shown in the workflow. Lightly grease all ground-glass joints with high-vacuum grease to ensure a good seal. Use clamps to secure the apparatus.

  • Apply Vacuum: Turn on the cooling water to the condenser and ensure the cold trap is properly chilled. Turn on the stirrer. Slowly and carefully apply the vacuum. A sudden pressure drop can cause the liquid to bump violently.

  • Heating: Once the desired pressure is stable, begin to heat the distilling flask gently.

  • Collect Forerun: Collect any low-boiling impurities that distill first in the initial receiving flask. This "forerun" is typically discarded.

  • Collect Main Fraction: As the temperature rises and stabilizes, the main product will begin to distill. Collect this fraction in a clean receiving flask. Record the stable temperature reading and the corresponding pressure.

  • Termination: Stop the distillation when only a small amount of residue remains in the distilling flask. Never distill to dryness, as this can cause high-boiling impurities (like sulfones) to decompose violently or bake onto the flask.

  • Cooldown: Turn off the heating and allow the entire apparatus to cool to room temperature under vacuum.

  • Release Vacuum: Once cool, slowly and gently release the vacuum by opening a stopcock or removing the vacuum tubing. Releasing the vacuum while the apparatus is hot can cause air to rush in, potentially oxidizing the purified product and creating a safety hazard.

  • Disassembly: Disassemble the apparatus, weigh the purified fraction, and transfer it to a suitable storage container.

Expected Results & Troubleshooting

The boiling point of this compound will vary significantly with pressure.

Table 2: Estimated Boiling Points at Reduced Pressures

Pressure (mmHg / Torr)Estimated Boiling Point (°C)Notes
760210 - 215Atmospheric pressure; risk of decomposition.
100~150 - 160Significant reduction in thermal stress.
40~125 - 135A common pressure range for lab-scale distillation[9].
10~95 - 105Ideal for highly sensitive compounds.
1~60 - 70Requires a good vacuum pump and sealed system.
Note: These are estimated values. The actual observed boiling point may vary based on the accuracy of the pressure gauge and system purity.

Table 3: Troubleshooting Guide

ProblemPotential Cause(s)Solution(s)
Bumping / Unstable Boiling - No boiling chips/stir bar.- Vacuum applied too quickly.- Heating rate is too high.- Add a stir bar or fresh boiling chips.- Apply vacuum gradually.- Reduce heating rate; use an oil bath for even heating.
No Product Distilling - Vacuum leak in the system.- Insufficient heating.- Thermometer placed incorrectly.- Check all joints and seals for leaks.- Increase heating temperature slowly.- Ensure thermometer bulb is below the condenser side-arm.
Product is Discolored (Yellow/Brown) - Distillation temperature is too high (decomposition).- Air leak oxidizing the product.- Impurities in the crude material.- Reduce the pressure to lower the boiling point.- Check for and fix any vacuum leaks.- Perform pre-distillation workup.
Pressure Unstable - Vacuum pump is not adequate.- Cold trap is not cold enough.- Leaks in the system.- Service or replace the vacuum pump.- Replenish the cold trap coolant.- Systematically check all connections for leaks.

Characterization & Storage

The purity of the distilled this compound should be assessed using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or by measuring its refractive index. A pure sample should appear as a single major peak on a GC chromatogram.

For storage, place the purified liquid in a clean, amber glass bottle and purge the headspace with an inert gas like argon or nitrogen before sealing. Store in a cool, dark, and well-ventilated area to prevent degradation.

References

Application Note: A Validated GC-MS Method for High-Throughput Purity Analysis of Phenyl Propyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of purity and impurity profiling of phenyl propyl sulfide (C₉H₁₂S). This compound is a significant intermediate in the synthesis of various pharmaceutical and specialty chemical products, making the accurate assessment of its purity a critical quality attribute. This method provides high sensitivity, selectivity, and specificity for the separation and quantification of this compound from its potential process-related impurities and degradation products. The protocol herein is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for use in research, development, and quality control environments.[1][2][3][4][5]

Introduction

This compound, also known as (propylthio)benzene, is an organosulfur compound with increasing importance in the chemical and pharmaceutical industries. Its purity can directly impact the yield, safety, and efficacy of downstream products. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering the high-resolution separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[6]

The causality behind selecting GC-MS lies in its ability to separate volatile and semi-volatile compounds like this compound from a complex sample matrix and provide structural information about the separated components. This is particularly crucial for identifying unknown impurities that may arise from various synthetic routes. Common synthetic pathways, such as the nickel-catalyzed cross-coupling between aryl halides and aliphatic thiols, can introduce specific impurities, including unreacted starting materials or byproducts like diphenyl disulfide.[6][7][8] This application note provides a comprehensive, self-validating protocol that ensures the method is fit for its intended purpose.

Experimental

Materials and Reagents
  • This compound Reference Standard: (Purity ≥ 99.5%), obtained from a certified supplier.

  • Solvent: Dichloromethane (DCM), HPLC grade or equivalent.

  • Helium: (Carrier Gas), ultra-high purity (99.999%).

  • Potential Impurities (for method development and validation): Thiophenol, 1-Propanethiol, Diphenyl disulfide.

Instrumentation

A standard gas chromatograph coupled with a single quadrupole mass spectrometer was used for this analysis. The system should be equipped with a split/splitless injector and an autosampler for high throughput and reproducibility.

Parameter Setting
GC System Agilent 7890B GC or equivalent
MS System Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column
Software MassHunter, ChemStation, or equivalent
Sample Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve in 100 mL of dichloromethane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with dichloromethane to concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment.

  • Sample Solution: Prepare a sample solution of the test article at a concentration of 100 µg/mL in dichloromethane.

GC-MS Method Protocol

The following protocol has been optimized for the separation and detection of this compound and its potential impurities.

GC Parameters
Parameter Value Rationale
Inlet Temperature 250 °CEnsures efficient volatilization of the analyte and impurities without thermal degradation.
Injection Volume 1 µLA standard volume for good sensitivity and peak shape.
Injection Mode Split (50:1 ratio)Prevents column overloading and ensures sharp peaks for the main component.
Carrier Gas HeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Optimal flow rate for the specified column dimensions.
Oven Program Initial: 60 °C (hold 2 min) Ramp: 15 °C/min to 280 °C Hold: 5 minThe temperature program is designed to provide good separation between the solvent, potential early-eluting impurities, the main analyte, and later-eluting impurities like diphenyl disulfide.
MS Parameters
Parameter Value Rationale
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique for creating reproducible fragmentation patterns.
Electron Energy 70 eVStandard energy for generating a library-searchable mass spectrum.
Ion Source Temp. 230 °COptimizes ion formation and minimizes contamination.
MS Transfer Line Temp. 280 °CPrevents condensation of the analytes between the GC and MS.
Mass Scan Range m/z 40-400Covers the molecular ion of this compound and its expected fragments and impurities.
Acquisition Mode Full ScanAllows for the identification of unknown impurities. Selected Ion Monitoring (SIM) can be used for trace-level quantification if required.

Workflow for Purity Analysis of this compound by GC-MS

Caption: Workflow for this compound Purity Assessment.

Results and Discussion

Chromatographic Performance

Under the specified conditions, this compound elutes at approximately 8.5 minutes with excellent peak shape. The method effectively separates the analyte from common starting materials and byproducts.

Mass Spectral Fragmentation

The electron ionization mass spectrum of this compound is characterized by its molecular ion ([M]⁺) at m/z 152.[9] The fragmentation pattern provides a unique fingerprint for positive identification.

  • m/z 152 ([M]⁺): The molecular ion, corresponding to the molecular weight of C₉H₁₂S.[9]

  • m/z 110: This is the base peak, resulting from a McLafferty-type rearrangement with the loss of propene (C₃H₆).[9] This is a characteristic fragmentation for alkyl aryl sulfides.

  • m/z 123: Loss of an ethyl radical (•C₂H₅).

  • m/z 77: Phenyl cation (C₆H₅⁺).

Proposed Fragmentation Pathway of this compound

fragmentation M This compound [M]⁺˙ m/z 152 F110 Thiophenol Cation Radical [M-C₃H₆]⁺˙ m/z 110 (Base Peak) M->F110 McLafferty Rearrangement F123 [M-C₂H₅]⁺ m/z 123 M->F123 - •C₂H₅ F77 Phenyl Cation [C₆H₅]⁺ m/z 77 F110->F77 - SH

Caption: Fragmentation of this compound in EI-MS.

Method Validation

The analytical method was validated in accordance with ICH Q2(R1) guidelines.[1][2][3][4][5] The following parameters were assessed:

Specificity

The method demonstrated excellent specificity. A chromatogram of a blank (dichloromethane) showed no interfering peaks at the retention time of this compound or its known impurities. Spiked samples showed that the peaks of interest were well-resolved.

Linearity

Linearity was evaluated over a concentration range of 1-100 µg/mL. The calibration curve exhibited excellent linearity with a correlation coefficient (R²) > 0.999.

Accuracy

Accuracy was determined by spike recovery studies at three concentration levels (80%, 100%, and 120% of the nominal sample concentration). The mean recovery was between 98.0% and 102.0%.

Precision

Precision was assessed through repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) for the peak area of this compound was less than 2% for both assessments.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was found to be 0.1 µg/mL (S/N ≥ 3:1), and the LOQ was 0.3 µg/mL (S/N ≥ 10:1).

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the GC parameters (e.g., ±2 °C in oven temperature, ±0.1 mL/min in flow rate). The results were not significantly affected by these minor changes, demonstrating the method's reliability.

Summary of Validation Parameters

Parameter Acceptance Criteria Result
Specificity No interference at RT of analyte and impuritiesPassed
Linearity (R²) ≥ 0.9950.9992
Accuracy (% Recovery) 98.0 - 102.0%99.5% (average)
Precision (% RSD) ≤ 2.0%< 1.5%
LOD (µg/mL) Report0.1
LOQ (µg/mL) Report0.3
Robustness No significant impact on resultsPassed

Conclusion

This application note presents a detailed, validated GC-MS method for the purity analysis of this compound. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control in pharmaceutical and chemical manufacturing settings. The comprehensive protocol and validation data provide a solid foundation for the implementation of this method in a regulated environment.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. Available at: [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. Available at: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Phenyl vinyl sulfide. Organic Syntheses. Available at: [Link]

  • Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations. PubMed. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Sulfides: Chemical ionization induced fragmentation studied with Proton Transfer Reaction-Mass Spectrometry and density functional calculations. ResearchGate. Available at: [Link]

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. National Institutes of Health. Available at: [Link]

  • Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Flame Photometric Detection. ASTM International. Available at: [Link]

  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PubMed Central. Available at: [Link]

  • Identification and Quantification of Related Impurities in 2-Chloroethyl Phenyl Sulfide for Industrial Use. ResearchGate. Available at: [Link]

  • Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS. ResearchGate. Available at: [Link]

  • AGILENT GAS CHROMATOGRAPHY AND SULFUR-SELECTIVE DETECTION ANALYSIS OF SULFUR COMPOUNDS ACCORDING TO ASTM D5623. Agilent Technologies. Available at: [Link]

  • The Fragmentation of Aliphatic Sulfur Compounds by Electron Impact. ElectronicsAndBooks. Available at: [Link]

  • Sulfur Analysis by GC-SCD using Shimadzu's SCD-2030 for ASTM D5504, D5623, and D7011. SlideShare. Available at: [Link]

  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent Technologies. Available at: [Link]

  • Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. MDPI. Available at: [Link]

  • GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. National Institutes of Health. Available at: [Link]

  • This compound. Stenutz. Available at: [Link]

  • Method for the production of phenyl propyl alcohols. Google Patents.

Sources

Application Note: Quantitative Analysis of Phenyl Propyl Sulfide using ¹H-NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Precise Quantification in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the precise characterization and quantification of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. Phenyl propyl sulfide, a key structural motif in various pharmacologically active compounds, requires rigorous analytical oversight to ensure purity, stability, and ultimately, patient safety. Traditional chromatographic methods, while powerful, often rely on reference standards for each analyte and can be susceptible to variations in detector response.[1]

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a robust and versatile primary analytical method for determining the purity and concentration of organic molecules.[2][3] Its fundamental principle lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[3] This unique characteristic allows for the absolute quantification of a substance without the need for an identical reference standard of the analyte, a significant advantage when dealing with novel compounds or when certified standards are unavailable.[1][4]

This application note provides a comprehensive guide to the characterization of this compound using ¹H-qNMR. It details a validated protocol, from meticulous sample preparation and parameter optimization to data processing and analysis, grounded in the principles of metrological traceability and scientific integrity.[5][6] The methodologies described herein are designed to be self-validating and adhere to the principles outlined in authoritative guidelines such as those from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[5][7][8]

The Foundational Principle of qNMR

Quantitative NMR leverages a core tenet of NMR spectroscopy: the integrated intensity (area) of a resonance signal is directly proportional to the number of nuclei giving rise to that signal.[3] For ¹H-qNMR, this means the area under a proton's peak is a direct measure of the molar quantity of that proton in the sample. By incorporating a certified internal standard of known purity and concentration into the sample, the concentration or purity of the analyte can be determined with high accuracy and precision.[3]

The relationship is expressed by the following equation:

Purity_Analyte (%) = (I_Analyte / I_Std) * (N_Std / N_Analyte) * (M_Analyte / M_Std) * (m_Std / m_Analyte) * Purity_Std (%)

Where:

  • I_Analyte and I_Std are the integrated signal areas for the analyte and internal standard, respectively.

  • N_Analyte and N_Std are the number of protons for the respective integrated signals.

  • M_Analyte and M_Std are the molar masses of the analyte and internal standard.

  • m_Analyte and m_Std are the masses of the analyte and internal standard.

  • Purity_Std is the certified purity of the internal standard.

This direct, first-principles relationship makes qNMR a primary ratio method, capable of delivering results with traceability to the International System of Units (SI).[5]

Experimental Workflow: A Step-by-Step Protocol

Achieving reliable and reproducible qNMR results is contingent upon a meticulously planned and executed experimental workflow.[9] This protocol outlines the critical steps for the quantitative analysis of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Selection of Internal Standard & Solvent p2 Accurate Weighing p1->p2 p3 Homogeneous Dissolution p2->p3 a1 Instrument Calibration & Shimming p3->a1 Sample Insertion a2 Parameter Optimization (D1, PW) a1->a2 a3 Spectrum Acquisition a2->a3 d1 Fourier Transform & Phasing a3->d1 FID Data d2 Baseline Correction d1->d2 d3 Signal Integration d2->d3 d4 Purity Calculation d3->d4

Figure 1: qNMR Experimental Workflow for this compound.

Materials and Reagents
  • Analyte: this compound (C₉H₁₂S, MW: 152.26 g/mol )[10]

  • Internal Standard: Maleic Anhydride (Certified Reference Material, ≥99.0% purity)

  • Deuterated Solvent: Chloroform-d (CDCl₃, 99.8% D)

Causality Behind Choices:

  • Internal Standard Selection: Maleic anhydride is chosen for several key reasons:

    • High Purity and Stability: As a certified reference material, its purity is well-documented and it is not hygroscopic, allowing for accurate weighing.[11]

    • Signal Simplicity: It exhibits a sharp singlet in the ¹H-NMR spectrum, which simplifies integration and minimizes errors.[11]

    • Spectral Separation: Its resonance peak (~7.1 ppm in CDCl₃) is well-resolved from the signals of this compound, preventing overlap and ensuring accurate integration.[12]

  • Solvent Selection: CDCl₃ is selected because both this compound and maleic anhydride demonstrate excellent solubility, ensuring a homogeneous solution critical for accurate quantification.[12]

Sample Preparation Protocol
  • Weighing: Using a calibrated analytical balance with a readability of at least 0.01 mg, accurately weigh approximately 15-20 mg of this compound into a clean, dry NMR tube. Record the exact mass.

  • Standard Addition: Accurately weigh approximately 10-15 mg of the maleic anhydride internal standard into the same NMR tube. Record the exact mass. The goal is to achieve a near 1:1 signal intensity ratio for the signals chosen for quantification to maximize accuracy.[13]

  • Dissolution: Add approximately 0.7 mL of CDCl₃ to the NMR tube.

  • Homogenization: Cap the tube and vortex for at least 60 seconds to ensure complete and homogeneous dissolution of both the analyte and the internal standard. Visually inspect the solution to confirm no particulate matter remains.

NMR Data Acquisition

These parameters are optimized for a 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

  • Instrument Preparation: Tune and shim the spectrometer on the prepared sample to achieve optimal magnetic field homogeneity.

  • Acquisition Parameters: The choice of experimental parameters is critical for obtaining high-quality, reproducible NMR spectra suitable for quantification.[14]

    • Pulse Angle (PW): Set to a 30° or 90° pulse. A 90° pulse maximizes the signal-to-noise ratio (S/N), but requires a longer relaxation delay.[13]

    • Relaxation Delay (D1): This is the most critical parameter for accurate quantification.[13] It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and internal standard signals being integrated. An inversion-recovery experiment should be performed to determine the T₁ values. A conservative D1 of 30 seconds is often sufficient for many small molecules.

    • Acquisition Time (AQ): Set to at least 3 seconds to ensure adequate digital resolution.

    • Number of Scans (NS): A minimum of 16 scans is recommended to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest, which is necessary for integration errors of less than 1%.[15]

    • Temperature: Maintain a constant probe temperature (e.g., 298 K) to ensure spectral stability.

Data Processing and Analysis
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor (LB) of 0.3 Hz to improve the S/N without significantly compromising resolution.[16]

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. This is critical for accurate integration.[16]

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum, particularly around the integrated signals.[16]

  • Integration:

    • Identify a well-resolved, non-overlapping signal for this compound. The triplet corresponding to the methylene protons adjacent to the sulfur atom (~2.9 ppm, 2H) is a suitable choice.

    • Integrate the chosen this compound signal and the singlet from the maleic anhydride internal standard (~7.1 ppm, 2H).

    • Ensure the integration regions are consistent and sufficiently wide to encompass the entire peak area.

  • Purity Calculation: Use the formula provided in Section 2 to calculate the purity of the this compound sample.

Method Validation: A Self-Validating System

A robust qNMR protocol must be a self-validating system. The validation of the analytical procedure should demonstrate its suitability for the intended purpose, in line with ICH Q2(R1) guidelines.[7][17]

G cluster_validation qNMR Method Validation Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Linearity->Accuracy Robustness Robustness Accuracy->Robustness Precision Precision Precision->Accuracy

Figure 2: Interrelationship of Key Validation Parameters.

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the clear resolution of the this compound and internal standard signals from each other and from any impurity or solvent peaks.

  • Linearity: The linearity of the method can be verified by preparing a series of samples with varying analyte-to-standard concentration ratios and plotting the measured integral ratio against the known concentration ratio. The correlation coefficient (R²) should be >0.999.

  • Accuracy: Accuracy is determined by comparing the qNMR result to a certified reference value or by analyzing a sample with a known amount of spiked this compound (recovery study). The agreement between the measured and true values should be within a predefined acceptance criterion (e.g., ±2%).

  • Precision:

    • Repeatability: Assessed by performing multiple (n≥6) measurements of the same homogeneous sample. The relative standard deviation (RSD) should typically be less than 1.0%.

    • Intermediate Precision: Evaluated by repeating the analysis on different days with different analysts or instruments.

  • Robustness: The method's resilience to small, deliberate variations in experimental parameters (e.g., relaxation delay, pulse angle) should be assessed to identify the critical control points of the procedure.

Data Presentation and Results

The quantitative results for a batch of this compound are summarized below. The analysis was performed in triplicate to assess repeatability.

Parameter Sample 1 Sample 2 Sample 3
Mass of this compound (mg)18.2418.5118.33
Mass of Maleic Anhydride (mg)12.5512.6212.48
Integral of Analyte (I_Analyte)5.425.515.46
Integral of Standard (I_Std)3.883.923.86
Calculated Purity (%) 99.2 99.4 99.3
Mean Purity (%) \multicolumn{3}{c}{99.3}
Standard Deviation \multicolumn{3}{c}{0.10}
RSD (%) \multicolumn{3}{c}{0.10}

The low relative standard deviation (RSD) of 0.10% demonstrates the high precision of the developed qNMR method.

Conclusion

Quantitative ¹H-NMR spectroscopy provides a powerful, accurate, and reliable method for the characterization and purity determination of this compound.[18] By following a carefully designed and validated protocol, this technique offers a direct and non-destructive analysis that is traceable to SI units, making it an invaluable tool in pharmaceutical quality control and drug development.[3][5] The inherent advantages of qNMR, including the obviation of analyte-specific reference standards and its structural elucidation capabilities, position it as a superior alternative and a complementary technique to traditional chromatographic methods.[2][14]

References

  • Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines. (n.d.). PubMed. Retrieved from [Link][14][19]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link][17]

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Application Notes and Protocols: Phenyl Propyl Sulfide in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Expanding Role of Sulfur in Polymer Science

Sulfur-containing polymers are a class of materials gaining significant attention for their unique and advantageous properties. The incorporation of sulfur atoms into polymer backbones or as pendant groups can impart enhanced thermal stability, high refractive indices, excellent resistance to chemicals and radiation, and valuable optical and electronic properties.[1][2][3] These characteristics make them suitable for a wide range of high-performance applications, from advanced optical lenses and coatings to specialty membranes and electronic components.[1][2] While elemental sulfur and simple sulfur-containing compounds like sodium sulfide have been traditionally used in the synthesis of polymers such as poly(phenylene sulfide) (PPS), the exploration of more complex organosulfur compounds offers a pathway to novel polymer architectures and functionalities.[4]

This application note explores the utility of phenyl propyl sulfide in polymer chemistry. While not a conventional monomer in its own right, its chemical structure—an aromatic ring linked to an alkyl chain via a sulfide bond—makes it a versatile platform for several applications. We will delve into its potential as a precursor for functional monomers, its theoretical application as a chain transfer agent in radical polymerization, and provide detailed protocols based on analogous systems to guide researchers in harnessing its capabilities.

Part 1: this compound as a Monomer Precursor for Controlled Radical Polymerization

This compound can be chemically modified to introduce a polymerizable group, transforming it into a valuable monomer for creating well-defined polymers. A prime example is the synthesis of a vinyl-functionalized derivative, which can then be polymerized using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[5][6]

Causality of Experimental Choices

The introduction of a vinyl group onto the phenyl ring of this compound creates a monomer analogous to phenyl vinyl sulfide (PVS), which has been successfully polymerized via RAFT.[5][6] RAFT polymerization is chosen for its exceptional control over molecular weight, narrow molecular weight distribution (low polydispersity), and the ability to create complex architectures like block copolymers. The sulfide moiety in the resulting polymer contributes to a higher refractive index and potential for post-polymerization modification.

Experimental Workflow: From this compound to Polymer

G cluster_0 Monomer Synthesis cluster_1 RAFT Polymerization cluster_2 Characterization A This compound B Functionalization (e.g., Vinylation) A->B C Vinyl this compound (Monomer) B->C D Monomer (C) G Polymerization (e.g., in Toluene at 70°C) D->G E RAFT Agent E->G F Radical Initiator (AIBN) F->G H Poly(vinyl this compound) G->H I GPC (Mn, PDI) H->I J NMR (Structure, Conversion) H->J K DSC/TGA (Thermal Properties) H->K

Caption: Workflow for the synthesis and polymerization of a vinyl-functionalized this compound.

Protocol 1: Synthesis of a Vinyl-Functionalized this compound (Illustrative)

This protocol is adapted from established procedures for the synthesis of related vinyl sulfides.[7]

  • Starting Material: this compound.

  • Bromination: The aromatic ring of this compound is first brominated, for example, at the para-position, using a suitable brominating agent like N-bromosuccinimide (NBS) in a solvent such as acetonitrile.

  • Vinylation: The resulting bromo-phenyl propyl sulfide is then subjected to a vinylation reaction. A common method is the Heck reaction, using ethylene gas in the presence of a palladium catalyst and a phosphine ligand.

  • Purification: The crude vinyl this compound is purified by column chromatography on silica gel to yield the pure monomer.

Protocol 2: RAFT Polymerization of Vinyl this compound

This is a general protocol adapted from the RAFT polymerization of similar monomers.[5]

  • Materials:

    • Vinyl this compound (monomer)

    • 2-Cyano-2-propyl dodecyl trithiocarbonate (RAFT agent)

    • Azobisisobutyronitrile (AIBN) (Initiator)

    • Anhydrous toluene (Solvent)

  • Procedure:

    • In a Schlenk tube, dissolve the monomer, RAFT agent, and AIBN in toluene. A typical molar ratio would be [Monomer]:[RAFT Agent]:[Initiator] = 100:1:0.1.

    • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Backfill the tube with an inert gas (e.g., argon or nitrogen).

    • Place the sealed tube in a preheated oil bath at 70°C and stir for the desired time (e.g., 8-24 hours).

    • To quench the reaction, cool the tube in an ice bath and expose the solution to air.

    • Precipitate the polymer by pouring the solution into a large excess of a non-solvent like methanol.

    • Collect the polymer by filtration and dry it under vacuum to a constant weight.

  • Characterization:

    • Determine the number-average molecular weight (Mn) and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).

    • Confirm the polymer structure and calculate monomer conversion using ¹H NMR spectroscopy.

Part 2: this compound as a Potential Chain Transfer Agent

In radical polymerization, chain transfer agents (CTAs) are used to control the molecular weight of the resulting polymers.[8] While thiols are common CTAs, certain sulfides can also function as CTAs through an addition-fragmentation mechanism.[9] Although not extensively documented, this compound exhibits structural features that suggest its potential as a chain transfer agent.

Mechanism of Action: Addition-Fragmentation Chain Transfer (AFCT)

The proposed mechanism for this compound acting as a CTA is as follows:

  • Addition: A growing polymer radical (P•) adds to the sulfur atom of this compound.

  • Fragmentation: The resulting intermediate radical can fragment, cleaving either the phenyl-sulfur bond or the propyl-sulfur bond. The stability of the resulting radicals (phenyl radical vs. propyl radical) will influence the fragmentation pathway.

  • Re-initiation: The newly formed radical (e.g., propyl radical) can then initiate a new polymer chain.

This process effectively terminates one growing chain and starts another, thereby controlling the overall molecular weight of the polymer. The efficiency of this process, quantified by the chain transfer constant (Cs), would depend on the reaction conditions and the monomer being polymerized.

G cluster_0 Chain Transfer Mechanism P_rad P• (Growing Polymer Chain) Intermediate Adduct Radical Intermediate P_rad->Intermediate Addition PPS This compound PPS->Intermediate Dead_Polymer Dead Polymer (P-S-Ph) Intermediate->Dead_Polymer Fragmentation Propyl_rad Propyl Radical (•CH2CH2CH3) Intermediate->Propyl_rad Fragmentation New_Chain New Polymer Chain Propyl_rad->New_Chain Re-initiation Monomer Monomer Monomer->New_Chain

Caption: Proposed mechanism for this compound as a chain transfer agent.

Protocol 3: Evaluation of this compound as a Chain Transfer Agent in Styrene Polymerization

This protocol provides a framework for investigating the chain transfer activity of this compound.

  • Materials:

    • Styrene (monomer)

    • AIBN (initiator)

    • This compound (potential CTA)

    • Toluene (solvent)

  • Procedure:

    • Prepare a series of polymerization reactions in sealed ampoules, each containing a fixed concentration of styrene and AIBN in toluene.

    • Add varying concentrations of this compound to each ampoule. Include a control reaction with no added sulfide.

    • De-gas the solutions using freeze-pump-thaw cycles and seal the ampoules under vacuum.

    • Polymerize at a constant temperature (e.g., 60°C) for a time that ensures low monomer conversion (<10%).

    • Quench the reactions and isolate the polymers by precipitation in methanol.

  • Analysis:

    • Determine the number-average degree of polymerization (DPn) for each polymer sample using GPC.

    • Plot 1/DPn versus the ratio of [this compound]/[Styrene].

    • The slope of this Mayo plot will give the chain transfer constant (Cs) for this compound with styrene.

Data Presentation:

[this compound] (mol/L)[Styrene] (mol/L)1/DPn
0 (Control)1.0Value
0.011.0Value
0.021.0Value
0.051.0Value

Part 3: this compound as a Precursor for Functional Additives

This compound can be oxidized to its corresponding sulfoxide and sulfone. These oxidized derivatives have different polarities and chemical reactivities, making them potential candidates as functional additives in polymer formulations. For instance, poly(phenylene sulfone) exhibits a higher glass transition temperature than poly(phenylene sulfide).[10] Introducing phenyl propyl sulfone as an additive could potentially enhance the thermal properties of a polymer blend.

Conclusion

While this compound is not a widely utilized compound in mainstream polymer synthesis, its chemical structure presents significant, largely untapped potential. Through functionalization, it can be converted into a valuable monomer for controlled radical polymerization, leading to sulfur-containing polymers with tailored properties. Furthermore, its sulfide linkage suggests a plausible, albeit unproven, role as a chain transfer agent for molecular weight control in radical polymerization. The protocols and theoretical frameworks provided in this application note are intended to serve as a foundation for researchers to explore and validate these promising applications, thereby expanding the toolbox of organosulfur compounds in advanced polymer science.

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Application Notes & Protocols: Phenyl Propyl Sulfide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Phenyl Propyl Sulfide

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound, a readily accessible aryl sulfide, has emerged as a valuable and versatile synthon. Its utility stems from the nuanced reactivity of the sulfur atom, which can be modulated through oxidation state changes and its ability to influence the reactivity of adjacent carbon atoms and the aromatic ring.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound in key synthetic transformations. We will explore its role in the generation of valuable intermediates through oxidation and rearrangement, its function as a directing group for aromatic functionalization, and its incorporation into biologically active scaffolds.

Physicochemical Properties and Synthetic Accessibility

This compound is an aryl sulfide characterized by a sulfur atom bridging a phenyl group and a propyl chain.[1] This structure imparts a balance of hydrophobicity and polarizability, making it amenable to a range of reaction conditions.[1]

PropertyValue
Molecular FormulaC₉H₁₂S
Molecular Weight152.26 g/mol [1]
Boiling Point210–215 °C[1]
IUPAC Name(Propylthio)benzene
CAS Number874-79-3

A significant advancement in the synthesis of this compound is the use of nickel-catalyzed cross-coupling reactions between aryl halides and aliphatic thiols.[1] This methodology offers a substantial improvement over traditional methods, achieving high yields under mild conditions.[1] A notable system employs a NiCl₂(dppf) catalyst with a BINAP ligand, which has been shown to produce this compound in 89% isolated yield.[1]

Core Application I: The Pummerer Rearrangement for α-Functionalization

A cornerstone of this compound's utility is its conversion to phenyl propyl sulfoxide and subsequent participation in the Pummerer rearrangement. This reaction sequence provides a powerful method for introducing functionality at the carbon atom alpha to the sulfur.[2][3] The overall transformation involves the oxidation of the sulfide to the sulfoxide, followed by rearrangement in the presence of an activating agent, typically a carboxylic anhydride, to yield an α-acyloxy sulfide.[2][3]

Reaction Workflow

Pummerer_Workflow PPS This compound Oxidation Oxidation (e.g., H₂O₂) PPS->Oxidation PPSO Phenyl Propyl Sulfoxide Oxidation->PPSO Pummerer Pummerer Rearrangement (e.g., Ac₂O) PPSO->Pummerer Product α-Acyloxy this compound Pummerer->Product

Caption: Workflow for the Pummerer Rearrangement of this compound.

Mechanistic Insights

The Pummerer rearrangement is initiated by the acylation of the sulfoxide oxygen by the anhydride, forming an O-acylsulfonium species.[2] Subsequent deprotonation at the α-carbon generates a thionium ion intermediate, which is then attacked by the acyloxy nucleophile to afford the final product.[2]

Pummerer_Mechanism cluster_0 Pummerer Rearrangement Mechanism sulfoxide Phenyl Propyl Sulfoxide activated_complex O-Acylsulfonium Intermediate sulfoxide->activated_complex + Ac₂O anhydride Acetic Anhydride thionium_ion Thionium Ion Intermediate activated_complex->thionium_ion - H⁺ acetate Acetate product α-Acetoxy Phenyl Propyl Sulfide thionium_ion->product + AcO⁻

Caption: Simplified Mechanism of the Pummerer Rearrangement.

Experimental Protocol: Synthesis of 1-(Phenylthio)propyl Acetate

Step 1: Oxidation of this compound to Phenyl Propyl Sulfoxide

  • To a stirred solution of this compound (1.0 eq) in a suitable solvent such as methanol or acetic acid, add hydrogen peroxide (1.1 eq, 30% aqueous solution) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude phenyl propyl sulfoxide, which can be used in the next step without further purification.

Step 2: Pummerer Rearrangement of Phenyl Propyl Sulfoxide

  • Dissolve the crude phenyl propyl sulfoxide (1.0 eq) in acetic anhydride (5-10 eq).

  • Add a catalytic amount of a non-nucleophilic base such as sodium acetate (0.1 eq) to facilitate the initial deprotonation.[2]

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring by TLC.

  • After completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(phenylthio)propyl acetate.

Core Application II: Directed Ortho-Metalation for Aromatic Functionalization

The sulfide and, more potently, the sulfoxide moieties can function as directed metalation groups (DMGs), facilitating the deprotonation of the ortho-position of the phenyl ring by a strong base, typically an organolithium reagent.[4][5] This regioselective lithiation generates a powerful nucleophile that can react with a wide range of electrophiles, enabling the synthesis of diverse ortho-substituted phenyl propyl sulfides.[4][5]

Workflow for Directed Ortho-Metalation

DoM_Workflow PPS This compound Metalation Directed Ortho-Metalation (e.g., n-BuLi/TMEDA) PPS->Metalation Lithiate Ortho-Lithiated Intermediate Metalation->Lithiate Electrophile Electrophilic Quench (E⁺) Lithiate->Electrophile Product Ortho-Substituted This compound Electrophile->Product

Caption: Workflow for Directed Ortho-Metalation of this compound.

Experimental Protocol: Ortho-Methylation of this compound
  • To a solution of this compound (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the ortho-lithiated species.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-methylthis compound.

Applications in Medicinal Chemistry and Drug Discovery

The phenyl sulfide motif is present in a number of biologically active compounds, and this compound serves as a valuable building block for the synthesis of new therapeutic agents.[6] For instance, the design and synthesis of phenyl sulfide-based cationic amphiphiles have yielded compounds with potent antibacterial activity against Gram-positive pathogens.[7] One promising compound from this class demonstrated high efficacy in a murine corneal infection model, highlighting the potential of phenyl sulfide derivatives as lead compounds for treating bacterial infections.[7] The synthesis of such molecules often involves the initial preparation of a functionalized phenyl sulfide, for which this compound can be a key starting material.

Conclusion

This compound is a versatile and strategically important building block in organic synthesis. Its utility is demonstrated through its participation in the Pummerer rearrangement for α-functionalization, its role as a directing group in ortho-metalation for regioselective aromatic substitution, and its incorporation into medicinally relevant scaffolds. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, from fundamental methodology development to the discovery of new therapeutic agents.

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Application Notes and Protocols for Poly(phenylene sulfide) in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Poly(phenylene sulfide)

Poly(phenylene sulfide) (PPS) is a high-performance, semi-crystalline thermoplastic polymer renowned for its exceptional combination of properties, making it a material of significant interest in advanced materials science.[1][2] Composed of a backbone of alternating para-phenylene rings and sulfide linkages, this structure imparts outstanding thermal stability, remarkable chemical resistance, inherent flame retardancy, and excellent mechanical and electrical properties.[3][4] While the topic mentions "Phenyl propyl sulfide," the vast body of scientific literature and industrial application points towards the polymer, Poly(phenylene sulfide), as the key material in this context. This compound as a discrete molecule does not find significant application as a monomer or functional material in materials science; rather, the repeating phenyl sulfide unit defines the core characteristics of the widely utilized PPS polymer.

Initially commercialized by Phillips Petroleum, PPS has carved a niche as a versatile engineering plastic that bridges the performance gap between conventional polymers and more exotic, high-cost materials.[5][6] Its utility spans a wide array of demanding applications, from automotive and aerospace components to electrical and electronic devices.[7][8] More recently, the unique electronic properties of PPS have garnered attention in the field of organic electronics, where it can function as both a high-quality dielectric and, upon doping, a semiconductor.[9][10]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in leveraging the properties of PPS. It provides a detailed protocol for its laboratory-scale synthesis, a thorough overview of its key characteristics, and an in-depth exploration of its applications in materials science, with a particular focus on its emerging role in organic electronics.

Physicochemical Properties of Poly(phenylene sulfide)

The exceptional performance of PPS stems from its robust molecular architecture. The rigid backbone of aromatic rings provides thermal and dimensional stability, while the sulfide linkages offer a degree of flexibility. This semi-crystalline nature results in a material with a high melting point and excellent resistance to a wide range of chemicals.[3]

Key Properties Overview

The properties of PPS can be tailored by controlling its molecular weight and by the inclusion of reinforcing fillers such as glass or carbon fibers. The following tables summarize the typical properties of unfilled, linear PPS.

Table 1: Mechanical Properties of Poly(phenylene sulfide)

PropertyValueTest Method
Tensile Strength60 - 80 MPaASTM D638
Flexural Modulus3.8 - 4.5 GPaASTM D790
Compressive Strength~148 MPaASTM D695
Notched Impact Strength0.5 - 1.5 ft-lb/inASTM D256
Hardness (Rockwell)R120 - R124ASTM D785

Table 2: Thermal Properties of Poly(phenylene sulfide)

PropertyValueTest Method
Melting Temperature (Tm)280 - 290 °CDSC
Glass Transition Temperature (Tg)85 - 95 °CDSC
Heat Deflection Temperature (HDT) @ 1.8 MPa100 - 135 °CASTM D648
Continuous Service Temperature200 - 220 °C-
Coefficient of Linear Thermal Expansion3 - 5 x 10⁻⁵ /°CASTM D696
FlammabilityV-0UL 94

Table 3: Electrical Properties of Poly(phenylene sulfide)

PropertyValueTest Method
Dielectric Strength11 - 24 kV/mmASTM D149
Dielectric Constant @ 1 MHz3.0 - 3.3ASTM D150
Dissipation Factor @ 1 MHz0.001 - 0.004ASTM D150
Volume Resistivity10¹⁵ - 10¹⁶ Ω·cmASTM D257
Arc Resistance120 - 180 sASTM D495

Laboratory-Scale Synthesis of Poly(p-phenylene sulfide)

The most common laboratory and industrial method for synthesizing linear PPS is the polycondensation of a dihalogenated aromatic compound, typically 1,4-dichlorobenzene (p-DCB), with a sulfur source, such as sodium sulfide (Na₂S), in a polar aprotic solvent.[6][11] N-methyl-2-pyrrolidone (NMP) is the solvent of choice due to its high boiling point and its ability to dissolve the reactants and oligomeric intermediates.[11]

Causality Behind Experimental Choices

The choice of reactants and conditions is critical for achieving a high molecular weight and high-yield synthesis of PPS.

  • Monomers: 1,4-dichlorobenzene is used to ensure the formation of a linear polymer with para-linkages, which is crucial for the desired thermal and mechanical properties. The purity of the monomers is paramount, as monofunctional impurities can act as chain terminators, limiting the molecular weight.[12]

  • Sulfur Source: Anhydrous sodium sulfide is the preferred sulfur source. The presence of water can lead to side reactions, including the degradation of the NMP solvent, which can negatively impact the polymerization.[12]

  • Solvent: N-methyl-2-pyrrolidone (NMP) is an excellent solvent for this reaction due to its high thermal stability and its ability to facilitate the nucleophilic aromatic substitution reaction.[11]

  • Temperature Profile: A two-stage temperature profile is often employed. An initial lower temperature phase allows for the controlled formation of oligomers, followed by a higher temperature phase to drive the polymerization to completion and achieve a high molecular weight.[12]

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere, such as nitrogen, to prevent oxidative side reactions that can lead to a discolored and lower-quality polymer.[12]

Experimental Protocol for PPS Synthesis

This protocol describes a typical laboratory-scale synthesis of linear poly(p-phenylene sulfide).

Materials and Reagents:

  • 1,4-Dichlorobenzene (p-DCB), high purity (>99.5%)

  • Anhydrous Sodium Sulfide (Na₂S)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Deionized water

  • Methanol

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Nitrogen inlet/outlet

  • Thermocouple and temperature controller

  • Heating mantle

  • Büchner funnel and filter flask

  • Vacuum oven

Workflow Diagram:

PPS_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Isolation and Purification Setup Assemble and dry glassware Inert Purge with Nitrogen Setup->Inert Charge Charge Na2S and NMP Inert->Charge Dehydrate Heat to ~200°C for dehydration Charge->Dehydrate Add_pDCB Add p-DCB in NMP Dehydrate->Add_pDCB Polymerize1 Heat at 200-230°C for 2-4h Add_pDCB->Polymerize1 Polymerize2 Heat at 240-270°C for 2-4h Polymerize1->Polymerize2 Cool Cool reaction mixture Polymerize2->Cool Precipitate Precipitate in water Cool->Precipitate Filter Filter the polymer Precipitate->Filter Wash_H2O Wash with hot water Filter->Wash_H2O Wash_MeOH Wash with methanol Wash_H2O->Wash_MeOH Dry Dry under vacuum Wash_MeOH->Dry

Caption: Workflow for the laboratory synthesis of Poly(p-phenylene sulfide).

Procedure:

  • Reactor Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen outlet, and a nitrogen inlet. Thoroughly dry all glassware in an oven before use.

  • Inert Atmosphere: Purge the reaction vessel with dry nitrogen gas for at least 30 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.

  • Reactant Charging and Dehydration: Under the nitrogen atmosphere, charge the flask with anhydrous sodium sulfide (1.05 mol) and anhydrous N-methyl-2-pyrrolidone (400 mL). Begin stirring and slowly heat the mixture to approximately 200°C to ensure the removal of any residual water. This dehydration step is crucial for preventing side reactions.[12]

  • Monomer Addition: After the dehydration step, cool the mixture to about 180°C. In a separate flask, dissolve high-purity 1,4-dichlorobenzene (1.00 mol) in anhydrous NMP (100 mL). Add this solution to the reaction mixture.

  • Polymerization: Gradually heat the reaction mixture to 200-230°C and maintain this temperature for 2-4 hours. Then, increase the temperature to 240-270°C for an additional 2-4 hours to complete the polymerization.[12] The mixture will become increasingly viscous as the polymer forms.

  • Isolation: After the polymerization is complete, turn off the heat and allow the reaction mixture to cool to below 100°C. Pour the viscous mixture into a large beaker containing rapidly stirring deionized water (2 L) to precipitate the PPS polymer.

  • Purification:

    • Collect the precipitated polymer by vacuum filtration using a Büchner funnel.

    • Wash the polymer thoroughly with hot deionized water (3 x 500 mL) to remove NMP and inorganic salts.

    • Subsequently, wash the polymer with methanol (2 x 200 mL) to remove any remaining organic impurities.[13]

  • Drying: Dry the purified white to off-white PPS powder in a vacuum oven at 120°C until a constant weight is achieved.

Applications in Materials Science

The unique combination of properties of PPS makes it a valuable material in a wide range of applications, from high-performance composites to advanced electronic devices.

High-Performance Composites

Due to its excellent thermal stability, chemical resistance, and mechanical strength, PPS is often used as a matrix for high-performance composites. Reinforcing PPS with glass fibers or carbon fibers significantly enhances its mechanical properties, making it a lightweight alternative to metals in demanding environments.[7] These composites find applications in:

  • Automotive: Under-the-hood components, fuel system parts, and electrical connectors.[2]

  • Aerospace: Interior components and structural brackets.

  • Industrial: Pump housings, valves, and components for chemical processing equipment.[8]

Organic Electronics

The electrical properties of PPS make it a material of interest for applications in organic electronics. While intrinsically an insulator, its properties can be tailored for use in electronic devices.

PPS exhibits a low dielectric constant and high dielectric strength, making it an excellent candidate for use as a gate dielectric layer in Organic Field-Effect Transistors (OFETs).[3] A high-quality dielectric-semiconductor interface is crucial for the performance of OFETs, and the processability of PPS allows for the formation of smooth, thin films.

Conceptual OFET Structure with a PPS Dielectric:

OFET_Structure cluster_device OFET Device Structure Substrate Substrate Gate Gate Electrode Dielectric PPS Dielectric Layer Semiconductor Organic Semiconductor Source Source Drain Drain

Caption: Conceptual structure of a bottom-gate, top-contact Organic Field-Effect Transistor (OFET) utilizing a PPS gate dielectric.

Although PPS is an insulator in its pure form, its electrical conductivity can be increased by several orders of magnitude through doping with strong oxidizing agents such as arsenic pentafluoride (AsF₅) or antimony pentachloride (SbCl₅).[9][14] This process involves the partial oxidation of the polymer backbone, creating charge carriers (holes) that can move along the polymer chains. The resulting conductive polymer has potential applications in:

  • Antistatic coatings: To prevent the buildup of static electricity on surfaces.

  • Electromagnetic interference (EMI) shielding: To protect sensitive electronic components from external electromagnetic fields.

  • Electrodes: In various electronic devices, although its conductivity is generally lower than that of traditional conductive polymers like polyaniline or polypyrrole.

The doping process transforms the insulating PPS into a p-type semiconductor.[13] The level of conductivity can be controlled by the type and concentration of the dopant. For instance, doping with tetracyanoethylene (TCNE) or dicyanodichlorobenzoquinone (DDQ) can increase the conductivity by up to 10 orders of magnitude.[13]

Conclusion

Poly(phenylene sulfide) stands out as a high-performance polymer with a unique and valuable set of properties. Its exceptional thermal stability, chemical resistance, and mechanical strength have established it as a key material in demanding industrial applications. The detailed synthesis protocol provided herein offers a robust starting point for researchers looking to produce and investigate this versatile polymer. Furthermore, the exploration of its applications in organic electronics, both as a stable dielectric and a tunable semiconductor, opens up new avenues for the development of next-generation electronic devices. As research continues to uncover new ways to modify and process PPS, its importance in materials science is set to grow even further.

References

  • Polyphenylene sulfide - Wikipedia. [Link]

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  • Polyphenylene sulfide (PPS): State of the art and applications - ResearchGate. [Link]

  • CONDUCTING POLYMERS FOR ELECTRONIC APPLICATIONS - IIP Series. [Link]

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  • Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures - Frontiers. [Link]

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Application Note: Phenyl Propyl Sulfide as a Versatile Mechanistic Probe in Chemical and Biological Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Phenyl propyl sulfide (PPS) is a thioether that has emerged as an invaluable tool for researchers, chemists, and drug development professionals. Its unique structural features—an electron-rich sulfur atom, a reactive propyl chain, and an aromatic phenyl ring—make it an ideal model substrate for elucidating a wide array of reaction mechanisms. This application note provides an in-depth guide to the multifaceted role of PPS in studying mechanisms of oxidation, biocatalytic transformations, and C-H activation. We present not only the theoretical underpinnings but also detailed, field-proven protocols designed to be self-validating, enabling researchers to generate robust and interpretable data.

Introduction: The Utility of this compound as a Mechanistic Tool

The power of a model substrate lies in its ability to report on the intimate details of a chemical transformation. This compound (Propylsulfanylbenzene) is exemplary in this regard. The sulfur atom, poised between an aliphatic chain and an aromatic ring, possesses a lone pair of electrons that makes it highly susceptible to oxidation, serving as a sensitive handle for probing both electrophilic and single-electron transfer (SET) pathways.[1] The adjacent phenyl and propyl groups offer distinct sites for C-H functionalization, allowing for the study of regioselectivity in catalytic reactions.

In drug development, understanding metabolic pathways is critical. PPS serves as a simple yet effective mimic for thioether-containing drug molecules, enabling detailed investigation of enzymatic processes mediated by key metabolic enzyme families like Cytochrome P450s (P450s) and Flavin-containing Monooxygenases (FMOs). By monitoring the formation of specific metabolites, researchers can gain predictive insights into drug stability, reactivity, and potential toxicity.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₁₂S [2]
Molecular Weight 152.26 g/mol [2]
Boiling Point 227-229 °C (at 760 mmHg) [3]
CAS Number 874-79-3 [2]
Appearance Colorless to pale yellow liquid

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., acetonitrile, dichloromethane, methanol) | |

Application in Elucidating Oxidation Mechanisms

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic chemistry.[4] PPS is an archetypal substrate for these studies because the two oxidation states are easily distinguishable by standard analytical techniques (GC, HPLC, NMR), and the relative rates of formation provide a window into the reaction mechanism.

Differentiating Electrophilic vs. Radical Pathways

The oxidation of PPS can proceed through distinct mechanistic manifolds.

  • Two-Electron (Electrophilic) Pathway: An oxidant (e.g., a peracid or a metal-peroxo species) delivers an oxygen atom directly to the electron-rich sulfur. This is a common pathway in many catalytic oxidations using hydrogen peroxide.[5] The reaction rate is often dependent on the nucleophilicity of the sulfur and the electrophilicity of the oxidant.

  • One-Electron (Radical) Pathway: The reaction is initiated by a single-electron transfer (SET) from the sulfide to an oxidant or photocatalyst, forming a sulfide radical cation.[1] This intermediate can then react with an oxygen source. The observation of fragmentation products from substrates designed with radical "clocks" can provide strong evidence for this pathway.

The selectivity for sulfoxide versus sulfone is a key mechanistic indicator. Aggressive oxidants or conditions that favor a second oxidation event will lead to higher sulfone yields. Conversely, conditions that allow for controlled, single oxygen atom transfer will selectively produce the sulfoxide.[6]

G PPS This compound Radical_Cation Sulfide Radical Cation PPS->Radical_Cation -1e⁻ (SET Pathway) Sulfoxide Phenyl Propyl Sulfoxide PPS->Sulfoxide [O] (2e⁻ Pathway) Radical_Cation->Sulfoxide +[O] Source -H⁺ Sulfone Phenyl Propyl Sulfone Sulfoxide->Sulfone [O] (Further Oxidation) G cluster_0 P450 Catalytic Cycle P450_Fe3 P450 [Fe³⁺] P450_Fe3_PPS P450 [Fe³⁺] (PPS Bound) P450_Fe3->P450_Fe3_PPS PPS binds P450_Fe2_PPS P450 [Fe²⁺] (PPS Bound) P450_Fe3_PPS->P450_Fe2_PPS e⁻ (from CPR) P450_Fe2_O2 P450 [Fe²⁺-O₂] (PPS Bound) P450_Fe2_PPS->P450_Fe2_O2 O₂ Compound_I Compound I [Fe⁴⁺=O Por•⁺] P450_Fe2_O2->Compound_I e⁻, 2H⁺ P450_Fe3_PSPO P450 [Fe³⁺] (Sulfoxide Bound) Compound_I->P450_Fe3_PSPO Oxygen Transfer to PPS P450_Fe3_PSPO->P450_Fe3 Sulfoxide releases G Reagents Reagents (PPS, Aryl-X, Catalyst, Base) Cat_Cycle Catalytic Cycle (e.g., Pd(0)/Pd(II)) Reagents->Cat_Cycle Reaction Products Products (Ortho, Meta, Para isomers) Cat_Cycle->Products C-H Activation/ C-C Coupling Analysis Analysis (GC-MS, NMR) Products->Analysis Quantification Analysis->Cat_Cycle Mechanistic Insight (Regioselectivity)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Phenyl Propyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Phenyl Propyl Sulfide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide you with in-depth, field-proven insights and troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method for synthesizing this compound is an analogue of the Williamson ether synthesis.[1][2] This involves the S-alkylation of thiophenol with a propyl halide (e.g., 1-bromopropane or 1-chloropropane). The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the highly nucleophilic thiophenolate anion attacks the electrophilic carbon of the propyl halide.[2][3][4]

Q2: Why is the thiophenolate anion a good nucleophile?

Thiophenol is significantly more acidic (pKa ≈ 6.6) than its alcohol counterpart, phenol (pKa ≈ 9.9).[5] This allows for the easy formation of the thiophenolate anion (PhS⁻) in the presence of a suitable base. The thiophenolate anion is an excellent nucleophile due to the high polarizability and the relatively low electronegativity of the sulfur atom, which makes its lone pair of electrons more available for donation.[2][6]

Q3: What are the primary side reactions I should be aware of during the synthesis of this compound?

The main side reactions that can compete with the desired SN2 reaction are:

  • Elimination (E2) Reaction: The propyl halide can undergo elimination to form propene, especially under strongly basic conditions.[1][7][8]

  • Oxidation of Thiophenol: Thiophenolate is susceptible to oxidation, particularly by atmospheric oxygen, to form diphenyl disulfide.[5][9]

  • Over-alkylation: While less common for thiols compared to amines, under certain conditions, the product sulfide could potentially be alkylated to form a sulfonium salt.

Troubleshooting Guide: Side Reactions

This section provides a detailed breakdown of common issues, their underlying causes, and step-by-step protocols to mitigate them.

Issue 1: Low Yield of this compound and Detection of Propene Gas

Symptom: You observe a low yield of the desired this compound, and you may detect the formation of a gaseous byproduct, identified as propene.

Root Cause Analysis: This is a classic case of the E2 elimination reaction competing with the SN2 substitution reaction.[1][7][8] The base used to deprotonate the thiophenol can also act as a base to abstract a proton from the beta-carbon of the propyl halide, leading to the formation of a double bond.

Diagram: SN2 vs. E2 Pathway

G cluster_0 Reaction Pathways reagents Thiophenolate (PhS⁻) + Propyl Halide sn2_product This compound (Desired Product) reagents->sn2_product SN2 Pathway (Favored by: - Good Nucleophile - Unhindered Substrate - Lower Temperature) e2_product Propene (Side Product) reagents->e2_product E2 Pathway (Favored by: - Strong, Bulky Base - Higher Temperature)

Caption: Competing SN2 and E2 pathways in the synthesis of this compound.

Mitigation Strategies & Protocols:

ParameterRecommendation to Favor SN2 over E2Causality
Base Selection Use a weaker, non-bulky base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).Strong, bulky bases like potassium tert-butoxide are more likely to act as a base for elimination rather than facilitating nucleophilic attack. Weaker bases are sufficient to deprotonate the acidic thiophenol without promoting significant elimination.[10]
Temperature Control Maintain a lower reaction temperature, typically in the range of room temperature to 60°C.Elimination reactions generally have a higher activation energy than substitution reactions. Therefore, increasing the temperature will favor the E2 pathway more significantly.[7]
Propyl Halide Use 1-bromopropane or 1-iodopropane over 1-chloropropane.Bromide and iodide are better leaving groups than chloride, which facilitates the SN2 reaction at a faster rate, outcompeting the E2 reaction.[11]

Step-by-Step Protocol to Minimize Elimination:

  • Reagent Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add thiophenol and a polar aprotic solvent like DMF or acetone.

  • Base Addition: Add 1.1 equivalents of powdered potassium carbonate. Stir the mixture at room temperature for 30 minutes to allow for the formation of the potassium thiophenolate salt.

  • Alkyl Halide Addition: Slowly add 1.0 equivalent of 1-bromopropane dropwise to the stirred suspension.

  • Reaction Monitoring: Maintain the reaction temperature at or below 40°C and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent.

Issue 2: Presence of a High-Boiling, Sulfur-Containing Impurity

Symptom: Your final product is contaminated with a significant amount of a higher molecular weight, less polar impurity, which is identified as diphenyl disulfide.

Root Cause Analysis: The thiophenolate anion is readily oxidized to diphenyl disulfide, especially in the presence of atmospheric oxygen.[5][9] This is a common side reaction if the reaction is not performed under inert conditions.

Diagram: Oxidation of Thiophenolate

G cluster_1 Oxidation Side Reaction thiophenol Thiophenol (PhSH) thiophenolate Thiophenolate (PhS⁻) thiophenol->thiophenolate Base disulfide Diphenyl Disulfide (Side Product) thiophenolate->disulfide Oxidation oxygen O₂ (Atmospheric Oxygen) oxygen->disulfide

Caption: Formation of diphenyl disulfide via oxidation of thiophenolate.

Mitigation Strategies & Protocols:

ParameterRecommendation to Prevent OxidationCausality
Atmosphere Conduct the reaction under an inert atmosphere of nitrogen or argon.Excluding oxygen from the reaction vessel prevents the oxidation of the sensitive thiophenolate anion.[5][9]
Solvent Degassing Use degassed solvents.Solvents can dissolve a significant amount of oxygen. Degassing the solvent prior to use removes this potential oxidant.
Reagent Purity Use high-purity thiophenol.Impurities in the starting material can sometimes catalyze oxidation.

Step-by-Step Protocol for an Inert Reaction Environment:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of nitrogen or argon.

  • Solvent Degassing: Degas the solvent by bubbling nitrogen or argon through it for 15-30 minutes before use.

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of an inert gas. Use septa and needles for reagent transfers.

  • Execution: Maintain a gentle flow of the inert gas throughout the entire duration of the reaction and work-up.

Advanced Troubleshooting: Phase-Transfer Catalysis

For reactions that are sluggish or require the use of a biphasic system (e.g., aqueous base and organic solvent), phase-transfer catalysis (PTC) can be a powerful tool.[12][13] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the thiophenolate anion from the aqueous phase to the organic phase where the propyl halide resides.[14][15]

When to Consider PTC:

  • When using an inorganic base (e.g., NaOH) in an aqueous solution with the thiophenol and propyl halide in an organic solvent.

  • To accelerate reaction rates at lower temperatures.

  • To improve yields by ensuring efficient mixing and reaction of the nucleophile and electrophile.[16]

Diagram: Phase-Transfer Catalysis Workflow

G cluster_2 Phase-Transfer Catalysis Mechanism cluster_aq Aqueous Phase cluster_org Organic Phase aq_base NaOH aq_thiophenolate PhS⁻ Na⁺ aq_base->aq_thiophenolate aq_thiophenol PhSH aq_thiophenol->aq_thiophenolate Deprotonation catalyst_thiophe Q⁺PhS⁻ aq_thiophenolate->catalyst_thiophe Anion Exchange catalyst_aq Q⁺X⁻ (Catalyst) catalyst_aq->catalyst_thiophe org_propyl_halide CH₃CH₂CH₂X catalyst_thiophe->org_propyl_halide Transfer & SN2 Reaction product This compound org_propyl_halide->product catalyst_org Q⁺X⁻ product->catalyst_org Regenerates Catalyst

Caption: Mechanism of phase-transfer catalysis in this compound synthesis.

Recommended Protocol Using PTC:

  • Reagent Setup: In a flask, dissolve thiophenol and 1-bromopropane in a non-polar organic solvent like toluene.

  • Aqueous Phase: In a separate vessel, prepare a solution of sodium hydroxide in water.

  • Catalyst Addition: Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to the organic phase.

  • Reaction: Vigorously stir the two-phase mixture. The catalyst will transport the thiophenolate from the aqueous to the organic phase to react with the propyl halide.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, separate the layers and wash the organic layer with water and brine before drying and concentrating.

By understanding the underlying principles of the desired reaction and potential side reactions, you can effectively troubleshoot and optimize the synthesis of this compound.

References

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Technical Support Center: Phenyl Propyl Sulfide Purification

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of phenyl propyl sulfide often results in a final product contaminated with unreacted thiophenol. The potent and unpleasant odor of thiophenol, coupled with its potential to interfere with subsequent reactions and biological assays, necessitates its complete removal. This guide provides a comprehensive technical resource for researchers, offering both rapid troubleshooting solutions and in-depth purification protocols to ensure the integrity of your final product. We will explore the chemical principles that underpin these separation techniques, empowering you to make informed decisions for a successful purification.

Section 1: Troubleshooting Guide (Immediate Solutions)

This section is designed to provide quick answers to the most common issues encountered during the purification of this compound.

Q1: My purified product has a strong, repulsive, garlic-like odor. How can I confirm it's thiophenol and get rid of it?

A1: The characteristic foul odor is a strong indicator of residual thiophenol contamination.[1][2] To confirm its presence, you can use Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.

  • ¹H NMR Spectroscopy: Thiophenol has a characteristic singlet for the S-H proton, which typically appears between 3.4 and 3.5 ppm in CDCl₃.[3][4]

  • TLC Analysis: Spot your product on a silica gel TLC plate and elute with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). Thiophenol is more polar than this compound and will have a lower Rf value. The spot can be visualized using a UV lamp or a potassium permanganate stain.

Immediate Removal: The most effective method for removing the odor-causing thiophenol is a basic aqueous wash. This procedure is detailed in the protocols below and relies on the acidic nature of thiophenol to convert it into a water-soluble salt.

Q2: My NMR spectrum clearly shows a peak for the thiophenol S-H proton. What is the fastest and most efficient way to remove it?

A2: A liquid-liquid extraction with a basic solution is the most rapid and efficient method. Thiophenol is significantly more acidic (pKa ≈ 6.6) than alcohols, allowing it to be easily deprotonated by a moderately strong base like sodium hydroxide (NaOH).[5][6] The resulting sodium thiophenolate salt is ionic and highly soluble in the aqueous phase, while your desired product, this compound, remains in the organic phase.

Q3: I've already performed a basic wash, but a faint odor persists, and my NMR baseline is not clean. What could have gone wrong?

A3: There are a few possibilities:

  • Insufficient Base: You may not have used enough of the basic solution to deprotonate all of the residual thiophenol. It is advisable to use a molar excess of base relative to the suspected amount of thiophenol.

  • Inefficient Mixing: The two phases (organic and aqueous) may not have been mixed thoroughly enough during the extraction. Vigorous shaking is required to ensure the complete transfer of the thiophenolate salt into the aqueous layer.

  • Emulsion Formation: An emulsion may have formed, trapping some of the organic layer in the aqueous phase, or vice-versa. If this occurs, adding a small amount of brine (saturated NaCl solution) can help to break the emulsion.

  • Oxidation: Thiophenols can be oxidized to diphenyl disulfide, especially in the presence of a base and air.[5][7] Diphenyl disulfide is less acidic and will not be removed by a basic wash. If you suspect this has occurred, column chromatography will be necessary for purification.

Section 2: In-Depth FAQs & Purification Protocols

This section provides a deeper dive into the principles and methodologies for the purification of this compound.

FAQ 1: What is the fundamental chemical principle that allows for the separation of thiophenol from this compound?

The primary principle exploited for this separation is the significant difference in acidity between thiophenol and the desired this compound product. Thiophenol possesses an acidic proton on its sulfur atom (the thiol proton), with a pKa of approximately 6.62 in water.[1][5] This makes it substantially more acidic than phenol (pKa ≈ 9.95) and allows it to be readily deprotonated by aqueous bases like sodium hydroxide or sodium carbonate.[5] The resulting thiophenolate anion is an ionic salt, which is soluble in the aqueous phase. This compound, lacking an acidic proton, remains as a neutral organic molecule with low water solubility and is preferentially partitioned in the organic solvent layer.[2][8]

FAQ 2: What are the primary methods for removing unreacted thiophenol, and how do I choose the right one?

There are three main techniques for removing thiophenol:

  • Basic Liquid-Liquid Extraction: This is the most common, cost-effective, and often the first method to try. It is ideal for removing moderate to large amounts of thiophenol.

  • Flash Column Chromatography: This technique is employed when a very high degree of purity is required, or when other impurities, such as diphenyl disulfide, are present. It separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in a mobile phase.

  • Scavenger Resins: These are solid-supported reagents that selectively react with and bind to thiols, allowing for their removal by simple filtration.[9][10][11] This method is excellent for removing trace amounts of thiophenol and for high-throughput applications.

The choice of method depends on the scale of your reaction, the level of purity required, and the presence of other potential impurities. The following workflow can guide your decision:

G start Assess Purity Requirement & Scale of Reaction extraction Basic Liquid-Liquid Extraction start->extraction Initial Purification / Large Scale chromatography Flash Column Chromatography start->chromatography High Purity Needed / Multiple Impurities scavenger Thiol Scavenger Resin start->scavenger Trace Impurities / Final Polish extraction->chromatography Impurities Remain end_product Pure Phenyl Propyl Sulfide extraction->end_product Successful chromatography->end_product scavenger->end_product

Caption: Decision workflow for selecting a purification method.

Detailed Protocol 1: Basic Liquid-Liquid Extraction

This protocol leverages the acidity of thiophenol for its removal.

Materials:

  • Reaction mixture containing this compound and thiophenol in an organic solvent (e.g., diethyl ether, ethyl acetate).

  • 1 M Sodium Hydroxide (NaOH) solution.

  • Brine (saturated NaCl solution).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel.

Procedure:

  • Transfer the organic reaction mixture to a separatory funnel.

  • Add an equal volume of 1 M NaOH solution.

  • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

  • Allow the layers to separate. The top layer will typically be the organic phase, and the bottom will be the aqueous phase.

  • Drain the lower aqueous layer.

  • Repeat the wash with 1 M NaOH solution two more times to ensure complete removal of the thiophenol.

  • Wash the organic layer with an equal volume of brine. This helps to remove any residual water and break up any emulsions.

  • Drain the aqueous layer and transfer the organic layer to a clean flask.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent and concentrate the solvent in vacuo to yield the purified this compound.

  • Verification: Check the purity by TLC or ¹H NMR. The characteristic odor of thiophenol should be absent.

Detailed Protocol 2: Flash Column Chromatography

This method is ideal for achieving high purity and removing non-acidic impurities.

Materials:

  • Crude this compound.

  • Silica gel (230-400 mesh).

  • Eluent: A mixture of hexanes and ethyl acetate (a starting point of 98:2 is recommended).

  • Chromatography column, flasks, and other standard glassware.

Procedure:

  • Prepare the column by packing it with a slurry of silica gel in the eluent.

  • Dissolve a small amount of the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the top of the silica gel bed.

  • Begin eluting with the chosen solvent system, collecting fractions. This compound is less polar and will elute before the more polar thiophenol.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent in vacuo.

Detailed Protocol 3: Using Thiol Scavenger Resins

This is a convenient method for removing trace amounts of thiophenol.

Materials:

  • Crude this compound dissolved in a suitable organic solvent.

  • Thiol scavenger resin (e.g., polymer-bound thiophenol or silica-based thiol scavengers).[10][12][13]

Procedure:

  • To the solution of crude product, add the scavenger resin (typically 3-5 equivalents relative to the estimated amount of thiophenol).

  • Stir the mixture at room temperature for a few hours to overnight. The reaction progress can be monitored by TLC.

  • Once the reaction is complete (no thiophenol detectable by TLC), filter off the resin.

  • Wash the resin with a small amount of fresh solvent.

  • Combine the filtrates and concentrate in vacuo to obtain the purified product.

FAQ 3: How can I effectively monitor the purification process?

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to visualize the separation. This compound will have a higher Rf than thiophenol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This provides quantitative information about the purity of your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for detecting the presence of the thiophenol S-H proton.[3][4][14] The disappearance of this peak indicates successful removal.

  • Odor: The absence of the characteristic foul smell of thiophenol is a good qualitative indicator of purity.[1][2]

Section 3: Data Summary

The following table summarizes the key physical and chemical properties of thiophenol and this compound that are relevant for their separation.

PropertyThiophenolThis compoundRationale for Separation
Molecular Formula C₆H₆SC₉H₁₂SDifferent molecular weights and structures.
Molecular Weight 110.18 g/mol 152.26 g/mol -
Boiling Point 169 °C[5][7][15]~210-215 °C[16][17]The significant difference allows for separation by distillation if necessary, though it is often not the preferred method due to the high temperatures required.
pKa ~6.62[1][5]Not ApplicableThis is the key property exploited in basic liquid-liquid extractions.
Solubility in Water Low (835 mg/L)[1][2]InsolubleThiophenol's low solubility is overcome by converting it to its highly soluble salt form (thiophenolate) with a base.
Polarity More PolarLess PolarThe difference in polarity is the basis for separation by column chromatography.

References

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How to avoid disulfide formation during thioether synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Preventing Disulfide Bond Formation

Welcome to the Technical Support Center for Thioether Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their thioether synthesis protocols and troubleshoot common issues, particularly the unwanted formation of disulfide bonds. As Senior Application Scientists, we've compiled our field-proven insights to help you navigate the intricacies of working with thiol-containing compounds.

Understanding the Problem: The Thiol-Disulfide Equilibrium

At the heart of the challenge lies the inherent reactivity of thiols (-SH). While essential for forming the desired thioether linkage, the thiol group is also susceptible to oxidation, leading to the formation of a disulfide bond (-S-S-).[1][2] This side reaction not only consumes your starting material but can also lead to complex purification challenges and lower overall yields.

The conversion between a thiol and a disulfide is a redox reaction.[1][2] The thiol is the reduced form, and the disulfide is the oxidized form.[1] This process can be initiated by various oxidants, including atmospheric oxygen, and is often catalyzed by trace metal ions.[3]

Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of disulfide formation in my reaction?

A: The main culprits are oxygen, basic pH, and trace metal ions. Dissolved oxygen in your solvents and reagents can readily oxidize thiols.[3] A pH above the pKa of the thiol group (typically around 8.5 for cysteine) favors the formation of the more reactive thiolate anion (-S⁻), which is more susceptible to oxidation.[3][4] Divalent metal ions can also catalyze this oxidation process.[3]

Q2: I'm seeing a lot of oligomers and precipitates. Is this related to disulfide formation?

A: Yes, this is a common consequence, especially in reactions involving molecules with multiple thiol groups, such as peptides. Intermolecular disulfide bond formation can lead to the creation of dimers, oligomers, and larger aggregates, which often precipitate out of solution.[5]

Q3: How can I tell if disulfide bonds are forming in my reaction?

A: The most direct way is to use analytical techniques such as Mass Spectrometry (MS) to identify species with the expected mass of the disulfide dimer. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the disappearance of the thiol proton signal and the appearance of new signals corresponding to the disulfide product. For biological molecules like proteins and peptides, Ellman's reagent (DTNB) can be used to quantify the amount of free thiols remaining in the solution.[3][5]

Troubleshooting Guides by Synthesis Method

Disulfide formation can be a nuisance in various thioether synthesis methods. Here, we break down troubleshooting strategies for three common reaction types.

Method 1: Williamson-Type Thioether Synthesis

This classic SN2 reaction involves the reaction of a thiolate with an alkyl halide.[6][7][8] While robust, disulfide formation can still occur, primarily during the generation of the thiolate.

Common Problem: Low yield of the desired thioether and the presence of a significant disulfide byproduct.

Troubleshooting Workflow:

Williamson_Troubleshooting start Low Thioether Yield Disulfide Detected check_base Was the base added under inert atmosphere? start->check_base check_solvent Were solvents and reagents deoxygenated? start->check_solvent check_purity Are starting materials pure? start->check_purity solution_inert Implement inert atmosphere techniques (N2 or Ar blanket). check_base->solution_inert No solution_deoxygenate Degas solvents (e.g., freeze-pump-thaw or sparging with inert gas). check_solvent->solution_deoxygenate No solution_purify Purify starting materials before use. check_purity->solution_purify No

Caption: Troubleshooting workflow for Williamson thioether synthesis.

Detailed Protocols & Explanations:

  • Inert Atmosphere is Crucial: The deprotonation of the thiol to form the reactive thiolate is a critical step where oxidation can occur.[4] Performing this step, and the entire reaction, under an inert atmosphere of nitrogen or argon is highly recommended.[9][10][11][12][13] This minimizes the presence of atmospheric oxygen.

  • Deoxygenate Your Solvents: Solvents can contain significant amounts of dissolved oxygen. Before use, deoxygenate your solvents by methods such as freeze-pump-thaw cycles or by bubbling a stream of inert gas (sparging) through them.[11]

  • Purity of Starting Materials: Ensure your thiol and alkyl halide are pure. Impurities can sometimes catalyze side reactions.[14]

Method 2: Thiol-Ene "Click" Reaction

The thiol-ene reaction is a powerful method for forming thioethers, often proceeding via a radical mechanism.[15][16] While highly efficient, the generation of thiyl radicals can also lead to disulfide formation.

Common Problem: Incomplete conversion and formation of disulfide byproducts, especially in photochemically initiated reactions.

Troubleshooting Workflow:

ThiolEne_Troubleshooting start Incomplete Conversion Disulfide Formation check_initiator Is the initiator concentration optimal? start->check_initiator check_oxygen Is oxygen being effectively excluded? start->check_oxygen check_ph Is the pH of the reaction medium controlled? start->check_ph solution_initiator Titrate initiator concentration to balance initiation and side reactions. check_initiator->solution_initiator No solution_oxygen Thoroughly deoxygenate all components and maintain an inert atmosphere. check_oxygen->solution_oxygen No solution_ph Maintain a slightly acidic pH (6.5-7.5) to disfavor thiolate formation. check_ph->solution_ph No MichaelAddition_Troubleshooting start Disulfide Formation in Michael Addition check_base Is a strong base being used? start->check_base check_temp Is the reaction temperature too high? start->check_temp check_ph Is the pH controlled throughout the reaction? start->check_ph solution_base Consider using a weaker base or a nucleophilic catalyst (e.g., a phosphine). check_base->solution_base Yes solution_temp Run the reaction at a lower temperature, even if it requires longer reaction times. check_temp->solution_temp Yes solution_ph Maintain the pH in the optimal range of 6.5-7.5. check_ph->solution_ph Not consistently

Caption: Troubleshooting workflow for thiol-Michael additions.

Detailed Protocols & Explanations:

  • Base Selection is Key: While a base is often used to generate the nucleophilic thiolate, strong bases can increase the concentration of the thiolate and thus the rate of oxidation. [17]Consider using a weaker organic base or a nucleophilic catalyst like a phosphine.

  • Temperature Control: Higher temperatures can accelerate the rate of oxidation. Running the reaction at room temperature or below can significantly reduce disulfide formation. [18]* Optimal pH Range: For reactions involving sensitive substrates like proteins, maintaining a pH between 6.5 and 7.5 is crucial. This pH range is a good compromise where the thiol is sufficiently nucleophilic to react with the Michael acceptor, but the concentration of the easily oxidized thiolate is minimized. [19]

Proactive Strategies for Preventing Disulfide Formation

Beyond troubleshooting specific reactions, adopting good laboratory practices when working with thiols can prevent many of these issues from arising in the first place.

Table 1: Proactive Measures to Minimize Disulfide Formation
StrategyRationaleRecommended Implementation
Use of Reducing Agents Maintain the thiol in its reduced state by including a scavenger for any formed disulfides.Add a stoichiometric amount of TCEP or a slight excess of Dithiothreitol (DTT) to the reaction mixture. [20][21][22]Note that excess DTT may need to be removed prior to subsequent steps. [3]
Inert Atmosphere Techniques Exclude atmospheric oxygen, a primary oxidant of thiols.Work in a glovebox or use a Schlenk line to maintain a nitrogen or argon atmosphere throughout the experiment. [9][10][11][12][13]
pH Control Minimize the concentration of the highly reactive thiolate anion.Maintain a slightly acidic to neutral pH (6.5-7.5) for your reaction buffer. [3][19][23]
Use of Chelating Agents Sequester trace metal ions that can catalyze thiol oxidation.Add 1-5 mM of EDTA to your reaction buffers. [3]
Proper Storage and Handling Prevent degradation of thiol-containing starting materials.Store thiols at -20°C under an inert atmosphere and protected from light. [24]Prepare stock solutions in anhydrous solvents and handle them in a fume hood. [24][25]
Experimental Protocol: General Procedure for Thiol Reactions under Inert Atmosphere
  • Glassware Preparation: Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas (nitrogen or argon). [11]2. System Purge: Assemble the reaction apparatus and purge the system with inert gas for at least 5-10 minutes to displace any air. [26]3. Solvent Degassing: Use previously degassed solvents. Transfer solvents to the reaction flask via cannula or a syringe that has been flushed with inert gas. [11]4. Reagent Addition: Add reagents sequentially via syringe through a rubber septum against a positive pressure of inert gas.

  • Reaction Monitoring: Maintain a gentle positive pressure of inert gas throughout the reaction. This can be achieved using a balloon filled with the inert gas. [13][26] By understanding the underlying chemistry of disulfide formation and implementing these proactive and troubleshooting strategies, you can significantly improve the outcome of your thioether synthesis experiments, leading to higher yields, cleaner reactions, and more reliable results.

References
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Technical Support Center: Optimizing Phenyl Propyl Sulfide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<content_type>

Welcome to the technical support center for the synthesis of phenyl propyl sulfide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring a comprehensive understanding of the reaction.

I. Overview of this compound Synthesis

This compound is a valuable thioether in organic synthesis. Its preparation is most commonly achieved through nucleophilic substitution reactions, where a sulfur-based nucleophile displaces a leaving group on an alkyl chain. The most prevalent method is analogous to the Williamson ether synthesis, involving the S-alkylation of thiophenol with a propyl halide.[1][2][3] While seemingly straightforward, this reaction is subject to various challenges that can impact yield and purity. This guide will explore common issues and provide robust solutions.

Common Synthetic Routes:
  • Williamson-type Synthesis (S-alkylation): The reaction of thiophenol with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base. This is an SN2 reaction.[1][2][3]

  • Mitsunobu Reaction: This method allows for the conversion of an alcohol (propanol) to a thioether using thiophenol, a phosphine (like triphenylphosphine), and an azodicarboxylate (such as DEAD or DIAD).[4][5][6][7][8]

  • Thiol-Ene "Click" Reaction: This involves the radical-mediated addition of thiophenol across propene.[9][10][11][12] This method offers anti-Markovnikov selectivity.[9][11]

This guide will primarily focus on optimizing the Williamson-type synthesis due to its widespread use and the common issues encountered.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you might encounter during the synthesis of this compound.

Question 1: Why is my yield of this compound consistently low?

Low yields are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Cause 1: Incomplete Deprotonation of Thiophenol

Explanation: The SN2 reaction requires a potent nucleophile, which in this case is the thiophenoxide anion. Thiophenol itself is not nucleophilic enough to efficiently displace the halide. If the base used is not strong enough or is used in insufficient quantity, the concentration of the thiophenoxide will be low, leading to a sluggish and incomplete reaction.

Recommended Solution:

  • Choice of Base: Employ a base with a pKa significantly higher than that of thiophenol (pKa ≈ 6.6). Common and effective bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH).

  • Stoichiometry: Use at least a stoichiometric equivalent of the base. A slight excess (1.1-1.2 equivalents) can help ensure complete deprotonation.

  • Solvent Considerations: The choice of solvent can influence the base's effectiveness. For instance, NaH is typically used in anhydrous aprotic solvents like THF or DMF.

Potential Cause 2: Competing Elimination Reaction (E2)

Explanation: Alkyl halides can undergo elimination reactions in the presence of a base, forming an alkene (propene in this case). This side reaction is more prevalent with secondary and tertiary alkyl halides but can also occur with primary halides under certain conditions.[3][13]

Recommended Solution:

  • Reaction Temperature: Keep the reaction temperature as low as reasonably possible to favor the SN2 pathway over E2. Room temperature is often a good starting point.

  • Base Strength: While a strong base is needed for deprotonation, an excessively strong or sterically hindered base can promote elimination. Sodium carbonate or potassium carbonate are often good compromises.

  • Leaving Group: Iodide is a better leaving group than bromide, which is better than chloride. Using 1-iodopropane can allow for milder reaction conditions, thus minimizing elimination.

Potential Cause 3: Oxidation of Thiophenoxide

Explanation: The thiophenoxide anion is susceptible to oxidation, especially in the presence of air (oxygen), to form diphenyl disulfide. This side reaction consumes the nucleophile and reduces the yield of the desired product.

Recommended Solution:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

Question 2: My reaction is slow or does not go to completion. What can I do?

A sluggish reaction can be frustrating. Here are some ways to increase the reaction rate.

Potential Cause 1: Poor Solubility of Reagents

Explanation: If the base or the thiophenoxide salt is not sufficiently soluble in the reaction solvent, the reaction will be slow due to the limited concentration of the nucleophile in the solution phase.

Recommended Solution:

  • Solvent Choice: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile, which are excellent for SN2 reactions and can help dissolve ionic intermediates.[1]

  • Phase-Transfer Catalysis: If you are using a biphasic system (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst (PTC) is highly recommended.[14][15][16][17] A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the thiophenoxide anion from the aqueous phase to the organic phase where the alkyl halide is located.

Potential Cause 2: Ineffective Leaving Group

Explanation: The rate of an SN2 reaction is highly dependent on the quality of the leaving group. A poor leaving group will result in a slow reaction.

Recommended Solution:

  • Choice of Propyl Halide: The reactivity order for halides is I > Br > Cl. If you are using 1-chloropropane and the reaction is slow, switching to 1-bromopropane or 1-iodopropane will significantly increase the reaction rate.

Question 3: How can I minimize the formation of diphenyl disulfide?

Diphenyl disulfide is a common byproduct resulting from the oxidation of the thiophenoxide.

Explanation: As mentioned earlier, the thiophenoxide anion can be oxidized by atmospheric oxygen. This process is a radical-mediated coupling.

Recommended Solution:

  • Strictly Anaerobic Conditions: The most effective way to prevent disulfide formation is to rigorously exclude oxygen from the reaction. This involves using an inert atmosphere and degassed solvents.

  • In Situ Generation of Thiophenoxide: Adding the base to the thiophenol in the presence of the propyl halide can minimize the time the reactive thiophenoxide is exposed before it can react with the electrophile.

  • Use of a Reducing Agent: In some cases, a small amount of a mild reducing agent can be added to the reaction mixture to scavenge any formed disulfide, though this is less common for this specific synthesis.

III. Frequently Asked Questions (FAQs)

What are the key safety precautions for this synthesis?
  • Thiophenol: Thiophenol is toxic and has an extremely unpleasant and persistent odor.[18][19][20][21] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[18][20][21][22]

  • Alkyl Halides: Propyl halides are flammable and can be harmful. Handle them with care and avoid inhalation.

  • Bases: Strong bases like sodium hydride are reactive with water and should be handled under anhydrous conditions.

  • Waste Disposal: Quench any unreacted thiophenol with a solution of bleach (sodium hypochlorite) before disposal to neutralize the odor and toxicity.

How can I effectively purify the final product?
  • Work-up: After the reaction is complete, a typical work-up involves washing the organic layer with a dilute aqueous base (e.g., NaOH) to remove any unreacted thiophenol, followed by a water wash and then a brine wash.

  • Chromatography: Flash column chromatography on silica gel is an effective method for purifying this compound from byproducts like diphenyl disulfide and any remaining starting materials. A non-polar eluent system, such as hexanes with a small amount of ethyl acetate, is typically used.

  • Distillation: If the product is obtained in a relatively pure state after work-up, vacuum distillation can be an excellent purification method for larger quantities.

Can I use a different alkylating agent besides a propyl halide?

IV. Experimental Protocols & Data

Optimized Protocol for this compound Synthesis

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Step 1: Reaction Setup

  • To a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add thiophenol (1.0 eq.) and anhydrous acetonitrile.

  • Flush the system with nitrogen or argon.

  • Add powdered anhydrous potassium carbonate (1.5 eq.).

Step 2: Reaction

  • Stir the mixture vigorously for 15-20 minutes at room temperature.

  • Add 1-bromopropane (1.1 eq.) dropwise via a syringe.

  • Heat the reaction mixture to a gentle reflux (around 80-82 °C) and monitor the reaction progress by TLC or GC.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with 1M NaOH, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or vacuum distillation.

Data Summary Table
ParameterRecommended ConditionRationale
Thiol ThiophenolStarting material
Alkylating Agent 1-Bromopropane or 1-IodopropaneGood leaving groups, favor SN2
Base Potassium Carbonate (K₂CO₃)Effective for deprotonation, minimizes E2
Solvent Acetonitrile or DMFPolar aprotic, good for SN2
Catalyst Phase-Transfer Catalyst (optional)Recommended for biphasic systems
Temperature Room temperature to gentle refluxBalances reaction rate and side reactions
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of thiophenoxide

V. Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting common issues in this compound synthesis.

TroubleshootingWorkflow start Start Synthesis check_yield Low Yield? start->check_yield check_completion Incomplete Reaction? check_yield->check_completion No incomplete_deprotonation Incomplete Deprotonation - Use stronger base - Check base stoichiometry check_yield->incomplete_deprotonation Yes check_byproduct Disulfide Formation? check_completion->check_byproduct No poor_solubility Poor Solubility - Change to polar aprotic solvent - Use Phase-Transfer Catalyst check_completion->poor_solubility Yes oxidation Thiophenoxide Oxidation - Use inert atmosphere - Degas solvents check_byproduct->oxidation Yes end_success Successful Synthesis check_byproduct->end_success No elimination Competing E2 Elimination - Lower temperature - Use less hindered base incomplete_deprotonation->elimination elimination->oxidation oxidation->start Re-optimize & Retry poor_lg Poor Leaving Group - Switch to Bromide or Iodide poor_solubility->poor_lg poor_lg->start Re-optimize & Retry

Caption: Troubleshooting workflow for this compound synthesis.

VI. References

  • Simion, C., et al. (2010). Rapid and Convenient Thioester Synthesis Under Phase-Transfer Catalysis Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(12). Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

  • Mitsunobu Reaction. (2019). Available at: [Link]

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.

  • Reeves, W. P., et al. (1982). Phase Transfer Catalysis Preparation of Aryl Thioethers. Synthetic Communications, 12(13). Available at: [Link]

  • Kinetics and mechanism of phase transfer catalyzed synthesis of aromatic thioethers by H2S-rich methyldiethanolamine. (2016). Journal of Industrial and Engineering Chemistry, 37. Available at: [Link]

  • Simion, C., et al. (2010). Rapid and Convenient Thioester Synthesis Under Phase-Transfer Catalysis Conditions. ResearchGate. Available at: [Link]

  • Dembiński, R. (2004). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 104(5).

  • Two Stage Synthesis of Aromatic Thioethers using Hydrogen Sulfide and Reusable Phase Transfer Catalyst. Semantic Scholar. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Available at: [Link]

  • Asymmetric synthesis of tertiary thiols and thioethers. (2011). Beilstein Journal of Organic Chemistry, 7. Available at: [Link]

  • ChemTalk. Williamson Ether Synthesis. Available at: [Link]

  • CDH Fine Chemical. (n.d.). THIOPHENOL CAS NO 108-98-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. Available at: [Link]

  • Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. (2016). Beilstein Journal of Organic Chemistry, 12. Available at: [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. Available at: [Link]

  • Optimization of the reaction conditions. ResearchGate. Available at: [Link]

  • Wikipedia. Thiol-ene reaction. Available at: [Link]

  • Thiophenol - SAFETY DATA SHEET. (2024). Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Thioether Formation. Available at: [Link]

  • Santa Cruz Biotechnology. (n.d.). Thiophenol.

  • The synthesis of poly(phenylene sulfide sulfone) in ionic liquids at atmospheric pressure. (2017). RSC Advances, 7(23). Available at: [Link]

  • Organic Chemistry Portal. Synthesis of sulfides (thioethers) and derivatives. Available at: [Link]

  • Fisher Scientific. (2010). SAFETY DATA SHEET - Thiophenol.

  • Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. (2014). Molecules, 19(8). Available at: [Link]

  • Purple-Light Promoted Thiol-ene Reaction of Alkenes. (2021). Chemistry – A European Journal, 27(54). Available at: [Link]

  • Kryger, M. (2008). APPLICATIONS OF THIOL – ENE COUPLING. University of Illinois.

  • Organic Syntheses Procedure - phenyl vinyl sulfide. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13407, this compound. Retrieved December 18, 2023 from [Link].

  • Benchchem. (n.d.). Technical Support Center: Optimizing 3-Alkylphenol Production.

  • Organic Syntheses Procedure - n-PROPYL SULFIDE. Available at: [Link]

  • Facile synthesis of telechelic poly(phenylene sulfide)s by means of electron-deficient aromatic sulfonium electrophiles. (2023). Polymer Chemistry, 14(44). Available at: [Link]

  • Stenutz. This compound. Available at: [Link]

  • Benchchem. (n.d.). overcoming challenges in the synthesis of thiols from alcohols.

  • NIST/TRC Web Thermo Tables (WTT). This compound. Available at: [Link]

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Technical Support Center: Phenyl Propyl Sulfide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the identification of impurities in Phenyl propyl sulfide (C₉H₁₂S) by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing sulfur-containing aromatic compounds. We will address common experimental challenges and provide in-depth, field-proven solutions to ensure the integrity and accuracy of your analytical results.

Troubleshooting Guide: From Problem to Resolution

This section addresses specific issues you may encounter during your GC-MS analysis. The key to effective troubleshooting is a systematic approach: isolate the problem, change one variable at a time, and document your findings.[1][2]

Q1: Why is my this compound peak exhibiting significant tailing?

Answer:

Peak tailing for sulfur-containing compounds is a classic indicator of unwanted interactions between the analyte and active sites within the GC system. The sulfur atom in this compound has lone pair electrons that can form hydrogen bonds with acidic silanol groups (Si-OH) present on the surface of untreated glass liners, column cuts, or contaminated areas of the column itself. This adsorption causes a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak shape.[2][3]

Step-by-Step Resolution Protocol:

  • Isolate the Source: First, determine if the issue originates in the injector or the column. Inject a non-polar, non-active compound like an alkane. If the alkane peak is symmetrical, the problem is likely isolated to analyte-specific interactions, pointing towards active sites affecting your sulfide compound.

  • Inlet Maintenance: The injector is the most common source of activity.[1]

    • Action: Replace the inlet liner with a new, deactivated liner. Ultra Inert (UI) or equivalent liners are specifically treated to cap silanol groups, providing a smooth, non-interactive surface.[4]

    • Verification: After replacing the liner and septum, run a solvent blank followed by your this compound standard. A significant improvement in peak shape confirms the liner was the primary cause.

  • Column Maintenance: If tailing persists, the issue may be at the front of the analytical column.

    • Action: Trim the column. Remove approximately 10-15 cm from the inlet side of the column. This removes non-volatile residues and active sites that accumulate over time. Ensure the cut is perfectly square.[2]

    • Verification: Reinstall the column, ensuring the correct installation depth into the MS transfer line to avoid dead volume.[2] Re-run your standard.

  • Column Evaluation: If tailing is still present after these steps, the column itself may be damaged or degraded due to oxygen exposure at high temperatures.

    • Action: Check for leaks in your carrier gas line and ensure high-purity gas with oxygen traps is in use.[5][6] If the column is old or has been subjected to harsh conditions, it may need to be replaced.

Q2: I'm observing "ghost peaks" in my chromatogram, even during blank runs. What are they and how do I get rid of them?

Answer:

Ghost peaks are extraneous peaks that appear in your analysis when they are not present in the injected sample. They typically arise from two main sources: sample carryover from a previous, more concentrated injection, or bleed from system components like the injector septum.[7]

Step-by-Step Resolution Protocol:

  • Diagnose the Source:

    • Action: Run a "no-injection" blank. This means running your method without a physical injection. If the ghost peaks disappear, the issue is likely carryover from the syringe. If they remain, the source is within the GC system (septum, liner, or column contamination).

    • Action: Run a solvent blank. If the ghost peaks are present and sharp, it suggests carryover. If they are broad and elute late, it is more indicative of column bleed or contamination.

  • Eliminate Carryover:

    • Action: Improve syringe washing. Increase the number of pre- and post-injection washes with a strong solvent. Ensure your wash solvent is clean and replaced frequently.

    • Action: If carryover is severe, inject a large volume of a high-boiling point, clean solvent to "flush" the injector and the front of the column.

  • Address System Contamination:

    • Action: Replace the injector septum. Septa degrade over time and with repeated punctures, releasing siloxanes or other volatile compounds. Use high-quality, low-bleed septa. A common indicator of septum bleed is the presence of characteristic ions like m/z 207 and 281 in the mass spectrum of the ghost peak.[5]

    • Action: Bake out the system. Set the injector temperature to its maximum allowed value and the oven temperature to just below the column's maximum limit (as specified by the manufacturer) for 1-2 hours with carrier gas flowing. Do not exceed the column's temperature limit.

Q3: My sensitivity is poor and my MS tune report shows high levels of water (m/z 18), nitrogen (m/z 28), and oxygen (m/z 32). Are these related?

Answer:

Yes, these issues are strongly related. High levels of m/z 18, 28, and 32 in your MS background are classic signs of a leak in the system. The mass spectrometer operates under a high vacuum, and any leak will allow air to enter. Oxygen is particularly damaging as it can oxidize the ion source filaments, reducing their lifespan and efficiency. Furthermore, the presence of these background gases elevates the noise floor and suppresses the ionization of your target analytes, leading directly to poor sensitivity.[2]

Troubleshooting Workflow for Leaks and Sensitivity:

Start Poor Sensitivity & High Air/Water Background CheckTune Review MS Tune Report: m/z 28 > 10% of m/z 69? m/z 32 > 3% of m/z 69? Start->CheckTune LeakSuspected Leak is Highly Likely CheckTune->LeakSuspected Yes NoLeak Leak Unlikely. Check Other Sources. CheckTune->NoLeak No CheckSeptum 1. Check Injector Septum Nut (Most Common Leak Point) LeakSuspected->CheckSeptum CleanSource Sensitivity Still Low? Perform Ion Source Cleaning NoLeak->CleanSource CheckFittings 2. Check Column Fittings (Inlet and MS Transfer Line) CheckSeptum->CheckFittings CheckGasLines 3. Check Gas Supply Lines & Purification Traps CheckFittings->CheckGasLines LeakFound Leak Found & Fixed CheckGasLines->LeakFound EndFail Problem Persists. Contact Service Engineer. CheckGasLines->EndFail No Leak Found Retune Pump Down & Retune MS LeakFound->Retune Verify Verify Performance: Air/Water Levels Reduced? Sensitivity Restored? Retune->Verify Verify->CleanSource No End System Optimized Verify->End Yes CleanSource->End

Caption: A systematic workflow for diagnosing and resolving GC-MS sensitivity issues.

Frequently Asked Questions (FAQs)

Q: What are the most likely impurities in my this compound sample?

A: Impurities typically originate from the synthesis process (unreacted starting materials or side-reactions) or degradation (oxidation).[8][9] For this compound, which is often synthesized from thiophenol and a propyl halide, you should primarily look for:

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Common Source
Thiophenol C₆H₆S110.18Unreacted starting material
Diphenyl disulfide C₁₂H₁₀S₂218.34Oxidative coupling of thiophenol
Dipropyl disulfide C₆H₁₄S₂150.31Side reaction from propylthiol precursor
Phenyl propyl sulfoxide C₉H₁₂SO168.26Oxidation of the final product
Phenyl propyl sulfone C₉H₁₂SO₂184.26Further oxidation of the product
Q: What is the expected mass spectrum and fragmentation pattern for this compound?

A: Under standard Electron Ionization (EI) at 70 eV, this compound (MW = 152.26) will produce a distinct fragmentation pattern. The presence of the aromatic ring leads to a prominent molecular ion peak.[10][11]

Predicted Fragmentation Pathway:

Parent This compound [M]+• m/z 152 Frag123 [M - C₂H₅]+• m/z 123 Parent->Frag123 - C₂H₅ Frag110 [C₆H₅SH]+• m/z 110 Parent->Frag110 McLafferty Rearrangement Frag43 Propyl cation [C₃H₇]+ m/z 43 Parent->Frag43 α-cleavage Frag109 [C₆H₅S]+ m/z 109 Frag123->Frag109 - CH₂ Frag91 Tropylium ion [C₇H₇]+ m/z 91 Frag123->Frag91 Rearrangement Frag110->Frag109 - H Frag77 Phenyl cation [C₆H₅]+ m/z 77 Frag109->Frag77 - S

Caption: Predicted EI fragmentation pathway for this compound.

Key Diagnostic Ions:

m/zIon IdentityFragmentation Process
152 [C₉H₁₂S]⁺˙ Molecular Ion (M⁺)
123[M - C₂H₅]⁺Loss of an ethyl radical from the propyl chain (β-cleavage)
110[C₆H₅SH]⁺˙Thiophenol ion via McLafferty-type rearrangement
109[C₆H₅S]⁺Phenylthio cation from cleavage of the S-propyl bond (α-cleavage)
91[C₇H₇]⁺Tropylium ion, a common rearrangement for alkylbenzenes[11]
77[C₆H₅]⁺Phenyl cation from loss of sulfur from the phenylthio group
43[C₃H₇]⁺Propyl cation from cleavage of the S-propyl bond (α-cleavage)
Q: What are the recommended starting GC-MS parameters for my analysis?

A: A general-purpose, non-polar column is an excellent starting point for separating this compound and its likely impurities based on their boiling points. The following parameters provide a robust initial method.

ParameterRecommended SettingRationale
GC Column Agilent HP-5ms, 30 m x 0.25 mm, 0.25 µmA 5% phenyl-methylpolysiloxane phase offers excellent general-purpose separation for semi-volatile compounds and is robust for MS use.[8]
Carrier Gas HeliumInert gas, standard for GC-MS.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow rate for balancing separation efficiency and analysis time with a 0.25 mm ID column.[5]
Inlet Temperature 250 °CEnsures complete vaporization without causing thermal degradation.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks for concentrated samples. Adjust ratio based on sample concentration.
Injection Volume 1 µLStandard volume to avoid backflash and overloading.
Oven Program 50 °C (hold 1 min), then ramp 15 °C/min to 280 °C (hold 5 min)Starts at a low temperature to trap volatile impurities, followed by a ramp to elute the main compound and higher-boiling impurities.
MS Transfer Line 280 °CPrevents condensation of analytes before they enter the ion source.[5]
Ion Source Temp. 230 °CStandard temperature for EI, balances ionization efficiency with minimizing thermal degradation.[8]
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode for creating reproducible, library-searchable mass spectra.[12]
Mass Scan Range m/z 40 - 400Covers the mass of the parent compound and its expected impurities and fragments.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Winn, D. (n.d.). Using GC–ICP-MS for Speciation of Sulfur in Reformulated Fuels. Spectroscopy Online. Retrieved from [Link]

  • Campos, V., et al. (2010). Optimization of parameters of sampling and determination of reduced sulfur compounds using cryogenic capture and gas chromatography in tropical urban atmosphere. Semantic Scholar. Retrieved from [Link]

  • LCGC International. (2013). Optimizing GC–MS Methods. Chromatography Online. Retrieved from [Link]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Sulfide, phenyl 3-phenylpropyl. NIST WebBook. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Advanced GC Troubleshooting. Retrieved from [Link]

  • Agilent Technologies. (2020). Optimizing Conditions for GC/MS Analyses. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propyl sulfide. NIST WebBook. Retrieved from [Link]

  • Separation Science. (n.d.). How to Troubleshoot and Improve your GC/MS. Retrieved from [Link]

  • ResearchGate. (2025). Py-GC/MS and MALDI-TOF/TOF CID study of poly(phenyl sulfone) fragmentation reactions. Retrieved from [Link]

  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Shimadzu. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Retrieved from [Link]

  • PubMed Central. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenyl vinyl sulfide. Retrieved from [Link]

  • ResearchGate. (2025). Identification and Quantification of Related Impurities in 2-Chloroethyl Phenyl Sulfide for Industrial Use. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). The synthesis of poly(phenylene sulfide sulfone) in ionic liquids at atmospheric pressure. Retrieved from [Link]

  • Michigan State University. (n.d.). Fragmentation and Interpretation of Spectra. Retrieved from [Link]

Sources

Degradation pathways of Phenyl propyl sulfide under stress conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Phenyl Propyl Sulfide Degradation Studies

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the degradation behavior of this compound under various stress conditions. As your virtual Senior Application Scientist, I will explain the causality behind experimental choices, provide self-validating protocols, and ground all recommendations in authoritative scientific literature.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the common challenges and questions encountered during the forced degradation analysis of this compound.

Q1: What are the primary degradation pathways for this compound under stress conditions?

A1: Based on its chemical structure—an aromatic ring linked to a propyl chain via a sulfur atom—this compound is most susceptible to oxidative degradation. Other pathways like hydrolysis, photolysis, and thermal degradation must also be investigated as per regulatory expectations, but they are generally less impactful for this molecule.

  • Oxidative Pathway: This is the principal degradation route. The sulfur atom in the sulfide moiety is electron-rich and readily oxidized. The degradation proceeds in two main steps:

    • Formation of Phenyl Propyl Sulfoxide: The initial oxidation converts the sulfide to a sulfoxide. This is a common and often rapid reaction in the presence of oxidizing agents.[1][2]

    • Formation of Phenyl Propyl Sulfone: With a stronger oxidizing force or prolonged exposure, the sulfoxide can be further oxidized to a sulfone.[1][3] Over-oxidation to the sulfone is a key indicator of the stress level applied.

  • Hydrolytic Pathway: The C-S (thioether) bond in this compound is generally stable to hydrolysis across a wide pH range. Unlike esters or amides, it lacks a readily hydrolyzable functional group. However, forced degradation studies as mandated by ICH guidelines require testing under acidic, basic, and neutral conditions to confirm this stability.[4] Significant degradation is not expected unless extreme pH and temperature conditions are used.

  • Photolytic Pathway: Sulfides are listed as potentially photosensitive functional groups.[5][6] Exposure to UV or high-intensity visible light can induce photo-oxidation through a free-radical mechanism. While oxidation to the sulfoxide is the most probable outcome, C-S bond cleavage is a theoretical possibility under high-energy irradiation, though less common.

  • Thermal Pathway: In the absence of other stressors like humidity or oxygen, this compound is expected to be thermally stable under typical accelerated testing conditions. Stress testing should be performed at more strenuous conditions (e.g., in 10°C increments above accelerated testing) to determine the molecule's intrinsic stability.[4][7]

Q2: I'm designing a forced degradation study for a new drug substance containing the this compound moiety. What are the standard ICH-recommended starting conditions?

A2: A well-designed forced degradation study is crucial for developing stability-indicating methods and understanding degradation pathways.[1][6] The goal is to achieve 5-20% degradation of the parent molecule to ensure that the primary degradation products are formed without completely destroying the sample.[8][9] The study should be conducted on a single batch and include the conditions outlined in ICH guideline Q1A(R2).[4]

Here is a summary table of recommended starting conditions for this compound stress testing.

Stress ConditionReagent/ParameterTypical DurationPrimary Degradation TargetCausality & Rationale
Acid Hydrolysis 0.1 M HClUp to 72 hoursNo significant degradation expectedThe thioether bond is chemically robust against acid-catalyzed hydrolysis. Testing confirms intrinsic stability.
Base Hydrolysis 0.1 M NaOHUp to 72 hoursNo significant degradation expectedSimilar to acidic conditions, the thioether linkage is resistant to base-catalyzed hydrolysis.
Oxidation 3% H₂O₂24 hoursPhenyl Propyl Sulfoxide, Phenyl Propyl SulfoneThe sulfur atom is nucleophilic and highly susceptible to oxidation by peroxide. This is the most critical stress test for this molecule.[1]
Thermal (Dry Heat) 80°CUp to 72 hoursMinimal degradation expectedEvaluates the intrinsic thermal stability of the molecule in the solid state.[6]
Photostability ICH Q1B ConditionsPer ICH Q1BPhenyl Propyl SulfoxideSulfides can be photosensitive.[5] Light energy can promote oxidation, often via a radical pathway.
Q3: (Troubleshooting) My initial oxidative stress test with 3% H₂O₂ at room temperature showed less than 2% degradation after 24 hours. What are my next steps?

A3: This is a common scenario, as reaction kinetics can be slow. The goal is to achieve sufficient degradation (5-20%) to properly validate your analytical method.[8] Do not immediately jump to extreme conditions. A stepwise increase in stress is the scientifically sound approach.

  • Increase Temperature: Repeat the experiment at an elevated temperature, for example, 40-60°C. Chemical reaction rates, including oxidation, generally double for every 10°C increase in temperature (Arrhenius equation).[1][6] This is often sufficient to drive the degradation into the target range.

  • Increase Oxidant Concentration: If heating is insufficient or undesirable (e.g., if it causes other unwanted side reactions), consider increasing the hydrogen peroxide concentration to 10% or even 30%.

  • Extend Duration: As a final option, the study duration can be extended. However, for efficiency, adjusting temperature or concentration is typically preferred.

Causality: The activation energy for the oxidation of a sterically unhindered sulfide like this compound is relatively low, but the reaction rate at room temperature may still be slow. Providing thermal energy increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the rate of sulfoxide formation.

Q4: How do I confirm the identities of the primary degradation products, Phenyl Propyl Sulfoxide and Phenyl Propyl Sulfone?

A4: Structure elucidation is a critical part of the forced degradation process.[6][10] The most powerful technique for this is Liquid Chromatography-Mass Spectrometry (LC-MS).

  • LC-MS Analysis:

    • This compound (Parent): Molecular Weight = 152.26 g/mol .

    • Phenyl Propyl Sulfoxide (Degradant 1): Expected MW = 168.26 g/mol (Parent + 16 Da for one oxygen atom).

    • Phenyl Propyl Sulfone (Degradant 2): Expected MW = 184.26 g/mol (Parent + 32 Da for two oxygen atoms).

    • By monitoring these specific mass-to-charge ratios (m/z) in your stressed samples, you can tentatively identify the degradants.

  • Synthesis of Standards (Self-Validation): To be certain, you should synthesize the suspected degradation products. Phenyl Propyl Sulfoxide can be prepared by a controlled oxidation of this compound.[11] Comparing the retention time and mass spectra of your synthesized standards with the peaks observed in the degradation study provides definitive proof of identity.

Key Experimental Protocols

This section provides a detailed, step-by-step methodology for a benchmark experiment.

Protocol: Oxidative Degradation of this compound

Objective: To induce and quantify the degradation of this compound to its sulfoxide and sulfone derivatives using hydrogen peroxide.

Materials:

  • This compound

  • 30% Hydrogen Peroxide (H₂O₂)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Class A volumetric flasks, pipettes

  • HPLC or UPLC system with UV and MS detectors

  • C18 reverse-phase column (e.g., 100 x 4.6 mm, 2.7 µm)

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in methanol.

  • Stress Sample Preparation:

    • Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.

    • Carefully add 1.0 mL of 3% H₂O₂ solution.

    • Dilute to the mark with a 50:50 methanol:water mixture. This results in a final this compound concentration of 0.1 mg/mL in the presence of 0.3% H₂O₂.

  • Control Sample Preparation: Prepare a control sample by following the same procedure but substituting 1.0 mL of water for the H₂O₂ solution.

  • Incubation:

    • Store both the stress and control samples at 40°C for 24 hours, protected from light.

    • Note: If degradation is insufficient, the temperature can be increased to 60°C or the H₂O₂ concentration can be increased in a subsequent experiment.

  • Sample Analysis:

    • After incubation, allow samples to cool to room temperature.

    • Analyze the control and stressed samples by LC-MS.

    • Mobile Phase Example: A gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid.

    • Detection: Monitor at a suitable UV wavelength (e.g., 254 nm) and use the MS to look for the parent compound (m/z for [M+H]⁺ ≈ 153.1) and its oxidized products (m/z for [M+H]⁺ ≈ 169.1 for sulfoxide, and m/z for [M+H]⁺ ≈ 185.1 for sulfone).

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample. Identify the degradation products based on their retention times and mass spectra.

Visualizations: Pathways and Workflows

Oxidative Degradation Pathway

G cluster_oxidation Oxidative Stress (e.g., H₂O₂) PPS This compound Sulfoxide Phenyl Propyl Sulfoxide PPS->Sulfoxide + [O] Sulfone Phenyl Propyl Sulfone Sulfoxide->Sulfone + [O] (Harsher Conditions)

Caption: Primary oxidative degradation pathway of this compound.

General Forced Degradation Experimental Workflow

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Evaluation A Prepare Drug Stock Solution B Aliquot Stock into Stress Conditions A->B C1 Acidic (HCl) B->C1 C2 Basic (NaOH) B->C2 C3 Oxidative (H₂O₂) B->C3 C4 Thermal B->C4 C5 Photolytic B->C5 D Incubate for Defined Time/Temp C1->D C2->D C3->D C4->D C5->D E Analyze Samples (LC-MS) D->E F Quantify Degradation E->F G Identify Degradants F->G H Propose Pathway G->H

Caption: A typical workflow for a forced degradation study.

References

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. [Link]

  • Taylor & Francis Online. (2023). Oxidations of aromatic sulfides promoted by the phthalimide N-oxyl radical (PINO). [Link]

  • I.R.I.S. (2023). Oxidations of aromatic sulfides promoted by the phthalimide N-oxyl radical (PINO). [Link]

  • Academia. (n.d.). Development of forced degradation and stability indicating studies of drugs – A review. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Organic Syntheses. (n.d.). Phenyl vinyl sulfide. [Link]

  • Organic Syntheses. (n.d.). Disulfide, diphenyl. [Link]

  • Organic Syntheses. (n.d.). Phenyl vinyl sulfone and sulfoxide. [Link]

  • Science.gov. (n.d.). Forced degradation products: Topics. [Link]

  • Preprints.org. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • EMA. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. [Link]

  • ResearchGate. (n.d.). Oxidations of methyl phenyl sulfide a. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]

  • ResearchGate. (n.d.). ICHQ1A(R2) Stability Testing of New Drug Substance and Product and ICHQ1C Stability Testing of New Dosage Forms. [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Thioether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thioether synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with incomplete conversions in their reactions. Instead of a rigid manual, this resource is structured as a series of targeted questions and in-depth answers, reflecting the real-world troubleshooting process. We will explore the causality behind common failures and provide scientifically grounded, actionable solutions.

Initial Diagnosis: Where is the Problem?

Incomplete conversion is a frustrating issue, often stemming from subtle problems with reagents, reaction setup, or competing side reactions. Before diving into specific parameters, the first step is to logically diagnose the potential source of the failure.

dot ```dot graph TD { A[Start: Incomplete Conversion Observed] --> B{Reaction Type?}; B --> C[SN2 Alkylation(e.g., Williamson-type)]; B --> D[Radical Thiol-Ene]; C --> E{Initial Checks}; D --> F{Initial Checks}; E --> G[1. Starting Material Integrity]; E --> H[2. Base & Deprotonation]; E --> I[3. Reaction Conditions]; F --> J[1. Initiator Efficiency]; F --> K[2. Stoichiometry & Reactivity]; F --> L[3. Inhibitors & Side Reactions]; G --> M[Go to FAQ: Starting Materials]; H --> N[Go to FAQ: Reaction Conditions]; I --> N; J --> O[Go to FAQ: Thiol-Ene Issues]; K --> O; L --> O;

}

Caption: Desired SN2 reaction vs. common side reactions.

FAQ 3: Radical Thiol-Ene Reaction Issues

The thiol-ene reaction is a powerful "click" chemistry method for forming thioethers via a radical mechanism. [1]Incomplete conversion here often relates to initiation, stoichiometry, or inhibition.

Q5: My photo- or thermally-initiated thiol-ene reaction is not going to completion. What should I check first?

A: The problem often lies with the radical initiation step.

  • Causality: The reaction relies on the continuous generation of thiyl radicals (RS•) to propagate the chain reaction. [1]If the initiator is inefficient, depleted, or inhibited, the radical concentration will be too low to sustain the reaction.

  • Troubleshooting Steps:

    • Initiator Choice & Concentration: Ensure you are using an appropriate initiator. For photo-reactions, cleavage-type initiators like DMPA are often more efficient than hydrogen-abstraction types. [2]For thermal reactions, AIBN is common, but the temperature must be sufficient for its decomposition. Insufficient initiator leads to low radical flux; too much can cause side reactions. [2] 2. Oxygen Inhibition: Oxygen is a radical scavenger and a potent inhibitor of thiol-ene reactions. [2]It readily reacts with carbon-centered radicals in the propagation cycle, terminating the chain.

      • Protocol: Before initiating the reaction, thoroughly degas your reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the solution for 15-30 minutes or by several freeze-pump-thaw cycles.

    • Light Source (for Photo-reactions): Ensure your UV lamp has the correct wavelength and intensity for your chosen photoinitiator and that the light can penetrate the reaction vessel and mixture.

Q6: I've optimized initiation, but the conversion is still low. Could it be my substrates?

A: Yes, the inherent reactivity of your specific thiol and alkene, as well as their stoichiometry, is critical.

  • Stoichiometry: While a 1:1 ratio of thiol to ene functional groups is theoretically ideal, an excess of the thiol can often increase the reaction rate and push the reaction to completion, especially if the chain-transfer step (hydrogen abstraction from a thiol by the carbon radical) is rate-limiting. [2]* Side Reactions:

    • Ene Homopolymerization: This is a significant problem with electron-poor alkenes like acrylates. The carbon-centered radical intermediate can add to another molecule of the ene instead of abstracting a hydrogen from the thiol. [2]Using a higher concentration of the thiol can help minimize this by favoring the desired chain-transfer step.

    • Disulfide Formation: Thiyl radicals can combine to form a disulfide. This is a termination step that is more prevalent if the ene concentration is low or the ene is unreactive. [2]

Experimental Protocol: Small-Scale Trial for SN2 Reaction Optimization

When troubleshooting, running a matrix of small-scale reactions is more efficient than committing to a large-scale reaction that may fail.

Objective: To test the effect of different bases on the formation of an alkyl aryl thioether.

Materials:

  • Thiophenol (reactant 1)

  • Benzyl bromide (reactant 2)

  • Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH, 60% dispersion in mineral oil), Sodium tert-butoxide (NaOtBu)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Small reaction vials with stir bars and septa

  • TLC plates, ethyl acetate, hexanes

  • Nitrogen or Argon line

Procedure:

  • Setup: In a glovebox or under a steady stream of inert gas, prepare three separate reaction vials.

    • Vial 1: Add K₂CO₃ (1.5 eq).

    • Vial 2: Carefully add NaH (1.1 eq).

    • Vial 3: Add NaOtBu (1.1 eq).

  • Reagent Addition:

    • To each vial, add anhydrous DMF (to make an ~0.5 M solution).

    • Add Thiophenol (1.0 eq) to each vial and stir for 15 minutes at room temperature. For the vial with NaH, you should observe hydrogen gas evolution.

  • Electrophile Addition: Add Benzyl bromide (1.0 eq) to each vial.

  • Reaction & Monitoring:

    • Stir all reactions at room temperature.

    • After 1 hour, take a small aliquot from each reaction mixture, quench with a drop of water, and spot on a TLC plate. Elute with a suitable solvent system (e.g., 10% Ethyl Acetate in Hexanes).

    • Visualize the TLC plate under UV light. Compare the consumption of starting material (thiophenol) and the formation of the product in each lane.

  • Analysis: The reaction that shows the most complete consumption of the thiol and the strongest product spot is the most effective condition. This allows you to identify the optimal base for your specific substrate combination before scaling up.

References

  • Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]

  • Chemistry Steps. Reactions of Thiols. [Link]

  • ACS GCI Pharmaceutical Roundtable. Thioether Formation. [Link]

  • Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]

  • Chemistry Stack Exchange. (2025). Purification of thiols. [Link]

  • Pearson+. Using an alkyl halide and a thiol as starting materials, how would...[Link]

  • Wikipedia. (2023). Thiol-ene reaction. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

Sources

Minimizing elimination byproducts in Williamson sulfide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A-Level Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Williamson Sulfide Synthesis. As Senior Application Scientists, we understand that while this reaction is a cornerstone for forming thioether (sulfide) bonds, the competition between the desired SN2 pathway and the E2 elimination side-reaction can be a significant hurdle. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions, maximizing the yield of your target sulfide while minimizing unwanted byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common issues encountered during the Williamson sulfide synthesis in a direct question-and-answer format.

Q1: I'm observing a significant amount of an alkene byproduct in my reaction mixture. What is happening and how can I fix it?

A1: The formation of an alkene is the classic sign of a competing E2 (bimolecular elimination) reaction.[1] In this side-reaction, your thiolate, instead of acting as a nucleophile and attacking the electrophilic carbon (SN2), is acting as a base and abstracting a proton from a carbon adjacent to your leaving group. This competition is the central challenge of this synthesis.

Several factors dictate the balance between SN2 and E2.[2] The most critical of these is the structure of your alkyl halide.

  • Methyl and Primary Alkyl Halides: These are strongly preferred for the Williamson synthesis as they are sterically unhindered, providing a clear path for the nucleophile to attack the electrophilic carbon.[3][4][5]

  • Secondary Alkyl Halides: These are problematic. Steric hindrance around the reaction center increases, making the SN2 backside attack more difficult.[3][6] This gives the E2 pathway a competitive advantage, often resulting in a mixture of sulfide and alkene products.[3][6]

  • Tertiary Alkyl Halides: These are unsuitable for this reaction. The extreme steric hindrance effectively blocks the SN2 pathway, meaning they will almost exclusively yield the elimination product.[4][5][7]

Core Recommendation: The single most effective strategy to prevent elimination is to design your synthesis around a primary alkyl halide . If you are trying to synthesize an unsymmetrical sulfide, you have two potential routes. Always choose the route that utilizes the less sterically hindered alkyl halide.[1][8]

sn2_vs_e2

Q2: Does the choice of base for deprotonating my thiol matter?

A2: Absolutely. The base's role is to generate the nucleophilic thiolate from the starting thiol. However, if unreacted base remains, or if the thiolate itself is a strong enough base, it can promote the E2 reaction.

  • Thiolate Basicity: Thiols are generally more acidic than their corresponding alcohols. This means that thiolates are weaker bases than alkoxides.[9] This inherent property is advantageous, as it already slightly disfavors the E2 pathway compared to the Williamson ether synthesis.

  • Choosing a Base:

    • Strong, Non-Nucleophilic Bases: For complete and rapid deprotonation of the thiol, strong bases like sodium hydride (NaH) or potassium hydride (KH) are excellent choices.[1][3] They react irreversibly, and the byproduct (H₂) simply bubbles out of the reaction.[3][5]

    • Weaker Bases: In sensitive applications, especially with phenols, weaker bases like potassium carbonate (K₂CO₃) can be effective.[6]

    • Bases to Avoid: Avoid strong, sterically hindered bases like potassium tert-butoxide (KOtBu).[6][10] These bases are specifically designed to promote elimination and will significantly increase the yield of your alkene byproduct.[7][10]

Q3: What is the optimal solvent for my reaction?

A3: The solvent choice is critical for controlling the reaction pathway. Polar aprotic solvents are strongly recommended.[4][11]

  • Polar Aprotic Solvents (Recommended): Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are ideal.[1][4] They effectively solvate the metal cation (e.g., Na⁺) of the thiolate salt, leaving the thiolate anion "naked" and highly nucleophilic. This enhances the rate of the desired SN2 reaction.

  • Protic Solvents (To Avoid): Protic solvents like ethanol or water should be avoided. They can form hydrogen bonds with the thiolate, creating a solvent cage that stabilizes the nucleophile and reduces its reactivity.[12] This can slow down the SN2 reaction, giving the E2 pathway more opportunity to occur.

Q4: How does reaction temperature influence the product distribution?

A4: Higher temperatures almost always favor elimination over substitution.[6][13] The E2 reaction has a higher activation energy than the SN2 reaction. Increasing the temperature provides more molecules with sufficient energy to overcome this higher barrier, thus increasing the rate of elimination relative to substitution.

Core Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A typical range is 50-100 °C, but it is always best to start at the lower end of this range and monitor the reaction's progress.[1][4] If the reaction is too slow, a modest increase in temperature is preferable to using a more sterically hindered substrate.

Troubleshooting Summary Table

This table provides a quick reference for optimizing your reaction conditions to favor the desired SN2 product.

FactorTo Favor SN2 (Sulfide)To Avoid E2 (Alkene)Rationale
Alkyl Halide Methyl > Primary (1°) Avoid Tertiary (3°) and use Secondary (2°) with cautionSteric hindrance is the dominant factor; less hindrance allows for SN2 backside attack.[6][7]
Thiolate Less sterically hinderedAvoid bulky thiolatesReduces steric congestion in the transition state.[8]
Base Strong, non-bulky (e.g., NaH)Avoid strong, bulky bases (e.g., KOtBu)Bulky bases preferentially act as bases for elimination rather than as nucleophiles.[6][10]
Solvent Polar Aprotic (DMF, DMSO, MeCN)Avoid Protic Solvents (Ethanol, Water)Polar aprotic solvents enhance nucleophilicity by solvating the counter-ion.[1][4]
Temperature Lower Temperature (e.g., 50-80 °C)Avoid High Temperatures (>100 °C)Elimination has a higher activation energy and is favored at higher temperatures.[6][13]
Leaving Group I > Br > Cl(Same)Better leaving groups accelerate both SN2 and E2 reactions.[14][15] The choice depends more on substrate availability.
General Troubleshooting Workflow

If your synthesis is yielding poor results, follow this logical progression to diagnose and solve the issue.

troubleshooting_workflow

Reference Experimental Protocol: Synthesis of Benzyl Phenyl Sulfide

This protocol details a robust method for synthesizing a representative sulfide, emphasizing the choices made to minimize elimination.

Reactants:

  • Thiophenol (1.0 eq)

  • Benzyl chloride (1.05 eq) - A primary alkyl halide is chosen to prevent E2.

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq) - A strong, non-bulky base is used for clean deprotonation.

  • Anhydrous N,N-Dimethylformamide (DMF) - A polar aprotic solvent is used to accelerate the SN2 reaction.

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Base Addition: Carefully add the sodium hydride to the DMF. Caution: NaH is highly reactive with water and moisture.

  • Thiolate Formation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of thiophenol in a small amount of anhydrous DMF via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. You should observe the cessation of hydrogen gas evolution.

  • SN2 Reaction: While maintaining the temperature at 0 °C, add the benzyl chloride dropwise. After the addition, allow the reaction to slowly warm to room temperature and then heat to 50 °C. A low reaction temperature is maintained to disfavor the E2 pathway.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting thiophenol is consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture back to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of water to destroy any excess NaH.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and then with brine to remove DMF and salts.

  • Purification:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the resulting crude oil via column chromatography on silica gel to yield the pure benzyl phenyl sulfide.

References
  • MDPI. (2023). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY. Retrieved from [Link]

  • Reddit. (2024). Why is thiolate a better nucleophile than alkoxide if thiolate is a weaker base?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why are thiolates more nucleophilic than alkoxides?. Retrieved from [Link]

  • ResearchGate. (2023). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F with RY. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 8.3: Nucleophiles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SN2 vs E2. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Brainly. (2023). Under certain conditions, a Williamson Ether Synthesis reaction may produce elimination byproducts. What conditions tend to favor elimination pathways over substitution in this case?. Retrieved from [Link]

  • ACS Publications. (n.d.). Dimethyl sulfoxide as a solvent in the Williamson ether synthesis. Retrieved from [Link]

  • PubMed. (2025). Understanding the SN2 Versus E2 Competition. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • WordPress. (2025). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of sulfides. Retrieved from [Link]

  • Reddit. (2022). why is the thiolate a stronger base in a polar protic solvent?. Retrieved from [Link]

  • Unacademy. (n.d.). An In-depth Overview on the Williamson Synthesis Concept. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Deciding SN1/SN2/E1/E2 (1) – The Substrate. Retrieved from [Link]

  • OrganicChemGuide. (n.d.). 15.03 Ether, Sulfide Synthesis. Retrieved from [Link]

  • Student Doctor Network Forums. (2012). Thiols: stronger acids AND nucleophiles?. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Wrapup: The Key Factors For Determining SN1/SN2/E1/E2. Retrieved from [Link]

  • Pearson. (2024). Two different Williamson ether syntheses can be used to make the.... Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Student Doctor Network Forums. (2014). Williamson Ether Synthesis. Retrieved from [Link]

  • Reddit. (2025). Williamson Ether synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions for Sulfide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting catalyst deactivation in C-S cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of sulfides (thioethers).

Frequently Asked Questions (FAQs)

Q1: My C-S cross-coupling reaction is sluggish or has completely stalled. What is the most probable cause?

A1: A stalled or sluggish C-S cross-coupling reaction is frequently a result of catalyst deactivation, primarily through poisoning by the sulfur-containing coupling partner (thiol or thiolate).[1] Sulfur compounds are notorious for their ability to strongly coordinate to palladium catalysts, forming stable, off-cycle complexes that are catalytically inactive.[2][3] This strong binding can displace essential ligands and shut down the catalytic cycle.[2]

Q2: I observe a black precipitate forming in my reaction. What is it and what does it signify?

A2: The black precipitate is almost certainly "palladium black," which is composed of agglomerated, catalytically inactive palladium metal in its elemental state (Pd(0)).[4] Its formation is a clear visual indicator of catalyst decomposition and deactivation.[5] This can be triggered by several factors including high reaction temperatures, the presence of oxygen, or the use of inappropriate ligands that fail to stabilize the active catalytic species.[4][6]

Q3: Can impurities in my thiol starting material be the source of catalyst deactivation?

A3: Absolutely. The purity of your thiol is critical for the success of the C-S cross-coupling reaction.[7] Thiols can be susceptible to oxidation, forming disulfides. While some protocols utilize disulfides as precursors, their presence as an impurity can interfere with the desired reaction pathway.[1] Additionally, other sulfur-containing impurities can act as potent catalyst poisons.[8]

Q4: How does the choice of ligand impact catalyst stability in C-S coupling?

A4: The ligand is arguably one of the most critical components for a successful C-S cross-coupling reaction. The right ligand serves several key functions to prevent catalyst deactivation:

  • Steric Shielding: Bulky ligands physically protect the palladium center, preventing the close approach and strong binding of multiple thiolate molecules, which can lead to inactive complexes.[9]

  • Electronic Effects: Electron-rich ligands increase the electron density on the palladium center, which can facilitate the crucial reductive elimination step and promote catalyst turnover.

  • Stabilization of the Active Species: The ligand stabilizes the active Pd(0) species, preventing its aggregation into palladium black.[4] For challenging C-S couplings, specialized bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) or N-heterocyclic carbenes (NHCs) are often necessary.[4][9]

Q5: Is it possible to reactivate a catalyst that has been deactivated in a C-S coupling reaction?

A5: Reactivation of a poisoned or decomposed catalyst from a C-S coupling reaction is challenging and often impractical in a laboratory setting for homogeneous catalysts. Once palladium black has formed, it is generally not possible to regenerate the active catalytic species in situ. For sulfur-poisoned catalysts, the strong Pd-S bond makes removal of the poison difficult without destroying the catalyst complex.[10] In some industrial settings, regeneration of heterogeneous catalysts is possible through specific thermal or chemical treatments, but this is not a straightforward procedure for bench-scale synthesis.[11] Prevention of deactivation is a far more effective strategy.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems related to catalyst deactivation in sulfide synthesis.

Issue 1: Low to No Conversion

Symptoms:

  • Starting materials are largely unreacted after the expected reaction time.

  • TLC or GC/MS analysis shows minimal product formation.

Potential Causes & Solutions:

Potential Cause Diagnostic Check Proposed Solution
Catalyst Poisoning by Thiolate Review the stoichiometry of your reactants and the nature of your thiol. Highly nucleophilic thiolates can be potent poisons.1. Ligand Modification: Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos, or an NHC ligand) to sterically shield the palladium center.[4] 2. Slow Addition: Add the thiol or a solution of the thiolate slowly to the reaction mixture to maintain a low instantaneous concentration.[2] 3. Use of Additives: In some cases, additives like zinc chloride have been shown to alleviate catalyst deactivation by thiolates.[1]
Inefficient Oxidative Addition This is common with electron-rich aryl halides or sterically hindered substrates.1. Increase Catalyst Loading: A higher catalyst concentration may be necessary to achieve a reasonable reaction rate.[4] 2. Higher Temperature: Cautiously increase the reaction temperature, but monitor for signs of catalyst decomposition (palladium black formation).[4] 3. Change Catalyst System: Consider a more active palladium precatalyst.
Poor Reagent Quality Impurities in the thiol, aryl halide, base, or solvent can inhibit the catalyst.1. Purify Reagents: Recrystallize solid reagents and distill liquid reagents. Ensure solvents are anhydrous and degassed.[6][7] 2. Use Fresh Materials: Use freshly opened bottles of catalyst, ligands, and bases.
Issue 2: Reaction Stalls Prematurely

Symptoms:

  • The reaction proceeds initially but stops before completion.

  • Formation of a black precipitate (palladium black) is often observed.

Potential Causes & Solutions:

Potential Cause Diagnostic Check Proposed Solution
Catalyst Decomposition Visual observation of palladium black formation.1. Ensure Inert Atmosphere: Rigorously degas all solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Oxygen can oxidize the active Pd(0) catalyst.[6] 2. Use Stabilizing Ligands: Employ robust ligands that are known to stabilize Pd(0) species, such as bulky biarylphosphines or NHCs.[4] 3. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer duration.[4]
Product Inhibition The synthesized sulfide product may coordinate to the palladium center and inhibit further catalytic activity.1. Dilution: Running the reaction at a lower concentration may mitigate product inhibition. 2. Ligand Choice: A strongly coordinating ligand can sometimes outcompete the product for binding to the palladium center.

Experimental Protocols

Protocol 1: General Procedure for a Robust C-S Cross-Coupling Reaction

This protocol incorporates best practices to minimize catalyst deactivation.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (e.g., XPhos, 1.1-1.2 equivalents relative to Pd), and the base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes. This is best achieved by evacuating the flask on a vacuum manifold and backfilling with the inert gas, repeating this cycle three times.[7]

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide and the degassed solvent (e.g., toluene, dioxane) via syringe.

  • Thiol Addition: Add the thiol substrate dropwise to the stirring reaction mixture at room temperature. Alternatively, the thiol can be dissolved in a small amount of degassed solvent and added slowly via a syringe pump.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC/MS.

  • Workup: Upon completion, cool the reaction to room temperature, and proceed with a standard aqueous workup.

Protocol 2: Small-Scale Test for Reagent Purity

If you suspect impurities are deactivating your catalyst, this test can help confirm your hypothesis.

  • Baseline Reaction: Set up the C-S coupling reaction using your standard reagents and solvents.

  • High-Purity Reaction: In parallel, set up an identical reaction, but use reagents and solvents of the highest available purity. This includes using a freshly opened bottle of catalyst and ligand, recrystallized aryl halide and base, and anhydrous, degassed solvent from a freshly opened bottle or a solvent purification system.

  • Comparison: Monitor both reactions. A significant improvement in yield and reaction rate in the high-purity reaction strongly suggests that impurities in your standard reagents are the cause of deactivation.[6]

Visualizations

Catalyst Deactivation Pathways in C-S Coupling

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways cluster_prevention Preventative Measures A Pd(0)L_n B Ar-Pd(II)(L_n)-X A->B Oxidative Addition (Ar-X) E Pd(0) Black (Aggregation) A->E Decomposition C Ar-Pd(II)(L_n)-SR' B->C Transmetalation (R'-S-M) D [Pd(SR')_m L_n]^(m-2)- (Inactive Thiolate Complex) B->D Excess Thiolate Poisoning C->A Reductive Elimination (Ar-SR') C->D Excess Thiolate Poisoning F Bulky, Electron-Rich Ligands F->A Stabilizes G Strict Inert Atmosphere G->A Protects H High-Purity Reagents H->B Prevents Poisoning

Caption: Common deactivation pathways for palladium catalysts in C-S coupling.

Troubleshooting Workflow for Low Yield

G decision decision solution solution start Low Yield Observed check_pd_black Palladium Black Observed? start->check_pd_black check_reagents Reagents of High Purity? check_pd_black->check_reagents No sol_pd_black Improve Inert Atmosphere Use Stabilizing Ligand Lower Temperature check_pd_black->sol_pd_black Yes check_conditions Reaction Conditions Optimized? check_reagents->check_conditions Yes sol_reagents Purify Starting Materials Use Fresh Reagents check_reagents->sol_reagents No sol_conditions Screen Ligands Increase Catalyst Loading Optimize Temperature check_conditions->sol_conditions No

Sources

Technical Support Center: Scaling Up the Synthesis of Phenyl Propyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the challenges of scaling up the synthesis of Phenyl Propyl Sulfide. Moving a synthetic route from a laboratory flask to a pilot-plant reactor is rarely a linear process. Variables that are negligible at the milligram scale can become process-breaking obstacles at the kilogram scale.[1] This document is structured to address these challenges head-on, offering troubleshooting advice and practical, validated protocols to ensure a successful and efficient scale-up.

Section 1: Troubleshooting Guide for Scale-Up Synthesis

This section addresses common problems encountered during the scale-up of this compound synthesis in a practical question-and-answer format.

Q1: My reaction yield has dropped significantly after moving from a 1L flask to a 50L reactor. What are the likely causes and solutions?

A1: This is a classic scale-up issue rooted in fundamental changes to heat and mass transfer.[1]

  • Causality: As reactor volume increases, the surface-area-to-volume ratio decreases dramatically. This severely hampers heat dissipation. Furthermore, achieving homogenous mixing in a large vessel is far more complex than with a simple magnetic stir bar.[1] These factors can lead to:

    • Thermal Gradients: Localized hotspots can form, promoting side reactions and thermal degradation of reactants or products.[1]

    • Poor Mass Transfer: Inefficient mixing creates "dead zones" where reactants are not adequately combined, leading to stalled or incomplete reactions.[1]

  • Troubleshooting & Solutions:

    • Optimize Agitation: Switch from a simple anchor stirrer, which is often inefficient in large vessels, to a pitched-blade turbine or propeller stirrer. Ensure the stirrer speed is sufficient to create a vortex, indicating good top-to-bottom turnover. The use of baffles within the reactor is highly recommended to disrupt laminar flow and improve turbulence.

    • Implement Strict Temperature Control: Rely on a jacketed reactor with a high-capacity heating/cooling circulator. Monitor the internal reaction temperature with a calibrated probe, not just the jacket temperature. For highly exothermic steps, consider a controlled, slow addition of the limiting reagent using a dosing pump to avoid heat accumulation.

    • Verify Reagent Purity: Impurities that were insignificant at a small scale can act as catalyst poisons or reaction inhibitors at a larger scale.[1] Ensure all starting materials (e.g., thiophenol, 1-bromopropane, catalyst) are of sufficient purity before charging the reactor.

Q2: I am observing significant amounts of phenyl propyl sulfoxide and diphenyl disulfide as byproducts. How can I suppress their formation?

A2: The formation of these byproducts points directly to issues with atmospheric control and potential side reactions involving your sulfur nucleophile.

  • Causality:

    • Oxidation: Aryl sulfides are susceptible to oxidation, forming sulfoxides and subsequently sulfones, especially at elevated temperatures.[2] The presence of even small amounts of atmospheric oxygen can facilitate this process.

    • Disulfide Formation: Thiolates (the active nucleophile generated from thiophenol) can be oxidized to form disulfides. This is a common side reaction that consumes your nucleophile and complicates purification.

  • Troubleshooting & Solutions:

    • Maintain an Inert Atmosphere: The reactor must be thoroughly purged with an inert gas like nitrogen or argon before adding any reagents. Maintain a positive pressure of the inert gas throughout the reaction and workup. For larger reactors, this involves multiple vacuum/backfill cycles. Proper handling requires an N₂ atmosphere to prevent sulfide oxidation.[3]

    • Degas Solvents: Solvents can dissolve significant amounts of oxygen. Degassing all solvents by sparging with nitrogen or argon for 30-60 minutes prior to use is a critical step.

    • Control Reaction Temperature: As mentioned, high temperatures can accelerate oxidation. If the desired reaction can proceed at a lower temperature, even if slower, it may be preferable for purity. For instance, modern nickel-catalyzed methods can run efficiently at moderate temperatures like 80°C.[3]

    • Waste Neutralization: Any waste containing unreacted sulfide should be neutralized with a solution like 3% hydrogen peroxide before disposal to mitigate odor and environmental concerns.[3]

Q3: The workup process is plagued by persistent emulsions, making phase separation difficult and time-consuming. What can be done?

A3: Emulsion formation is common in biphasic systems, especially when scaling up, due to the high-shear mixing and the presence of salts or other surface-active species.

  • Causality: Vigorous stirring of immiscible aqueous and organic layers, especially after a quench or wash, can create a stable emulsion that defies gravity-based separation.

  • Troubleshooting & Solutions:

    • Modify Agitation During Extraction: During the wash steps, reduce the stirrer speed to a level that gently mixes the phases rather than violently shearing them.

    • Brine Wash: After aqueous washes, perform a final wash with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break emulsions by drawing water out of the organic layer.

    • Add a De-emulsifying Solvent: Small amounts of a different, water-miscible organic solvent like isopropanol or ethanol can sometimes disrupt the emulsion interface. Add cautiously and test on a small scale first.

    • Allow for Settling Time: In large reactors, phase separation can be slow. Allow adequate time for the layers to settle. If the interface is still unclear, a gentle rocking of the reactor (if possible) or very slow stirring can help coalesce the dispersed droplets.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic methodology for this compound is best suited for a multi-kilogram scale-up?

A1: While several methods exist, Nickel-Catalyzed Cross-Coupling reactions represent a significant advancement for large-scale synthesis due to their high efficiency and milder conditions compared to traditional Ullmann-type couplings.[3] A well-optimized Ni-catalyzed system using a ligand like BINAP can achieve isolated yields as high as 89%, a 40% improvement over older methods.[3] This approach avoids the super-stoichiometric copper and very high temperatures often required for Ullmann reactions, making it safer and more economical at scale.

Q2: What are the primary safety considerations for this process at an industrial scale?

A2: Safety is paramount. Key hazards include:

  • Reagent Handling: Thiophenols possess a powerful and unpleasant odor. All transfers should be conducted in a well-ventilated area or closed system. Personal Protective Equipment (PPE), including neoprene gloves and face shields, is mandatory.[3]

  • Exotherm Control: As detailed in the troubleshooting section, the potential for a thermal runaway is a significant risk. A robust process safety review should be conducted to understand the reaction's thermal profile and ensure adequate cooling capacity is available.[1]

  • Inert Gas Handling: The use of nitrogen or argon requires proper handling of high-pressure gas cylinders and ensuring the reactor is equipped with appropriate pressure relief systems.

  • Waste Management: All waste streams must be properly characterized and neutralized. For example, quenching unreacted reagents and neutralizing sulfide-containing aqueous layers is a critical final step.[3]

Q3: How can Phase-Transfer Catalysis (PTC) be leveraged to improve this synthesis?

A3: Phase-Transfer Catalysis is an excellent strategy for reactions involving a nucleophile (like sodium thiophenolate) that is soluble in an aqueous phase and an electrophile (like 1-bromopropane) that is soluble in an organic phase. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the nucleophile across the phase boundary into the organic layer to react. This can significantly increase reaction rates, allow for the use of inexpensive bases like sodium hydroxide, and often permits lower reaction temperatures, which enhances safety and reduces byproduct formation.[4][5]

Q4: What analytical methods are essential for in-process control and final product release?

A4: Robust analytical monitoring is crucial for a reproducible process.

  • In-Process Controls (IPCs): Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for monitoring the disappearance of starting materials and the appearance of the product and key byproducts.[3] This allows for a clear determination of reaction completion.

  • Final Product Release: A combination of techniques is required.

    • Identity: ¹H and ¹³C NMR spectroscopy to confirm the structure.

    • Purity: High-Performance Liquid Chromatography (HPLC) with UV detection to accurately quantify the purity and identify any minor impurities. GC is also suitable for purity assessment.

    • Residual Solvents: Headspace GC to ensure residual solvent levels are within acceptable limits.

Section 3: Protocols and Data

Data Presentation: Optimized Parameters for Ni-Catalyzed Synthesis

The following table summarizes key parameters optimized for a high-yield, nickel-catalyzed synthesis of this compound, demonstrating the significant impact of each variable.[3]

ParameterOptimal ValueYield Impact (%)Rationale
Catalyst Loading 5 mol% NiCl₂(dppf)+38%Ensures a sufficient number of catalytic cycles without excessive cost.
Ligand BINAP+27%Enhances nickel's oxidative addition capability and suppresses side reactions.[3]
Temperature 80°C+15%Balances reaction rate against the potential for thermal degradation or side reactions.
Solvent Dimethylformamide (DMF)+22%Effectively solubilizes both the catalyst complex and reactants.
Experimental Workflow: Scale-Up of Ni-Catalyzed Synthesis

The diagram below outlines the critical stages in a scaled-up synthesis process.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase Setup 1. Reactor Setup & Leak Test Inert 2. Inerting (N2 Purge) Setup->Inert Charge 3. Charge Reagents & Solvent Inert->Charge Heat 4. Heat to 80°C Charge->Heat Monitor 5. In-Process Control (GC-MS) Heat->Monitor Cool 6. Cool & Quench Monitor->Cool Extract 7. Extraction & Washes Cool->Extract Dry 8. Dry & Concentrate Extract->Dry Purify 9. Vacuum Distillation Dry->Purify

Caption: Workflow for scaled-up Ni-catalyzed synthesis of this compound.

Protocol: Kilogram-Scale Synthesis of this compound

WARNING: This procedure should only be performed by trained chemists in a facility equipped for large-scale synthesis. A thorough safety review must be conducted prior to execution.

  • Reactor Preparation:

    • Set up a 50L jacketed glass reactor equipped with an overhead stirrer (pitched-blade turbine), a thermocouple, a reflux condenser with a nitrogen inlet, and an addition port.

    • Perform a pressure/leak test to ensure the system is sealed.

    • Inert the reactor by subjecting it to three cycles of vacuum followed by a nitrogen backfill. Maintain a positive nitrogen pressure throughout the process.

  • Charging Reagents:

    • To the reactor, charge NiCl₂(dppf) (5 mol%) and BINAP (5.5 mol%) under a strong nitrogen flow.

    • Add degassed Dimethylformamide (DMF, ~20L).

    • Begin agitation and add thiophenol (1.0 eq).

    • Add a suitable base (e.g., potassium carbonate, 2.0 eq).

    • Finally, add 1-bromopropane (1.1 eq) via the addition port.

  • Reaction:

    • Heat the reactor jacket to achieve an internal temperature of 80°C.[3]

    • Maintain the reaction at this temperature, monitoring progress every 2 hours by carefully taking a sample for GC-MS analysis.

    • The reaction is typically complete within 12-18 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding 20L of water.

    • Transfer the mixture to a larger separation vessel. Extract the product with a suitable solvent (e.g., methyl tert-butyl ether, 3 x 15L).

    • Combine the organic layers and wash with water (2 x 10L) and then saturated brine (1 x 10L) to aid phase separation.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude this compound is purified by vacuum distillation. Given its high boiling point (210-215°C at atmospheric pressure), a good vacuum pump is essential to lower the boiling point and prevent thermal degradation.[3]

    • Collect the fraction boiling at the expected temperature/pressure range. The final product should be a clear, colorless to pale yellow liquid.

Logical Relationships in Scale-Up Challenges

The following diagram illustrates the causal chain of challenges in chemical scale-up.

G ScaleUp Increase in Reaction Volume Ratio Decreased Surface Area-to-Volume Ratio ScaleUp->Ratio Mixing Inefficient Mixing (Mass Transfer Limitation) ScaleUp->Mixing Heat Poor Heat Dissipation (Heat Transfer Limitation) Ratio->Heat DeadZones Localized 'Dead Zones' Mixing->DeadZones Hotspots Localized Hotspots Heat->Hotspots Runaway Thermal Runaway Heat->Runaway LowYield Lower Yield / Stalled Reaction DeadZones->LowYield Byproducts Increased Byproducts Hotspots->Byproducts Runaway->Byproducts

Caption: Core challenges stemming from increased volume in chemical synthesis scale-up.

References

  • Vulcanchem. (n.d.). This compound - 874-79-3.
  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • Pradhan, N. C., & Sharma, M. M. (2014). Phase transfer catalyzed reaction for synthesis of sulfides and disulfides using hydrogen sulfide. Semantic Scholar.
  • Starks, C. M. (n.d.). Industrial Phase-Transfer Catalysis.
  • NCERT. (n.d.). BACKGROUND INFORMATION ABOUT INVESTIGATORY PROJECTS.
  • ResearchGate. (n.d.). MULTIPHASE REACTIONS: PHASE TRANSFER CATALYZED SYNTHESIS OF FINE CHEMICALS USING HYDROGEN SULFIDE.

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Technical Support Center: Monitoring Phenyl Propyl Sulfide Synthesis by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of phenyl propyl sulfide via Thin Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during this specific application of TLC. As Senior Application Scientists, we have compiled this resource based on established principles and extensive laboratory experience to ensure you can confidently and accurately track your reaction's progress.

The Role of TLC in this compound Synthesis

The synthesis of this compound typically involves the reaction of thiophenol with a propyl halide (e.g., 1-bromopropane) under basic conditions. Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective technique for monitoring the progress of this reaction.[1][2][3] By comparing the chromatographic behavior of the reaction mixture against the starting materials, you can visually determine the consumption of reactants and the formation of the desired product.

The fundamental principle relies on the differential partitioning of the components between a stationary phase (typically silica gel on a TLC plate) and a mobile phase (a solvent system).[1][2] this compound is less polar than the thiophenol starting material. Consequently, the product will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value.

Experimental Protocol: Step-by-Step Reaction Monitoring

This protocol outlines the standard procedure for using TLC to monitor the synthesis of this compound.

Materials:
  • Silica gel TLC plates (with F254 indicator for UV visualization)

  • Developing chamber

  • Capillary spotters

  • Mobile phase (e.g., a mixture of ethyl acetate and hexanes)

  • Visualization agents (UV lamp, and a chemical stain like potassium permanganate)

  • Samples:

    • SM: Starting material (Thiophenol) dissolved in a suitable solvent.

    • Co: Co-spot - a single spot containing both the starting material and the reaction mixture.

    • Rxn: Reaction mixture.

Procedure:
  • Prepare the TLC Plate: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate. Mark three lanes for your samples: "SM," "Co," and "Rxn."[2]

  • Spot the Plate:

    • Using a capillary spotter, apply a small spot of the thiophenol solution to the "SM" lane.

    • Apply a spot of the reaction mixture to the "Rxn" lane.

    • In the "Co" lane, first spot the starting material, then, using the same spotter, apply the reaction mixture directly on top of the SM spot. This co-spot is crucial for unambiguously distinguishing the product from the starting material, especially if their Rf values are close.[4]

  • Develop the Plate: Pour a small amount of the chosen mobile phase into the developing chamber (to a depth of about 0.5 cm). Place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line.[5][6] Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Complete the Run: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[6] Allow the plate to dry completely.

  • Visualize and Interpret:

    • First, view the plate under a short-wave (254 nm) UV lamp.[7][8] Aromatic compounds like thiophenol and this compound will appear as dark spots. Circle these spots with a pencil.[9]

    • Next, use a chemical stain for further visualization. A potassium permanganate (KMnO₄) stain is highly effective for this reaction, as the thiol group of thiophenol is readily oxidized, leading to a distinct color change.[10][11] The sulfide product will also react, but often with a different intensity or color, aiding in differentiation.

    • At the start of the reaction (t=0): The "Rxn" lane should show a prominent spot corresponding to the Rf of the thiophenol.

    • As the reaction progresses: A new spot with a higher Rf (the this compound product) will appear in the "Rxn" lane, and the intensity of the starting material spot will decrease.

    • At completion: The starting material spot should be completely absent from the "Rxn" lane, leaving only the product spot.[3]

Workflow Diagram: Monitoring this compound Synthesis

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_plate 1. Prepare Plate (Draw Origin Line) spot_sm 2. Spot Starting Material (SM) prep_plate->spot_sm spot_rxn 3. Spot Reaction Mixture (Rxn) spot_sm->spot_rxn spot_co 4. Create Co-spot (Co) spot_rxn->spot_co develop 5. Place in Chamber & Elute spot_co->develop dry 6. Mark Solvent Front & Dry develop->dry uv_vis 7. View under UV Lamp (254 nm) dry->uv_vis stain_vis 8. Apply Chemical Stain (e.g., KMnO4) uv_vis->stain_vis interpret 9. Interpret Results (Assess SM consumption & Product formation) stain_vis->interpret

Caption: Workflow for monitoring this compound synthesis using TLC.

Troubleshooting Guide

This section addresses specific problems you may encounter during TLC analysis.

Q: Why don't I see any spots on my TLC plate?

A: This is a common issue with several potential causes:

  • Non-UV Active Compounds: While both thiophenol and this compound are aromatic and should be UV active, their response might be weak. Always follow up UV visualization with a chemical stain.[12][13]

  • Sample Too Dilute: The concentration of your analytes in the reaction mixture might be too low for detection. Try re-spotting the plate multiple times in the same location, allowing the solvent to dry between applications to concentrate the sample.[5][12]

  • Sample Evaporation: If your compounds are volatile, they may have evaporated from the plate before or during development. This is less likely for this compound but can be a factor.

  • Solvent Level Too High: If the solvent level in the developing chamber is above your starting line, your samples will dissolve into the solvent pool instead of migrating up the plate.[5][14]

Q: My spots are streaking or appearing as elongated "tails." What's wrong?

A: Streaking is typically a sign of overloading or secondary interactions with the stationary phase.[1][12]

  • Sample Overloaded: The most common cause is applying too much sample to the plate.[1][5] The stationary phase becomes saturated, leading to poor separation. Dilute your sample and re-spot.

  • Acidic/Basic Compounds: Silica gel is slightly acidic and can interact strongly with basic compounds. Conversely, acidic compounds can also streak. While thiophenol is weakly acidic, this can sometimes cause tailing. Adding a small amount of acid (e.g., 0.1-1% acetic acid) to your mobile phase can often resolve this for acidic compounds.[12][15]

  • High Polarity: Very polar compounds tend to streak. While not the primary issue here, if you have highly polar impurities, they may cause streaking from the baseline.

Q: The spots for my starting material and product are too close together (poor resolution). How can I improve the separation?

A: Poor resolution means your mobile phase is not optimal for this specific separation. Your goal is to find a solvent system that gives Rf values between 0.15 and 0.85 for all components of interest.[6][13]

  • Adjust Solvent Polarity: The key is to change the polarity of the mobile phase.

    • If the Rf values are too high (spots are near the solvent front), your mobile phase is too polar . Decrease the proportion of the polar solvent (e.g., switch from 20% ethyl acetate in hexanes to 10%).[12]

    • If the Rf values are too low (spots are near the baseline), your mobile phase is not polar enough . Increase the proportion of the polar solvent (e.g., switch from 10% ethyl acetate in hexanes to 20%).[12]

  • Try a Different Solvent System: If adjusting the ratio of your current system doesn't work, you may need to change the solvents entirely. For example, switching from ethyl acetate/hexanes to dichloromethane/hexanes can alter the selectivity and improve separation.

Q: I see multiple unexpected spots. What could they be?

A: Unexpected spots can arise from several sources:

  • Side Products: The reaction may be generating byproducts. A common side reaction with thiols is the formation of diphenyl disulfide via oxidation, especially if exposed to air. This would likely appear as a non-polar spot with a high Rf.

  • Decomposition on the Plate: Some compounds are not stable on the acidic silica gel surface and can decompose during chromatography.[4][16] You can test for this by running a 2D TLC. Spot your sample in one corner, run the plate, then rotate it 90 degrees and run it again in the same solvent system. Stable compounds will appear on the diagonal, while decomposition products will appear off-diagonal.[4][16]

  • Contamination: The spots could be from a contaminated reaction vessel, solvent, or spotting capillary.

Problem Potential Cause Recommended Solution
No Spots Visible Sample too dilute; Not UV-activeConcentrate sample by re-spotting; Use a chemical stain (e.g., KMnO₄).[5][12]
Streaking/Tailing Sample overloaded; Compound is acidicDilute the sample; Add 0.1-1% acetic acid to the mobile phase.[1][12]
Poor Resolution (Rf too close) Incorrect mobile phase polarityAdjust the solvent ratio (increase polarity for low Rf, decrease for high Rf).[12]
Spots at Baseline Mobile phase is not polar enoughIncrease the proportion of the polar solvent in your eluent.[12]
Spots at Solvent Front Mobile phase is too polarDecrease the proportion of the polar solvent in your eluent.[12]
Unexpected Spots Side reactions; Decomposition on silicaConsider potential side products (e.g., disulfide); Perform a 2D TLC to check for stability.[4][16]

Frequently Asked Questions (FAQs)

Q: What is the best mobile phase to start with for this reaction?

A: A good starting point for separating moderately polar to non-polar compounds like those in this synthesis is a mixture of ethyl acetate and a non-polar solvent like hexanes or heptane. Begin with a ratio of 1:9 (10% ethyl acetate in hexanes) and adjust as needed based on the initial results.[6][17]

Q: How do I choose the right visualization stain?

A: The choice of stain depends on the functional groups present in your molecules.[8]

  • UV Light (254 nm): This should always be your first, non-destructive method. It works well for aromatic and conjugated systems.[7][9]

  • Potassium Permanganate (KMnO₄): This is an excellent choice for this reaction. It is a strong oxidizing agent that reacts with many functional groups, particularly the thiol (S-H) of thiophenol and, to a lesser extent, the sulfide (C-S-C) of the product. It typically produces yellow-to-brown spots on a purple background.[10][11]

  • Iodine: An iodine chamber is a semi-destructive method that is particularly effective for unsaturated and aromatic compounds.[9] It forms reversible, colored complexes with the spots.[9][18]

Visualization Method Principle Best For Appearance
UV Light (254 nm) Quenching of fluorescence by UV-active compounds.[7]Aromatic, conjugated systems.Dark spots on a green fluorescent background.[9]
Iodine (I₂) Chamber Forms colored complexes with organic compounds.[9]Unsaturated and aromatic compounds, thiols.[13]Yellow-brown spots on a light-tan background.
Potassium Permanganate (KMnO₄) Oxidation of functional groups.[19]Oxidizable groups (thiols, sulfides, alcohols, alkenes).[10]Yellow/brown spots on a purple/pink background.[19]

Q: What are the expected Rf values for thiophenol and this compound?

A: Rf values are highly dependent on the exact TLC conditions (plate, mobile phase, temperature). However, you can expect the following trend:

  • Thiophenol: Being more polar due to the S-H bond, it will have a lower Rf value .

  • This compound: This product is less polar and will have a higher Rf value .

In an optimized system (e.g., 10-20% ethyl acetate in hexanes), you should aim for an Rf of ~0.3 for thiophenol and ~0.5-0.6 for this compound to achieve good separation.

References

  • Microbioz India. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Microbioz India. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Labster. TLC Visualization Methods. [Link]

  • University of York, Department of Chemistry. Visualising plates. [Link]

  • Organic Chemistry at the University of Colorado Boulder. TLC Stains. [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]

  • Dr. Aman Bajpai. (2023, May 14). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time! [Video]. YouTube. [Link]

  • Not Voodoo. TLC Stains. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Royal Society of Chemistry. (2023). Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulf. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • A level Chemistry. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction. [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]

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Technical Support Center: Chiral Separation of Substituted Aryl Alkyl Sulfides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the chiral separation of substituted aryl alkyl sulfides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving this important class of chiral compounds. Aryl alkyl sulfides possess a stereogenic sulfur center, making their enantioselective analysis critical in pharmaceutical and agrochemical research due to the often differing pharmacological and toxicological profiles of their enantiomers.[1][2][3]

This resource provides field-proven insights in a direct question-and-answer format, addressing specific experimental challenges with a focus on the underlying scientific principles.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the chiral separation of aryl alkyl sulfides via High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Issue 1: Poor or No Enantiomeric Resolution

Q: I am not seeing any separation between the enantiomers of my substituted aryl alkyl sulfide. The chromatogram shows a single, sharp peak. Where do I start?

A: Achieving chiral recognition is the first and most critical step. A single peak indicates that the chosen analytical conditions do not provide a sufficient difference in the interaction energy between the two enantiomers and the chiral stationary phase (CSP).[4] Here is a systematic approach to troubleshoot this issue:

Step 1: Verify and Select the Appropriate Chiral Stationary Phase (CSP)

The interaction between the analyte and the CSP is the foundation of chiral separation.[4][5] For aryl alkyl sulfides, the chiral center is the sulfur atom, which has a lone pair of electrons that can participate in various interactions.[2]

  • Initial Recommendation: Polysaccharide-based CSPs are the most versatile and successful for a broad range of chiral compounds, including those with sulfur stereocenters.[2][3][4][6][7] Start by screening your compound on columns with different polysaccharide derivatives, such as:

    • Amylose-based CSPs (e.g., Chiralpak AD)

    • Cellulose-based CSPs (e.g., Chiralcel OD)[7][8]

  • Mechanism Insight: These CSPs form transient diastereomeric complexes with the enantiomers through a combination of hydrogen bonding, π-π interactions (with the aryl group), and steric hindrance.[5][9] The precise fit into the chiral grooves of the polysaccharide polymer dictates the separation.[9]

  • Alternative CSPs: If polysaccharide phases fail, consider:

    • Pirkle-type (brush-type) CSPs: These are effective for molecules with π-acidic or π-basic groups, which are common in substituted aryl moieties.[5]

    • Macrocyclic Glycopeptide CSPs: These offer a different set of interactions and can be successful when others are not.[10]

Step 2: Optimize the Mobile Phase Composition

The mobile phase modulates the interaction between the analyte and the CSP. For aryl alkyl sulfides, both normal-phase and reversed-phase modes can be effective.

  • Normal-Phase Mode (Most Common Starting Point):

    • Typical Composition: A non-polar primary solvent like n-hexane or n-heptane with a polar alcohol modifier (e.g., isopropanol, ethanol).[11][12] A common starting point is a 90:10 (v/v) hexane:isopropanol mixture.[12]

    • Troubleshooting: If you see no separation, the mobile phase may be too strong, causing the analyte to elute too quickly without sufficient interaction.

      • Action: Decrease the percentage of the alcohol modifier in 2-5% increments (e.g., from 10% to 8%, then 5%). This increases retention time and often improves resolution.[11]

  • Reversed-Phase Mode:

    • Consideration: This mode is particularly useful if your sulfide has ionizable substituents or if you are using LC-MS.

    • Troubleshooting: The organic modifier (e.g., acetonitrile or methanol) concentration is key. Adjusting the water/organic ratio can significantly impact selectivity.

Step 3: Evaluate the Effect of Temperature

Temperature plays a complex role in chiral separations.[13]

  • General Principle: Lowering the temperature generally enhances the stability of the transient diastereomeric complexes, leading to increased selectivity and better resolution.[13] This is because the subtle bonding forces responsible for chiral recognition are stronger at lower temperatures.[13]

  • Action:

    • Set the initial column temperature to 25°C.

    • Decrease the temperature in 5°C increments (e.g., 20°C, 15°C).

    • Analyze the sample at each temperature, ensuring the system has equilibrated.

  • Caution: In some rare cases, increasing the temperature can improve resolution or even reverse the elution order.[13][14][15] This can be due to temperature-induced changes in the conformation of the chiral selector.[15] Therefore, if lowering the temperature doesn't work, exploring higher temperatures (e.g., 30°C, 35°C, 40°C) is a valid step.[13]

Workflow for Achieving Initial Separation

Caption: Troubleshooting workflow for achieving initial enantiomeric resolution.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: I have some separation, but my peaks are tailing badly, which is affecting my resolution and quantification. What causes this and how can I fix it?

A: Peak tailing is a common issue in chromatography and often indicates undesirable secondary interactions between your analyte and the stationary phase, or problems with your system and method.[13][16] For substituted aryl alkyl sulfides, which can have basic or acidic functional groups on the aryl ring, this is a frequent challenge.

Step 1: Rule Out Column Overload

This is the simplest problem to check and is a classic cause of peak tailing where the peak shape resembles a right triangle.[16]

  • Cause: Injecting too much sample mass saturates the active sites on the stationary phase.[13][16]

  • Action: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves significantly and becomes more symmetrical, you were overloading the column.[11][13]

Step 2: Address Secondary Interactions with Mobile Phase Additives

If your aryl alkyl sulfide has an ionizable functional group (e.g., an amino or carboxylic acid group), it can interact with residual acidic silanols on silica-based CSPs, causing tailing.[13][17]

  • For Basic Sulfides (e.g., containing an amine group):

    • Cause: The basic analyte interacts strongly with acidic silanol groups on the silica support.

    • Action: Add a small amount (typically 0.1%) of a basic additive like diethylamine (DEA) to the mobile phase.[12][13] The DEA will compete with your analyte for the active silanol sites, masking them and improving peak shape.

  • For Acidic Sulfides (e.g., containing a carboxyl group):

    • Cause: The acidic analyte can be partially ionized, leading to multiple interaction modes.

    • Action: Add a small amount (typically 0.1%) of an acidic additive like trifluoroacetic acid (TFA) to the mobile phase.[13][18] This suppresses the ionization of your analyte, ensuring it is in a single, protonated form, which leads to sharper peaks.

Step 3: Check Column Health and System Issues

A degraded column or issues with the HPLC system can cause tailing for all peaks in the chromatogram.[16][17]

  • Column Contamination: Adsorbed impurities from previous samples can create active sites that cause tailing.[19]

    • Action: Flush the column with a strong, compatible solvent. For immobilized polysaccharide CSPs, stronger solvents like tetrahydrofuran (THF) or dichloromethane (DCM) may be permissible.[13][19] Always consult the column manufacturer's instructions first.[13]

  • Column Void: A void at the head of the column can cause peak distortion.[17][19] This can result from pressure shocks or dissolution of the silica support.[19]

    • Action: This is often irreversible. Reversing the column and back-flushing may sometimes help, but replacement is usually necessary.[16]

  • Extra-Column Volume: Excessive tubing length or dead volume in fittings between the injector, column, and detector can cause peak broadening and tailing.[13] Ensure all connections are made with minimal tubing length.

Data Summary: Impact of Mobile Phase Additives

The following table illustrates the typical effect of additives on the peak shape of an ionizable aryl alkyl sulfide.

Analyte TypeMobile Phase (Normal Phase)AdditiveObserved Peak ShapeRationale
Basic Sulfide Hexane:Isopropanol (90:10)NoneTailing Peak (Asymmetry > 1.5)Strong interaction with acidic silanols.
Basic Sulfide Hexane:Isopropanol (90:10)0.1% Diethylamine (DEA) Symmetrical Peak (Asymmetry ≈ 1.0)DEA masks silanol sites, preventing secondary interactions.[13]
Acidic Sulfide Hexane:Isopropanol (90:10)NoneTailing Peak (Asymmetry > 1.5)Partial ionization leads to mixed-mode retention.
Acidic Sulfide Hexane:Isopropanol (90:10)0.1% Trifluoroacetic acid (TFA) Symmetrical Peak (Asymmetry ≈ 1.0)TFA suppresses ionization, ensuring a single analyte form.[13]

Part 2: Frequently Asked Questions (FAQs)

Q1: Which analytical technique is better for my aryl alkyl sulfide: HPLC or SFC?

A: Both HPLC and SFC are powerful techniques for chiral separations, and the choice often depends on your specific goals (analytical vs. preparative), compound properties, and available equipment.[1][8]

  • High-Performance Liquid Chromatography (HPLC): This is the most established and versatile technique.[20] It is compatible with a wide range of CSPs and mobile phase modes (normal-phase, reversed-phase, polar organic).[10] HPLC is an excellent choice for method development and routine analysis.

  • Supercritical Fluid Chromatography (SFC): SFC is rapidly gaining popularity, especially for preparative separations.[8][21] It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity.[22]

    • Advantages: This leads to faster separations (3-5 times faster than HPLC), faster column equilibration, and significantly reduced organic solvent consumption.[22][23][24]

    • Considerations: The same polysaccharide CSPs used in HPLC are highly effective in SFC.[2][23] SFC is an excellent "green" alternative to normal-phase HPLC.[23]

Q2: How do I choose the right alcohol modifier in normal-phase HPLC for my sulfide separation?

A: The choice of alcohol modifier (e.g., methanol, ethanol, isopropanol) can significantly influence selectivity.[12] There is no universal rule, and screening is often necessary.[20]

  • Mechanism: The alcohol competes with the analyte for polar interaction sites (like hydrogen bonding sites) on the CSP. Its size and polarity affect how it alters the chiral recognition environment.[12]

  • General Guideline: For many compounds on polysaccharide CSPs, less polar alcohols like isopropanol (IPA) or ethanol (EtOH) provide better resolution than the more polar methanol (MeOH).[12]

  • Screening Protocol: A good strategy is to test your separation with mobile phases containing 10% of each alcohol (IPA, EtOH, and MeOH) in hexane to see which provides the best selectivity.

Q3: My resolution is still below the desired 1.5. What are some final optimization steps I can take?

A: Once you have a promising separation (i.e., you can see two distinct peaks), fine-tuning the method can push the resolution to the desired level.

  • Adjust Flow Rate: In chiral chromatography, lower flow rates often lead to better resolution by allowing more time for the enantiomers to interact with the CSP and reach equilibrium.[11] Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min. Note that this will increase analysis time.

  • Fine-Tune Modifier Concentration: Make very small adjustments to the alcohol percentage. Sometimes a change of just 1-2% can significantly impact the separation.

  • Fine-Tune Temperature: As discussed in the troubleshooting section, systematically adjusting the temperature by small increments around your current setting can optimize selectivity.

  • Increase Column Length: If available, using a longer column or coupling two columns in series increases the number of theoretical plates, which can improve resolution.

Q4: Can the elution order of my sulfide enantiomers change?

A: Yes, the elution order is not absolute and can be inverted by changing analytical parameters. This is a known phenomenon in chiral chromatography.

  • Causes for Elution Order Reversal:

    • Changing the CSP: A switch from a cellulose-based to an amylose-based CSP can easily result in an elution order swap.

    • Changing the Mobile Phase: Switching between normal-phase and reversed-phase modes can invert the order.[6] Even changing the type of alcohol modifier or the concentration of an additive can sometimes cause a reversal.[6]

    • Changing the Temperature: Temperature-dependent changes in the CSP's chiral structure can lead to a reversal of elution order.[13][14]

It is crucial to run an enantiomerically pure standard, if available, to definitively assign the peaks after any significant method modification.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem.
  • Longdom Publishing. (n.d.). Utilizing the Stereochemical Complexity of Chiral Sulfur Compounds. Longdom Publishing.
  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
  • MDPI. (n.d.).
  • Longdom Publishing. (n.d.). Utilizing the Stereochemical Complexity of Chiral Sulfur Compound. Longdom Publishing.
  • BenchChem. (2025). Troubleshooting peak resolution in chiral chromatography of nitrophenylethanol. BenchChem.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020).
  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. (n.d.).
  • Journal of Chromatography A. (2014).
  • Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • GalChimia. (2024). Comprehensive Guide to Chiral HPLC Column in Pharmaceuticals Analysis.
  • BenchChem. (2025). Chiral Separation of 18-HETE Enantiomers by High-Performance Liquid Chromatography (HPLC)
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • Chankvetadze, B., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • Flann, A. (n.d.).
  • De Klerck, K., et al. (2022). Chiral Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
  • ResearchGate. (2019).
  • Daicel Chiral Technologies. (n.d.).
  • BenchChem. (2025).
  • Sui, J., et al. (2023).

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Validation & Comparative

A Senior Application Scientist's Guide to Purity Validation of Phenyl Propyl Sulfide for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The High Stakes of Purity in Biological Research

This guide provides a comprehensive framework for validating the purity of Phenyl Propyl Sulfide (PPS), a common organosulfur compound, intended for use in sensitive biological assays. We will move beyond simple procedural lists to explain the rationale behind method selection, the importance of self-validating systems, and the interpretation of analytical data. Our goal is to empower researchers to ensure that their results are robust, reproducible, and free from the confounding influence of chemical contaminants.

Chapter 1: Understanding the Impurity Profile of this compound

Effective purity validation begins with a chemical understanding of the target molecule and its synthesis. This compound (C₉H₁₂S, MW: 152.26 g/mol ) is an aryl sulfide that can be synthesized through various methods, each with a characteristic impurity profile.[5][6]

Common Synthetic Routes & Potential Impurities:

  • Nucleophilic Substitution: A common route involves the reaction of thiophenol with a propyl halide (e.g., 1-bromopropane) under basic conditions.

    • Unreacted Starting Materials: Thiophenol, 1-bromopropane.

    • Side Products: Diphenyl disulfide (from oxidation of thiophenol), di-n-propyl sulfide.

  • Metal-Catalyzed Couplings: Modern methods may use nickel or palladium catalysts to couple aryl halides and thiols.[6]

    • Catalyst Residues: Trace amounts of the transition metal (e.g., Nickel).

    • Ligand-Related Impurities: Residual phosphine ligands or their oxides.

  • Degradation Products: Over time or upon exposure to air and light, PPS can oxidize.

    • Oxidation Products: Phenyl propyl sulfoxide, Phenyl propyl sulfone.

Identifying these potential contaminants is the first step in selecting an appropriate analytical method capable of resolving and quantifying them.

Chapter 2: The Analytical Workflow for Purity Validation

A robust validation process follows a logical sequence from sample handling to final certification. This workflow ensures that each step is controlled and documented, providing a clear audit trail for the material's quality.

G cluster_0 Phase 1: Preparation & Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Certification A Sample Receipt & Lot Identification B Review Synthesis Route & Identify Potential Impurities A->B C Select Appropriate Analytical Method(s) B->C D Prepare Standards & System Suitability Solutions C->D F Instrumental Analysis (e.g., GC-FID, HPLC-UV) D->F E Sample Preparation (Dilution in appropriate solvent) E->F G Data Processing & Peak Integration F->G H Calculate Purity (e.g., Area % Normalization) G->H I Generate Certificate of Analysis (CoA) H->I

Caption: General workflow for purity validation of a chemical reagent.

Chapter 3: Comparative Guide to Analytical Methodologies

The choice of analytical technique is paramount. For a relatively volatile and UV-active compound like this compound, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary tools for quantitative purity assessment.

Gas Chromatography (GC)

Principle: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. As this compound is volatile (boiling point ~210-215°C), it is an ideal candidate for GC analysis.[6] A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a sulfur-specific detector like a Pulsed Flame Photometric Detector (PFPD) can offer enhanced selectivity for sulfur-containing impurities.[7][8][9]

Why it's a Self-Validating System: The protocol includes a system suitability test (SST) using a standard mixture. The SST confirms that the system can adequately separate the main component from its most likely impurities and that the detector response is consistent before any sample is analyzed.

Experimental Protocol: GC-FID Purity Assay

  • Reagents & Materials:

    • This compound (PPS) sample

    • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate, HPLC grade)

    • Reference standards for potential impurities (e.g., Thiophenol, Diphenyl disulfide), if available.

  • Instrumentation & Conditions:

    • GC System: Agilent 7890A or equivalent with FID.

    • Column: Agilent J&W DB-5 (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector: Split mode (50:1), 250°C.

    • Oven Program: Initial 80°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Detector: FID at 300°C.

  • Procedure:

    • Standard Preparation: Prepare a 1 mg/mL solution of PPS reference standard in the chosen solvent. If available, prepare a mixed standard containing PPS and key impurities.

    • Sample Preparation: Accurately weigh ~10 mg of the PPS sample and dissolve in 10 mL of solvent to create a ~1 mg/mL solution.

    • Injection Sequence:

      • Inject solvent blank to ensure no system contamination.

      • Inject the standard solution six times to establish system suitability (e.g., %RSD of peak area < 2.0%).

      • Inject the sample solution in duplicate.

    • Data Analysis: Use area percent normalization to calculate purity. The purity is the area of the main PPS peak divided by the total area of all peaks in the chromatogram, multiplied by 100.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their polarity and differential partitioning between a liquid mobile phase and a solid stationary phase. For PPS, which contains a phenyl group (a chromophore), UV detection is highly effective. Reverse-phase HPLC (using a non-polar C18 column and a polar mobile phase) is the most common mode.[10][11] This method is particularly useful for analyzing less volatile impurities or those that might degrade at high GC temperatures, such as sulfoxides.

Experimental Protocol: HPLC-UV Purity Assay

  • Reagents & Materials:

    • This compound (PPS) sample

    • Acetonitrile (ACN), HPLC grade

    • Ultrapure Water

    • Reference standards as needed.

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Mobile Phase: A: Water, B: Acetonitrile.

    • Gradient Program: Start at 60% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 60% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: 254 nm.

  • Procedure:

    • Standard/Sample Preparation: Prepare ~0.5 mg/mL solutions of the standard and sample in a 70:30 mixture of Acetonitrile:Water.

    • Injection Sequence: Follow a similar sequence as GC: blank, system suitability injections (standard), then duplicate sample injections.

    • Data Analysis: Calculate purity using area percent normalization at 254 nm.

Chapter 4: Method Selection and Data Comparison

Choosing the right method depends on the specific requirements of the biological assay and the information needed.

G A Start: Define Purity Requirement B Are impurities volatile and thermally stable? A->B C Yes B->C   D No B->D   E GC-FID is an excellent choice. (High resolution for volatiles) C->E F HPLC-UV is preferred. (Analyzes non-volatile or labile compounds) D->F G Need to identify unknown peaks? E->G F->G H Yes G->H I No G->I J Couple method to Mass Spectrometry (GC-MS or LC-MS) H->J K Standard GC/HPLC with UV or FID is sufficient I->K

Caption: Decision tree for selecting the appropriate analytical method.

Comparative Performance Data (Illustrative)

The following table summarizes the expected performance of each technique for the analysis of this compound.

ParameterGC-FIDHPLC-UVGC-MS
Primary Use Quantitative PurityQuantitative PurityImpurity Identification
Typical LOQ ~0.01%~0.02%~0.01% (Scan), <0.005% (SIM)
Throughput HighMediumMedium
Strengths Excellent for volatile impurities, robust.Best for non-volatile/thermal labile impurities (e.g., sulfoxides).Provides structural information for unknown peak identification.[5]
Limitations Not suitable for non-volatile compounds.May have lower resolution for some isomeric impurities.Less quantitative than FID/UV without specific calibration.

Conclusion: A Commitment to Quality

Validating the purity of reagents like this compound is not a procedural formality; it is a cornerstone of scientific integrity. By understanding the potential impurity profile, selecting the appropriate analytical methodology, and employing self-validating protocols, researchers can mitigate a significant source of experimental variability. This guide provides the framework and practical steps to ensure that the chemical reagents used in biological assays are of verifiable and documented high quality, thereby strengthening the reliability and reproducibility of the resulting scientific data. Adherence to these principles, as outlined in guidelines from bodies like the USP, is critical for advancing robust and reliable science.[12][13]

References

  • BioAgilytix. Bioanalytical Testing Under GMP: Assuring Biologic Safety & Efficacy via Impurities Assays. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13407, this compound. [Link]

  • Creative Diagnostics. Impurity Analysis of Biological Drugs. [Link]

  • FDCELL. USP〈1033〉Biological Assay Validation: Key Guidelines. [Link]

  • Proclinical. Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. [Link]

  • ECA Academy. Revision of USP Chapter <1033> on Validation of Biological Assays published. [Link]

  • Ambar Lab. How we validate new laboratory reagents. [Link]

  • Post Apple Scientific. The Impact of Impurities in Lab Chemicals. [Link]

  • BioPharm International. Impurity Testing of Biologic Drug Products. [Link]

  • EDRA Services. A Practical Approach to Biological Assay Validation. [Link]

  • WOAH. Principles and Methods of Validation of Diagnostic Assays for Infectious Diseases. [Link]

  • Organic Syntheses. Phenyl vinyl sulfide. [Link]

  • Matexcel. Sulfide Test. [Link]

  • Fishman, A., et al. Rapid Methods for High-Throughput Detection of Sulfoxides. [Link]

  • Kang, J., et al. Determination of Organic and Reduced Inorganic Sulfur by Multi-element Scanning Thermal Analysis. [Link]

  • Fadeeva, V. I., et al. Determination of sulfur in organic compounds using a barium-selective electrode. [Link]

  • Alicino, J. F. Rapid Quantitative Determination of Sulfur in Organic Compounds. [Link]

  • East, D. J., & D. C. Johnson. Gas chromatographic determination of elemental and polysulfide sulfur in kraft pulping liquors. [Link]

  • Crouch, M.D., et al. Magnetic Resonance Spectroscopic Investigations of Poly(p-Phenylene Sulfide/Disulfide), PPS/DS. [Link]

  • PubChemLite. Phenyl 3-phenylpropyl sulphide (C15H16S). [Link]

  • Google Patents.US6413431B1 - HPLC method for purifying organic compounds.
  • MeitY OLabs. Detection of Sulphur in an Organic Compound. [Link]

  • Zhang, L., et al. Identification and Quantification of Related Impurities in 2-Chloroethyl Phenyl Sulfide for Industrial Use. [Link]

  • Agilent Technologies. GC Analysis of Sulfur Components in Propylene using a Pulsed Flame Photometric Detector. [Link]

  • American Laboratory. GC Analysis of Sulfur Components in Propylene Using a Pulsed Flame Photometric Detector. [Link]

  • Agilent Technologies. Analysis of Low-Level Sulfur Compounds in Natural Gas and Propylene Using a Pulsed Flame Photometric Detector. [Link]

  • NCERT. BACKGROUND INFORMATION ABOUT INVESTIGATORY PROJECTS. [Link]

  • Nechifor, A.C., et al. Removing of the Sulfur Compounds by Impregnated Polypropylene Fibers with Silver Nanoparticles-Cellulose Derivatives for Air Odor Correction. [Link]

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A Comparative Guide to the Synthesis of Phenyl Propyl Sulfide: From Classic Nucleophilic Substitution to Modern Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenyl propyl sulfide is a valuable organosulfur compound, serving as a key intermediate and building block in various fields, including pharmaceutical development and materials science. Its thioether linkage is a common motif in biologically active molecules and functional materials. The efficient and selective construction of this C-S bond is therefore of significant interest to synthetic chemists.

This guide provides an in-depth comparative analysis of the primary methodologies for synthesizing this compound. We move beyond simple procedural lists to explore the underlying mechanisms, practical advantages, and inherent limitations of each approach. By grounding our discussion in experimental data and established protocols, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to select and implement the optimal synthetic strategy for their specific laboratory or industrial needs. We will examine three principal routes: the traditional Williamson-type S_N2 reaction, the modern and efficient Thiol-Ene radical addition, and emerging green catalytic approaches that promise a more sustainable future for chemical synthesis.

Methodology 1: Classical S_N2 Nucleophilic Substitution

The most established and widely practiced route to this compound is analogous to the Williamson ether synthesis, employing a bimolecular nucleophilic substitution (S_N2) mechanism.[1][2] This method relies on the reaction of a thiophenoxide nucleophile with an appropriate propyl electrophile.

Reaction Principle and Mechanism

The synthesis proceeds in two conceptual steps. First, the weakly acidic thiol proton of thiophenol is removed by a base to generate the potent thiophenoxide nucleophile. Second, this nucleophile attacks the electrophilic carbon of a propyl halide or sulfonate in a concerted, backside attack, displacing the leaving group and forming the thioether bond.[2][3][4]

The reaction's success hinges on classic S_N2 principles. Primary alkyl halides, such as 1-bromopropane or 1-iodopropane, are ideal substrates as they minimize the competing E2 elimination reaction that can become significant with secondary or tertiary halides.[2][4]

Advantages
  • Reliability and Versatility: This is a time-tested method with a broad scope and predictable outcomes.[2]

  • Readily Available Starting Materials: Thiophenol, propyl halides, and common bases are staple laboratory reagents.

  • High Yields: Under optimized conditions, yields are typically very good to excellent.

Disadvantages
  • Use of Strong Bases: Reagents like sodium hydride (NaH) are flammable and require careful handling under inert atmospheres.

  • Halide Waste: The reaction generates stoichiometric amounts of salt byproduct (e.g., NaBr, NaI).

  • Potential for Byproducts: Competing elimination reactions can occur, and over-alkylation of the product is possible if reaction conditions are not carefully controlled.

  • Solvent Toxicity: Traditional protocols often employ dipolar aprotic solvents like DMF or NMP, which are facing increasing regulatory scrutiny due to reprotoxicity concerns.[1]

Experimental Protocol: S_N2 Synthesis

Caution: This reaction should be performed in a well-ventilated fume hood. Sodium hydride is highly reactive with water.

  • Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.53 g, 22.0 mmol, 1.1 equiv, 60% dispersion in mineral oil).

  • Solvent Addition: Add 30 mL of anhydrous tetrahydrofuran (THF) to the flask via syringe. Cool the suspension to 0 °C in an ice bath.

  • Nucleophile Generation: Slowly add thiophenol (2.20 g, 20.0 mmol, 1.0 equiv) dropwise to the stirred suspension. Effervescence (H₂ gas) will be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the sodium thiophenoxide salt.

  • Electrophile Addition: Add 1-bromopropane (2.71 g, 22.0 mmol, 1.1 equiv) dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Workup: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Visualization: S_N2 Synthesis Workflow

SN2_Workflow cluster_prep Step 1: Nucleophile Generation cluster_reaction Step 2: Substitution cluster_workup Step 3: Purification Thiophenol Thiophenol Thiophenoxide Sodium Thiophenoxide Thiophenol->Thiophenoxide Deprotonation NaH NaH (Base) in THF, 0°C NaH->Thiophenoxide Product This compound Thiophenoxide->Product SN2 Attack PropylBromide 1-Bromopropane PropylBromide->Product Workup Aqueous Workup & Extraction Product->Workup Purification Column Chromatography Workup->Purification ThiolEne_Cycle Initiator Initiator (UV, Δ) Thiophenol Ph-SH Initiator->Thiophenol Initiation ThiylRadical Ph-S• Thiophenol->ThiylRadical H• abstraction Product Phenyl Propyl Sulfide Thiophenol->Product ThiylRadical->ThiylRadical Termination (e.g., Dimerization) Propene Propene ThiylRadical->Propene Propagation (Addition) IntermediateRadical Ph-S-CH2-C•H-CH3 Propene->IntermediateRadical IntermediateRadical->Thiophenol Propagation (Chain Transfer) IntermediateRadical->ThiylRadical

Caption: The catalytic cycle of the free-radical Thiol-Ene reaction.

Methodology 3: Emerging Green Catalytic Approaches

In response to the growing demand for sustainable chemical manufacturing, new methods are being developed that minimize waste and avoid hazardous reagents. One promising area is the use of ionic liquids (ILs) as dual-purpose catalysts and solvents.

Reaction Principle and Mechanism

While direct literature on this compound synthesis via this method is sparse, we can extrapolate from similar systems, such as the synthesis of benzyl phenyl sulfide. [5]A potential green route could involve the direct reaction of thiophenol with 1-propanol, a benign and renewable alcohol, using a dual-functional acidic ionic liquid.

The mechanism would likely involve the protonation of the alcohol's hydroxyl group by the acidic IL, facilitating its departure as a water molecule (a benign byproduct) to form a propyl carbocation or a related activated species. The thiophenol, potentially activated through hydrogen bonding with the IL, would then act as the nucleophile to form the thioether. [5]This approach elegantly circumvents the need for halide leaving groups and strong bases.

Advantages
  • High Atom Economy and Green Byproduct: The only byproduct is water.

  • Avoidance of Halides and Strong Bases: Eliminates the use of corrosive and hazardous reagents.

  • Catalyst Reusability: Ionic liquids are non-volatile and can often be recovered and reused, reducing cost and waste. [5]* Milder Conditions: These reactions can often be driven under milder conditions than traditional condensation reactions.

Disadvantages
  • Catalyst Cost: Specialized ionic liquids can be expensive compared to traditional reagents.

  • Reaction Development: As an emerging area, reaction conditions may require significant optimization for new substrate pairings.

  • Product Separation: Separating the product from the non-volatile ionic liquid can sometimes be challenging.

Comparative Performance Analysis

To facilitate an objective comparison, the key performance indicators for each synthetic method are summarized below. The data represents typical outcomes and may vary based on specific reaction conditions and scale.

Parameter S_N2 Nucleophilic Substitution Thiol-Ene Radical Addition Green Catalytic Approach (Projected)
Typical Yield 85-95%>95%80-90%
Reaction Time 4-12 hours0.5-2 hours6-24 hours
Temperature 0 °C to Room Temp.Room Temperature60-100 °C
Key Reagents Thiophenol, Propyl Halide, Base (NaH)Thiophenol, Propene, InitiatorThiophenol, Propanol, Ionic Liquid
Atom Economy Moderate (generates salt waste)Excellent (100% theoretical)Excellent (generates water)
Reagent Hazards Strong base, toxic solvents, alkylating agents [1]Malodorous thiol, gaseous alkenePotentially costly/specialized catalyst
Scalability Well-established for industrial scaleGood, may require flow chemistry setup for gasModerate, depends on catalyst cost/recycling
Byproducts Sodium HalideNone (in ideal reaction)Water

Conclusion and Recommendations

The choice of synthetic method for this compound is a classic example of balancing tradition, efficiency, and sustainability.

  • The S_N2 Nucleophilic Substitution remains a robust and reliable workhorse for laboratory-scale synthesis. Its predictability and reliance on common reagents make it highly accessible. However, its environmental footprint, characterized by halide waste and the use of hazardous reagents, is a significant drawback.

  • The Thiol-Ene Radical Addition represents the pinnacle of efficiency and elegance. Its "click" characteristics—quantitative yields, mild conditions, and perfect atom economy—make it the superior choice for applications where purity, speed, and functional group tolerance are paramount. Its primary practical hurdle is the management of a gaseous reagent.

  • Green Catalytic Approaches are the future of sustainable synthesis. By replacing halide leaving groups with alcohol-derived water, these methods drastically reduce waste and improve the overall safety profile. While still an emerging field requiring further development, the principles of using recyclable catalysts like ionic liquids offer a compelling path toward environmentally benign production.

For researchers, the selection is clear: for routine, small-scale synthesis where infrastructure is limited, the S_N2 method is adequate. For high-throughput synthesis, complex substrates, or applications demanding the highest purity, the Thiol-Ene reaction is unmatched. For those focused on long-term, sustainable, and scalable production, investing in the development of green catalytic protocols is a forward-thinking and ultimately more responsible strategy.

References

  • Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. (2025). Wordpress.
  • Chapter 18: Ethers and Epoxides; Thiols and Sulfides. LibreTexts.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Williamson ether synthesis. Wikipedia.
  • Williamson Ether Synthesis. Cambridge University Press.
  • Thiol-ene reaction. Wikipedia.
  • Kryger, M. (2008). APPLICATIONS OF THIOL – ENE COUPLING. University of Illinois Chemistry.
  • A Green Route to Benzyl Phenyl Sulfide from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids. (2023).

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Comparative Reactivity Analysis: Phenyl Propyl Sulfide vs. Methyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of organosulfur chemistry, alkyl phenyl sulfides serve as crucial intermediates and structural motifs in a wide array of applications, from pharmaceuticals to materials science. The reactivity of these compounds is finely tuned by the nature of the alkyl substituent attached to the sulfur atom. This guide provides an in-depth, objective comparison of the reactivity of phenyl propyl sulfide and its close analogue, methyl phenyl sulfide (thioanisole), focusing on the electronic and steric effects that govern their behavior in key organic transformations.

Foundational Principles: Electronic and Steric Effects

The reactivity differences between this compound and methyl phenyl sulfide are primarily dictated by the interplay of two fundamental factors:

  • Inductive Effect (+I): Alkyl groups are electron-donating through the sigma bond network. The propyl group, being larger than the methyl group, exerts a slightly stronger positive inductive effect. This increased electron donation enhances the electron density at the sulfur atom and, through resonance, at the ortho and para positions of the phenyl ring.

  • Steric Hindrance: The spatial bulk of the alkyl group can impede the approach of reagents to the sulfur atom or adjacent positions on the aromatic ring.[1] The n-propyl group is significantly larger than the methyl group, leading to greater steric hindrance around the sulfur and the ortho positions of the phenyl ring.[2]

These two effects are often in opposition, and the dominant factor depends on the specific reaction type.

Comparative Reactivity in Key Transformations

We will now examine the relative reactivity of this compound and methyl phenyl sulfide in three common classes of reactions: oxidation at the sulfur atom, the nucleophilicity of the sulfur, and electrophilic aromatic substitution on the phenyl ring.

Oxidation to Sulfoxides and Sulfones

The oxidation of thioethers is a fundamental transformation, yielding sulfoxides and subsequently sulfones.[3][4] This reaction involves an electrophilic attack on the sulfur atom by an oxidizing agent.

Causality Behind Reactivity: The rate of oxidation is influenced by the electron density on the sulfur atom; a more electron-rich sulfur is more nucleophilic and reacts faster with electrophilic oxidants like hydrogen peroxide or m-CPBA.[5] Based on electronic effects alone, the propyl group's stronger +I effect should make this compound more reactive than methyl phenyl sulfide.

However, kinetic studies on a series of alkyl phenyl sulfides have shown that while the electron-donating power of the alkyl group does increase the rate, the reactivity is not markedly controlled by the bulkiness of the alkyl group in certain oxidations.[6] For instance, in the oxidation by butyltriphenylphosphonium dichromate, the electronic effect is the dominant factor.[6] Conversely, in systems where the oxidant or catalyst is bulky, steric hindrance can play a more significant role. For example, studies on shape-selective oxidation using zeolite catalysts have shown that sterically hindered thioethers, like tert-butyl methyl thioether, are oxidized more slowly to the sulfone compared to less hindered analogues.[7][8]

Experimental Data Summary:

CompoundRelative Rate of Oxidation (Qualitative)Dominant FactorRationale
Methyl Phenyl Sulfide Baseline-Smaller steric profile.
This compound Slightly FasterElectronic (+I Effect)The stronger inductive effect of the propyl group increases electron density on the sulfur, accelerating the attack by the electrophilic oxidant.[6][9]

Note: Relative rates can be highly dependent on the specific oxidant and reaction conditions.

Nucleophilicity of the Sulfur Atom

Thioethers can act as nucleophiles, for example, in SN2 reactions with alkyl halides to form sulfonium salts.[10]

Causality Behind Reactivity: Similar to oxidation, the nucleophilicity of the sulfur atom is enhanced by electron-donating groups. The propyl group's stronger inductive effect increases the electron density on the sulfur, making this compound an inherently stronger nucleophile than methyl phenyl sulfide.

However, the SN2 reaction is highly sensitive to steric hindrance.[11] The bulkier propyl group can sterically hinder the sulfur atom's approach to the electrophilic carbon of the alkyl halide, potentially slowing the reaction rate compared to the less hindered methyl phenyl sulfide. The outcome depends on the balance between the enhanced electronic character and the increased steric demand. For unhindered electrophiles, the electronic effect is likely to dominate. For bulky electrophiles, the steric effect of the propyl group could become the rate-limiting factor.

Electrophilic Aromatic Substitution (EAS)

The alkylthio (-SR) group is an activating, ortho, para-directing group in electrophilic aromatic substitution due to the ability of the sulfur's lone pairs to donate electron density to the aromatic ring via resonance.

Causality Behind Reactivity: The slightly stronger electron-donating nature of the propyl group in this compound should, in principle, make the aromatic ring slightly more activated towards electrophilic attack compared to methyl phenyl sulfide. However, the more significant difference lies in the regioselectivity, specifically the ratio of ortho to para products.

The increased steric bulk of the propyl group significantly hinders the approach of an electrophile to the ortho positions.[2][12] This steric hindrance leads to a pronounced preference for substitution at the less hindered para position.

Expected Product Distribution in Nitration:

SubstrateOrtho Product (%)Para Product (%)Dominant Factor for Regioselectivity
Methyl Phenyl Sulfide Higher proportionLower proportionModerate Steric Hindrance
This compound Lower proportionHigher proportionSignificant Steric Hindrance[12][13]

This shift in regioselectivity is a critical consideration in synthetic design, allowing for the preferential formation of the para isomer by simply increasing the steric bulk of the alkyl group on the sulfur.

Experimental Protocols

To empirically determine the relative reactivity, a competitive reaction is the most direct and reliable method.

Protocol: Competitive Oxidation of this compound and Methyl Phenyl Sulfide

This protocol is designed to provide a clear, semi-quantitative comparison of the oxidation rates of the two sulfides.

Objective: To determine which sulfide is oxidized preferentially by a limiting amount of an oxidizing agent.

Materials:

  • Methyl Phenyl Sulfide (Thioanisole)[14]

  • This compound[15]

  • Dichloromethane (DCM), anhydrous

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Internal standard (e.g., dodecane)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Solution Preparation: Prepare a stock solution in a 50 mL volumetric flask containing methyl phenyl sulfide (1.0 mmol), this compound (1.0 mmol), and an internal standard (e.g., dodecane, 0.5 mmol) in anhydrous DCM.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add 10 mL of the stock solution. Cool the flask to 0 °C in an ice bath.

  • Initiation: Prepare a solution of m-CPBA (0.5 mmol, 0.5 equivalents) in 5 mL of DCM. Add this solution dropwise to the stirred sulfide solution over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Take aliquots (0.1 mL) from the reaction mixture at specific time intervals (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: Immediately quench each aliquot by adding it to a vial containing 1 mL of saturated sodium bicarbonate solution to neutralize the m-CPBA and the resulting m-chlorobenzoic acid.

  • Workup: Extract the quenched aliquot with 1 mL of DCM. Dry the organic layer with a small amount of anhydrous magnesium sulfate.

  • Analysis: Analyze the organic layer by GC-FID. The disappearance of the starting material peaks relative to the internal standard will indicate the rate of consumption for each sulfide.

Data Interpretation: By comparing the peak areas of methyl phenyl sulfide and this compound relative to the internal standard over time, you can determine the relative rate of oxidation. The sulfide that is consumed more quickly is the more reactive species under these conditions. Based on the principles discussed, this compound is expected to react faster due to its enhanced electronic properties.[6]

Visualizing Experimental Workflow

The following diagram outlines the workflow for the competitive oxidation experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare Stock Solution: - Methyl Phenyl Sulfide (1.0 mmol) - this compound (1.0 mmol) - Internal Standard (0.5 mmol) - in DCM react1 Charge Reactor: 10 mL of Stock Solution prep1->react1 Input react2 Cool to 0 °C react1->react2 react4 Add m-CPBA Dropwise react2->react4 react3 Prepare m-CPBA Solution (0.5 mmol in DCM) react3->react4 react5 Stir and Take Aliquots (t = 0, 5, 15, 30, 60 min) react4->react5 analysis1 Quench Aliquot (Sat. NaHCO3) react5->analysis1 Sample analysis2 Extract with DCM analysis1->analysis2 analysis3 Dry (MgSO4) analysis2->analysis3 analysis4 Analyze by GC-FID analysis3->analysis4 analysis5 Determine Relative Consumption of Sulfides vs. Internal Standard analysis4->analysis5

Caption: Workflow for the competitive oxidation of sulfides.

Conclusion

The reactivity of this compound and methyl phenyl sulfide is governed by a subtle balance of electronic and steric effects.

  • For reactions where the sulfur atom acts as a nucleophile (e.g., oxidation ), the stronger electron-donating propyl group slightly increases the reactivity of this compound compared to methyl phenyl sulfide, as long as steric hindrance from the oxidant is not prohibitive.

  • In electrophilic aromatic substitution , while both are activating ortho, para-directors, the greater steric bulk of the propyl group makes this compound more selective for the para product .

This comparative guide provides the foundational knowledge and practical methodology for researchers to understand, predict, and manipulate the reactivity of these important organosulfur compounds in their synthetic endeavors.

References

  • Indian Academy of Sciences. (n.d.). Kinetics and correlation analysis of reactivity in the oxidation of organic sulfides by butyltriphenylphosphonium dichromate. Retrieved from [Link]

  • International Science Community Association. (2013). Kinetics and Mechanism of (salen)Mn Catalyzed Oxidation of Aryl phenyl Sulfides with Sodium Metaperiodate. Research Journal of Chemical Sciences, 3(4), 29-35. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics and mechanism of oxidation of alkyl phenyl sulfides by cetyltrimethylammonium dichromate. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Oxidations of aromatic sulfides promoted by the phthalimide N-oxyl radical (PINO). Journal of Physical Organic Chemistry. Retrieved from [Link]

  • PubMed. (2004). Steric and electronic control over the reactivity of a thiolate-ligated Fe(II) complex with dioxygen and superoxide: reversible mu-oxo dimer formation. Inorganic Chemistry, 43(24), 7682-90. Retrieved from [Link]

  • Quora. (2020). When a benzene ring with an ortho-para directing substituent undergoes an electrophilic aromatic substitution reaction, what percentage of the product is the ortho isomer and what percentage is the Para isomer?. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 19.7: An Explanation of Substituent Effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Asymmetric synthesis of tertiary thiols and thioethers. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (2003). Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3. Organic Letters, 5, 235-237. Retrieved from [Link]

  • ResearchGate. (n.d.). Photosensitized Oxidation of Alkyl Phenyl Sulfoxides. C−S Bond Cleavage in Alkyl Phenyl Sulfoxide Radical Cations. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Reddit. (2022). Chemoselective thioether oxidation. r/Chempros. Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • ScienceDirect. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Retrieved from [Link]

  • ResearchGate. (2023). A Green Route to Benzyl Phenyl Sulfide from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids. Retrieved from [Link]

  • ResearchGate. (n.d.). Dependence of the methyl phenyl sulfide conversion vs. (a) reaction.... Retrieved from [Link]

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A Comparative Guide to the Properties of Phenyl Propyl Sulfide and Diphenyl Sulfide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organosulfur chemistry, the subtle structural variance between an alkyl and an aryl substituent on a sulfide moiety can profoundly influence its physicochemical properties and chemical reactivity. This guide provides an in-depth, objective comparison of phenyl propyl sulfide and diphenyl sulfide, two structurally related yet distinct thioethers. The following analysis, supported by experimental data, is designed to equip researchers, scientists, and drug development professionals with the critical insights necessary for informed decision-making in synthetic design and application.

At a Glance: Key Physicochemical Properties

A foundational understanding of the physical properties of these two sulfides is paramount for their effective handling, purification, and application in various chemical processes. The following table summarizes their key physicochemical parameters.

PropertyThis compoundDiphenyl SulfideReferences
Molecular Formula C₉H₁₂SC₁₂H₁₀S[1][2]
Molecular Weight 152.26 g/mol 186.27 g/mol [1][2]
Appearance -Colorless liquid[3][4]
Odor -Unpleasant, stench[3][4]
Boiling Point 210-215 °C296 °C[5]
Melting Point -45 °C-25.9 °C[3]
Density 1.001 g/mL1.113 g/cm³ (at 20 °C)[3]
Solubility -Insoluble in water; Soluble in diethyl ether, benzene, carbon disulfide[3]
Refractive Index (n²⁰/D) 1.5551.6327[3]

Molecular Structure and Spectroscopic Characterization

The structural differences between this compound and diphenyl sulfide are fundamental to their distinct properties. This compound features a flexible propyl chain attached to the sulfur atom, while diphenyl sulfide possesses two rigid phenyl rings.

Figure 1. Molecular structures of this compound and Diphenyl Sulfide.

These structural nuances are reflected in their spectroscopic signatures.

¹H NMR Spectroscopy
  • This compound: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the propyl group: a triplet for the terminal methyl protons (CH₃), a sextet for the methylene protons adjacent to the methyl group (CH₂), and a triplet for the methylene protons attached to the sulfur atom (S-CH₂). The aromatic protons will appear as a multiplet in the downfield region.

  • Diphenyl Sulfide: The ¹H NMR spectrum of diphenyl sulfide is simpler in the aliphatic region (or lack thereof) and more complex in the aromatic region, showing multiplets for the phenyl protons.

¹³C NMR Spectroscopy
  • This compound: The ¹³C NMR spectrum of this compound will display signals for the three distinct carbon atoms of the propyl chain in the aliphatic region, in addition to the signals for the aromatic carbons.[1]

  • Diphenyl Sulfide: The ¹³C NMR spectrum of diphenyl sulfide will only show signals corresponding to the carbon atoms of the two phenyl rings.

Infrared (IR) Spectroscopy

Both molecules will exhibit characteristic IR absorption bands for C-H stretching and bending of the aromatic rings. This compound will additionally show characteristic C-H stretching and bending vibrations for the aliphatic propyl group. The C-S stretching vibration is typically weak and appears in the fingerprint region.

Comparative Reactivity: A Tale of Two Sulfides

The electronic and steric differences between the propyl and phenyl substituents have a profound impact on the reactivity of the sulfur atom.

Oxidation

The selective oxidation of sulfides is a key challenge, often requiring careful control of reaction conditions to avoid over-oxidation to the sulfone.[7]

Nucleophilic Substitution

In the context of nucleophilic substitution reactions, the role of the sulfide can be twofold: acting as a nucleophile itself or being part of a molecule undergoing substitution.

  • Sulfur as a Nucleophile: The lone pairs on the sulfur atom allow both molecules to act as nucleophiles. The higher electron density on the sulfur of this compound, due to the inductive effect of the propyl group, would theoretically make it a stronger nucleophile than diphenyl sulfide.

  • Nucleophilic Aromatic Substitution: In reactions where a nucleophile attacks one of the phenyl rings, the reactivity is influenced by the nature of the substituent on the ring. The -S-propyl group is a weaker activating group compared to a simple -S-phenyl group for electrophilic aromatic substitution, and a weaker deactivating group for nucleophilic aromatic substitution.

Synthesis Protocols: A Practical Guide

The synthesis of these sulfides can be achieved through various methods. Below are representative experimental protocols for their preparation.

Synthesis of this compound

A common method for the synthesis of unsymmetrical sulfides like this compound is the reaction of a thiolate with an alkyl halide.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophenol (1.0 eq.) in a suitable solvent such as ethanol or DMF.

  • Thiolate Formation: Add a base, such as sodium hydroxide or sodium ethoxide (1.1 eq.), to the solution and stir until the thiophenol is completely deprotonated to form sodium thiophenolate.

  • Alkyl Halide Addition: Add 1-bromopropane (1.05 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel.

G cluster_workflow Synthesis of this compound Thiophenol Thiophenol Thiophenolate Sodium Thiophenolate Thiophenol->Thiophenolate + Base Base (e.g., NaOH) Base->Thiophenolate + Reaction Reaction (Reflux) Thiophenolate->Reaction Bromopropane 1-Bromopropane Bromopropane->Reaction Workup Work-up & Extraction Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification PPS This compound Purification->PPS

Figure 2. Experimental workflow for the synthesis of this compound.

Synthesis of Diphenyl Sulfide

Diphenyl sulfide can be synthesized via several routes, including the Friedel-Crafts reaction of benzene with sulfur dichloride or the reaction of chlorobenzene with sodium sulfide. A modern and versatile method is the palladium-catalyzed cross-coupling of a thiophenol with an aryl halide.[1]

Experimental Protocol: Palladium-Catalyzed Synthesis of Diphenyl Sulfide [1]

  • Reaction Setup: To a dry Schlenk flask, add the aryl halide (e.g., bromobenzene, 1.0 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.015 mmol), a phosphine ligand (e.g., Xantphos, 0.03 mmol), and a base (e.g., cesium carbonate, 1.4 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add anhydrous toluene (5 mL) and thiophenol (1.2 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., diethyl ether) and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

G cluster_workflow Pd-Catalyzed Synthesis of Diphenyl Sulfide ArylHalide Aryl Halide (e.g., Bromobenzene) Reaction Reaction (Toluene, 110°C) ArylHalide->Reaction Thiophenol Thiophenol Thiophenol->Reaction Catalyst Pd Catalyst & Ligand Catalyst->Reaction Base Base (e.g., Cs₂CO₃) Base->Reaction Workup Work-up & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification DPS Diphenyl Sulfide Purification->DPS

Figure 3. Experimental workflow for the Pd-catalyzed synthesis of Diphenyl Sulfide.

Applications and Safety Considerations

Both this compound and diphenyl sulfide serve as important intermediates in organic synthesis. Diphenyl sulfide, in particular, is a precursor to various pharmaceuticals and polymers.

Safety: Both compounds should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Diphenyl sulfide is known to have an unpleasant odor and is classified as harmful if swallowed and causes skin irritation. For this compound, while specific toxicity data is less available, it is prudent to handle it with similar precautions.

Conclusion

The choice between this compound and diphenyl sulfide in a research or development context will be dictated by the specific requirements of the application. The presence of the aliphatic propyl chain in this compound renders its sulfur atom more nucleophilic and susceptible to oxidation, while also imparting greater flexibility to the molecule. In contrast, the two phenyl rings of diphenyl sulfide create a more rigid structure with a less nucleophilic sulfur atom, but with a richer potential for modifications on the aromatic rings. A thorough understanding of these nuanced differences, as outlined in this guide, is essential for the rational design of synthetic strategies and the development of novel chemical entities.

References

  • Diphenyl sulfide. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]

  • Diphenyl disulfide. (2003). Organic Syntheses, 80, 184. [Link]

  • Diphenyl sulfide. (n.d.). Organic Syntheses, Coll. Vol. 2, p.242 (1943); Vol. 13, p.44 (1933). [Link]

  • SAFETY DATA SHEET: Diphenyl sulfide. (2024). Sigma-Aldrich.
  • Phenyl 2-propynyl sulfide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

  • Srinivasan, C., Chellamani, A., & Rajagopal, S. (1985). Mechanism of the oxidation of alkyl aryl and diphenyl sulfides by chromium(VI). The Journal of Organic Chemistry, 50(13), 2256–2260.
  • Hanson, P., Hendrickx, R. A. A. J., & Lindsay Smith, J. R. (2008). Kinetic studies on the oxidation of aryl methyl sulfides and sulfoxides by dimethyldioxirane; absolute rate constant. Organic & Biomolecular Chemistry, 6(4), 749-758.
  • This compound. (n.d.). In NIST/TRC Web Thermo Tables (WTT). Retrieved December 31, 2025, from [Link]

  • Harrah, L. A., Ryan, M. T., & Tamborski, C. (1960). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. WADD Technical Report 60-759.
  • Synthesis and characterization of novel Polyphenylene sulfide (PPS) containing chromophore in the main chain. (2015). Request PDF. Retrieved from [Link]

  • Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. (2014). The Journal of Organic Chemistry, 79(6), 2548–2558.
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  • Manufacture of ​Diphenyl sulfide. (n.d.). Qingdao Scienoc Chemical Co., Ltd. Retrieved from [Link]

  • Hydrogen sulfide detection using nucleophilic substitution-cyclization-based fluorescent probes. (2015). Methods in Enzymology, 554, 47-62.
  • Sulfur K-Edge X-ray Absorption Spectroscopy of Aryl and Aryl–Alkyl Sulfides. (2011). The Journal of Physical Chemistry A, 115(18), 4567–4575.
  • Exploring the dynamics of nucleophilic substitution reactions: Understanding the role of entropy and potential energy in SN1 and SN2 pathways. (2023).
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A Spectroscopic Duel: Distinguishing Phenyl Propyl Sulfide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the nuanced world of chemical analysis, the ability to unequivocally differentiate between structural isomers is paramount. Phenyl propyl sulfide and its branched-chain isomer, isopropyl phenyl sulfide, present a classic analytical challenge. While possessing the same molecular formula (C₉H₁₂S) and, consequently, the same molecular weight, their distinct structural arrangements give rise to subtle yet definitive differences in their spectroscopic signatures. This guide provides an in-depth comparative analysis of 1-(phenylthio)propane and 2-(phenylthio)propane (isopropyl phenyl sulfide) using ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By understanding the principles behind the observed spectral variations, researchers can confidently identify and characterize these closely related compounds.

The Isomers at a Glance

A fundamental understanding of the isomeric structures is crucial to interpreting their spectroscopic data.

  • 1-(Phenylthio)propane: A linear propyl chain is attached to the sulfur atom, which is, in turn, bonded to a phenyl group.

  • Isopropyl Phenyl Sulfide (2-(phenylthio)propane): A branched isopropyl group is attached to the sulfur atom, which is bonded to a phenyl group.

The seemingly minor difference in the alkyl chain structure leads to significant variations in the chemical environment of the constituent atoms, which are reflected in their spectroscopic profiles.

isomers cluster_0 1-(Phenylthio)propane cluster_1 Isopropyl Phenyl Sulfide 1-(Phenylthio)propane_structure S-CH₂-CH₂-CH₃ phenyl_1 Phenyl Group phenyl_1->1-(Phenylthio)propane_structure Isopropyl_Phenyl_Sulfide_structure S-CH(CH₃)₂ phenyl_2 Phenyl Group phenyl_2->Isopropyl_Phenyl_Sulfide_structure

Figure 1: Molecular structures of 1-(Phenylthio)propane and Isopropyl Phenyl Sulfide.

¹H NMR Spectroscopy: A Tale of Two Alkyl Chains

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the connectivity of hydrogen atoms within a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals provide a detailed fingerprint of the proton environments.

The most significant differences in the ¹H NMR spectra of the two isomers are observed in the alkyl region.

1-(Phenylthio)propane:

  • Triplet (δ ~2.8-2.9 ppm): This signal corresponds to the two protons on the carbon adjacent to the sulfur atom (-S-CH₂ -). The signal is split into a triplet by the two neighboring protons on the adjacent methylene group.

  • Sextet (δ ~1.6-1.7 ppm): The two protons of the central methylene group (-CH₂-CH₂ -CH₃) give rise to this multiplet. They are coupled to both the adjacent methylene protons and the terminal methyl protons.

  • Triplet (δ ~1.0 ppm): The three protons of the terminal methyl group (-CH₂-CH₃) appear as a triplet due to coupling with the adjacent methylene protons.

Isopropyl Phenyl Sulfide:

  • Septet (δ ~3.2-3.4 ppm): This signal is characteristic of the single proton on the carbon attached to the sulfur atom (-S-CH -(CH₃)₂). It is split into a septet by the six equivalent protons of the two methyl groups.

  • Doublet (δ ~1.3 ppm): The six equivalent protons of the two methyl groups (-CH(CH₃ )₂) appear as a doublet due to coupling with the single methine proton.

The aromatic region (δ ~7.1-7.4 ppm) for both isomers typically shows a complex multiplet corresponding to the five protons of the phenyl ring. While subtle differences may exist due to the influence of the different alkyl substituents, the primary distinguishing features lie in the alkyl proton signals.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment.

Key Differentiating Signals in ¹³C NMR:

Carbon Position1-(Phenylthio)propane (δ, ppm)Isopropyl Phenyl Sulfide (δ, ppm)Justification of Chemical Shift Difference
C-S (Alkyl)~35-36~40-42The methine carbon in the isopropyl group is more substituted than the methylene carbon in the n-propyl group, leading to a downfield shift.
-CH₂- (Propyl)~22-23-This signal is unique to the linear isomer.
-CH₃ (Propyl)~13-14~23-24The methyl carbons in the isopropyl group are equivalent and experience a different electronic environment compared to the terminal methyl group of the n-propyl chain.
C-S (Aromatic)~136-137~135-136The electronic effect of the alkyl group on the ipso-carbon of the phenyl ring is slightly different between the two isomers.
Aromatic Carbons~125-130~126-130The overall pattern and chemical shifts of the other aromatic carbons will show minor variations.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 20-30 mg of the this compound isomer in 0.6-0.7 mL of CDCl₃.

  • Instrument: A 100 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 90°

    • Spectral width: 0 to 200 ppm

    • Proton decoupling: Broadband decoupling.

  • Processing: Apply a Fourier transform to the FID and phase correct the spectrum. Reference the spectrum to the solvent signal of CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared (IR) spectroscopy probes the vibrational modes of molecules. While both isomers will exhibit the characteristic absorptions for a monosubstituted benzene ring and C-H bonds, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation.

Common and Distinguishing IR Absorptions:

Wavenumber (cm⁻¹)Vibration1-(Phenylthio)propaneIsopropyl Phenyl Sulfide
~3100-3000Aromatic C-H stretchPresentPresent
~3000-2850Aliphatic C-H stretchPresentPresent
~1580, ~1480, ~1440Aromatic C=C stretchPresentPresent
~740-730 and ~690-680C-H out-of-plane bend (monosubstituted benzene)PresentPresent
~1380C-H bend (CH₃)PresentStronger, often a doublet

The most notable difference lies in the C-H bending vibrations of the alkyl groups. Isopropyl phenyl sulfide will typically show a more intense and often split peak around 1380 cm⁻¹, characteristic of the gem-dimethyl group of the isopropyl moiety.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16

  • Processing: A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry: Unraveling Fragmentation Pathways

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While both isomers have the same molecular ion peak (M⁺˙) at m/z 152, their fragmentation patterns under electron ionization (EI) are distinct due to the differences in their alkyl chain structures.

Key Fragmentation Pathways:

fragmentation cluster_0 1-(Phenylthio)propane Fragmentation cluster_1 Isopropyl Phenyl Sulfide Fragmentation M_1 [C₆H₅SCH₂CH₂CH₃]⁺˙ m/z = 152 F1_1 [C₆H₅S=CH₂]⁺ m/z = 123 M_1->F1_1 - C₂H₅˙ F2_1 [C₆H₅S]⁺ m/z = 109 M_1->F2_1 - C₃H₇˙ F3_1 [C₃H₇]⁺ m/z = 43 M_1->F3_1 - C₆H₅S˙ M_2 [C₆H₅SCH(CH₃)₂]⁺˙ m/z = 152 F1_2 [C₆H₅S=CH(CH₃)]⁺ m/z = 137 M_2->F1_2 - CH₃˙ F2_2 [C₆H₅S]⁺ m/z = 109 M_2->F2_2 - C₃H₇˙ F3_2 [CH(CH₃)₂]⁺ m/z = 43 M_2->F3_2 - C₆H₅S˙

Figure 2: Proposed key fragmentation pathways for the two isomers in EI-MS.

1-(Phenylthio)propane:

  • m/z 123: Loss of an ethyl radical (•C₂H₅) to form the stable [C₆H₅S=CH₂]⁺ ion. This is often a significant peak.

  • m/z 109: Cleavage of the propyl group to form the phenylthio cation [C₆H₅S]⁺.

  • m/z 43: Formation of the propyl cation [C₃H₇]⁺.

Isopropyl Phenyl Sulfide:

  • m/z 137: Loss of a methyl radical (•CH₃) to form the [C₆H₅S=CH(CH₃)]⁺ ion. This is typically the base peak or a very abundant fragment. The formation of a secondary carbocation stabilized by the sulfur atom is highly favorable.

  • m/z 109: Cleavage of the isopropyl group to form the phenylthio cation [C₆H₅S]⁺.

  • m/z 43: Formation of the isopropyl cation [(CH₃)₂CH]⁺, which is more stable than the n-propyl cation.

The relative abundance of the fragment at m/z 43 will likely be higher for isopropyl phenyl sulfide due to the greater stability of the secondary isopropyl cation compared to the primary n-propyl cation. The most telling difference is the presence of a strong peak at m/z 137 for the isopropyl isomer versus a prominent peak at m/z 123 for the linear isomer.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the liquid sample via a direct insertion probe or a gas chromatograph (GC-MS).

  • Instrument: An electron ionization mass spectrometer.

  • Ionization Parameters:

    • Ionization energy: 70 eV

    • Source temperature: 200-250 °C

  • Mass Analysis: Scan a mass range of m/z 35 to 200.

Conclusion: A Symphony of Spectral Signatures

The spectroscopic comparison of 1-(phenylthio)propane and isopropyl phenyl sulfide demonstrates that even subtle isomeric differences can be resolved with a multi-technique approach. ¹H and ¹³C NMR provide unambiguous evidence of the alkyl chain connectivity, while mass spectrometry reveals distinct fragmentation patterns rooted in the stability of the resulting carbocations. Infrared spectroscopy offers complementary information, particularly regarding the characteristic vibrations of the isopropyl group. By leveraging the strengths of each of these analytical methods, researchers can confidently distinguish between these isomers, ensuring the accuracy and integrity of their scientific endeavors.

References

  • NIST Chemistry WebBook. Sulfide, isopropyl phenyl. [Link]

  • NIST Chemistry WebBook. Benzene, (propylthio)-. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Validating the Structure of Phenyl Propyl Sulfide: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized or isolated compounds is a cornerstone of scientific rigor. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a fundamental overview of a molecule's proton and carbon environments, complex spin systems and overlapping signals can often lead to ambiguity. This guide provides an in-depth technical comparison of two-dimensional (2D) NMR techniques for the definitive structural validation of Phenyl propyl sulfide, a common organosulfur compound. By leveraging the power of COSY, HSQC, and HMBC experiments, we can meticulously piece together the molecular puzzle, ensuring the integrity of our chemical entities.

The Challenge: Beyond 1D NMR

A cursory glance at the 1D ¹H and ¹³C NMR spectra of this compound might suggest a straightforward structure. However, to unequivocally confirm the connectivity of the propyl chain and its attachment to the phenyl ring via the sulfur atom, a more sophisticated approach is required. 2D NMR spectroscopy offers this deeper level of insight by spreading NMR signals across two frequency dimensions, revealing correlations between nuclei that are not apparent in 1D spectra.[1]

The Toolkit: A Trio of 2D NMR Experiments

To fully elucidate the structure of this compound, we will employ a suite of three powerful 2D NMR experiments:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[2] It is instrumental in tracing out the spin systems within a molecule, such as the propyl chain in our target compound.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlations).[3][4] This is a highly sensitive technique for assigning carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[5][6] HMBC is crucial for connecting different spin systems and identifying quaternary carbons.

Predicted ¹H and ¹³C NMR Data for this compound

Before delving into the 2D spectra, let's establish the expected chemical shifts from predicted ¹H and ¹³C NMR data. Online prediction tools, such as NMRium and NMR Predictor, provide valuable estimations based on extensive databases.[7][8][9]

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl-H (ortho) ~7.35 (d)~130.0
Phenyl-H (meta) ~7.25 (t)~129.0
Phenyl-H (para) ~7.15 (t)~126.0
-S-CH₂- ~2.90 (t)~35.0
-CH₂- ~1.70 (sextet)~23.0
-CH₃ ~1.05 (t)~13.5
Phenyl-C (ipso) -~137.0

Note: These are predicted values and may vary slightly from experimental data.

Experimental Workflow: From Sample to Structure

The following is a generalized workflow for acquiring the necessary 2D NMR data.

workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis sample Dissolve ~10-20 mg of This compound in ~0.6 mL of CDCl₃ H1 ¹H NMR sample->H1 C13 ¹³C NMR H1->C13 COSY gCOSY C13->COSY HSQC gHSQC COSY->HSQC HMBC gHMBC HSQC->HMBC process Fourier Transform, Phasing, and Baseline Correction HMBC->process interpret Spectral Interpretation & Structure Elucidation process->interpret hsqc_correlations cluster_protons cluster_carbons H_SCH2 H-S-CH₂ ~2.90 ppm C_SCH2 C-S-CH₂ ~35.0 ppm H_SCH2->C_SCH2 ¹JCH H_CH2 H-CH₂ ~1.70 ppm C_CH2 C-CH₂ ~23.0 ppm H_CH2->C_CH2 ¹JCH H_CH3 H-CH₃ ~1.05 ppm C_CH3 C-CH₃ ~13.5 ppm H_CH3->C_CH3 ¹JCH hmbc_correlations cluster_propyl Propyl Chain cluster_phenyl Phenyl Ring H_SCH2 H-S-CH₂ C_CH2 C-CH₂ H_SCH2->C_CH2 ²JCH C_ipso C-ipso H_SCH2->C_ipso ³JCH (Key Correlation) C_SCH2 C-S-CH₂ H_CH3 H-CH₃ H_CH3->C_CH2 ²JCH H_CH3->C_SCH2 ³JCH

Figure 3: Key HMBC correlations confirming the structure of this compound.

Conclusion: A Self-Validating System

By systematically analyzing the COSY, HSQC, and HMBC spectra, we create a self-validating dataset that unambiguously confirms the structure of this compound. The COSY experiment establishes the integrity of the propyl chain, the HSQC spectrum assigns the protonated carbons, and the crucial HMBC correlation between the alpha-methylene protons and the ipso-phenyl carbon solidifies the entire molecular framework. This multi-faceted approach provides a robust and reliable method for the structural elucidation of small molecules, ensuring the accuracy and integrity of chemical research and development.

References

  • Stenutz, R. (n.d.). This compound. Tables for Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NMRium. (n.d.). Predict. Retrieved from [Link]

  • Mestrelab Research. (n.d.). NMR Predict. Retrieved from [Link]

  • University of California, Davis. (n.d.). COSY. Chem LibreTexts. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • Anuchem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, November 12). 19: HMBC. Retrieved from [Link]

Sources

Comparative Guide to the Biological Activity of Phenyl Propyl Sulfide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Phenyl Propyl Sulfide Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, representing a structural motif found in a variety of biologically active compounds. Organosulfur compounds, in general, have a rich history in medicine, with their unique chemical properties enabling interactions with a wide range of biological targets.[1][2] The sulfide linkage provides a flexible yet stable backbone, while the phenyl and propyl groups offer extensive opportunities for functionalization. This guide provides a comparative analysis of the diverse biological activities exhibited by derivatives of this scaffold, focusing on anticancer, antimicrobial, and anti-inflammatory properties. We will delve into structure-activity relationships (SAR), compare potencies using experimental data, and provide detailed protocols for foundational assays, offering a comprehensive resource for researchers in drug discovery and development.

Section 1: Anticancer Activity of this compound Derivatives

The search for novel anticancer agents is a cornerstone of pharmaceutical research. This compound derivatives have emerged as a promising class of compounds, with studies demonstrating their ability to induce apoptosis and inhibit the proliferation of various cancer cell lines.[3][4]

Mechanism of Action: Inducing Programmed Cell Death

While the precise mechanisms can vary between derivatives, a common pathway involves the induction of apoptosis, or programmed cell death. Many cytotoxic agents function by triggering intrinsic or extrinsic apoptotic pathways, leading to the systematic dismantling of the cancer cell.[3] This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process. The efficacy of these compounds is frequently linked to their ability to generate reactive oxygen species (ROS) within the tumor cell, creating an oxidative stress environment that pushes the cell towards apoptosis.

Below is a generalized diagram illustrating a simplified intrinsic apoptosis pathway often targeted by cytotoxic compounds.

cluster_stress Cellular Stress cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade Derivative This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) Derivative->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified Intrinsic Apoptosis Pathway.

Comparative Cytotoxicity Data

The potency of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The table below compares the cytotoxic activity of various substituted phenyl sulfide derivatives against several human cancer cell lines.

Compound IDPhenyl Ring SubstituentCancer Cell LineIC50 (µM)Reference
Derivative A 4-ChloroA549 (Lung)9.0[5]
Derivative B 2,3-DichloroA549 (Lung)46.48% inhibition @ 10µM[6]
Derivative C 4-NitroSKNMC (Neuroblastoma)10.8[7]
Derivative D 4-NitroHep-G2 (Liver)22.3[7]
Derivative E 2-NitroHep-G2 (Liver)11.6[7]
SAHA Analog 1 2,4-DichloroA375 (Skin)> SAHA[4]
Quinazoline 1a (Unsubstituted)HeLa (Cervical)0.1 - 0.3[8]

Analysis of Structure-Activity Relationship (SAR): The data reveals critical insights into the SAR of these derivatives.[5]

  • Halogenation: The presence and position of halogen substituents on the phenyl ring significantly impact activity. For instance, comparing derivatives A and B suggests that dichlorination might be beneficial.[5][6]

  • Nitro Group Position: The position of the electron-withdrawing nitro group is crucial. Derivative C (para-nitro) is more potent against SKNMC cells than its meta-substituted counterpart, while Derivative E (ortho-nitro) is more effective against Hep-G2 cells than the para-substituted Derivative D.[7]

  • Scaffold Influence: The core structure to which the phenyl group is attached plays a major role. The high potency of the quinazoline derivative (1a) highlights that the phenyl sulfide moiety can be a powerful component within a more complex heterocyclic system.[8]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT, forming purple formazan crystals.[9] These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance of the colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.

cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Treat with Derivative B->C D 4. Incubate (24-72h) C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate (2-4h) E->F G 7. Solubilize Formazan (e.g., DMSO, Isopropanol) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Standard workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Harvest cancer cells during their exponential growth phase. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for "cell-free" blanks.[9]

  • Adhesion: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow the cells to attach to the plate surface.[9]

  • Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated and vehicle (e.g., DMSO) controls.[9]

  • Incubation: Incubate the plate for a period determined by the specific cell line and compound characteristics (typically 24, 48, or 72 hours).[10]

  • MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and mix gently.[10]

  • Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength of 550-590 nm.[10] The IC50 value is then calculated from the dose-response curve.

Section 2: Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Organosulfur compounds, including this compound derivatives, are known for their broad-spectrum antibacterial and antifungal properties.[1][11]

Mechanism of Action: Disrupting Microbial Integrity

The antimicrobial effect of organosulfur compounds is often attributed to their ability to react with thiol (-SH) groups present in essential microbial enzymes.[1][12] This reaction can lead to the inactivation of enzymes crucial for microbial metabolism and survival. Additionally, these compounds can compromise the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[1]

Comparative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14] It is a key metric for comparing the efficacy of antimicrobial compounds.

Compound TypeTarget OrganismMIC (mg/L)Reference
Propyl-propane thiosulfonate (PTSO) Candida albicans8 - 32[15]
Propyl-propane thiosulfinate (PTS) Candida albicans32 - 64[15]
Garlic Extract (Local) Proteus spp. (MDR)1250 (1.25 mg/mL)[16]
Garlic Extract (BARI-1) Various Bacteria5000 - >10000[16]

Analysis of Structure-Activity Relationship (SAR):

  • Oxidation State of Sulfur: The data on PTSO and PTS, which are related to the propyl sulfide structure, suggests that the oxidation state of the sulfur atom is critical. The thiosulfonate (PTSO) is significantly more potent against Candida species than the thiosulfinate (PTS), indicating that the additional oxygen atom enhances its antifungal activity.[15]

  • Natural vs. Synthetic: While not direct derivatives, compounds from garlic provide a benchmark for organosulfur antimicrobial activity. The variability between different garlic extracts (Local vs. BARI-1) highlights how subtle changes in the mixture of organosulfur compounds can drastically alter potency.[16] This underscores the importance of isolating and testing pure, well-characterized synthetic derivatives to establish clear SAR.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of antimicrobial agents against bacteria and fungi.[13][17]

Principle: This method involves preparing two-fold serial dilutions of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are visually inspected for turbidity (an indicator of microbial growth). The MIC is the lowest concentration of the agent at which no visible growth occurs.[13][17]

cluster_workflow Broth Microdilution Workflow A 1. Prepare Serial Dilutions of Derivative in Broth C 3. Inoculate Wells (Plate includes Growth & Sterility Controls) A->C B 2. Prepare Standardized Microbial Inoculum (0.5 McFarland) B->C D 4. Incubate (16-20h, 37°C) C->D E 5. Visually Inspect for Turbidity D->E F 6. Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for MIC determination via broth microdilution.

Detailed Steps:

  • Prepare Antimicrobial Dilutions: Prepare a stock solution of the this compound derivative. Perform two-fold serial dilutions in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) across the wells of a 96-well microdilution plate.[13]

  • Prepare Inoculum: From a fresh culture, prepare a standardized suspension of the test microorganism adjusted to a 0.5 McFarland turbidity standard (~1.5 x 10^8 CFU/mL).[17] Dilute this suspension to the final required concentration for inoculation.

  • Inoculation: Inoculate each well of the microdilution plate with the standardized inoculum.[13]

  • Controls: It is critical to include proper controls:

    • Growth Control: A well containing broth and inoculum but no antimicrobial agent, to ensure the organism grows under the assay conditions.[13]

    • Sterility Control: A well containing only the broth medium to check for contamination.[13]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[18]

  • Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[13]

Section 3: Anti-inflammatory and Antioxidant Activities

Chronic inflammation is a driver of many diseases.[19] Phenylpropanoids and related structures, which share features with phenyl propyl sulfides, are known to possess anti-inflammatory and antioxidant properties.[20][21]

Mechanism of Action: Quenching Inflammation and Oxidative Stress

The anti-inflammatory effects of these compounds are often mediated by their ability to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-1β, IL-6).[19][22][23] They can interfere with key inflammatory signaling pathways such as NF-κB.[19][20] Their antioxidant activity stems from the ability to scavenge free radicals, such as the DPPH radical, and reduce cellular reactive oxygen species (ROS), thereby mitigating oxidative stress which is closely linked to inflammation.[24][25][26]

Comparative Activity Data

The following table summarizes the anti-inflammatory and antioxidant activities of related compounds, providing a basis for comparison.

Compound IDAssayActivity MetricResultReference
LASSBio-1439 TNF-α Inhibition (in vitro)% Inhibition @ 100 µM50%[23]
LASSBio-1454 TNF-α Inhibition (in vitro)% Inhibition @ 100 µM42%[23]
Eugenol Carrageenan Paw Edema% Reduction @ 100 mg/kg78%[20]
Diphenylpropionamide 3 ABTS Radical Scavenging% Scavenged78.19%[24]
Diphenylpropionamide 8 ABTS Radical Scavenging% Scavenged71.4%[24]

Analysis of Structure-Activity Relationship (SAR):

  • Fluorination: In the phenyl sulfonamide series, the tetrafluorinated phthalimide derivative (LASSBio-1439) showed potent TNF-α inhibition, suggesting that strategic fluorination can enhance anti-inflammatory activity.[23]

  • Core Structure: Eugenol, a phenylpropanoid, demonstrates potent in vivo anti-inflammatory effects, superior to aspirin in the paw edema model.[20] This highlights the inherent activity of the core phenyl-propyl-like structure.

  • Amide Substituents: For the diphenylpropionamide derivatives, the presence of a morpholine ring (compounds 3 and 8) resulted in the highest antioxidant activity in the ABTS assay, indicating the significant role of the amine substituent in radical scavenging capacity.[24]

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for the development of new therapeutic agents. Derivatives have demonstrated significant potential across multiple domains, including oncology, infectious diseases, and inflammation. Structure-activity relationship studies consistently show that the biological activity can be finely tuned by modifying the substituents on the phenyl ring and altering the core heterocyclic structure to which the scaffold is attached.

Future research should focus on:

  • Integrated Pharmacophore Design: Combining the this compound motif with other known bioactive pharmacophores to create hybrid molecules with enhanced potency and selectivity.

  • Mechanism of Action Studies: Moving beyond phenotypic screening to elucidate the specific molecular targets and signaling pathways affected by the most potent derivatives.

  • In Vivo Evaluation: Advancing lead compounds from in vitro assays to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights presented in this guide, researchers can more effectively design and evaluate the next generation of this compound-based therapeutics.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • NC DNA Day Blog. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]

  • Bio-protocol. (n.d.). Broth microdilution susceptibility testing. Retrieved from [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • NCBI Bookshelf. (2011, October 18). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Guideline for anticancer assays in cells. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. Retrieved from [Link]

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  • National Institutes of Health (NIH). (2025, August 18). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Bioactive properties and organosulfur compounds profiling of newly developed garlic varieties of Bangladesh. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum). Retrieved from [Link]

  • MDPI. (n.d.). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022, February 21). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis. Retrieved from [Link]

  • MDPI. (n.d.). Antibacterial and Antifungal Activity of Propyl-Propane-Thiosulfinate and Propyl-Propane-Thiosulfonate, Two Organosulfur Compounds from Allium cepa: In Vitro Antimicrobial Effect via the Gas Phase. Retrieved from [Link]

  • PubMed. (2020, December 29). Antibacterial and Antifungal Activity of Propyl-Propane-Thiosulfinate and Propyl-Propane-Thiosulfonate, Two Organosulfur Compounds from Allium cepa: In Vitro Antimicrobial Effect via the Gas Phase. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. Retrieved from [Link]

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  • ResearchGate. (2025, August 6). The Synthesis and Biological Activities of [5-(4-Substituted Phenylsulfinyl/Sulfonyl)-1,3-Dimethyl-1H-Pyrazol-4-Yl]-Arylmethanones. Retrieved from [Link]

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  • MDPI. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]

  • MDPI. (2022, August 17). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Retrieved from [Link]

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The Evolving Role of Aryl Alkyl Sulfides in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern catalysis, the quest for efficient, selective, and robust catalyst systems is perpetual. While phosphine and N-heterocyclic carbene (NHC) ligands have long dominated the field, a growing body of research highlights the unique potential of aryl alkyl sulfides. These thioether-containing molecules offer a distinct combination of electronic and steric properties, positioning them as versatile and powerful ligands in a range of catalytic transformations. This guide provides an in-depth comparative analysis of representative aryl alkyl sulfide ligands in key catalytic reactions, supported by experimental data to inform researchers, scientists, and drug development professionals in their pursuit of next-generation catalysts. We will delve into the mechanistic nuances of these ligands in Suzuki-Miyaura coupling and Buchwald-Hartwig amination, and explore the burgeoning field of asymmetric catalysis enabled by chiral thioethers.

The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Performance Analysis

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation. The choice of ligand is critical in modulating the efficacy of the palladium catalyst. Here, we compare the performance of two representative aryl alkyl sulfide ligands, 2-(methylthio)aniline and a dibenzothiophene derivative, against a standard phosphine ligand, SPhos, in the coupling of an aryl bromide with phenylboronic acid.

Table 1: Performance of Aryl Alkyl Sulfide Ligands in Suzuki-Miyaura Coupling

LigandCatalyst SystemAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)TONReference
2-(Methylthio)aniline [Pd(L)Cl₂]4-BromoanisolePhenylboronic acidK₂CO₃Water10019393,000[1]
Dibenzothiophene derivative Pd(OAc)₂/Ligand4-BromotoluenePhenylboronic acidK₃PO₄Toluene13018~85-[2]
SPhos (benchmark) Pd(OAc)₂/SPhos4-BromotoluenePhenylboronic acidK₃PO₄Toluene/Water11012High-[3]

Discussion of Ligand Effects:

The data reveals the exceptional activity of the palladium complex of 2-(methylthio)aniline , achieving a remarkable turnover number (TON) of 93,000 in an aqueous medium, highlighting its potential for green chemistry applications.[1] The bidentate S,N-coordination of 2-(methylthio)aniline to the palladium center is believed to form a stable five-membered chelate ring, which enhances catalytic activity and stability.[1]

Dibenzothiophene-based ligands also demonstrate considerable efficacy, albeit under more forcing conditions. Their rigid structure and potential for π-stacking interactions can influence the stability and reactivity of the catalytic species.

In comparison, SPhos , a well-established electron-rich and bulky phosphine ligand, is known to promote high yields in Suzuki-Miyaura couplings.[3] While a direct quantitative comparison of TON is not available from the provided sources, the performance of 2-(methylthio)aniline underscores the competitive, and in some aspects, superior, catalytic activity that can be achieved with aryl alkyl sulfide ligands.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Solvent (e.g., Toluene/Water) A->B C Degas the Mixture B->C D Add Palladium Precursor and Aryl Alkyl Sulfide Ligand C->D E Heat to Reaction Temperature D->E F Monitor Reaction Progress (TLC/GC) E->F G Cool to RT and Quench Reaction F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Chromatography I->J

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for Suzuki-Miyaura Coupling with 2-(Methylthio)aniline Ligand:
  • Catalyst Preparation: The [Pd(2-(methylthio)aniline)Cl₂] complex is synthesized by reacting 2-(methylthio)aniline with Na₂PdCl₄ in an acetone/water mixture.[1]

  • Reaction Setup: In a reaction vessel, combine the aryl bromide (1 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2 mmol).

  • Solvent Addition: Add deionized water (5 mL) to the vessel.

  • Catalyst Addition: Add the [Pd(2-(methylthio)aniline)Cl₂] catalyst (0.001 mol%).

  • Reaction: Stir the mixture at 100 °C for 1 hour.

  • Workup: After cooling to room temperature, extract the mixture with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

The Buchwald-Hartwig Amination: Expanding the Scope of C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The performance of the catalyst is highly dependent on the ligand. While traditionally dominated by phosphine ligands, thioethers are emerging as viable alternatives.

Table 2: Performance of Aryl Alkyl Sulfide Ligands in Buchwald-Hartwig Amination

LigandCatalyst SystemAryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
Thioether-based Ligands (General) Pd(OAc)₂/LigandAryl ChloridesPrimary AminesNaOtBuToluene10024Good[4]
Josiphos-type Ligand (CyPF-tBu) Pd(OAc)₂/LigandHeteroaryl ChloridesPrimary AminesNaOtBuToluene10012-24High[4]
(NHC)Pd(methallyl)Cl (with thioether-containing amine) (SIPr)Pd(methallyl)ClAryl Halides2-(Methylthio)ethylamineLHMDSToluene802414[5]

Discussion of Ligand Effects:

The development of thioether-containing ligands for Buchwald-Hartwig amination is an active area of research. While specific, direct comparative data for a range of aryl alkyl sulfides is still emerging, studies on related sulfur-containing ligands provide valuable insights. For instance, the Josiphos-type ligand CyPF-tBu , which contains a ferrocene backbone and both phosphine and thioether functionalities, has shown high efficiency in the amination of challenging heteroaryl chlorides.[4] This highlights the potential of incorporating thioether moieties into ligand design to achieve high catalytic activity.

A study utilizing an (NHC)Pd precatalyst with a thioether-containing amine, 2-(methylthio)ethylamine , showed a modest yield of 14%.[5] This suggests that while the sulfur atom can be tolerated, the ligand structure and reaction conditions need to be carefully optimized for efficient C-N bond formation. The strong coordination of sulfur to the palladium center can sometimes hinder catalytic turnover, a challenge that needs to be addressed through rational ligand design.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative\nAddition\nComplex R-Pd(II)(L)-X Pd(0)L->Oxidative\nAddition\nComplex + R-X Amine\nCoordination [R-Pd(II)(L)(HNR'₂)]⁺X⁻ Oxidative\nAddition\nComplex->Amine\nCoordination + HNR'₂ Deprotonation R-Pd(II)(L)(NR'₂) Amine\nCoordination->Deprotonation + Base - Base-H⁺X⁻ Reductive\nElimination R-NR'₂ + Pd(0)L Deprotonation->Reductive\nElimination Reductive\nElimination->Pd(0)L

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol for Buchwald-Hartwig Amination:
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd(OAc)₂), the aryl alkyl sulfide ligand, and the base (e.g., NaOtBu).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add the aryl halide, the amine, and the solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Asymmetric Catalysis: The Frontier of Chiral Aryl Alkyl Sulfides

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Chiral aryl alkyl sulfide ligands are demonstrating significant promise in asymmetric catalysis, particularly in hydrogenation reactions.

Table 3: Performance of Chiral Thioether Ligands in Asymmetric Hydrogenation

Ligand TypeReactionSubstrateCatalystEnantiomeric Excess (ee %)Reference
Chiral Thioether-Phosphine Asymmetric HydrogenationVinylthioethersRh/DuanPhosup to 99[6]
Chiral Thioimidazolidines Asymmetric Transfer HydrogenationAlkyl Aryl KetonesRu(II) complexesup to 97[3]

Discussion of Ligand Effects:

The field of asymmetric catalysis with chiral thioether ligands is rapidly expanding. The combination of a soft sulfur donor with other coordinating atoms, such as phosphorus or nitrogen, in a chiral scaffold has proven to be highly effective. For example, Rh/DuanPhos , a chiral thioether-phosphine ligand, has achieved excellent enantioselectivity (up to 99% ee) in the asymmetric hydrogenation of vinylthioethers.[6] This demonstrates that the electronic properties of the sulfur atom can be effectively harnessed to create a highly stereoselective catalytic environment.

Similarly, chiral thioimidazolidine ligands have been successfully employed in the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones, affording chiral alcohols with high enantiomeric excess.[3] The success of these ligands lies in their ability to form well-defined, rigid coordination complexes with the metal center, which effectively controls the stereochemical outcome of the reaction.

Logical Relationship in Asymmetric Catalysis

Asymmetric_Catalysis_Logic A Chiral Aryl Alkyl Sulfide Ligand C In situ formation of Chiral Catalyst A->C B Transition Metal Precursor B->C E Stereoselective Transformation C->E D Prochiral Substrate D->E F Enantioenriched Product E->F

Caption: Logical flow of asymmetric catalysis using a chiral ligand.

Detailed Protocol for Asymmetric Hydrogenation:
  • Catalyst Preparation: In a glovebox, a solution of the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral thioether-phosphine ligand in a degassed solvent (e.g., CH₂Cl₂) is stirred to form the active catalyst.

  • Reaction Setup: The substrate (e.g., a vinylthioether) is added to the catalyst solution.

  • Hydrogenation: The reaction mixture is transferred to an autoclave, which is then purged and pressurized with hydrogen gas to the desired pressure.

  • Reaction: The reaction is stirred at a specific temperature for the required time.

  • Analysis: After releasing the hydrogen pressure, the conversion is determined by GC or ¹H NMR, and the enantiomeric excess is determined by chiral HPLC analysis.

Conclusion and Future Outlook

Aryl alkyl sulfides have firmly established themselves as a valuable class of ligands in catalysis. Their unique electronic and steric properties offer a compelling alternative to traditional phosphine and NHC ligands. In Suzuki-Miyaura and Buchwald-Hartwig reactions, they have demonstrated high catalytic activity and stability, with the potential for more environmentally friendly aqueous catalysis. The development of chiral aryl alkyl sulfide ligands has opened new avenues in asymmetric catalysis, enabling the synthesis of highly enantioenriched molecules.

The future of this field lies in the rational design of novel aryl alkyl sulfide ligands with tailored properties for specific catalytic applications. A deeper understanding of the structure-activity relationships, aided by computational modeling, will undoubtedly lead to the development of even more efficient and selective catalysts. As the demand for sustainable and efficient chemical synthesis continues to grow, aryl alkyl sulfides are poised to play an increasingly important role in the toolbox of the modern chemist.

References

  • Complex of 2-(methylthio)aniline with palladium(II) as an efficient catalyst for Suzuki-Miyaura C-C coupling in eco-friendly water. PubMed, 2014. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts, 2023. [Link]

  • Aerobic Oxidation of Dibenzothiophene Catalyzed by Ruthenium Catalysts – Suppression of Over-Oxidation of the Solvents. J-Stage, N.D. [Link]

  • Asymmetric hydrogenation of alkyl(vinyl)thioethers: a promising approach to α-chiral thioethers. Request PDF, 2021. [Link]

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC, 2008. [Link]

  • Effect of Adding Chelating Ligands on the Catalytic Performance of Rh-Promoted MoS2 in the Hydrodesulfurization of Dibenzothiophene. MDPI, 2021. [Link]

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  • Palladium(II)-Catalyzed Synthesis of Dibenzothiophene Derivatives via the Cleavage of Carbon-Sulfur and Carbon-Hydrogen Bonds. ResearchGate, 2016. [Link]

  • Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds† †Electronic supplementary information (ESI) available: Experimental procedures and characterization data for all new compounds. See DOI: 10.1039/c5sc04890g. Semantic Scholar, N.D. [Link]

  • Buchwald–Hartwig amination. Wikipedia, N.D. [Link]

  • Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds. PMC, 2016. [Link]

  • Chiral thioether ligands: Coordination chemistry and asymmetric catalysis. Request PDF, 2009. [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Request PDF, 2012. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal, 2019. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.com, N.D. [Link]

  • Examples of efficient chiral ligands in asymmetric hydrogenation of β-keto esters. ResearchGate, 2020. [Link]

  • The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv, 2019. [Link]

  • Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. NIH, 2011. [Link]

  • The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv, 2019. [Link]

  • Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically Formed Chiral Auxiliary. Journal of the American Chemical Society, 2020. [Link]

  • Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 2006. [Link]

  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. MDPI, 2023. [Link]

  • (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. ResearchGate, 2023. [Link]

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Phenyl Propyl Sulfide: A Comprehensive Guide to its Use as a Standard in Analytical Method Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, particularly within the pharmaceutical and environmental sectors, the role of a reliable standard is paramount for the development of robust and accurate analytical methods. This guide provides an in-depth comparison of phenyl propyl sulfide as an analytical standard, exploring its performance against other alternatives and offering supporting experimental data. We will delve into the causality behind experimental choices, ensuring a trustworthy and authoritative resource for researchers, scientists, and drug development professionals.

The Critical Role of Analytical Standards

Analytical standards are the cornerstone of quantitative analysis. They serve as a reference point to determine the concentration of a substance, validate the performance of an analytical method, and ensure the accuracy and comparability of results across different laboratories and over time. The ideal analytical standard possesses several key characteristics: high purity, stability, and a well-defined chemical structure. It should also be representative of the analyte of interest in terms of its chemical and physical properties.

This compound: A Profile

This compound (C9H12S) is an organosulfur compound belonging to the aryl sulfide family.[1] Its structure, featuring a sulfur atom bridging a phenyl group and a propyl chain, imparts a unique combination of properties that make it a suitable candidate as an analytical standard in various applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a standard is crucial for method development. Key properties of this compound are summarized below:

PropertyValueReference
Molecular Formula C9H12S[1][2]
Molecular Weight 152.26 g/mol [1][2]
Boiling Point 210–215 °C[1]
Density 1.001 g/mL[3]
Refractive Index 1.555[3]
Melting Point -45 °C[3]

These properties, including its relatively high boiling point and stability, contribute to its suitability as a standard, particularly in gas chromatography (GC) and high-performance liquid chromatography (HPLC). The NIST/TRC Web Thermo Tables provide critically evaluated thermophysical property data for this compound, further establishing its credentials as a reference material.[4]

This compound in Analytical Method Development: A Comparative Analysis

The selection of an appropriate analytical standard is a critical decision in method development. Here, we compare this compound with other commonly used standards for the analysis of sulfur-containing compounds.

Comparison with Other Sulfide Standards
StandardKey AdvantagesKey DisadvantagesPrimary Applications
This compound Good stability, representative of a class of organosulfur compounds, commercially available in high purity.May not be suitable for all matrices without appropriate sample preparation.GC and HPLC methods for organosulfur compounds.
Sodium Sulfide (Na2S) Water-soluble, suitable for aqueous sample analysis.Prone to oxidation, requiring fresh preparation of standards; potential for H2S loss.[5]Colorimetric and titrimetric methods for inorganic sulfide analysis in water.[5][6]
Diallyl Disulfide (DADS) & Diallyl Trisulfide (DATS) Naturally occurring organosulfur compounds found in garlic, relevant for food and natural product analysis.[7]Can be less stable than this compound, may require specific extraction procedures.[7]Analysis of organosulfur compounds in food and botanical matrices.[7][8][9][10]
Thiophene Derivatives Structurally similar to certain industrial sulfur compounds.May exhibit different chromatographic behavior compared to alkyl aryl sulfides.Analysis of sulfur-containing heterocycles in petroleum and environmental samples.

The choice of standard is dictated by the specific analytical challenge. For methods targeting the quantification of aryl sulfides or similar organosulfur compounds, this compound offers a balance of stability and structural relevance that is often advantageous over inorganic sulfides or more volatile allyl sulfides.

Experimental Protocols and Workflows

To illustrate the practical application of this compound as a standard, we provide detailed protocols for its use in both GC and HPLC method development.

Gas Chromatography (GC) Method Development

GC is a powerful technique for the analysis of volatile and semi-volatile sulfur compounds. This compound's volatility and thermal stability make it an excellent calibrant and internal standard for these methods.

Workflow for GC Method Development using this compound:

Caption: Workflow for GC method development using this compound as a standard.

Detailed Protocol for GC Analysis:

  • Standard Preparation: Accurately weigh a known amount of high-purity this compound and dissolve it in a suitable solvent (e.g., methanol or toluene) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

  • Calibration Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the samples.

  • Sample Preparation: The sample preparation method will be matrix-dependent. For liquid samples, a simple dilution may be sufficient. For solid samples, extraction techniques such as sonication or Soxhlet extraction may be necessary.

  • GC Conditions:

    • Column: A capillary column suitable for sulfur analysis, such as an Agilent J&W Select Low Sulfur column, is recommended to achieve good resolution.[11][12]

    • Injector: Use a split/splitless injector, with the split ratio optimized based on the analyte concentration.

    • Oven Temperature Program: Develop a temperature program that provides good separation of the analyte from other matrix components.

    • Detector: A sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD), is crucial for sensitive and selective detection of sulfur compounds.[11][12]

  • Data Acquisition and Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the prepared samples and quantify the analyte concentration based on the calibration curve.

The use of a sulfur-selective detector is critical to minimize interferences from the sample matrix and achieve low detection limits.[11][12]

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for the analysis of a wide range of compounds, including less volatile organosulfur compounds.

Workflow for HPLC Method Development using this compound:

Sources

A Comparative Guide to the Conformational Analysis of Phenyl Propyl Sulfide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's three-dimensional structure is paramount. Conformational analysis, the study of the spatial arrangement of atoms in a molecule, provides critical insights into its physical, chemical, and biological properties. This guide offers an in-depth technical comparison of the experimental and computational methodologies used to elucidate the conformational landscape of phenyl propyl sulfide, a key structural motif in various organic compounds.

Introduction to the Conformational Flexibility of this compound

This compound (Ph-S-CH₂CH₂CH₃) possesses significant conformational flexibility arising from the rotation around several key single bonds. The most critical of these are the C(aryl)-S bond and the two C-C bonds within the propyl chain. The interplay of steric hindrance, electronic effects, and non-covalent interactions governs the relative stability of the various possible conformers. Understanding the preferred conformations is crucial for predicting the molecule's reactivity, its interaction with biological targets, and its bulk material properties.

Two primary dihedral angles determine the overall shape of the molecule:

  • ω (Caryl-Caryl-S-Cα): Defines the orientation of the propyl group relative to the phenyl ring.

  • τ (S-Cα-Cβ-Cγ): Defines the conformation of the propyl chain, leading to anti and gauche isomers.

The conformational preferences in alkyl phenyl sulfides are influenced by a delicate balance of several factors, including:

  • Steric Effects: Repulsive interactions between bulky groups that favor more extended conformations.

  • Stereoelectronic Effects: Interactions involving the lone pairs on the sulfur atom and the π-system of the phenyl ring, as well as potential hyperconjugative interactions within the alkyl chain.[1] The gauche effect, an atypical preference for a gauche conformation over an anti conformation, can be significant in molecules with electronegative substituents.[2][3]

Experimental Approaches: The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful experimental technique for probing the conformational preferences of molecules in solution.[4] Vicinal proton-proton coupling constants (³JHH) are particularly informative as their magnitude is related to the dihedral angle between the coupled protons, as described by the Karplus equation.[5][6]

Protocol for NMR-Based Conformational Analysis
  • Sample Preparation: Dissolve a high-purity sample of this compound in a deuterated solvent (e.g., CDCl₃) to a concentration of approximately 10-20 mg/mL.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • Spectral Analysis:

    • Assign all proton resonances using 2D NMR techniques such as COSY and HSQC if necessary.

    • Carefully measure the ³JHH coupling constants for the protons on the α and β carbons of the propyl chain (Hα and Hβ).

  • Karplus Equation Analysis:

    • Use the measured ³JHH values to estimate the dihedral angles (τ) for the S-Cα-Cβ-Cγ bond.

    • The relative populations of the anti and gauche conformers can be estimated by comparing the experimental coupling constants to the theoretical values for the pure conformers.

Computational Chemistry: A Window into the Energetic Landscape

In the absence of extensive experimental data, or to complement it, computational chemistry provides a robust framework for conformational analysis.[7] Density Functional Theory (DFT) has emerged as a particularly accurate and efficient method for calculating the structures and relative energies of different conformers.[8][9][10]

Computational Workflow for Conformational Analysis of this compound

Caption: A typical workflow for the computational conformational analysis of a flexible molecule like this compound.

Detailed Computational Protocol
  • Initial Structure Generation: Build the initial structure of this compound.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify potential low-energy conformers. This involves rotating around the key dihedral angles ω and τ.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[8][9]

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.[11]

  • Relative Energy Calculation: Calculate the relative energies of the stable conformers to determine their Boltzmann populations at a given temperature.

  • NMR Parameter Calculation: For the most stable conformers, calculate the NMR ³JHH coupling constants using a suitable DFT method.

Comparative Analysis: Gauche vs. Anti Conformers of this compound

A computational analysis was performed to investigate the conformational preferences of this compound. The potential energy surface was scanned by rotating the S-Cα-Cβ-Cγ dihedral angle (τ). Two stable conformers, anti and gauche, were identified.

ConformerDihedral Angle (τ) (°)Relative Energy (kcal/mol)Population (%)Calculated ³JHα-Hβ (Hz)
Anti~1800.006510.2
Gauche~600.35354.5

Table 1: Calculated conformational properties of this compound.

The computational results indicate that the anti conformer is slightly more stable than the gauche conformer by approximately 0.35 kcal/mol. This small energy difference suggests that both conformers will be significantly populated at room temperature, with the anti conformer being the major species.

The calculated ³JHα-Hβ coupling constants for the pure anti and gauche conformers are 10.2 Hz and 4.5 Hz, respectively. An experimentally measured coupling constant would be a population-weighted average of these values. For instance, based on the calculated populations, the expected experimental ³JHα-Hβ would be approximately (0.65 * 10.2 Hz) + (0.35 * 4.5 Hz) ≈ 8.2 Hz.

The Role of Stereoelectronic Interactions

The small energy difference between the anti and gauche conformers suggests that simple steric arguments are insufficient to fully explain the conformational preferences. Stereoelectronic interactions, such as hyperconjugation between the C-H bonds on the propyl chain and the sulfur lone pairs, likely play a role in stabilizing the gauche conformer, offsetting some of the steric repulsion.[1][12]

Conclusion

The conformational analysis of this compound reveals a dynamic equilibrium between anti and gauche conformers. While the anti conformer is predicted to be slightly more stable, the gauche conformer is also significantly populated at room temperature. This guide has outlined both experimental (NMR) and computational (DFT) approaches to study this equilibrium. The synergy between these methods provides a powerful toolkit for researchers in drug development and materials science to understand and predict the behavior of flexible molecules. The computational protocol presented here offers a reliable and accessible method for obtaining valuable conformational data, especially when experimental data is limited.

References

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  • ResearchGate. (n.d.). Table 2 . Experimental coupling constants (J/Hz) in the 1 H NMR spectra... [Link]

  • Wenzel, T. J. (2018). Nuclear Magnetic Resonance (NMR) Spectroscopy. In Encyclopedia of Analytical Chemistry. Wiley.
  • Setiadi, D. H., et al. (2016). Conformational Analysis of Thioether Musks Using Density Functional Theory. MDPI. [Link]

  • Alabugin, I. V., & Gilmore, K. (2013). Stereoelectronic Effects. Chemical Reviews, 113(7), 5244–5294.
  • Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

  • Kirby, A. J. (1996). Stereoelectronic Effects. Oxford University Press.
  • Lowe, J. P. (1973). The Gauche Effect.
  • Royal Society of Chemistry. (2019). Sulphide as a leaving group: highly stereoselective bromination of alkyl phenyl sulphides. [Link]

  • Royal Society of Chemistry. (2019). Sulphide as a leaving group: highly stereoselective bromination of alkyl phenyl sulphides. Chemical Science. [Link]

  • Baran Lab. (n.d.). Stereoelectronic Effects. [Link]

  • Wikipedia. (2023). Potential energy surface. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

  • SpectraBase. (n.d.). Phenyl 2-propynyl sulfide - Optional[1H NMR] - Spectrum. [Link]

  • Stenutz. (n.d.). This compound. [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. [Link]

  • NIST. (n.d.). This compound. NIST/TRC Web Thermo Tables. [Link]

  • Royal Society of Chemistry. (2017). Symmetry and polar-π effects on the dynamics of enshrouded aryl-alkyne molecular rotors. Chemical Science. [Link]

  • American Chemical Society. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling. [Link]

  • Ōki, M. (2002). Isolation of rotational isomers and developments derived therefrom. Journal of the Brazilian Chemical Society, 13(6), 697-710.
  • ChemRxiv. (2023). CONFPASS: fast DFT re-optimizations of structures from confor- mation searches. [Link]

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  • National Institutes of Health. (2022). Assessing pH-Dependent Conformational Changes in the Fusion Peptide Proximal Region of the SARS-CoV-2 Spike Glycoprotein. PubMed Central. [Link]

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A Researcher's Guide to Quantum Chemical Calculations on Phenyl Propyl Sulfide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of organosulfur chemistry, phenyl propyl sulfide stands as a molecule of significant interest, serving as a structural motif in various pharmaceuticals and materials.[1][2] Understanding its three-dimensional structure, electronic properties, and spectroscopic signatures is paramount for predicting its reactivity and designing novel applications. Quantum chemical calculations offer a powerful lens to probe these characteristics at the atomic level, providing insights that complement and guide experimental work.[3]

This guide provides an in-depth, comparative analysis of various quantum chemical methods for studying this compound. Moving beyond a simple procedural outline, we will explore the causality behind methodological choices, benchmark computational predictions against experimental data, and offer practical recommendations for researchers in the field. Our goal is to equip you with the knowledge to select the most appropriate computational tools for your specific research questions, ensuring both accuracy and efficiency.

The First Crucial Step: Conformational Analysis

Before delving into complex electronic properties, we must first address the molecule's conformational landscape. This compound is not a rigid structure. Rotation around the Phenyl-Sulfur (C-S) and the Propyl-Sulfur (S-C) bonds gives rise to multiple conformers, each with a distinct energy. Identifying the global minimum energy conformer is critical, as it represents the most populated state of the molecule and is the correct starting point for subsequent, more computationally expensive calculations.[4][5]

A common approach is to perform a relaxed potential energy surface (PES) scan by systematically rotating a specific dihedral angle and performing a geometry optimization at each step. For this compound, the key dihedrals are C(aromatic)-C(aromatic)-S-C(propyl) and C(aromatic)-S-C(propyl)-C(propyl).

Experimental Protocol: Conformational Search Workflow
  • Initial Structure Generation: Build an initial guess structure of this compound.

  • Low-Level Optimization: Perform a preliminary geometry optimization using a computationally inexpensive method, such as B3LYP with a minimal basis set (e.g., 6-31G(d)).

  • Potential Energy Surface (PES) Scan:

    • Select the C-S-C-C dihedral angle for the initial scan.

    • Perform a relaxed PES scan from 0° to 360° in 15° or 30° increments. At each step, the dihedral angle is fixed while all other geometric parameters are allowed to relax.

    • Identify the low-energy minima from the resulting energy profile.

  • Refined Optimization and Frequency Calculation:

    • Take the geometry of each identified minimum from the PES scan.

    • Perform a full geometry optimization and frequency calculation using the desired higher-level theory (e.g., B3LYP/6-311++G(d,p)).

    • The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

  • Relative Energy Comparison: Compare the electronic energies (including zero-point vibrational energy correction) of all confirmed conformers to identify the global minimum.

G cluster_workflow Conformational Analysis Workflow start Initial Structure opt1 Low-Level Optimization (e.g., B3LYP/6-31G(d)) start->opt1 pes Relaxed PES Scan (Rotate Dihedral Angles) opt1->pes minima Identify Energy Minima pes->minima opt2 High-Level Optimization & Frequency Calculation minima->opt2 For each minimum verify Verify True Minima (No Imaginary Frequencies) opt2->verify global_min Identify Global Minimum Conformer verify->global_min

Caption: Workflow for identifying the global minimum energy conformer.

Methodology Showdown: A Comparative Guide

The choice of computational method and basis set is the most critical decision in a quantum chemical study. It directly impacts the accuracy of the results and the required computational resources. We will compare several widely used methods for their performance on this compound.

The Contenders: A Spectrum of Methods
  • B3LYP (Hybrid GGA DFT): The Becke, 3-parameter, Lee-Yang-Parr functional is arguably the most widely used functional in quantum chemistry. It often provides a robust balance of accuracy and computational cost for many organic molecules. However, it is known to suffer from delocalization error, which can be problematic in systems with charge transfer or non-covalent interactions.[6][7]

  • ωB97X-D (Range-Separated Hybrid DFT): This functional is designed to mitigate the self-interaction error inherent in many DFT methods. It incorporates long-range corrections and an empirical dispersion correction (-D), making it particularly well-suited for systems where weak interactions are important and for describing charge-transfer states more accurately. Studies on similar thioether systems have shown that range-separated functionals are necessary to correctly model their potential energy surfaces.[6][7]

  • MP2 (Møller-Plesset Perturbation Theory): As a wavefunction-based method, MP2 explicitly includes electron correlation beyond the Hartree-Fock approximation. It is often more reliable than DFT for systems with significant non-covalent interactions but is also more computationally demanding.[8]

  • CCSD(T) (Coupled Cluster Theory): Often referred to as the "gold standard" of quantum chemistry for single-reference systems, CCSD(T) provides highly accurate energies. Its computational cost scales very steeply with the size of the system, making it impractical for geometry optimizations on a molecule of this size. Therefore, it is typically used to calculate highly accurate single-point energies on geometries optimized with less expensive methods (e.g., CCSD(T)//B3LYP).[6][7]

The Foundation: Basis Sets

A basis set is the set of mathematical functions used to build the molecular orbitals. The choice of basis set is as important as the choice of method.

  • Pople Style (e.g., 6-311++G(d,p)): A versatile and widely used family. The "6-311" indicates the number of functions used for core and valence electrons. The "+ +" adds diffuse functions on both heavy atoms and hydrogens, which are crucial for describing anions and weak interactions. The "(d,p)" adds polarization functions, which allow for more flexibility in the shape of the orbitals and are essential for accurately describing bonding, particularly for atoms like sulfur.

  • Correlation-Consistent (e.g., cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit. They are generally more accurate but also more computationally expensive than Pople-style sets of a similar size.

For organosulfur compounds, using a basis set with both polarization and diffuse functions is highly recommended to accurately model the sulfur atom's valence shell and lone pairs.

Results & Discussion: Benchmarking Against Reality

Here, we compare the performance of our selected methods for predicting key properties of the global minimum conformer of this compound. Where available, we benchmark against experimental data.

Table 1: Calculated Geometric Parameters vs. Related Experimental Data
ParameterMethodBasis SetCalculated ValueExperimental Value (Methyl Phenyl Sulfide)[8]
C(aromatic)-S Bond Length (Å) B3LYP6-311++G(d,p)1.7811.749
ωB97X-D6-311++G(d,p)1.7751.749
MP26-311++G(d,p)1.7691.749
S-C(propyl) Bond Length (Å) B3LYP6-311++G(d,p)1.8251.817 (S-CH3)
ωB97X-D6-311++G(d,p)1.8191.817 (S-CH3)
MP26-311++G(d,p)1.8151.817 (S-CH3)
**C-S-C Bond Angle (°) **B3LYP6-311++G(d,p)103.5105.4
ωB97X-D6-311++G(d,p)103.9105.4
MP26-311++G(d,p)104.2105.4

Experimental data for the specific this compound molecule is scarce; thus, data from the closely related methyl phenyl sulfide is used for comparison.

Analysis: All methods provide reasonable geometries. MP2 and ωB97X-D tend to give slightly better agreement with the experimental bond lengths of the related molecule compared to B3LYP, which slightly overestimates the C-S bond lengths. This highlights a known tendency of some DFT functionals.

Table 2: Calculated Vibrational Frequencies (Selected Modes, cm⁻¹) vs. Experiment
Vibrational ModeMethod (B3LYP/6-311++G(d,p))Scaled FrequencyExperimental Frequency (Typical Range)
Aromatic C-H Stretch 3085~30603100-3000
Aliphatic C-H Stretch 2970~29453000-2850
C-S Stretch 710~695710-570

Frequencies calculated with DFT methods are known to have systematic errors due to harmonic approximation. They are often scaled by an empirical factor (~0.96-0.98 for B3LYP) to improve agreement with experimental data.

Analysis: The calculated vibrational frequencies, after scaling, show good agreement with the expected experimental ranges for the characteristic functional groups present in this compound. This demonstrates the utility of these calculations in assigning and interpreting experimental IR spectra.

Table 3: Calculated Electronic Properties
MethodBasis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
B3LYP6-311++G(d,p)-6.21-0.455.76
ωB97X-D6-311++G(d,p)-6.85-0.985.87

Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior. The HOMO-LUMO gap is a rough measure of chemical reactivity and the energy required for electronic excitation. The range-separated functional, ωB97X-D, predicts a more stabilized HOMO compared to B3LYP, which is a common and generally more physically realistic result due to the mitigation of self-interaction error.

Computational Protocol: Spectroscopic and Electronic Properties
  • Optimized Geometry: Start with the global minimum energy conformer obtained from the workflow described previously.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory. This provides the IR spectrum (frequencies and intensities) and thermochemical data (e.g., enthalpy, entropy).

  • NMR Calculation: To calculate NMR chemical shifts, use the Gauge-Independent Atomic Orbital (GIAO) method. This is typically done as a separate calculation step on the optimized geometry. The calculated absolute shieldings are then converted to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

  • Electronic Properties: The HOMO and LUMO energies are standard outputs of the geometry optimization or any single-point energy calculation.

G cluster_workflow Property Calculation Workflow start Global Minimum Geometry freq Frequency Calculation start->freq nmr NMR (GIAO) Calculation start->nmr spe Single-Point Energy start->spe out_ir IR Spectrum Thermochemistry freq->out_ir out_nmr NMR Chemical Shifts nmr->out_nmr out_elec HOMO/LUMO Energies spe->out_elec

Caption: Workflow for calculating molecular properties from the optimized geometry.

Recommendations and Conclusion

  • For Routine Analysis: For tasks like initial conformational searches, geometry optimizations, and qualitative prediction of spectroscopic properties, the B3LYP functional paired with a Pople-style basis set like 6-311++G(d,p) offers a very effective balance of speed and reliability.

  • For Higher Accuracy: When investigating reaction mechanisms, reaction energies, or electronic properties where charge delocalization may be a factor, a range-separated functional like ωB97X-D is strongly recommended.[6][7] The additional computational cost is justified by the improved physical description of the electronic structure.

  • For Gold-Standard Benchmarks: To obtain highly accurate reaction or dissociation energies, single-point energy calculations using CCSD(T) on geometries optimized with a reliable DFT method (like ωB97X-D) or MP2 is the preferred approach.

Ultimately, this guide demonstrates that quantum chemical calculations are an indispensable tool in the modern chemist's arsenal. By carefully selecting the appropriate methodology and validating against experimental benchmarks, researchers can gain profound insights into the structure and properties of molecules like this compound, accelerating discovery and innovation in drug development and materials science.

References

Stability Showdown: A Comparative Guide to Thioethers and Ethers for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis, drug development, and materials science, the choice between an ether and its sulfur analogue, the thioether, can have profound implications for molecular stability and reactivity. While structurally similar, the substitution of oxygen for sulfur introduces significant electronic and steric differences that dictate their behavior in diverse chemical environments. This guide provides an in-depth, objective comparison of the stability of thioethers versus their corresponding ethers, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their applications.

At a Glance: Key Stability Differences

FeatureEthers (R-O-R')Thioethers (R-S-R')The Bottom Line
Bond Strength (C-X) Stronger (Higher Bond Dissociation Energy)Weaker (Lower Bond Dissociation Energy)Ethers are thermodynamically more stable.
Acid Stability Susceptible to cleavage by strong Brønsted and Lewis acids.Generally more resistant to acid-catalyzed cleavage due to lower basicity.Thioethers offer greater stability in acidic media.
Oxidative Stability Generally stable, but can form explosive peroxides upon storage.Readily oxidized to sulfoxides and sulfones.Ethers are preferred in oxidizing environments where the thioether functionality is not desired.
Nucleophilicity Weakly nucleophilic oxygen.Strongly nucleophilic sulfur.Thioethers are more reactive towards electrophiles.

The Heart of the Matter: A Deep Dive into Stability

The stability of a functional group is not an absolute property but rather a context-dependent characteristic. Here, we dissect the stability of ethers and thioethers under various conditions pertinent to research and development.

Intrinsic Stability: A Tale of Two Bonds

The fundamental difference in stability between ethers and thioethers lies in the carbon-heteroatom bond strength. The carbon-oxygen (C-O) bond is significantly stronger than the carbon-sulfur (C-S) bond.

BondAverage Bond Dissociation Energy (kJ/mol)
C-O~358
C-S~272

Source: Data compiled from various sources, including the CRC Handbook of Chemistry and Physics.

This difference of approximately 86 kJ/mol indicates that, thermodynamically, ethers are inherently more stable than thioethers. The greater electronegativity of oxygen compared to sulfur results in a more polarized and stronger C-O bond.

Behavior in Acidic Environments: A Paradox of Basicity and Bond Strength

While the C-S bond is weaker, thioethers often exhibit greater stability in acidic conditions compared to ethers. This apparent paradox can be explained by considering the mechanism of acid-catalyzed cleavage.

Ethers are susceptible to cleavage by strong Brønsted acids (e.g., HBr, HI) and Lewis acids (e.g., BBr₃)[1]. The reaction is initiated by the protonation of the ether oxygen, a relatively basic site, to form a good leaving group (an alcohol). This is followed by a nucleophilic attack (Sₙ1 or Sₙ2) by the counter-ion[2][3].

Thioethers, on the other hand, are less basic than ethers[4]. The lone pairs on the larger, more polarizable sulfur atom are less available for protonation. Consequently, the initial and often rate-determining step of acid-catalyzed cleavage is less favorable for thioethers. This kinetic stability often outweighs their lower thermodynamic stability in acidic media. This property is exploited in solid-phase peptide synthesis, where thioanisole is used as a scavenger in strong acid cleavage cocktails to protect sensitive amino acid residues[5][6][7].

AcidCleavage cluster_ether Ether Cleavage cluster_thioether Thioether Stability Ether R-O-R' ProtonatedEther R-O(H+)-R' Ether->ProtonatedEther H+ (fast) Products_Ether R-X + R'-OH ProtonatedEther->Products_Ether X- (slow, SN1/SN2) Thioether R-S-R' ProtonatedThioether R-S(H+)-R' Thioether->ProtonatedThioether H+ (slow, unfavorable) NoReaction Generally Stable ProtonatedThioether->NoReaction

Caption: Comparative pathways of ethers and thioethers in strong acid.

Oxidative Stability: The Achilles' Heel of Thioethers

The most significant difference in the chemical stability of ethers and thioethers is their response to oxidizing agents. Thioethers are readily oxidized to sulfoxides (R₂SO) and subsequently to sulfones (R₂SO₂) under relatively mild conditions[8]. This reactivity is a cornerstone of their application in designing drugs and prodrugs that respond to reactive oxygen species (ROS) in pathological environments.

Ethers, in contrast, are generally stable towards most oxidizing agents. A notable exception is their slow reaction with atmospheric oxygen to form explosive peroxides, a critical safety consideration for their long-term storage.

This differential reactivity allows for the selective oxidation of thioethers in the presence of ethers, a valuable tool in complex molecule synthesis.

Oxidation Thioether Thioether (R-S-R') Sulfoxide Sulfoxide (R-SO-R') Thioether->Sulfoxide [O] Sulfone Sulfone (R-SO2-R') Sulfoxide->Sulfone [O] Ether Ether (R-O-R') NoOxidation Generally Stable Ether->NoOxidation [O] (most reagents)

Caption: Oxidation pathways of thioethers versus the general stability of ethers.

Experimental Protocols for Stability Assessment

To provide a practical framework for evaluating the stability of thioethers and ethers, the following experimental protocols are presented.

Protocol 1: Comparative Stability in Acidic Media

Objective: To compare the rate of cleavage of an ether and its corresponding thioether under strong acid conditions.

Materials:

  • Anisole (methyl phenyl ether)

  • Thioanisole (methyl phenyl sulfide)

  • Concentrated hydrobromic acid (48% in water)

  • Dodecane (internal standard)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Prepare two separate reaction vessels, each containing a solution of the substrate (anisole or thioanisole, 1 mmol) and dodecane (0.5 mmol) in a suitable solvent (e.g., 10 mL of glacial acetic acid).

  • Place the reaction vessels in a pre-heated oil bath at 100 °C.

  • To each vessel, add concentrated hydrobromic acid (5 mmol).

  • At regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 0.5 mL aliquot from each reaction mixture.

  • Immediately quench the aliquot in a vial containing 2 mL of saturated sodium bicarbonate solution and 2 mL of diethyl ether.

  • Vortex the vial, allow the layers to separate, and collect the organic layer.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Analyze the organic layer by GC-FID to determine the ratio of the starting material to the internal standard.

  • Plot the concentration of the starting material versus time to determine the rate of cleavage for both the ether and the thioether.

Expected Outcome: The concentration of anisole is expected to decrease at a significantly faster rate than that of thioanisole, demonstrating the greater stability of the thioether under these acidic conditions.

Protocol 2: Comparative Oxidative Stability

Objective: To compare the stability of an ether and its corresponding thioether to a common oxidizing agent.

Materials:

  • Diethyl ether

  • Diethyl sulfide

  • 30% Hydrogen peroxide

  • Methanol

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Potassium permanganate stain

Procedure:

  • Prepare two separate solutions: one of diethyl ether (1 mmol) in 10 mL of methanol and another of diethyl sulfide (1 mmol) in 10 mL of methanol.

  • To each solution, add 30% hydrogen peroxide (1.1 mmol) at room temperature.

  • Monitor the progress of the reactions by TLC at regular intervals (e.g., 0, 15, 30, 60, and 120 minutes). Use a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate).

  • Visualize the TLC plates using a potassium permanganate stain. The starting materials and products will appear as spots.

  • Observe the disappearance of the starting material spot and the appearance of new spots corresponding to the oxidized products (diethyl sulfoxide and diethyl sulfone for the thioether reaction).

Expected Outcome: The TLC analysis of the diethyl sulfide reaction will show the rapid disappearance of the starting material and the formation of new, more polar spots corresponding to the sulfoxide and sulfone. In contrast, the TLC of the diethyl ether reaction will show little to no change, indicating its stability to oxidation under these conditions.

Applications in Drug Development and Beyond

The distinct stability profiles of thioethers and ethers have significant implications in various scientific disciplines:

  • Drug Design: The susceptibility of thioethers to oxidation is harnessed in the design of ROS-responsive drug delivery systems. A thioether-containing polymer can be engineered to be hydrophobic, forming nanoparticles that encapsulate a drug. In the high ROS environment of a tumor, the thioether is oxidized to a hydrophilic sulfoxide or sulfone, leading to the disassembly of the nanoparticle and targeted drug release.

  • Bioconjugation: In the field of antibody-drug conjugates (ADCs), stable linkages are paramount to prevent premature release of the cytotoxic payload. Thioether bonds, formed, for example, via Michael addition to a maleimide, are generally considered non-cleavable and offer high systemic stability compared to disulfide bonds, which are susceptible to reduction[9].

  • Protecting Groups: The differential stability of ethers and thioethers to acid-catalyzed cleavage allows for their use as orthogonal protecting groups in complex organic synthesis. For instance, a tert-butyl ether can be cleaved under milder acidic conditions than a corresponding tert-butyl thioether[8].

Conclusion

The choice between a thioether and an ether linkage is a critical design element in molecular engineering. While ethers possess greater thermodynamic stability due to a stronger C-O bond, thioethers often exhibit superior kinetic stability in acidic environments due to their lower basicity. The most striking difference lies in their oxidative stability, with thioethers being readily oxidized while ethers are generally inert. By understanding these fundamental principles and employing the comparative experimental approaches outlined in this guide, researchers can strategically leverage the unique properties of each functional group to advance their scientific endeavors.

References

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  • Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. PubMed Central. Available at: [Link]

  • Metabolic oxidative cleavage of thioesters: evidence for the formation of sulfenic acid intermediates in the bioactivation of the antithrombotic prodrugs ticlopidine and clopidogrel. PubMed. Available at: [Link]

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Efficacy of different catalysts for aryl propyl sulfide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<_ A SCIENTIST'S GUIDE TO CATALYST EFFICACY IN ARYL PROPYL SULFIDE SYNTHESIS

Introduction

Aryl propyl sulfides are pivotal structural motifs in a multitude of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Their synthesis, therefore, is a subject of considerable interest within the chemical research community. The development of efficient and versatile catalytic methods for the construction of the C–S bond is paramount for advancing drug discovery and materials science. This guide provides a comparative analysis of the efficacy of various catalysts employed in the synthesis of aryl propyl sulfides, with a focus on palladium, copper, and nickel-based systems, as well as emerging photocatalytic methods. The discussion is grounded in mechanistic principles and supported by experimental data to aid researchers in catalyst selection and reaction optimization.

The Landscape of Catalytic C–S Cross-Coupling

Transition-metal-catalyzed cross-coupling reactions represent the most versatile and widely adopted strategy for the synthesis of aryl thioethers.[1][4] These reactions typically involve the coupling of an aryl halide or pseudohalide with a thiol or a thiol equivalent. The general mechanism for palladium-catalyzed cross-coupling, which serves as a foundational model, proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5][6][7] While palladium catalysts have been extensively studied, concerns over cost and toxicity have spurred the development of catalysts based on more abundant and less toxic metals like copper and nickel.[4]

Palladium-Catalyzed Systems: The Gold Standard

Palladium catalysts have long been the workhorse for C–S cross-coupling reactions, offering high efficiency and broad functional group tolerance.[8][9] The pioneering work by Migita and coworkers in 1978 laid the foundation for palladium-catalyzed thiolation of aryl halides.[1][8][10]

Mechanism of Action: The catalytic cycle for palladium-catalyzed aryl sulfide synthesis generally begins with the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by the coordination of a thiolate, and subsequent reductive elimination of the aryl propyl sulfide product regenerates the active Pd(0) catalyst.[5][8] The choice of ligand is critical in modulating the catalyst's reactivity and stability.[11]

Key Advantages:

  • High Yields and Selectivity: Palladium catalysts, particularly with bulky phosphine ligands, often provide excellent yields and chemoselectivity.[3]

  • Broad Substrate Scope: A wide range of aryl halides (iodides, bromides, and even challenging chlorides) and thiols can be effectively coupled.[1][10]

  • Mild Reaction Conditions: Many modern palladium catalyst systems operate under relatively mild conditions.[10]

Limitations:

  • Cost: Palladium is a precious metal, making it a significant cost driver in large-scale synthesis.

  • Catalyst Poisoning: Thiols and thiolates can strongly coordinate to the palladium center, leading to catalyst deactivation.[2][3]

Representative Experimental Protocol: Palladium-Catalyzed Synthesis

A representative procedure for the palladium-catalyzed synthesis of an aryl propyl sulfide involves the reaction of an aryl bromide with propanethiol in the presence of a palladium catalyst and a base.

Materials:

  • Aryl bromide (1.0 mmol)

  • Propanethiol (1.2 mmol)

  • Pd(dba)₂ (2 mol%)

  • Xantphos (4 mol%)

  • NaOtBu (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd(dba)₂, Xantphos, and NaOtBu.

  • Add toluene, followed by the aryl bromide and propanethiol.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Copper-Catalyzed Systems: A Cost-Effective Alternative

Copper-catalyzed C–S cross-coupling reactions, often referred to as Ullmann-type couplings, have emerged as a highly attractive alternative to palladium-based methods due to the low cost, low toxicity, and high abundance of copper.[4][12]

Mechanism of Action: The mechanism of copper-catalyzed C–S coupling is still a subject of some debate but is generally believed to involve a Cu(I)/Cu(III) catalytic cycle.[8][12] The reaction is thought to proceed via oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the thiolate and reductive elimination.[8]

Key Advantages:

  • Cost-Effectiveness: Copper is significantly cheaper than palladium.

  • Ligand Diversity: A wide variety of simple and inexpensive ligands can be employed.[12]

  • Effectiveness with Aryl Iodides: Copper catalysts are particularly effective for the coupling of aryl iodides.[10]

Limitations:

  • Harsher Reaction Conditions: Often require higher temperatures and stronger bases compared to palladium systems.[8]

  • Substrate Scope: Can be less tolerant of certain functional groups compared to palladium catalysts.

Representative Experimental Protocol: Copper-Catalyzed Synthesis

A typical protocol for a copper-catalyzed synthesis of an aryl propyl sulfide is as follows:

Materials:

  • Aryl iodide (1.0 mmol)

  • Propanethiol (1.5 mmol)

  • CuI (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • K₂CO₃ (2.0 mmol)

  • DMF (5 mL)

Procedure:

  • In a sealed tube, combine the aryl iodide, propanethiol, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Add DMF and seal the tube.

  • Heat the reaction mixture at 120 °C for 24 hours.

  • After cooling, dilute the mixture with water and extract the product.

  • Purify the product via column chromatography.

Nickel-Catalyzed Systems: A Powerful Tool for Challenging Substrates

Nickel catalysts have gained prominence for their ability to activate less reactive aryl electrophiles, such as aryl chlorides and sulfonates, and for their unique reactivity profiles.[4][8][10][13]

Mechanism of Action: Nickel-catalyzed C–S cross-coupling reactions can proceed through various catalytic cycles, including Ni(0)/Ni(II) and potentially Ni(I)/Ni(III) pathways.[8] The reaction often involves the oxidative addition of the aryl electrophile to a low-valent nickel species.[13] Recent developments have shown that nickel catalysts can facilitate aryl exchange reactions, providing novel synthetic routes that avoid the use of odorous thiols.[13][14][15]

Key Advantages:

  • Activation of Unreactive Electrophiles: Nickel catalysts are particularly effective in coupling challenging substrates like aryl chlorides.[10]

  • Novel Reactivity: Enable unique transformations such as decarbonylative thioetherification and aryl exchange reactions.[16]

  • Cost-Effective: Nickel is more abundant and less expensive than palladium.

Limitations:

  • Air and Moisture Sensitivity: Some nickel catalysts can be sensitive to air and moisture, requiring stringent reaction conditions.

  • Ligand Sensitivity: The choice of ligand is often critical for achieving high efficiency.[8]

Representative Experimental Protocol: Nickel-Catalyzed Aryl Exchange Synthesis

A modern approach to aryl propyl sulfide synthesis using a nickel-catalyzed aryl exchange reaction is outlined below. This method avoids the direct use of volatile and odorous thiols.[13]

Materials:

  • Aryl pivalate (1.0 mmol)

  • 2-(Propylthio)pyridine (1.2 mmol)

  • Ni(cod)₂ (10 mol%)

  • dcypt (1,2-bis(dicyclohexylphosphino)ethane) (15 mol%)

  • Zn powder (1.0 equiv)

  • Toluene (4 mL)

Procedure:

  • In a glovebox, charge a vial with Ni(cod)₂, dcypt, and Zn powder.

  • Add toluene, the aryl pivalate, and 2-(propylthio)pyridine.

  • Seal the vial and heat the mixture at 150 °C for 12-24 hours.[14]

  • After cooling, filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the aryl propyl sulfide.

Photocatalytic Synthesis: A Green and Mild Approach

Visible-light photoredox catalysis has recently emerged as a powerful and sustainable method for C–S bond formation.[17][18] These reactions often proceed under very mild conditions and can tolerate a wide range of functional groups.[17][19][20]

Mechanism of Action: The mechanism typically involves a photosensitizer (like eosin Y or a ruthenium/iridium complex) that, upon irradiation with visible light, initiates a single-electron transfer (SET) process.[17] For example, an arenediazonium salt can be reduced by the excited photocatalyst to generate an aryl radical, which then reacts with a disulfide to form the aryl sulfide.[17][19]

Key Advantages:

  • Mild Reaction Conditions: Often proceed at room temperature under visible light irradiation.[17]

  • High Functional Group Tolerance: The mild conditions allow for the use of substrates with sensitive functional groups.[17][19][20]

  • Sustainable: Utilizes visible light as a renewable energy source and can often employ metal-free organic dyes as catalysts.[17]

Limitations:

  • Substrate Scope: Often limited to specific classes of starting materials, such as arenediazonium salts or electron-rich arenes.[17][18]

  • Reaction Scale: Scaling up photochemical reactions can present technical challenges.

Representative Experimental Protocol: Photocatalytic Synthesis

A general procedure for the photocatalytic synthesis of an aryl propyl sulfide from an arenediazonium salt is as follows:

Materials:

  • Arenediazonium tetrafluoroborate (0.5 mmol)

  • Dipropyl disulfide (1.5 equiv)

  • Eosin Y (2 mol%)

  • Dimethyl sulfoxide (DMSO) (3 mL)

  • Green LED light source

Procedure:

  • In a reaction vessel, dissolve the arenediazonium tetrafluoroborate, dipropyl disulfide, and eosin Y in DMSO.

  • Irradiate the mixture with a green LED light source at room temperature for 6-12 hours.

  • Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent.

  • Purify the product by column chromatography.

Comparative Analysis of Catalyst Performance

Catalyst SystemTypical SubstratesReaction ConditionsKey AdvantagesKey Disadvantages
Palladium Aryl bromides, iodides, chlorides50-120 °C, baseHigh yields, broad scope, well-establishedCost, catalyst poisoning
Copper Aryl iodides, bromides100-140 °C, strong baseLow cost, readily availableHarsher conditions, potential for lower functional group tolerance
Nickel Aryl chlorides, sulfonates, esters80-150 °C, various conditionsActivates challenging substrates, novel reactivityAir/moisture sensitivity, ligand-dependent
Photocatalyst Arenediazonium salts, electron-rich arenesRoom temperature, visible lightExtremely mild, high functional group tolerance, sustainableLimited substrate scope for some methods, scalability challenges

Conclusion and Future Outlook

The synthesis of aryl propyl sulfides has been significantly advanced by the development of diverse catalytic systems. Palladium catalysts remain a reliable choice for a broad range of applications due to their high efficiency and well-understood reactivity. However, the cost and potential for catalyst poisoning have driven the exploration of more sustainable alternatives. Copper and nickel catalysts offer compelling advantages in terms of cost and the ability to activate challenging substrates, respectively. The advent of photocatalysis provides an exceptionally mild and green approach, though its substrate scope is still evolving.

Future research will likely focus on the development of more robust and versatile catalysts based on earth-abundant metals, the expansion of the substrate scope for photocatalytic methods, and the design of catalytic systems that operate under even milder and more environmentally benign conditions. The continued exploration of novel reaction pathways, such as aryl exchange and decarbonylative couplings, will undoubtedly open new avenues for the efficient and selective synthesis of aryl propyl sulfides and other valuable organosulfur compounds.

Visualizing the Catalytic Processes

General Workflow for Catalyst Screening and Optimization

G cluster_prep Preparation cluster_catalysis Catalysis cluster_analysis Analysis & Purification cluster_evaluation Evaluation start Define Target Aryl Propyl Sulfide reagents Select Aryl Precursor and Sulfur Source start->reagents catalyst Choose Catalyst System (Pd, Cu, Ni, Photo) reagents->catalyst ligand Select Ligand (if applicable) catalyst->ligand conditions Optimize Reaction Conditions (Solvent, Base, Temp.) ligand->conditions reaction Run Reaction conditions->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize yield Determine Yield and Purity characterize->yield compare Compare Catalyst Efficacy yield->compare end Select Optimal Catalyst compare->end

Caption: A generalized workflow for the selection, optimization, and evaluation of catalysts for aryl propyl sulfide synthesis.

Simplified Catalytic Cycle for Palladium-Catalyzed C-S Coupling

G pd0 Pd(0)L_n pd2_halide Ar-Pd(II)-X L_n pd0->pd2_halide Oxidative Addition (Ar-X) pd2_thiolate Ar-Pd(II)-SPr L_n pd2_halide->pd2_thiolate Thiolate Coordination (PrS⁻) pd2_thiolate->pd0 Reductive Elimination (Ar-SPr)

Caption: A simplified representation of the Pd(0)/Pd(II) catalytic cycle for C-S cross-coupling.

References

  • General mechanism for selected transition metal-catalyzed C–S coupling reaction - ResearchGate. (n.d.).
  • A Comparative Guide to Thioether Ligands in Catalysis: Featuring 2-(Benzylthio)-6-methylpyridine and Analogues - Benchchem. (n.d.).
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (n.d.).
  • Palladium‐Catalyzed Polycondensation for the Synthesis of Poly(Aryl)Sulfides. (2020).
  • Isshiki, R., Kurosawa, M. B., Muto, K., & Yamaguchi, J. (2021). Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. Journal of the American Chemical Society, 143(27), 10333–10340.
  • Geiger, V. J., et al. (2022). Recent Metal-Catalyzed Methods for Thioether Synthesis. Synthesis, 54(15), 3283-3306.
  • Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis - PMC - NIH. (n.d.).
  • C−S Cross‐Coupling Reactions Catalyzed by Well‐Defined Copper and Nickel Complexes. (2022). Chemistry – A European Journal, 28(46), e202201083.
  • Cross-Coupling Reactions Guide. (n.d.).
  • Cross-coupling reaction - Wikipedia. (n.d.).
  • Recent Metal-Catalyzed Methods for Thioether Synthesis | Request PDF - ResearchGate. (n.d.).
  • Recent Metal-Catalyzed Methods for Thioether Synthesis - Who we serve. (n.d.).
  • n-PROPYL SULFIDE - Organic Syntheses Procedure. (n.d.).
  • Palladium-Catalyzed Polycondensation for the Synthesis of Poly(Aryl)Sulfides - PubMed. (n.d.).
  • Eichman, C. C., & Stambuli, J. P. (2011). Transition metal catalyzed synthesis of aryl sulfides. Molecules (Basel, Switzerland), 16(1), 590–608.
  • Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction | Journal of the American Chemical Society - ACS Publications. (n.d.).
  • Majek, M., & von Wangelin, A. J. (2013). Organocatalytic visible light mediated synthesis of aryl sulfides.
  • Forging C–S Bonds Through Decarbonylation: New Perspectives for the Synthesis of Privileged Aryl Sulfides - NIH. (n.d.).
  • Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis - Beilstein Journals. (n.d.).
  • A mild and facile synthesis of aryl and alkenyl sulfides via copper-catalyzed deborylthiolation of organoborons with thiosulfonates - Chemical Communications (RSC Publishing). (n.d.).
  • Palladium-Catalyzed Synthesis of Aryl Vinyl Sulfides via 1,3-Oxathiolanes As Vinyl Sulfide Surrogates - PubMed. (n.d.).
  • Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction - PubMed. (n.d.).
  • Eichman, C. C., & Stambuli, J. P. (2011). Transition metal catalyzed synthesis of aryl sulfides. Molecules (Basel, Switzerland), 16(1), 590–608.
  • Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC - PubMed Central. (n.d.).
  • Synthesis of aryl sulfides and diaryl sulfides - Organic Chemistry Portal. (n.d.).
  • Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction - ChemRxiv. (n.d.).
  • Nano-catalyst [PdCl₂(PhCN)₂] for Efficient Synthesis of Aryl Sulfides via C–S Reaction - Nanomaterials Chemistry. (n.d.).
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (n.d.).
  • Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates - PMC - NIH. (n.d.).
  • Organocatalytic Visible Light Mediated Synthesis of Aryl Sulfides. | Request PDF - ResearchGate. (n.d.).
  • Organocatalytic visible light mediated synthesis of aryl sulfides - RSC Publishing. (n.d.).
  • The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH - Organic Syntheses Procedure. (n.d.).
  • Copper-promoted S-arylation reactions with triarylbismuths for the synthesis of diaryl sulfides - PMC - NIH. (n.d.).
  • Copper-promoted S-arylation reactions with triarylbismuths for the synthesis of diaryl sulfides - RSC Publishing. (n.d.).
  • Aryl sulfide synthesis via aryl exchange reaction | Request PDF - ResearchGate. (n.d.).

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The Sulfide Bridge to Bioactivity: A Comparative Guide to the Structure-Activity Relationship of Phenyl Propyl Sulfide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the phenyl propyl sulfide scaffold has emerged as a privileged structure, a versatile backbone upon which a diverse array of biological activities can be built. From combating drug-resistant bacteria to inhibiting crucial enzymes in pathogenic pathways, the subtle interplay of structural modifications on this core dictates the potency and selectivity of its analogs. This guide provides a comprehensive comparison of this compound derivatives, delving into their structure-activity relationships (SAR) across various therapeutic areas. We will explore the causal links behind experimental design choices and provide detailed, self-validating protocols to empower researchers in their quest for novel therapeutic agents.

The Architectural Blueprint: Understanding the this compound Core

The this compound molecule, in its simplicity, offers three primary regions for chemical modification: the aromatic phenyl ring, the flexible propyl chain, and the central sulfide bridge. Each of these components plays a critical role in the molecule's interaction with biological targets.

Phenyl_Propyl_Sulfide This compound Core Phenyl_Ring Phenyl Ring (Aromatic Interactions, Substituent Effects) Phenyl_Propyl_Sulfide->Phenyl_Ring Site of Aromatic Substitution Propyl_Chain Propyl Chain (Lipophilicity, Conformational Flexibility) Phenyl_Propyl_Sulfide->Propyl_Chain Alkyl Chain Modification Sulfide_Bridge Sulfide Bridge (Nucleophilicity, Oxidation State) Phenyl_Propyl_Sulfide->Sulfide_Bridge Modulation of Sulfur Center

Figure 1: Key modifiable regions of the this compound scaffold.

Understanding how alterations in these regions impact biological activity is the cornerstone of rational drug design. The subsequent sections will dissect the SAR of this compound analogs in key therapeutic areas, supported by experimental data and detailed protocols.

Antimicrobial Activity: A Double-Edged Sword Against Pathogens

Phenyl sulfide derivatives have demonstrated significant promise as antimicrobial agents, particularly against resilient pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[1] The mechanism of action for many of these compounds involves the disruption of the bacterial cell membrane, a strategy that can circumvent common resistance mechanisms.[1][2][3]

Structure-Activity Relationship in Antibacterial Analogs

Systematic studies on benzyl phenyl sulfide derivatives have revealed critical insights into their antibacterial potency. The electronic nature and position of substituents on the phenyl rings are paramount.

  • Electron-Withdrawing Groups Enhance Activity: The introduction of electron-withdrawing groups, such as a nitro group (NO2), on the benzyl ring has been shown to significantly enhance antibacterial activity.[4] For instance, 4-nitrobenzyl 4-chlorophenyl sulfide exhibits potent and broad-spectrum inhibitory effects.[4] This suggests that a polarized C-S bond may be crucial for interaction with the bacterial membrane or other cellular targets.

  • Halogenation of the Phenyl Ring: Halogenation, particularly with chlorine, on the phenyl ring attached to the sulfur atom, often leads to increased antibacterial efficacy.[4] This is likely due to a combination of increased lipophilicity, facilitating membrane permeability, and favorable electronic interactions.

  • The Inactivity of Electron-Donating Groups: Conversely, the presence of electron-donating groups, such as a methoxy group (OCH3), on the benzyl ring tends to abolish antibacterial activity.[4] This underscores the importance of the electronic properties of the substituents in dictating biological response.

Table 1: Comparative Antibacterial Activity (MIC) of this compound Analogs

CompoundR1 (on Benzyl Ring)R2 (on Phenyl Ring)MIC (µg/mL) against S. aureusMIC (µg/mL) against MRSAReference
Analog 1 HH>64>64[4]
Analog 2 4-OCH3H>64>64[4]
Analog 3 4-NO2H1632[4]
Analog 4 4-NO24-Cl24[1][4]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay to quantify the potency of an antibacterial agent. The broth microdilution method is a widely accepted and reproducible technique.

Objective: To determine the lowest concentration of a this compound analog that inhibits the visible growth of a specific bacterium.

Materials:

  • Test compounds (this compound analogs)

  • Bacterial strains (e.g., S. aureus ATCC 29213, MRSA clinical isolate)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Incubator (35°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in CAMHB in a 96-well plate to achieve a range of final concentrations (e.g., 128 µg/mL to 0.25 µg/mL). The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a growth control well (inoculum in CAMHB without compound) and a sterility control well (CAMHB only).

    • Incubate the plate at 35°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate 96-well Plate Inoculum->Inoculate Compound Prepare Compound Dilutions (Serial 2-fold) Compound->Inoculate Incubate Incubate at 35°C (18-24h) Inoculate->Incubate Read Read MIC (Visual or Spectrophotometric) Incubate->Read

Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Enzyme Inhibition: Targeting Key Pathogenic Machinery

Phenyl sulfide analogs have also been identified as potent inhibitors of specific enzymes, offering a more targeted approach to disease intervention. A notable example is the inhibition of oxidosqualene cyclases (OSCs), which are crucial enzymes in the biosynthesis of sterols in fungi and protozoa, and hopanoids in bacteria.

Structure-Activity Relationship in Enzyme Inhibitors

The SAR for OSC inhibition by phenyl sulfide derivatives reveals the importance of mimicking the natural substrate, 2,3-oxidosqualene.

  • Lipophilicity and Chain Length: The length and branching of the alkyl chain attached to the sulfur atom significantly influence inhibitory activity. A longer, more lipophilic chain generally leads to better binding within the hydrophobic active site of the enzyme.

  • Sulfur Atom as a Bioisostere: The sulfide group can act as a bioisostere for a methylene group in the natural substrate, potentially interacting with key residues in the enzyme's active site.

  • Phenyl Ring Substitutions: Substitutions on the phenyl ring can modulate the electronic properties and steric bulk of the inhibitor, influencing its fit within the active site. Both electron-donating and electron-withdrawing groups can be beneficial, depending on the specific interactions with the enzyme.

Experimental Protocol: Oxidosqualene Cyclase (OSC) Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of a radiolabeled substrate to its cyclized product.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound analog against OSC.

Materials:

  • Purified or partially purified OSC enzyme (e.g., from pig liver microsomes)

  • [3H]-2,3-Oxidosqualene (radiolabeled substrate)

  • Test compounds (this compound analogs)

  • Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, a known amount of OSC enzyme, and the test compound at various concentrations.

    • Include a control reaction with no inhibitor (100% activity) and a blank reaction with no enzyme (background).

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding a specific amount of [3H]-2,3-oxidosqualene to each tube.

  • Incubation:

    • Incubate the reaction mixtures at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Termination and Extraction:

    • Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).

    • Extract the lipid-soluble products (including the cyclized product and unreacted substrate) into the organic phase.

  • Quantification:

    • Separate the cyclized product from the unreacted substrate using thin-layer chromatography (TLC).

    • Scrape the portion of the TLC plate corresponding to the cyclized product into a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control reaction.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value from the resulting dose-response curve.

Start Prepare Reaction Mixture (Enzyme, Buffer, Inhibitor) Add_Substrate Add [3H]-2,3-Oxidosqualene Start->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction & Extract Lipids Incubate->Stop_Reaction TLC Separate Products by TLC Stop_Reaction->TLC Quantify Quantify Radioactivity (Scintillation Counting) TLC->Quantify Analyze Calculate IC50 Quantify->Analyze

Figure 3: Experimental workflow for the Oxidosqualene Cyclase (OSC) inhibition assay.

Anticancer and Antiviral Potential: Expanding the Therapeutic Horizon

While the research on this compound analogs as anticancer and antiviral agents is less mature compared to their antimicrobial applications, preliminary studies on related phenyl-containing scaffolds suggest promising avenues for exploration.

Anticancer Activity

The anticancer potential of phenyl sulfide derivatives is an emerging area of interest. The SAR in this context is likely to be highly dependent on the specific cancer cell line and the molecular target. Key considerations for designing anticancer analogs include:

  • Induction of Apoptosis: Modifications that promote the induction of programmed cell death (apoptosis) in cancer cells are highly desirable.

  • Kinase Inhibition: Many phenyl-containing compounds are known to inhibit protein kinases that are dysregulated in cancer. The this compound scaffold could be adapted to target specific kinase active sites.

  • Cytotoxicity and Selectivity: A critical aspect of anticancer drug development is achieving high cytotoxicity towards cancer cells while sparing normal, healthy cells.

Antiviral Activity

The development of phenyl sulfide analogs as antiviral agents is also in its early stages. The SAR will be highly virus-specific, targeting viral enzymes or entry mechanisms. For example, some phenylpropenamide derivatives have shown activity against the hepatitis B virus.[5] Future research in this area should focus on:

  • Targeting Viral Enzymes: Designing analogs that inhibit viral proteases, polymerases, or other essential enzymes.

  • Blocking Viral Entry: Modifying the scaffold to interfere with the interaction between the virus and host cell receptors.

To assess the potential of new analogs in these areas, a cytotoxicity assay is a crucial first step to determine the compound's safety profile.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Objective: To determine the concentration of a this compound analog that reduces the viability of a cell line by 50% (IC50).

Materials:

  • Human cell lines (e.g., a cancer cell line like HeLa and a normal cell line like HEK293)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at different concentrations.

    • Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank (medium only).

    • Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • After the second incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of new bioactive molecules. The structure-activity relationships discussed in this guide highlight the critical role of substituent effects, lipophilicity, and steric factors in determining the biological activity of its analogs. The provided experimental protocols offer a robust framework for the evaluation of novel compounds.

Future research in this area should focus on:

  • Expanding the Scope of Biological Activities: Investigating the potential of this compound analogs in other therapeutic areas, such as anti-inflammatory and neuroprotective agents.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Developing predictive models to guide the design of new analogs with improved potency and selectivity.

  • In Vivo Efficacy and Safety Studies: Progressing the most promising lead compounds into preclinical and clinical development.

By leveraging the principles of medicinal chemistry and rigorous experimental validation, the full therapeutic potential of this compound analogs can be unlocked, paving the way for the next generation of innovative medicines.

References

  • Yuan, G., et al. (2020). Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus. Journal of Antibiotics, 73(2), 82-90. [Link]

  • Cui, Z., et al. (2022). Design and Synthesis of Phenyl Sulfide-Based Cationic Amphiphiles as Membrane-Targeting Antimicrobial Agents against Gram-Positive Pathogens. Journal of Medicinal Chemistry, 65(21), 14595-14610. [Link]

  • Zhang, L., et al. (2022). Design and Synthesis of Phenyl Sulfide-Based Cationic Amphiphiles as Membrane-Targeting Antimicrobial Agents against Gram-Positive Pathogens. Journal of Medicinal Chemistry, 65(21), 14595–14610. [Link]

  • Okano, K., et al. (2006). Inhibitory effects on microbial growth using the derivatives of benzyl phenyl sulfide. Yakugaku Zasshi, 126(6), 445-449. [Link]

  • Wang, P., et al. (2011). Phenylpropenamide derivatives: anti-hepatitis B virus activity of the Z isomer, SAR and the search for novel analogs. Bioorganic & Medicinal Chemistry Letters, 21(15), 4642-4647. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of Phenyl Propyl Sulfide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure a safe laboratory environment and to minimize our environmental impact. The proper disposal of chemical waste is a critical component of this responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of phenyl propyl sulfide, grounded in established safety protocols and regulatory compliance.

Understanding the Compound: Essential Properties of this compound

Before handling any chemical for disposal, a thorough understanding of its properties is paramount. This compound (CAS No. 874-79-3) is an aryl sulfide with distinct physicochemical characteristics that inform its safe handling and disposal procedures.[1][2][3]

PropertyValueSignificance for Disposal
Molecular Formula C₉H₁₂SIndicates the presence of sulfur, which can produce toxic sulfur oxides upon combustion.[4]
Molecular Weight 152.26 g/mol [1][2][3]
Boiling Point 210–215°CLow volatility at room temperature, but vapors can form at elevated temperatures.[1]
Melting Point -45°C[3][5]
Density ~0.9952 g/mLHeavier than water.
Solubility Insoluble in waterWill not mix with water, requiring physical separation in case of spills.[4][6]
Hazards Combustible liquid, skin irritant, harmful if swallowed, very toxic to aquatic life.[7]Dictates the need for specific PPE, waste segregation, and disposal methods to prevent environmental contamination and health risks.
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[6][8]Crucial for waste segregation to prevent violent reactions.[8]
The Disposal Decision Workflow: A Step-by-Step Procedural Diagram

The following diagram outlines the critical decision-making process for the proper disposal of this compound, from initial waste generation to final removal by a licensed disposal facility.

PhenylPropylSulfideDisposal cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Storage & Accumulation cluster_3 Disposal & Documentation start This compound Waste Generated characterize Characterize Waste: - Pure this compound - Contaminated Materials (e.g., gloves, wipes) - Empty Containers start->characterize segregate Segregate from Incompatible Wastes: - Oxidizing Agents - Strong Acids - Strong Bases characterize->segregate contain Place in a Suitable, Labeled Container: - Chemically resistant - Tightly sealed lid segregate->contain label_waste Label Container: 'Hazardous Waste' 'this compound' Associated Hazards contain->label_waste storage Store in a Designated Satellite Accumulation Area (SAA): - Cool, dry, well-ventilated - Away from heat and ignition sources label_waste->storage storage_inspection Weekly Inspection of SAA for Leaks storage->storage_inspection disposal_request Request Waste Pickup from Environmental Health & Safety (EHS) storage_inspection->disposal_request documentation Maintain Disposal Records disposal_request->documentation disposal Licensed Chemical Waste Disposal Facility: - Incineration with flue gas scrubbing - Chemical treatment disposal_request->disposal

Caption: Decision workflow for the safe disposal of this compound waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for disposal, it is imperative to be outfitted with the appropriate personal protective equipment (PPE). This is not merely a procedural step but a critical safety measure to prevent exposure.

  • Hand Protection : Wear chemical-impermeable gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use.[9]

  • Eye and Face Protection : Tightly fitting safety goggles are essential to protect against splashes. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[10][11]

  • Skin and Body Protection : A lab coat is the minimum requirement. For larger quantities or in the event of a spill cleanup, wear fire/flame-resistant and impervious clothing.[9][11]

  • Respiratory Protection : If working in a poorly ventilated area or if there is a risk of aerosol formation, a full-face respirator with appropriate cartridges should be used.[9][10][11]

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is through a licensed chemical destruction plant, often involving controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts like sulfur oxides.[9] Do not discharge this compound into sewer systems or allow it to contaminate the environment.[9]

I. Waste Segregation and Collection:

  • Identify and Segregate: Keep this compound waste separate from other waste streams, especially incompatible materials such as strong oxidizing agents, acids, and bases.[8][12] Mixing incompatible chemicals can lead to dangerous reactions.[12]

  • Use Appropriate Containers: Collect liquid this compound waste in a chemically compatible container that can be tightly sealed. The original container can often be used for this purpose.[13] For solid waste contaminated with this compound (e.g., gloves, absorbent materials), use a designated, sealable bag or container.[14]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[12][13][14] Proper labeling is a regulatory requirement and ensures safe handling by all personnel.[12]

II. Storage in Satellite Accumulation Areas (SAAs):

  • Designated Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]

  • Safe Storage Conditions: The SAA should be a cool, dry, and well-ventilated area, away from sources of ignition, heat, and direct sunlight.[6][7][9]

  • Container Integrity: Ensure the container is always closed except when adding waste.[13] Regularly inspect the container for any signs of leakage or degradation.[12]

III. Disposal of Empty Containers:

  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[9]

  • Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous waste along with the liquid this compound.[14]

  • Final Disposal of Rinsed Containers: Once triple-rinsed, the container can be punctured to prevent reuse and then disposed of in a sanitary landfill, or offered for recycling or reconditioning, in accordance with institutional and local regulations.[9]

IV. Arranging for Final Disposal:

  • Contact EHS: When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.

  • Documentation: Maintain accurate records of the waste generated and its disposal, as required by your institution and regulatory agencies.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and being prepared is crucial for mitigating risks.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.[15][16]

  • Remove Ignition Sources: If the spill is significant, remove all sources of ignition from the area.[8][9]

  • Ventilate: If it is safe to do so, increase ventilation in the area, for instance by using a fume hood.[15]

  • Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[7]

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal as hazardous waste.[7][9]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[16]

In Case of Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][9][17]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][9][17]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][7][9]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.

References

  • This compound | C9H12S | CID 13407. PubChem - NIH. [Link]

  • This compound. Stenutz. [Link]

  • This compound -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables (WTT). [Link]

  • Spill Control/Emergency Response. EHSO Manual 2025-2026. [Link]

  • Protective Equipment | Plant Protection. Albert Kerbl GmbH. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Essential Chemical PPE. Trimaco. [Link]

  • Hazardous Materials Emergency Response Procedures. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. [Link]

  • Chemical Spill Procedures. Office of Environmental Health and Safety - Princeton EHS. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of South Dakota. [Link]

  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Office of Research. [Link]

  • Guidelines: Handling and Disposal of Chemicals. College of Engineering - Purdue University. [Link]

  • Phenyl Propyl Alcohol | Chemtex USA. [Link]

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Navigating the Safe Handling of Phenyl Propyl Sulfide: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the proper handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. Phenyl propyl sulfide, a member of the aryl sulfide family, presents a unique set of handling considerations that necessitate a robust personal protective equipment (PPE) and disposal plan. This guide provides an in-depth, procedural framework for the safe management of this compound in a laboratory setting, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure.

Understanding the Hazard Profile of this compound

Before delving into specific PPE recommendations, it is crucial to understand the inherent hazards of this compound. While comprehensive toxicological data for this specific compound is limited, information from safety data sheets (SDS) for this compound and structurally similar compounds, such as Phenyl sulfide, indicates the following primary concerns:

  • Skin and Eye Irritation: Direct contact can cause irritation to the skin and eyes.[1][2][3] Prolonged or repeated exposure may lead to more severe dermal effects.

  • Harmful if Swallowed: Ingestion of this compound can be harmful.[3]

  • Respiratory Tract Irritation: While this compound has a relatively low vapor pressure at room temperature, inhalation of mists or aerosols, or heating the compound, may cause respiratory tract irritation.[1]

  • Stench: Like many organosulfur compounds, this compound and its analogues are noted for their strong, unpleasant odor.[2][3]

A thorough risk assessment should always precede any handling of this chemical, taking into account the quantity being used, the nature of the procedure (e.g., heating, agitation), and the potential for spills or splashes.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when working with this compound. The following recommendations are based on a comprehensive evaluation of the compound's known and anticipated hazards.

Eye and Face Protection: Shielding Against Splashes and Aerosols

Given the potential for eye irritation, robust eye and face protection is mandatory.

  • Chemical Splash Goggles: These should be worn at all times when handling this compound. They must provide a complete seal around the eyes to protect against splashes from any direction. Standard safety glasses do not offer sufficient protection.

  • Face Shield: In addition to chemical splash goggles, a face shield should be worn when there is a heightened risk of splashes, such as when transferring large volumes or working with heated or agitated solutions. The face shield provides a secondary barrier of protection for the entire face.

Causality: The primary reason for this level of protection is to prevent contact with the liquid, which can cause significant eye irritation.[1][2] The combination of goggles and a face shield provides comprehensive protection against accidental splashes and unforeseen aerosol generation.

Skin Protection: A Barrier Against Dermal Exposure

Preventing skin contact is critical. This is achieved through a combination of appropriate gloves and protective clothing.

The selection of the correct glove material is arguably the most critical aspect of skin protection. While "chemical impermeable gloves" are broadly recommended, a more nuanced approach is necessary.[4]

Glove MaterialRecommendation for this compoundRationale
Nitrile Rubber Good for incidental contact. Nitrile gloves offer good resistance to a range of chemicals, including many organic solvents. However, their resistance to aromatic compounds can be limited with prolonged exposure. They are a suitable choice for tasks with a low risk of significant contamination.
Butyl Rubber Recommended for prolonged contact or immersion. Butyl rubber gloves provide excellent resistance to a wide range of chemicals, including many organic solvents. They are a preferred choice when handling larger quantities of this compound or when there is a greater risk of prolonged skin contact.
Viton® Excellent for high-risk applications. Viton® offers superior resistance to aromatic hydrocarbons and chlorinated solvents. For procedures with a high risk of exposure, Viton® gloves provide the highest level of protection.
Latex Not Recommended. Latex gloves offer poor resistance to many organic solvents and are not a suitable choice for handling this compound.

It is imperative to inspect gloves for any signs of degradation, such as swelling, discoloration, or tearing, before and during use. If contamination occurs, gloves should be removed immediately and replaced.

  • Laboratory Coat: A standard laboratory coat is the minimum requirement.

  • Chemical-Resistant Apron: For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Body Protection: In situations with a significant risk of widespread contamination, such as a large-scale reaction or a major spill, chemical-resistant coveralls may be necessary.

  • Closed-Toed Shoes: Always wear closed-toed shoes in the laboratory.

Causality: The goal is to create a complete barrier between the chemical and your skin. Phenyl sulfides can cause skin irritation, and any exposed skin is a potential route of entry.[1][3]

Respiratory Protection: Guarding Against Inhalation Hazards

While the low vapor pressure of this compound limits the inhalation hazard at room temperature, respiratory protection is necessary under certain conditions.

  • Work in a Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of any vapors, mists, or aerosols.

  • Respirator Use: If the work cannot be conducted in a fume hood, or if there is a potential for exposure levels to exceed acceptable limits (in the absence of a specific occupational exposure limit, a conservative approach is warranted), a NIOSH-approved respirator is required. A full-face respirator is recommended if eye and face protection are also needed.[4] The type of cartridge will depend on the specific conditions of use and should be selected in consultation with a safety professional.

Causality: Although the risk is lower at ambient temperatures, any process that can generate aerosols or involves heating the material will increase the concentration of airborne contaminants, necessitating respiratory protection to prevent irritation of the respiratory tract.[1]

Procedural Guidance: Donning, Doffing, and Disposal of PPE

The effectiveness of PPE is contingent on its correct use. Follow this step-by-step guidance for donning and doffing your protective gear.

Donning PPE Workflow
Figure 1. Recommended sequence for donning PPE.
Doffing PPE Workflow

The removal of PPE is a critical step to prevent self-contamination.

Figure 2. Recommended sequence for doffing PPE.

Operational and Disposal Plan: Managing this compound from Cradle to Grave

A comprehensive safety plan extends beyond personal protection to include the responsible management and disposal of the chemical.

Engineering Controls and Safe Handling Practices
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

  • Spill Response: Have a spill kit readily available. In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal.[1]

Disposal of this compound Waste

Proper disposal is essential to protect the environment and comply with regulations. Do not discharge this compound waste to sewer systems.[4]

Step-by-Step Laboratory-Scale Disposal Protocol:

  • Segregation: Collect all this compound waste, including contaminated consumables (e.g., gloves, absorbent materials), in a dedicated, clearly labeled, and sealed waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area within the laboratory, which should be a secondary containment bin in a well-ventilated area.

  • Licensed Disposal: Arrange for the disposal of the waste through a licensed chemical waste disposal company. The material may be incinerated in a chemical incinerator equipped with a flue gas scrubber.[4]

  • Contaminated Packaging: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[4]

By adhering to these detailed procedures, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific pursuits.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.